molecular formula C6H13NO2 B1674920 L-Leucine-13C CAS No. 74292-94-7

L-Leucine-13C

カタログ番号: B1674920
CAS番号: 74292-94-7
分子量: 132.17 g/mol
InChIキー: ROHFNLRQFUQHCH-SANWUMGISA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-​Leucine-​1-​13C is an isotope-labeled analog of L-Leucine, which is an essential amino acid. L-Leucine acts as a nutrient signal to stimulate protein synthesis. It has also activates the mammalian target of rapamycin kinase that regulates cell growth. L-​Leucine-​1-​13C is used in vivo to examine Leucine metabolism in man.>L-Leucine-1-13C is an essential amino acid that is used in the biosynthesis of proteins. Leucine is an α-amino acid, meaning it contains an α-amino group (which is in the protonated −NH3+ form under biological conditions), an α-carboxylic acid group (which is in the deprotonated −COO− form under biological conditions), and a side chain isobutyl group, making it a non-polar aliphatic amino acid. It is essential in humans, meaning the body cannot synthesize it: it must be obtained from the diet. Human dietary sources are foods that contain protein, such as meats, dairy products, soy products, and beans and other legumes. In the genetic code, it is encoded by the six codons UUA, UUG, CUU, CUC, CUA, and CUG. Like valine and isoleucine, leucine is a branched-chain amino acid. The primary metabolic end products of leucine metabolism are acetyl-CoA and acetoacetate;  consequently, it is one of the two exclusively ketogenic amino acids, with lysine being the other. It is the most important ketogenic amino acid in humans. Leucine and β-hydroxy β-methylbutyric acid, a minor leucine metabolite, exhibit pharmacological activity in humans and have been demonstrated to promote protein biosynthesis via the phosphorylation of the mechanistic target of rapamycin (mTOR).

特性

IUPAC Name

(2S)-2-amino-4-methyl(113C)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-SANWUMGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10995817
Record name (1-~13~C)Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74292-94-7
Record name Leucine 1-C-13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074292947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-~13~C)Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCINE 1-C-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36PJ2DN56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Principle of L-Leucine-¹³C Stable Isotope Tracing: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of L-Leucine-¹³C stable isotope tracing, a powerful technique for quantifying dynamic changes in protein metabolism. By introducing a non-radioactive, heavy isotope of the essential amino acid L-Leucine into a biological system, researchers can precisely track its metabolic fate, offering critical insights into protein synthesis, breakdown, and overall turnover. This technique is invaluable for understanding fundamental cellular processes, disease pathogenesis, and the mechanism of action of therapeutic interventions.

Core Principles of L-Leucine-¹³C Stable Isotope Tracing

The foundational principle of L-Leucine-¹³C stable isotope tracing lies in the ability to distinguish between endogenous (pre-existing) and newly synthesized molecules. L-Leucine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet. A significant portion, approximately 80%, of available leucine (B10760876) is utilized for protein synthesis, while the remainder is catabolized.

By introducing L-Leucine in which one or more of the carbon atoms (¹²C) are replaced with the stable isotope ¹³C, a "tracer" is created. This labeled leucine behaves biochemically identically to its unlabeled counterpart and is incorporated into newly synthesized proteins. The rate of this incorporation serves as a direct measure of protein synthesis.

The primary analytical technique underpinning this method is mass spectrometry (MS), including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These highly sensitive instruments can differentiate between molecules based on their mass-to-charge ratio, allowing for the precise quantification of the ratio of ¹³C-labeled to ¹²C-unlabeled leucine in various biological samples, such as plasma and tissue protein.

L-Leucine Metabolism and its Role in Protein Synthesis

Once inside the cell, L-Leucine-¹³C follows the same metabolic pathways as unlabeled leucine. A primary fate is its incorporation into new proteins. Leucine also acts as a potent signaling molecule, directly activating the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis.[1][2]

The catabolic pathway for leucine begins with its reversible transamination to α-ketoisocaproate (α-KIC).[3] This is followed by oxidative decarboxylation, ultimately leading to the production of acetyl-CoA and acetoacetate. By measuring the appearance of ¹³C in these downstream metabolites, researchers can also quantify the rate of leucine oxidation.

dot

Leucine_Metabolism Leucine_13C L-Leucine-¹³C (Tracer) Protein Newly Synthesized Proteins Leucine_13C->Protein Protein Synthesis mTORC1 mTORC1 Activation Leucine_13C->mTORC1 Signaling KIC α-Ketoisocaproate (α-KIC) Leucine_13C->KIC Transamination Metabolites Acetyl-CoA & Acetoacetate KIC->Metabolites Catabolism

Caption: Metabolic fate of L-Leucine-¹³C.

Experimental Protocols

Two primary experimental designs are employed for in vivo studies of protein synthesis using L-Leucine-¹³C: the continuous infusion method and the flooding dose method.

Primed, Continuous Infusion Method

This "gold standard" approach aims to achieve a steady-state isotopic enrichment of L-Leucine-¹³C in the plasma, which serves as a proxy for the precursor pool for protein synthesis.[4]

Detailed Methodology:

  • Subject Preparation: Subjects are typically studied in a post-absorptive state, requiring an overnight fast.

  • Catheter Placement: Intravenous catheters are placed for tracer infusion and blood sampling.

  • Priming Dose: A "priming" bolus of L-[1-¹³C]leucine is administered to rapidly raise the plasma enrichment to the expected steady-state level.[5]

  • Continuous Infusion: Immediately following the priming dose, a continuous infusion of L-[1-¹³C]leucine is initiated and maintained for several hours.

  • Blood and Tissue Sampling: Blood samples are collected at regular intervals to confirm isotopic steady state. Muscle biopsies are typically taken at the beginning and end of the steady-state period to measure the incorporation of the tracer into tissue protein.

  • Sample Processing: Plasma is separated from blood samples. Tissue samples are immediately frozen in liquid nitrogen. Both plasma and tissue proteins are then hydrolyzed to their constituent amino acids for analysis.

  • Mass Spectrometry Analysis: The isotopic enrichment of leucine in plasma and in the amino acid constituents of tissue proteins is determined by GC-MS or LC-MS.

  • Calculation of Fractional Synthesis Rate (FSR): The FSR, representing the percentage of the protein pool synthesized per unit of time, is calculated using the following formula:

    FSR (%/hour) = (E₂ - E₁) / (Eₚ × t) × 100

    Where:

    • E₂ is the ¹³C-leucine enrichment in the protein at the end of the infusion.

    • E₁ is the ¹³C-leucine enrichment in the protein at the beginning of the infusion.

    • Eₚ is the average ¹³C-leucine enrichment in the precursor pool (plasma KIC is often used as a surrogate for intracellular leucine enrichment) during the infusion.

    • t is the duration of the infusion in hours.

Flooding Dose Method

The flooding dose technique involves administering a large bolus of L-Leucine containing the ¹³C tracer.[6][7] This large dose is intended to "flood" all precursor pools, minimizing differences in isotopic enrichment between plasma and intracellular compartments.

Detailed Methodology:

  • Subject Preparation: Similar to the continuous infusion method, subjects are typically fasted overnight.

  • Tracer Administration: A large, single intravenous injection of L-[1-¹³C]leucine is administered.

  • Blood and Tissue Sampling: A baseline muscle biopsy is taken before the injection. A second biopsy is taken after a set period, often around 90 minutes post-injection.[6] Blood samples are collected at intervals to monitor the decay of the tracer enrichment in the plasma.

  • Sample Processing and Analysis: The processing and analysis steps are similar to the continuous infusion method.

  • Calculation of FSR: The FSR is calculated based on the change in protein-bound leucine enrichment and the average enrichment of the precursor pool over the experimental period.

dot

Experimental_Workflow cluster_infusion Continuous Infusion cluster_flood Flooding Dose cluster_analysis Sample Processing & Analysis Prime Priming Dose Infuse Continuous Infusion (several hours) Prime->Infuse Sample_Infusion Blood & Tissue Sampling Infuse->Sample_Infusion Process Sample Homogenization & Hydrolysis Sample_Infusion->Process Flood Single Large Bolus Sample_Flood Blood & Tissue Sampling (e.g., 90 min) Flood->Sample_Flood Sample_Flood->Process Analyze GC-MS / LC-MS Analysis Process->Analyze Calculate Calculate FSR Analyze->Calculate

Caption: General workflow for L-Leucine-¹³C tracing experiments.

Data Presentation: Quantitative Insights into Protein Synthesis

The following tables summarize representative quantitative data on muscle protein fractional synthesis rates (FSR) obtained using L-Leucine-¹³C tracing under various physiological conditions.

Table 1: Muscle Protein FSR in Response to Nutritional State

ConditionFSR (%/hour)Reference
Fasted0.063 ± 0.005[8][9]
Fed0.080 ± 0.007[8][9]

Table 2: Muscle Protein FSR in Response to Exercise

ConditionFSR (%/hour)Reference
Rest~0.043[10]
Post-Exercise~0.060 - 0.065[10]

Table 3: Comparison of Protein Synthesis Rates in Different Tissues

TissueFSR (%/day)Reference
Muscle1.1 - 1.8[11]
LiverGreater than muscle (data varies)[12]

Mandatory Visualization: Leucine Sensing and the mTORC1 Signaling Pathway

Leucine acts as a critical signaling molecule to activate the mTORC1 pathway, a master regulator of protein synthesis. The following diagram illustrates the key steps in this signaling cascade.

dot

mTORC1_Pathway Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 inhibits binding GATOR2 GATOR2 Sestrin2->GATOR2 binds GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GDP RagA/B-GDP RagC/D-GTP (Inactive) GATOR1->Rag_GDP GAP activity Rag_GTP RagA/B-GTP RagC/D-GDP (Active) Rag_GDP->Rag_GTP Leucine signal mTORC1_inactive mTORC1 (Inactive) Rag_GTP->mTORC1_inactive recruits to lysosome mTORC1_active mTORC1 (Active) mTORC1_inactive->mTORC1_active Rheb activation Protein_Synthesis Protein Synthesis mTORC1_active->Protein_Synthesis promotes

Caption: Leucine activation of the mTORC1 signaling pathway.

Conclusion

L-Leucine-¹³C stable isotope tracing is a cornerstone technique in metabolic research, providing a dynamic and quantitative measure of protein synthesis in vivo. Its application has been instrumental in advancing our understanding of the regulation of muscle mass, the metabolic response to nutrition and exercise, and the pathophysiology of various diseases. For researchers and drug development professionals, this methodology offers a powerful tool to elucidate the mechanisms of action of novel therapeutics aimed at modulating protein metabolism. The detailed protocols and principles outlined in this guide serve as a foundational resource for the successful implementation and interpretation of L-Leucine-¹³C tracing studies.

References

L-Leucine-13C: A Technical Guide to Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and synthesis methodologies for L-Leucine isotopically labeled with Carbon-13 (¹³C). L-Leucine-¹³C is an invaluable tool in metabolic research, proteomics, and drug development, serving as a tracer to elucidate biochemical pathways and quantify protein turnover.[1] Its use in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has become fundamental in quantitative proteomics.[2][3] This guide details its core chemical characteristics, presents established synthesis protocols, and illustrates relevant biological and experimental workflows.

Core Chemical Properties

L-Leucine-¹³C is a stable, non-radioactive isotopologue of L-Leucine where one or more ¹²C atoms are replaced by ¹³C atoms. This substitution results in a predictable mass shift, allowing for its differentiation from the endogenous amino acid by mass spectrometry or NMR spectroscopy.[1][4] The properties can vary depending on the position and number of ¹³C labels.

L-Leucine-1-¹³C

This variant is labeled at the carboxyl carbon position.

PropertyValueReferences
Chemical Formula C₅¹³CH₁₃NO₂[1]
Linear Formula (CH₃)₂CHCH₂CH(NH₂)¹³CO₂H[4]
Molecular Weight 132.17 g/mol [1][4][5]
CAS Number 74292-94-7[1][4]
Appearance White to off-white solid[1]
Isotopic Purity ≥ 99 atom % ¹³C[4][6]
Chemical Purity / Assay ≥ 98% (CP)[4][5]
Melting Point >300 °C (lit.)[4][6]
Optical Activity [α]25/D +14.5°, c = 2 in 5 M HCl[4][6]
Mass Shift M+1[4][6]
Other Common L-Leucine Isotopologues

Uniformly labeled and multi-labeled variants are also common, particularly in proteomics and metabolic flux analysis.

PropertyL-Leucine-¹³C₆L-Leucine-¹³C₆,¹⁵NReferences
Chemical Formula ¹³C₆H₁₃NO₂¹³C₆H₁₃¹⁵NO₂[7]
Linear Formula (¹³CH₃)₂¹³CH¹³CH₂¹³CH(NH₂)¹³CO₂H(¹³CH₃)₂¹³CH¹³CH₂¹³CH(¹⁵NH₂)¹³CO₂H
Molecular Weight 137.13 g/mol 138.12 g/mol [7][8]
CAS Number 201740-84-3202406-52-8[7]
Isotopic Purity ≥ 98 atom % ¹³C≥ 98 atom % ¹³C, ≥ 98 atom % ¹⁵N[9]
Chemical Purity / Assay ≥ 95% (CP)≥ 95% (CP)[9]
Mass Shift M+6M+7[9]

Synthesis of L-Leucine-¹³C

The synthesis of L-Leucine-¹³C can be broadly categorized into two approaches: microbial fermentation (enzymatic) and chemical synthesis. The choice of method depends on the desired labeling pattern, scale, and cost-effectiveness.

Microbial Synthesis of L-Leucine-¹³C

Microbial synthesis leverages the natural biosynthetic pathways of microorganisms to produce labeled amino acids from a ¹³C-labeled precursor. This method is particularly effective for producing uniformly labeled (U-¹³C) amino acids.

This protocol is based on the production of L-leucine-U-¹³C₆ using a mutant Arthrobacter strain.[10]

  • Strain Preparation: A high-yielding mutant strain, Arthrobacter TS151, is used as the starting strain.

  • Fermentation Medium: Prepare the fermentation medium containing a ¹³C-labeled carbon source (e.g., ¹³C-glucose) as the primary precursor, along with other necessary nutrients (nitrogen source, salts, trace elements).

  • Cultivation: Inoculate the sterile fermentation medium with the TS151 strain.

  • Incubation: Cultivate the culture at 28°C with a rotation speed of 220 rpm for approximately 92 hours. During this period, the microorganism will metabolize the ¹³C-labeled precursor and incorporate the isotope into the L-Leucine it produces.

  • Harvesting and Purification:

    • After cultivation, harvest the biomass by centrifugation.

    • The L-Leucine-¹³C₆ is primarily present in the supernatant.

    • Purify the L-Leucine from the fermentation broth using techniques such as ion-exchange chromatography.

  • Analysis: The final product's isotopic abundance and chemical purity are confirmed using mass spectrometry and HPLC. The described method yields a product with an isotopic abundance of >97% and chemical purity of >98%.[10]

Chemical Synthesis of Methyl-¹³C Labeled Leucine

Chemical synthesis provides precise control over the location of the isotopic label. A versatile route for synthesizing ¹³C methyl-labeled amino acids, including variants of Leucine and Valine, utilizes palladium-catalyzed C(sp³)–H functionalization.[11][12]

This protocol outlines the key steps for creating the labeled amino acid scaffold, which can be further processed to yield the desired product. The synthesis starts from L-alanine.[12]

  • Protection of L-Alanine:

    • Protect the amine group of L-alanine as an N-phthaloyl (NPhth) imide.

    • Couple the resulting carboxylic acid with 8-aminoquinoline (B160924) to create an intermediate (Compound 3) that contains a directing auxiliary group. This two-step process yields the intermediate in approximately 54% yield.[12]

  • Palladium-Catalyzed C(sp³)–H Functionalization:

    • This key step introduces the ¹³C-methyl group with high regio- and stereoselectivity.

    • React the protected alanine (B10760859) intermediate (Compound 3) with Iodomethane-¹³C (¹³CH₃I) in the presence of a palladium catalyst.

    • The 8-aminoquinoline group directs the functionalization to the β-position, yielding the ¹³C methyl-labeled scaffold (Compound 7) in 48% yield.[12]

  • Deprotection and Conversion:

    • Convert the 8-aminoquinoline amide into a primary amide (Compound 8) using 2-iodosobenzoic acid and Oxone® (77% yield).[12]

    • Convert the primary amide into the corresponding carboxylic acid (Compound 9) using tert-butyl nitrite (B80452) in acetic acid (88% yield).[12]

    • Finally, remove the N-phthaloyl protecting group to yield the free ¹³C methyl-labeled amino acid hydrochloride.

Visualizations: Pathways and Workflows

Biological Pathway: L-Leucine Activation of mTORC1 Signaling

L-Leucine is an essential branched-chain amino acid that acts as a key signaling molecule to activate the mechanistic Target of Rapamycin Complex 1 (mTORC1), a central regulator of cell growth and protein synthesis.[1][13]

mTOR_Pathway Leucine L-Leucine mTORC1 mTORC1 Complex Leucine->mTORC1 Activates Protein_Synthesis Protein Synthesis (Translation Initiation) mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: L-Leucine activates the mTORC1 pathway, a key regulator of protein synthesis and cell growth.[14]

Experimental Workflow: Chemical Synthesis of ¹³C-Labeled Amino Acids

The following diagram illustrates the streamlined workflow for the chemical synthesis of ¹³C methyl-labeled amino acids via C(sp³)–H functionalization.

Synthesis_Workflow cluster_start Starting Material cluster_protection Protection & Activation cluster_labeling Core Labeling Step cluster_deprotection Deprotection cluster_end Final Product Start L-Alanine Protected N-Phthaloyl-L-Alanine + 8-Aminoquinoline Start->Protected 2 Steps Labeled Pd-Catalyzed C(sp3)-H Functionalization with 13CH3I Protected->Labeled Key Reaction Deprotected Removal of Directing Group & N-Phthaloyl Group Labeled->Deprotected Multi-step End 13C-Methyl-Labeled Amino Acid HCl Deprotected->End

Caption: A streamlined workflow for chemical synthesis of ¹³C-labeled amino acids from L-Alanine.[12]

References

The Role of L-Leucine-13C in Metabolic Pathway Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the application of L-Leucine labeled with Carbon-13 (L-Leucine-13C) as a stable isotope tracer for elucidating metabolic pathways. We will cover its core applications in protein metabolism and central carbon energy metabolism, detail common experimental protocols, present quantitative data, and visualize key pathways and workflows.

Introduction to this compound as a Metabolic Tracer

Stable isotope tracers have become indispensable tools in metabolic research, offering a safe and effective alternative to radioactive isotopes for quantifying the dynamics of metabolic reactions in vivo.[1] Unlike radioisotopes, stable isotopes like Carbon-13 (¹³C) are naturally occurring, non-radioactive, and do not require special handling or disposal procedures.[1] L-Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role not only as a substrate for protein synthesis but also as a signaling molecule and a source of carbon for energy production.[2][3] By labeling L-Leucine with ¹³C, researchers can precisely track the fate of its carbon atoms through various interconnected metabolic networks. This technique, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR), allows for the detailed quantification of pathway fluxes, providing unparalleled insights into cellular metabolism in both healthy and diseased states.[4][5]

The core utility of this compound stems from its involvement in three critical areas:

  • Protein Turnover: As a fundamental building block of proteins, it allows for the direct measurement of whole-body and tissue-specific protein synthesis and degradation rates.[6][7]

  • Central Carbon Metabolism: Its catabolism produces acetyl-CoA, which directly feeds into the Tricarboxylic Acid (TCA) cycle, enabling the study of energy metabolism.[8]

  • Cellular Signaling: Leucine (B10760876) is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[3][9]

Core Applications in Metabolic Analysis

Quantifying Protein Synthesis and Degradation

One of the earliest and most significant applications of this compound is in the study of protein turnover.[1] By introducing L-[1-¹³C]leucine into a biological system, researchers can measure the rate at which it is incorporated into newly synthesized proteins.

The fundamental principle involves creating an "isotopic steady state" where the enrichment of ¹³C-Leucine in the precursor pool (e.g., plasma) is constant.[10] The rate of its incorporation into tissue protein is then measured from biopsies.[11] Conversely, the rate of protein degradation (breakdown) can be calculated from the dilution of the ¹³C-Leucine tracer in the plasma by unlabeled leucine released from protein breakdown.[10] These measurements are crucial for understanding the metabolic response to nutritional interventions, exercise, and various pathological conditions such as cancer and diabetes.[12][13]

Tracing Leucine Carbon into the TCA Cycle

Beyond its role in protein synthesis, leucine is a ketogenic amino acid, meaning its carbon skeleton is catabolized to produce ketone bodies and acetyl-CoA. This makes this compound an excellent tracer for probing the activity of the TCA cycle, a central hub of cellular energy metabolism.[14]

The catabolic pathway proceeds as follows:

  • Transamination: L-Leucine is converted to α-ketoisocaproate (KIC).

  • Oxidative Decarboxylation: KIC is converted to isovaleryl-CoA.

  • Further Oxidation: A series of reactions ultimately yields Acetyl-CoA and Acetoacetate.

When uniformly labeled L-Leucine-¹³C (e.g., ¹³C₆) is used, the resulting acetyl-CoA will be labeled (M+2). This labeled acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate.[8] By analyzing the mass isotopomer distribution of downstream TCA cycle intermediates (e.g., citrate, succinate, malate) using MS, researchers can determine the relative contribution of leucine to the total acetyl-CoA pool and assess the overall oxidative flux.[8][14]

Elucidating mTORC1 Signaling

Leucine acts as a critical signaling molecule that informs the cell of amino acid availability, primarily through the activation of the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway.[9] Activated mTORC1 promotes protein synthesis and cell growth while inhibiting autophagy.[9] this compound tracing can be combined with other molecular biology techniques to study how metabolic perturbations or drug candidates affect this crucial signaling network. By correlating changes in leucine flux with the phosphorylation status of mTORC1 targets (like 4E-BP1 and p70S6K1), a dynamic picture of metabolic regulation can be constructed.[3]

Data Presentation: Quantitative Flux and Turnover Rates

The tables below summarize quantitative data from various studies that utilized this compound to assess metabolic rates.

Table 1: Leucine Kinetics in Response to Nutritional State Data represents rates of leucine metabolism under fed vs. fasted conditions. NOLD refers to Non-Oxidative Leucine Disposal, an indicator of protein synthesis.

ConditionLeucine Oxidation (μmol·kg⁻¹·30min⁻¹)NOLD (μmol·kg⁻¹·30min⁻¹)Net Protein Synthesis (μmol·kg⁻¹·30min⁻¹)Data Source(s)
Fed State (Intrinsically Labeled Casein)19.377.018.9[15]
Fed State (Free Amino Acid Mixture)24.955.812.3[15]

Table 2: Isotopic Enrichment in Tissues After ¹³C-BCAA Diet Data shows the fractional labeling of branched-chain amino acids (BCAAs) in mouse tissues after a diet containing 20% ¹³C-labeled leucine and valine.

TissueFractional ¹³C Labeling (%)Data Source(s)
Muscle (Gastrocnemius)~11-12%[16]
Liver~7-8%[16]

Experimental Protocols and Methodologies

In Vivo Whole-Body Protein Turnover (Primed, Continuous Infusion)

This protocol is a standard method for measuring whole-body leucine kinetics in human subjects.[10]

  • Subject Preparation: Subjects are typically studied in a post-absorptive (fasted) state.

  • Tracer Preparation: Sterile solutions of L-[1-¹³C]leucine and, for priming the bicarbonate pool, NaH¹³CO₃ are prepared.[10]

  • Priming Dose: To achieve isotopic steady state rapidly, a priming bolus dose of the tracers is administered intravenously.[10]

  • Continuous Infusion: Immediately following the prime, a continuous intravenous infusion of L-[1-¹³C]leucine is maintained at a constant rate for several hours (e.g., 4-8 hours).[10][11]

  • Sample Collection:

    • Breath Samples: Expired air is collected periodically to measure the enrichment of ¹³CO₂ from leucine oxidation using Isotope Ratio Mass Spectrometry (IRMS).[10]

    • Blood Samples: Venous blood is drawn at baseline and at regular intervals during the final 1-2 hours of infusion, once a steady state is achieved. Plasma is separated and stored at -80°C.[10][16]

    • Tissue Biopsies (Optional): For tissue-specific synthesis rates, muscle biopsies may be taken.[11]

  • Sample Analysis: Plasma samples are analyzed to determine the isotopic enrichment of leucine and its metabolite KIC, typically by GC-MS.[11][17] Muscle protein is hydrolyzed to constituent amino acids, and the ¹³C enrichment of leucine is measured.[11]

In Vitro Cell Culture Labeling

This protocol is adapted for tracing leucine metabolism in cultured cells.

  • Cell Culture: Cells are grown to a desired confluency in standard growth medium.

  • Labeling Medium: A custom medium is prepared where standard L-leucine is replaced with a ¹³C-labeled variant (e.g., L-Leucine-¹³C₆). Other nutrients like glucose can also be labeled depending on the experimental goal.[18]

  • Labeling Experiment: The standard medium is removed, cells are washed with PBS, and the ¹³C-labeling medium is added. Cells are incubated for a time course determined by the expected turnover rate of the pathways of interest (from minutes to >24 hours for steady-state).[19]

  • Metabolite Extraction:

    • The labeling medium is aspirated, and cells are washed rapidly with ice-cold saline.

    • Metabolism is quenched by adding a cold extraction solvent (e.g., 80% methanol).[16]

    • Cells are scraped, collected, and centrifuged to pellet cellular debris. The supernatant containing metabolites is collected.

  • Sample Analysis: The metabolite extract is dried and derivatized if necessary for analysis by LC-MS/MS or GC-MS to determine the mass isotopomer distribution of leucine, TCA cycle intermediates, and other metabolites.[16][20]

Sample Preparation and GC-MS Analysis of Plasma Amino Acids

This is a representative protocol for quantifying ¹³C enrichment in plasma.[16]

  • Protein Precipitation: To a small volume of plasma (e.g., 5-10 µL), add an ice-cold extraction solution (e.g., 4:1 methanol:water) containing a known amount of an internal standard (e.g., norvaline).

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., >12,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate it to dryness under a stream of nitrogen.

  • Derivatization: To make the amino acids volatile for GC analysis, a two-step derivatization is performed:

    • Step 1 (Methoximation): Re-dissolve the dried metabolites in 2% methoxyamine hydrochloride in pyridine (B92270) and incubate (e.g., 37°C for 1.5 hours).

    • Step 2 (Silylation): Add a silylating agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and incubate at a higher temperature (e.g., 60°C for 1 hour).

  • GC-MS Analysis: The derivatized sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). The instrument separates the amino acids chromatographically, and the mass spectrometer analyzes the mass-to-charge ratios (m/z) of the fragments to determine the extent of ¹³C incorporation.[11][21]

Mandatory Visualizations: Pathways and Workflows

Diagram 1: General Experimental Workflow

cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_int Interpretation Phase A This compound Tracer Administration (In Vivo Infusion or In Vitro Medium) B Biological System (Human, Animal, or Cell Culture) A->B C Sample Collection (Plasma, Tissue, Breath, Cell Lysate) B->C D Sample Preparation (Extraction, Derivatization) C->D E Mass Spectrometry (GC-MS or LC-MS/MS) D->E F Raw Data Acquisition (Mass Isotopomer Distributions) E->F G Data Processing (Calculate Isotopic Enrichment) F->G H Metabolic Modeling & Flux Analysis G->H I Biological Insights (Pathway Activity, Turnover Rates) H->I

Caption: General workflow for a stable isotope tracing experiment using this compound.

Diagram 2: Protein Synthesis and Degradation Dynamics

Caption: Tracing this compound to measure protein synthesis and degradation rates.

Diagram 3: Leucine Catabolism and TCA Cycle Entry

cluster_tca TCA Cycle Leu This compound KIC α-Ketoisocaproate-13C (KIC) Leu->KIC Transamination AcCoA Acetyl-CoA-13C (M+2) KIC->AcCoA Oxidative Decarboxylation Cit Citrate (M+2) AcCoA->Cit Condensation OAA Oxaloacetate OAA->Cit aKG α-Ketoglutarate (M+2) Cit->aKG Suc Succinate (M+2) aKG->Suc Mal Malate (M+2) Suc->Mal Mal->OAA

Caption: Catabolic fate of this compound and its entry into the TCA cycle.

Diagram 4: Leucine Activation of mTORC1 Signaling

cluster_outputs Downstream Effects cluster_results Leu L-Leucine Rag Rag GTPases Leu->Rag Activates mTORC1 mTORC1 Rag->mTORC1 Recruits & Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates BP1 4E-BP1 mTORC1->BP1 Phosphorylates & Inactivates Auto Autophagy mTORC1->Auto Inhibits PS Protein Synthesis S6K1->PS BP1->PS Inhibits

Caption: Simplified signaling pathway showing L-Leucine activation of mTORC1.

References

L-Leucine-13C in Protein Metabolism Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Stable Isotopes in Metabolic Research

The study of protein metabolism, encompassing the dynamic processes of protein synthesis and breakdown, is fundamental to understanding human health, disease, and the efficacy of therapeutic interventions. Stable isotope tracers, particularly L-Leucine labeled with Carbon-13 (L-[1-¹³C]Leucine), have become indispensable tools for quantifying these intricate processes in vivo.[1][2][3] Unlike radioactive isotopes, stable isotopes are non-radioactive, naturally occurring, and safe for use in human subjects of all ages, making them ideal for clinical and preclinical research.[3][4][5] This guide provides an in-depth overview of the application of L-[1-¹³C]Leucine for measuring protein synthesis, turnover, and signaling pathways, complete with experimental protocols and data presentation.

L-[1-¹³C]Leucine is a preferred tracer for several reasons. Leucine (B10760876) is an essential amino acid, meaning it cannot be synthesized by the body and its metabolic fate is primarily directed towards protein synthesis or oxidation.[4] When infused, L-[1-¹³C]Leucine is incorporated into newly synthesized proteins. By measuring the enrichment of ¹³C in tissue proteins and plasma over time using mass spectrometry, researchers can precisely calculate the rate of protein synthesis.[1][6]

Core Applications of L-Leucine-13C

The primary applications of L-[1-¹³C]Leucine in protein metabolism research include:

  • Quantification of Protein Synthesis Rates: Determining the Fractional Synthetic Rate (FSR) of specific proteins or mixed protein pools in various tissues, most commonly skeletal muscle.[1][6][7]

  • Whole-Body Protein Turnover: Assessing the overall dynamics of protein metabolism, including synthesis, breakdown, and oxidation, by measuring tracer enrichment in plasma and expired CO₂.[4][5]

  • Metabolic Flux Analysis (MFA): Tracking the flow of carbon from leucine through various metabolic pathways to understand cellular metabolism in greater detail.[8][9]

  • Investigating Anabolic Signaling: Leucine is a potent activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a master regulator of protein synthesis.[[“]][11][12] L-[1-¹³C]Leucine studies are often coupled with molecular biology techniques to probe this pathway.

Signaling Pathways: Leucine and mTORC1 Activation

Leucine acts as a critical signaling molecule that directly activates the mTORC1 pathway, promoting muscle protein synthesis.[13] The presence of sufficient leucine signals nutrient availability, leading to the activation of mTORC1 on the lysosomal surface. Activated mTORC1 then phosphorylates its downstream targets, S6 Kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn enhance mRNA translation and initiate protein synthesis.[11]

mTOR_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates E4BP1 4E-BP1 mTORC1->E4BP1 Phosphorylates pS6K1 p-S6K1 Translation mRNA Translation Initiation pS6K1->Translation p4EBP1 p-4E-BP1 p4EBP1->Translation Releases inhibition Synthesis Protein Synthesis Translation->Synthesis

Simplified mTORC1 signaling pathway activated by L-Leucine.

Experimental Design and Protocols

The "primed continuous infusion" method is the gold standard for measuring protein synthesis rates in vivo using L-[1-¹³C]Leucine.[4][5][7][14] This technique involves administering a priming dose (bolus) of the tracer to rapidly achieve isotopic equilibrium, followed by a constant infusion to maintain a steady state of tracer enrichment in the blood.[4][5]

General Experimental Workflow

The workflow for a typical human study involves several key stages, from subject preparation to data analysis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_infusion Phase 2: Tracer Infusion cluster_sampling Phase 3: Sample Collection cluster_analysis Phase 4: Analysis & Calculation Fasting Subject Fasting (Overnight) Baseline Baseline Sampling (Blood, Breath, Biopsy) Fasting->Baseline Catheter Catheter Insertion (Arterial/Venous) Baseline->Catheter Prime Priming Dose L-[1-¹³C]Leucine Catheter->Prime Infuse Continuous Infusion L-[1-¹³C]Leucine Prime->Infuse Blood Timed Blood Samples Infuse->Blood During Infusion Breath Expired Breath Samples Infuse->Breath During Infusion Biopsy Timed Muscle Biopsies Infuse->Biopsy During Infusion Prep Sample Preparation (Hydrolysis, Derivatization) Blood->Prep Biopsy->Prep MS Mass Spectrometry (GC-MS or LC-MS) Prep->MS Calc Calculate FSR & Turnover MS->Calc

General workflow for a protein synthesis study using L-[1-¹³C]Leucine.
Detailed Protocol: Primed Continuous Infusion for Muscle Protein FSR

This protocol provides a representative methodology for measuring mixed muscle protein fractional synthetic rate (FSR) in human subjects.

  • Subject Preparation:

    • Subjects should fast overnight (8-10 hours) to ensure a postabsorptive baseline state.[15]

    • On the morning of the study, insert catheters into a forearm vein for tracer infusion and into a contralateral hand vein (which may be arterialized by heating the hand) for blood sampling.[7]

  • Baseline Sampling:

    • Collect baseline blood samples to determine the natural background isotopic enrichment of plasma leucine.[16]

    • If measuring whole-body metabolism, collect baseline expired breath samples to determine background ¹³CO₂ enrichment.[5]

    • A baseline muscle biopsy is typically taken from a muscle of interest (e.g., vastus lateralis) under local anesthesia.[7]

  • Tracer Administration:

    • Administer a priming dose of L-[1-¹³C]Leucine intravenously. A common priming dose is 1 mg/kg or ~7.6 µmol/kg.[7][16]

    • Immediately following the prime, begin a continuous intravenous infusion of L-[1-¹³C]Leucine at a rate of ~0.12 µmol·kg⁻¹·min⁻¹.[16] The goal is to reach and maintain a steady isotopic enrichment in the plasma.[4][5]

  • Sample Collection During Infusion:

    • Collect arterialized venous blood samples at regular intervals (e.g., every 30-60 minutes) throughout the infusion period (typically 3-6 hours).[5][7]

    • At the end of the infusion period, take a second muscle biopsy from the same muscle, making a separate incision a few centimeters from the first.[7]

    • Immediately freeze all tissue samples in liquid nitrogen and store at -80°C until analysis.[15]

  • Sample Preparation and Analysis:

    • Plasma: Deproteinize plasma samples (e.g., with perchloric acid).[15] Isolate amino acids and prepare derivatives for analysis.

    • Muscle Tissue: Homogenize the frozen muscle tissue, precipitate proteins, and hydrolyze the protein pellet using strong acid (e.g., 6M HCl) to break it down into its constituent amino acids.[15][17]

    • Mass Spectrometry: Determine the ¹³C-Leucine enrichment in plasma (precursor pool) and in the protein-bound fraction of the muscle tissue (product pool) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][18] Often, the enrichment of plasma α-ketoisocaproate (α-KIC), the transamination product of leucine, is used as a surrogate for the intracellular precursor enrichment.[6][19]

  • Calculation of Fractional Synthetic Rate (FSR):

    • FSR is calculated using the standard precursor-product equation:[15][20] FSR (%/hour) = [(E_p2 - E_p1) / (E_precursor × t)] × 100

    • Where:

      • E_p2: ¹³C enrichment of protein-bound leucine in the second biopsy.

      • E_p1: ¹³C enrichment of protein-bound leucine in the first (baseline) biopsy.

      • E_precursor: The average ¹³C enrichment of the precursor pool (e.g., plasma α-KIC) over the infusion period.

      • t: The time in hours between the two biopsies.

Quantitative Data from this compound Studies

The following tables summarize representative quantitative data obtained from studies using L-Leucine tracers. These values can vary based on the specific population, nutritional state, and experimental conditions.

Table 1: Muscle Protein Fractional Synthetic Rates (FSR) in Humans
ConditionSubject GroupFSR (%/hour)Tracer UsedReference
Postabsorptive (Fasted), Rest Older Adults0.063 ± 0.005[5,5,5-²H₃]leucine[21][22]
Fed State (Mixed Meal) Older Adults0.080 ± 0.007[5,5,5-²H₃]leucine[21][22]
Postabsorptive (Fasted), Rest Young Men~0.050 ± 0.011[1,2-¹³C₂]leucine[6]
Post-Exercise (Running) Trained Men0.109 ± 0.005[²H₃]leucine[23]
Post-Exercise + Amino Acids Young Men0.065 ± 0.009[1-¹³C]leucine[24]
Post-Surgery (Ileal Mucosa) Patients1.11 ± 0.14[1-¹³C]leucine[16]

Note: While some studies cited use deuterium-labeled leucine, the principles and resulting FSR values are comparable for demonstrating the application.[21][23]

Table 2: Whole-Body Protein Turnover in Humans
ConditionParameterRate (g protein·kg⁻¹·day⁻¹)Tracer UsedReference
Insulin Withdrawal (Diabetic) Protein Breakdown3.85 ± 0.41[¹³C]leucine[25]
Insulin Infusion (Diabetic) Protein Breakdown3.05 ± 0.26[¹³C]leucine[25]
Insulin Withdrawal (Diabetic) Protein SynthesisNot directly stated[¹³C]leucine[25]
Insulin Infusion (Diabetic) Protein SynthesisNot directly stated[¹³C]leucine[25]

Rates are derived from leucine kinetics, converting µmol of leucine to grams of protein.[4]

Conclusion

L-[1-¹³C]Leucine is a powerful and safe tracer that has become central to the quantitative study of protein metabolism in humans. Its application in primed continuous infusion studies allows for the precise determination of protein synthesis rates, providing invaluable data for research in nutrition, exercise physiology, aging, and various clinical conditions. Coupled with analyses of metabolic signaling pathways like mTORC1, L-[1-¹³C]Leucine-based methodologies offer a multi-faceted approach to understanding the complex regulation of protein balance, aiding in the development of novel therapeutics and interventions aimed at preserving and enhancing muscle mass and function.

References

An In-depth Technical Guide to L-Leucine-13C Enrichment in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled amino acids, particularly L-Leucine labeled with Carbon-13 (L-Leucine-13C), have become indispensable tools in metabolic research.[1][2] This non-radioactive isotope acts as a tracer, enabling the precise tracking of leucine's metabolic fate within biological systems.[1][2] By replacing the naturally abundant ¹²C with ¹³C, researchers can monitor the journey of these molecules as they are incorporated into proteins and participate in various metabolic pathways.[2] This technique is pivotal for quantifying dynamic processes such as muscle protein synthesis, breakdown, and oxidation, offering critical insights into the mechanisms of muscle growth and atrophy, the effects of nutritional interventions, and the impact of disease states on protein metabolism.[3][4][5] L-Leucine is of particular interest as it not only serves as a building block for new proteins but also acts as a key signaling molecule, most notably through the activation of the mTORC1 pathway, a central regulator of cell growth and protein synthesis.[6][7]

This technical guide provides a comprehensive overview of the principles and methodologies involved in this compound enrichment studies. It details the critical signaling pathways, provides in-depth experimental protocols for in-vivo studies, and presents quantitative data from key research findings.

L-Leucine and the mTOR Signaling Pathway

Leucine (B10760876) is a potent activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a master regulator of protein synthesis.[7][8] Understanding this pathway is crucial for interpreting the results of this compound tracer studies. Upon entering the cell, leucine initiates a signaling cascade that leads to the phosphorylation and activation of key downstream targets of mTORC1, ultimately resulting in increased translation initiation and protein synthesis.

mTOR_Pathway cluster_extracellular cluster_cell Intracellular Leucine_ext L-Leucine Leucine_int L-Leucine Leucine_ext->Leucine_int Amino Acid Transporter mTORC1 mTORC1 Leucine_int->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (Inhibits) rpS6 rpS6 S6K1->rpS6 Phosphorylates Translation Translation Initiation (Protein Synthesis) rpS6->Translation eIF4E eIF4E fourEBP1->eIF4E eIF4E->Translation

Diagram 1: L-Leucine mTORC1 Signaling Pathway.

Experimental Workflow for Measuring Muscle Protein Synthesis

The measurement of muscle protein synthesis using this compound involves a carefully orchestrated series of procedures, from tracer infusion to sample analysis. The "primed, continuous infusion" technique is a widely adopted method to achieve a steady-state enrichment of the tracer in the plasma, which is crucial for accurate calculations.

Experimental_Workflow cluster_infusion Tracer Infusion cluster_sampling Biological Sampling cluster_processing Sample Processing cluster_analysis Mass Spectrometry Analysis cluster_calculation Data Analysis start Start prime Priming Dose L-[1-13C]Leucine start->prime infusion Continuous Infusion L-[1-13C]Leucine prime->infusion blood Blood Samples (Timed Intervals) biopsy1 Muscle Biopsy (Baseline) biopsy2 Muscle Biopsy (End of Infusion) plasma_prep Plasma Separation & Protein Precipitation blood->plasma_prep muscle_homo Muscle Homogenization & Protein Hydrolysis biopsy1->muscle_homo biopsy2->muscle_homo gcms_lcms GC-MS or LC-MS/MS Analysis of 13C-Leucine Enrichment plasma_prep->gcms_lcms muscle_homo->gcms_lcms fsr Calculation of Fractional Synthetic Rate (FSR) gcms_lcms->fsr

Diagram 2: Experimental Workflow.

Experimental Protocols

This compound Infusion Protocol (Primed, Continuous)

This protocol is adapted from methodologies described for human studies aimed at measuring leucine metabolism and muscle protein synthesis.[1][9]

Materials:

  • Sterile L-[1-¹³C]Leucine (or other desired labeled variant)

  • Sterile Sodium [¹³C]bicarbonate (for priming the bicarbonate pool)

  • Sterile saline solution (0.9% NaCl)

  • Infusion pump

  • Intravenous catheters

Procedure:

  • Subject Preparation: Subjects should be in a post-absorptive state, typically after an overnight fast.

  • Catheter Placement: Insert two intravenous catheters, one for tracer infusion and one for blood sampling, typically in contralateral arms.

  • Priming Dose: Administer a priming dose of L-[1-¹³C]Leucine and Sodium [¹³C]bicarbonate dissolved in sterile saline. The priming dose helps to rapidly achieve an isotopic steady state in the plasma and bicarbonate pools.

  • Continuous Infusion: Immediately following the priming dose, begin a continuous infusion of L-[1-¹³C]Leucine at a constant rate for the duration of the study (typically 4-6 hours).

  • Blood Sampling: Collect blood samples at regular intervals (e.g., every 30-60 minutes) into heparinized tubes to monitor plasma this compound enrichment and confirm isotopic steady state.

  • Muscle Biopsies: Obtain muscle biopsies, for example from the vastus lateralis, at the beginning and end of the infusion period to measure the incorporation of this compound into muscle protein.[10]

Muscle Biopsy and Processing

Materials:

  • Biopsy needle (e.g., Bergström needle)

  • Local anesthetic (e.g., lidocaine)

  • Sterile surgical supplies

  • Liquid nitrogen

  • Pre-chilled cryotubes

  • Mortar and pestle (pre-chilled)

  • Homogenization buffer

  • Perchloric acid (PCA)

  • 6M Hydrochloric acid (HCl)

Procedure:

  • Biopsy Collection: Under local anesthesia, obtain a small muscle sample (50-100 mg) using a biopsy needle.[11]

  • Flash Freezing: Immediately freeze the muscle tissue in liquid nitrogen to halt metabolic processes.[5][12]

  • Storage: Store the frozen tissue at -80°C until further processing.

  • Homogenization: Pulverize the frozen muscle tissue to a fine powder using a pre-chilled mortar and pestle. Homogenize the powdered tissue in a suitable buffer.

  • Protein Precipitation: Precipitate the protein by adding perchloric acid (PCA). Centrifuge to pellet the protein.

  • Protein Hydrolysis: Wash the protein pellet to remove free amino acids. Hydrolyze the protein pellet in 6M HCl at 110°C for 24 hours to break it down into its constituent amino acids.

  • Amino Acid Isolation: Isolate the amino acids from the hydrolysate for subsequent analysis.

Plasma Sample Preparation

Materials:

  • Centrifuge

  • Protein precipitation agent (e.g., sulfosalicylic acid, methanol)

  • Internal standard (e.g., uniformly labeled L-Leucine)

Procedure:

  • Plasma Separation: Centrifuge the collected blood samples to separate the plasma.

  • Protein Precipitation: Add a protein precipitation agent to the plasma sample.[13][14]

  • Internal Standard: Add a known amount of an internal standard to the sample for accurate quantification.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the free amino acids for analysis.

GC-MS and LC-MS/MS Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques used to measure this compound enrichment.[10][13][15]

GC-MS Protocol Outline:

  • Derivatization: Amino acids are often derivatized to increase their volatility for GC analysis.

  • Injection: Inject the derivatized sample into the GC.

  • Separation: The amino acids are separated based on their retention times in the GC column.

  • Ionization and Detection: The separated amino acids are ionized and their mass-to-charge ratio is determined by the mass spectrometer, allowing for the quantification of the ¹³C-labeled and unlabeled leucine.

LC-MS/MS Protocol Outline:

  • Injection: Inject the prepared plasma or muscle hydrolysate supernatant into the LC system.

  • Chromatographic Separation: Separate the amino acids using a suitable LC column.

  • Mass Spectrometric Detection: The eluting amino acids are introduced into the mass spectrometer for detection and quantification of the different leucine isotopologues.

Quantitative Data Presentation

The primary outcome of these studies is often the fractional synthetic rate (FSR) of muscle protein, which represents the percentage of muscle protein synthesized per unit of time.

Table 1: Muscle Protein Fractional Synthetic Rate (FSR) in Elderly Men with Leucine Supplementation

GroupFSR (%/h)
Control0.053 ± 0.009
Leucine Supplemented0.083 ± 0.008
Data from Rieu et al. (2006).[16] Values are means ± SEM. *P < 0.05 compared to control.

Table 2: Leucine Kinetics in Postabsorptive and Fed States

StatePlasma [¹³C]Leucine Enrichment (mol % excess)Plasma [¹³C]KIC Enrichment (mol % excess)
Postabsorptive3.34 ± 0.273.24 ± 0.16
Fed2.15 ± 0.142.02 ± 0.08
*Data from Hoerr et al. (1991).[17] Values are means ± SE.

Table 3: Muscle Protein FSR in Response to Post-Endurance Exercise Nutrition

BeverageFSR (%/h)
Control (CON)0.060 ± 0.012
5g Leucine (5LEU)0.080 ± 0.014
15g Leucine (15LEU)0.090 ± 0.11
*Data from Rowlands et al. (2015).[18] Values are mean ± SD.

Conclusion

The use of this compound as a stable isotope tracer provides a powerful and safe method for investigating protein metabolism in vivo. This in-depth guide has outlined the core principles, from the underlying molecular signaling pathways to detailed experimental protocols and data interpretation. By employing these methodologies, researchers and drug development professionals can gain critical insights into the dynamic regulation of muscle protein synthesis in response to various nutritional, physiological, and pathological stimuli. The precise quantification of these metabolic fluxes is essential for developing effective therapeutic and nutritional strategies to combat muscle wasting and promote healthy aging.

References

Navigating Proteomic and Metabolic Frontiers: A Technical Guide to L-Leucine-13C and N15-Labeled Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology and therapeutic development, stable isotope-labeled amino acids are indispensable tools for elucidating complex biological processes. Among these, L-Leucine labeled with Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) stands out for its versatility in tracking metabolic pathways and quantifying protein dynamics. This technical guide provides an in-depth exploration of the core differences, applications, and methodologies associated with L-Leucine-¹³C and N¹⁵-labeled leucine (B10760876), empowering researchers to make informed decisions for their experimental designs.

Core Principles: Tracing Carbon vs. Nitrogen Fates

The fundamental distinction between L-Leucine-¹³C and N¹⁵-labeled leucine lies in the specific atom that is isotopically enriched. This seemingly subtle difference dictates their primary applications in research.[1]

  • L-Leucine-¹³C : In this variant, one or more carbon atoms in the leucine molecule are replaced with the stable isotope ¹³C.[] This "heavy" carbon backbone allows researchers to trace the path of leucine's carbon skeleton as it is metabolized through various biochemical pathways.[3] Its primary application is in metabolic flux analysis , providing a quantitative measure of the rates of metabolic reactions.[4][5]

  • N¹⁵-labeled Leucine : Here, the nitrogen atom in the amino group of leucine is replaced with the stable isotope ¹⁵N.[] As nitrogen is a fundamental component of the peptide bond, N¹⁵-labeled leucine is the tracer of choice for studying protein synthesis and turnover .[1] By monitoring the incorporation of ¹⁵N into the proteome over time, researchers can quantify the rates of protein synthesis and degradation.[6][7]

Data Presentation: A Comparative Overview

The choice between L-Leucine-¹³C and N¹⁵-labeled leucine is contingent on the specific research question. The following tables summarize key quantitative data and characteristics to guide this decision.

ParameterL-Leucine-¹³CN¹⁵-labeled LeucineDual-labeled L-Leucine-¹³C,¹⁵N
Primary Application Metabolic Flux Analysis[4]Protein Synthesis & Turnover[1]Simultaneous tracking of carbon and nitrogen metabolism[8]
Isotopic Label Carbon-13 (¹³C)Nitrogen-15 (¹⁵N)Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N)
Typical Isotopic Purity ≥98%≥98%≥98%
Common Analytical Technique GC-MS, LC-MS/MS, NMR[4]LC-MS/MS, GC-C-IRMS[6][9]LC-MS/MS, NMR

Table 1: General Characteristics and Applications

Leucine IsotopologueChemical FormulaMass Shift (vs. Unlabeled)
Unlabeled L-LeucineC₆H₁₃NO₂0 Da
L-Leucine-¹³C₆¹³C₆H₁₃NO₂+6 Da
L-Leucine-¹⁵NC₆H₁₃¹⁵NO₂+1 Da
L-Leucine-¹³C₆,¹⁵N¹³C₆H₁₃¹⁵NO₂+7 Da

Table 2: Mass Shifts of Common Leucine Isotopologues

Study TypeTracerCell LineMeasured ParameterRepresentative ValueCitation
Protein Turnover¹⁵N-Amino AcidsPancreatic cancer MIA PaCa cellsFractional Synthesis Rate (FSR)44-76%[6]
Protein TurnoverDynamic SILACHuman A549 adenocarcinoma cellsProtein Half-lifeVaries widely (e.g., ~20 hours average for HeLa proteins)[10][11]
Muscle Protein Synthesis[1-¹³C]leucineHuman muscle biopsiesFractional Synthesis Rate1.95%/day[12]

Table 3: Representative Quantitative Data from Isotope Tracing Studies

Mandatory Visualizations

Logical Workflow: Choosing the Right Isotope

The decision to use L-Leucine-¹³C or N¹⁵-labeled leucine is a critical step in experimental design. The following diagram illustrates a logical workflow to guide this choice based on the primary research objective.

experimental_choice cluster_flux Metabolic Pathway Analysis cluster_turnover Protein Dynamics start Define Research Question q1 Primary Goal? start->q1 q2 Trace Carbon Backbone? q1->q2 Metabolism q3 Measure Protein Synthesis/ Degradation? q1->q3 Protein Dynamics a1 L-Leucine-13C q2->a1 Yes exp1 Metabolic Flux Analysis (e.g., 13C-MFA) a1->exp1 a2 N15-labeled Leucine q3->a2 Yes exp2 Protein Turnover Study (e.g., Dynamic SILAC) a2->exp2 mTOR_pathway Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases inhibition GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP activates GAP activity towards RagA/B Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP GEF activity (amino acid dependent) mTORC1 mTORC1 Rag_GTP->mTORC1 recruits to lysosome Rheb Rheb-GTP mTORC1->Rheb activated by Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition promotes

References

L-Leucine-13C as a Metabolic Tracer: A Technical Guide to Understanding Protein Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the history, development, and application of L-Leucine-13C as a stable isotope tracer for studying metabolic pathways, particularly in the context of protein synthesis and turnover. It is designed to serve as a core resource for professionals in research and drug development who are leveraging metabolic tracing to understand physiological and pathophysiological processes.

A Historical Perspective on this compound Tracing

The use of stable isotopes to trace metabolic pathways in vivo represents a significant milestone in biomedical research. The journey of this compound from a novel concept to a cornerstone of metabolic research is marked by key advancements in isotope synthesis and analytical technology.

Initially, radioactive isotopes were the primary tools for metabolic tracing. However, their inherent risks limited their application, especially in human studies. The development of stable, non-radioactive isotopes offered a safer alternative. The pioneering work in the mid-20th century on the use of stable isotopes, such as those of carbon (¹³C) and nitrogen (¹⁵N), laid the foundation for modern metabolic research.[1]

The application of L-[1-¹³C]leucine specifically for measuring muscle protein synthesis gained prominence in the late 1970s and early 1980s.[2] This was driven by the development of gas chromatography-mass spectrometry (GC-MS), which provided the necessary sensitivity and precision to measure the low levels of ¹³C enrichment in biological samples like plasma and muscle tissue.[2][3] These early studies established the primed-constant infusion technique as a robust method for quantifying protein kinetics in humans.[3][4][5]

Over the decades, refinements in mass spectrometry, including the advent of gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have further enhanced the analytical capabilities, allowing for more precise and diverse applications of this compound tracing.[3][4][6]

Core Applications of this compound Tracing

This compound is a versatile tracer used to investigate various aspects of protein metabolism. Its primary applications include the measurement of:

  • Muscle Protein Synthesis (MPS): Quantifying the rate at which new proteins are synthesized in skeletal muscle, a critical parameter in studies of muscle growth (hypertrophy), aging (sarcopenia), and the effects of nutrition and exercise.

  • Whole-Body Protein Turnover: Assessing the overall balance between protein synthesis and breakdown throughout the body, providing insights into systemic metabolic states in health and disease.

  • Specific Protein Synthesis: Measuring the synthesis rates of individual proteins, such as albumin or collagen, to understand organ-specific metabolic responses.

Experimental Protocols

The successful application of this compound as a metabolic tracer hinges on rigorous and well-defined experimental protocols. The most common method for studying muscle protein synthesis is the primed-constant infusion technique.

Primed-Constant Infusion of L-[1-¹³C]Leucine

This method is designed to achieve and maintain a steady-state enrichment of the ¹³C-labeled leucine (B10760876) in the plasma and, consequently, in the intracellular precursor pool for protein synthesis.

Objective: To measure the rate of incorporation of L-[1-¹³C]leucine into muscle proteins over a defined period.

Materials:

  • Sterile L-[1-¹³C]leucine (99 atom % excess)

  • Sterile Sodium Bicarbonate-[¹³C] (for priming the bicarbonate pool)

  • Saline solution for infusion

  • Infusion pump

  • Catheters for intravenous infusion and blood sampling

  • Equipment for muscle biopsy collection and processing

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or similar analytical instrument

Procedure:

  • Subject Preparation: Subjects typically undergo an overnight fast to establish a postabsorptive baseline state.

  • Catheter Placement: Two intravenous catheters are placed, one for the infusion of the tracer and the other in a contralateral hand or wrist vein, which is heated to obtain "arterialized" venous blood samples.

  • Priming Dose: To rapidly achieve isotopic steady state, a priming bolus of L-[1-¹³C]leucine and NaH¹³CO₃ is administered. The bicarbonate prime is crucial to account for the tracer that is oxidized and enters the body's bicarbonate pools.[3][4]

  • Constant Infusion: Immediately following the priming dose, a continuous infusion of L-[1-¹³C]leucine is initiated and maintained at a constant rate for the duration of the experiment (typically 3-6 hours).

  • Blood Sampling: Blood samples are collected at regular intervals throughout the infusion period to monitor plasma ¹³C-leucine enrichment and confirm the attainment of an isotopic steady state.

  • Muscle Biopsies: Muscle tissue samples (biopsies) are typically taken from a muscle such as the vastus lateralis at the beginning and end of the steady-state period. These samples are immediately frozen in liquid nitrogen and stored at -80°C for later analysis.

  • Sample Analysis:

    • Plasma: Plasma is separated from blood samples, and the enrichment of ¹³C-leucine and its ketoacid, α-ketoisocaproate (KIC), is determined by GC-MS. Plasma KIC enrichment is often used as a surrogate for intracellular leucine enrichment.[7][8]

    • Muscle Tissue: The muscle biopsy is processed to separate intracellular free amino acids and muscle proteins. The enrichment of ¹³C-leucine in the intracellular fluid and the enrichment of ¹³C-leucine incorporated into the muscle protein are measured by GC-MS.

  • Calculation of Fractional Synthetic Rate (FSR): The FSR of muscle protein is calculated using the following formula:

    FSR (%/h) = (E_p / E_precursor) * (1 / t) * 100

    Where:

    • E_p is the change in enrichment of protein-bound L-[1-¹³C]leucine between the two biopsies.

    • E_precursor is the average enrichment of the precursor pool (e.g., plasma ¹³C-KIC or intracellular ¹³C-leucine) over the incorporation period.

    • t is the time in hours between the two biopsies.

Quantitative Data Presentation

The following tables summarize typical quantitative data from this compound tracer studies in humans. These values can vary based on the specific study population, conditions, and analytical methods.

Table 1: Typical Infusion Parameters for L-[1-¹³C]Leucine Studies

ParameterTypical ValueUnitReference
Priming Dose (Leucine)0.75 - 1.0mg/kg[6]
Infusion Rate (Leucine)0.7 - 1.0mg/kg/h[6]
Priming Dose (Bicarbonate)0.1mg/kg[4]

Table 2: Muscle Protein Fractional Synthetic Rates (FSR) in Different Conditions

ConditionPopulationFSR (%/hour)Reference
Postabsorptive (Fasted), RestHealthy Young Men0.055 ± 0.008[9]
Postabsorptive (Fasted), RestOlder Adults0.063 ± 0.005[10][11]
Post-Exercise (Fasted)Recreationally Active Males0.112 ± 0.010[1][2]
Post-Exercise (Fed)Recreationally Active Males0.129 ± 0.014[1][2]
Fed State (Amino Acid Infusion)Healthy Young Men0.074 ± 0.021[9]
Fed State (Meal)Older Adults0.080 ± 0.007[10][11]

Visualization of Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the key signaling pathways and experimental workflows associated with this compound tracer studies.

Leucine-Mediated mTORC1 Signaling Pathway

mTOR_Pathway cluster_lysosome Lysosomal Surface Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases inhibition GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP GAP activity for RagA/B Rag_GTP RagA/B-GTP RagC/D-GDP mTORC1 mTORC1 Rag_GTP->mTORC1 recruits to lysosome Ragulator Ragulator Ragulator->Rag_GTP GEF activity for RagA/B S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis activates fourEBP1->Protein_Synthesis releases inhibition of eIF4E

Caption: Leucine activates mTORC1 signaling to promote protein synthesis.

Experimental Workflow for Measuring Muscle Protein Synthesis

FSR_Workflow Start Subject Preparation (Overnight Fast) Catheter IV Catheter Placement (Infusion & Sampling) Start->Catheter Prime Priming Bolus (L-[1-13C]Leucine & NaH13CO3) Catheter->Prime Infusion Constant Infusion (L-[1-13C]Leucine) Prime->Infusion Biopsy1 Muscle Biopsy 1 (Time 0) Infusion->Biopsy1 Sampling Blood Sampling (Steady State Confirmation) Infusion->Sampling Analysis Sample Analysis (GC-MS) Biopsy1->Analysis Biopsy2 Muscle Biopsy 2 (End of Infusion) Sampling->Biopsy2 Biopsy2->Analysis Calculation FSR Calculation Analysis->Calculation

Caption: Workflow for primed-constant infusion to measure FSR.

References

L-Leucine-13C: A Technical Guide to Studying Human Amino Acid Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role not only as a substrate for protein synthesis but also as a key regulator of various metabolic processes. The use of stable isotope-labeled leucine (B10760876), particularly L-[1-13C]leucine, has become a cornerstone in human metabolic research, allowing for the precise and safe in vivo quantification of amino acid kinetics. This technical guide provides an in-depth overview of the application of L-[1-13C]leucine to study protein synthesis, breakdown, and oxidation in humans. It details experimental protocols, presents quantitative data from key studies, and illustrates the underlying biochemical pathways.

Principles of L-Leucine-13C Tracer Methodology

The fundamental principle behind using L-[1-13C]leucine as a tracer is the ability to distinguish it from the naturally abundant, unlabeled L-[1-12C]leucine using mass spectrometry. By introducing a known amount of the 13C-labeled tracer into the body, researchers can track its metabolic fate. The primary measurements include the rate of appearance (Ra) of leucine in the plasma, which reflects protein breakdown, and the rate of disappearance (Rd) of leucine from the plasma, which represents its utilization for protein synthesis and oxidation.

The rate of leucine oxidation can be determined by measuring the appearance of 13CO2 in expired air, as the carboxyl group of L-[1-13C]leucine is released as CO2 during oxidative decarboxylation. The rate of non-oxidative leucine disposal (NOLD), which is an index of whole-body protein synthesis, is then calculated by subtracting the rate of leucine oxidation from the total leucine disposal rate.

Key Signaling Pathways

Leucine is a potent activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[1] The activation of mTORC1 by leucine is a critical mechanism by which this amino acid stimulates muscle protein synthesis.[2]

mTOR_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_lysosome Lysosome Leucine_ext L-Leucine LAT1 LAT1/CD98 (Amino Acid Transporter) Leucine_ext->LAT1 Uptake Leucine_int Intracellular L-Leucine LAT1->Leucine_int Rag_GTPases Rag GTPases (RagA/B, RagC/D) Leucine_int->Rag_GTPases Activates Ragulator Ragulator Complex Ragulator->Rag_GTPases mTORC1_inactive Inactive mTORC1 Rag_GTPases->mTORC1_inactive Recruits to Lysosome mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active Activation S6K1 S6K1 mTORC1_active->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1_active->eIF4E_BP1 Phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits (when active) Continuous_Infusion_Workflow start Start prep Subject Preparation (Fasting, Catheterization) start->prep prime Administer Priming Doses (NaH13CO3, L-[1-13C]leucine) prep->prime infusion Continuous Infusion of L-[1-13C]leucine prime->infusion sampling Collect Blood and Breath Samples infusion->sampling At steady state analysis Sample Analysis (GC-MS/LC-MS, IRMS) sampling->analysis calculation Calculate Leucine Kinetics (Ra, Rd, Oxidation, NOLD) analysis->calculation end End calculation->end

References

A Comprehensive Technical Guide to the Safe Handling and Application of L-Leucine-¹³C in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety and handling information for L-Leucine-¹³C, a stable, non-radioactive isotope-labeled amino acid crucial for advancements in metabolism, drug development, and various life sciences. By understanding and adhering to these guidelines, researchers can ensure the safe and effective use of this powerful tool in tracing biochemical pathways and elucidating molecular structures. The primary safety considerations for L-Leucine-¹³C are dictated by the toxicological and chemical properties of the L-Leucine molecule itself, not the ¹³C isotope, which poses no radiological risk.

Safety and Hazard Information

While L-Leucine is generally considered non-hazardous, it is crucial to handle all laboratory chemicals with caution. The chemical, physical, and toxicological properties of L-Leucine-¹³C are assumed to be similar to its unlabeled counterpart.

Hazard Identification and First Aid

Table 1: Hazard Identification and First Aid Measures

Hazard RoutePotential EffectsFirst Aid Measures
Inhalation May cause respiratory tract irritation. May be harmful if inhaled.[1]Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[1]
Skin Contact May cause skin irritation. May be harmful if absorbed through the skin.[1]Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact May cause eye irritation.[1]Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Ingestion May be harmful if swallowed.[1]Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
Fire and Explosion Hazards

L-Leucine is a non-flammable, non-combustible solid.[2] However, further processing of the solid material may result in the formation of combustible dusts.[1]

Table 2: Fire-Fighting Measures

AspectGuideline
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
Hazardous Combustion Products May emit toxic fumes of carbon oxides and nitrogen oxides (NOx) when heated to decomposition.[3][4]
Fire-Fighting Instructions Wear a self-contained breathing apparatus for firefighting if necessary.[1]
Toxicological Data

The toxicological properties of L-Leucine-¹³C have not been thoroughly investigated, but they are presumed to be identical to unlabeled L-Leucine.[1] L-Leucine is an essential amino acid, but some studies have indicated that the levorotary (l) forms of leucine (B10760876), isoleucine, and valine may have tumor-promoting activity for bladder carcinomas.[3][5]

Table 3: Acute Toxicity of L-Leucine

TestSpeciesRouteValue
LD0Rat (male and female)Oral> 2,000 mg/kg[3]

Handling and Storage

Proper handling and storage are critical for maintaining the chemical and isotopic integrity of L-Leucine-¹³C and ensuring laboratory safety.

Personal Protective Equipment (PPE) and Engineering Controls

Table 4: Recommended Personal Protective Equipment and Engineering Controls

ControlSpecification
Ventilation Work in a well-ventilated area. For powdered forms, use a certified fume hood or provide appropriate exhaust ventilation at places where dust is formed.[1]
Eye Protection Wear safety glasses with side shields or chemical safety goggles.[1][4]
Hand Protection Wear suitable protective gloves (e.g., nitrile rubber).[3]
Body Protection Wear a lab coat or other protective clothing to prevent skin contact.[1]
Respiratory Protection When appropriate, use a NIOSH/CEN approved respirator, especially when dusts are generated.[1][5]
Storage and Chemical Stability

Table 5: Storage and Stability Information

ParameterRecommendation
Storage Conditions Store in a cool, dry place away from light and moisture.[1] Keep the container tightly closed in a dry and well-ventilated place.[3]
Chemical Stability Stable under recommended storage conditions.[3]
Incompatible Materials Strong oxidizing agents.[1][3]
Shelf Life Indefinite if stored properly.[2]

Accidental Release and Disposal

In the event of a spill or for routine disposal, the following procedures should be followed.

Accidental Release Measures
  • Personal Precautions : Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[3]

  • Environmental Precautions : Prevent entry into sewers and public waters.[1]

  • Containment and Cleaning : Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[1][3] Wash the spill site after material pickup is complete.[2]

Waste Disposal

Dispose of L-Leucine-¹³C waste in accordance with local, state, and federal regulations for chemical waste.[1] As it is not radioactive, no special precautions for radioactivity are necessary.[6] Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Contaminated packaging should be disposed of as unused product.[3]

Experimental Protocols and Applications

L-Leucine-¹³C is a versatile tool in metabolic research, proteomics, and drug development. Below are generalized protocols for its key applications.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics. It involves the metabolic incorporation of "heavy" amino acids into proteins.

Methodology:

  • Cell Culture Adaptation : Culture one population of cells in "light" medium containing natural L-Leucine and another in "heavy" medium where natural L-Leucine is replaced with L-Leucine-¹³C. Cells should be cultured for at least five to six doublings to ensure complete incorporation of the labeled amino acid.

  • Experimental Treatment : Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

  • Cell Lysis and Protein Mixing : Lyse the cells and quantify the protein concentration from both "light" and "heavy" populations. Mix equal amounts of protein from both lysates.

  • Protein Digestion : Digest the mixed protein sample into peptides using an appropriate enzyme, such as trypsin.

  • LC-MS/MS Analysis : Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.

SILAC_Workflow A Cell Culture ('Light' Medium) C Experimental Treatment A->C Control B Cell Culture ('Heavy' Medium with L-Leucine-¹³C) B->C Treated D Cell Lysis & Protein Extraction C->D E Protein Quantification & Mixing D->E F Protein Digestion E->F G LC-MS/MS Analysis F->G H Data Analysis & Quantification G->H

A streamlined workflow for a SILAC quantitative proteomics experiment.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is used to quantify the rates (fluxes) of metabolic reactions within a cell.

Methodology:

  • Experimental Design : Define the metabolic pathways of interest and select the appropriate ¹³C-labeled tracer, such as L-Leucine-¹³C.

  • Isotopic Labeling : Culture cells in a defined medium and then switch to a medium containing the ¹³C-labeled tracer. Incubate for a predetermined time to allow the label to incorporate into the metabolic network.

  • Metabolite Extraction : Quench metabolic activity and extract intracellular metabolites.

  • Analytical Measurement : Analyze the isotopic labeling patterns of the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • Flux Calculation : Use computational models to calculate the intracellular metabolic fluxes that best explain the measured labeling patterns.

MFA_Workflow A Cell Culture & Isotopic Labeling (L-Leucine-¹³C) B Metabolite Extraction A->B C Analytical Measurement (MS or NMR) B->C D Isotopic Labeling Data C->D F Flux Calculation D->F E Metabolic Model E->F G Metabolic Flux Map F->G

General workflow for a ¹³C-Metabolic Flux Analysis experiment.

¹³C-Leucine Breath Test

This non-invasive test is used to study whole-body amino acid and protein metabolism.

Methodology:

  • Subject Preparation : Subjects typically fast overnight.

  • Tracer Administration : An oral dose of L-[1-¹³C]leucine is administered.[7]

  • Breath Sample Collection : Expired air samples are collected at regular intervals (e.g., every 30 minutes) for a set duration (e.g., 3-5 hours).[8]

  • Isotope Ratio Mass Spectrometry (IRMS) : The ¹³CO₂ enrichment in the expired air is measured using IRMS.

  • Data Analysis : The rate of ¹³CO₂ exhalation is calculated to determine the rate of leucine oxidation.

Signaling Pathways

L-Leucine is a key activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.

mTOR_Pathway Leucine L-Leucine-¹³C mTORC1 mTORC1 Leucine->mTORC1 S6K1 S6K1 mTORC1->S6K1 EBP1 4E-BP1 mTORC1->EBP1 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis EBP1->ProteinSynthesis CellGrowth Cell Growth ProteinSynthesis->CellGrowth

L-Leucine activates the mTORC1 signaling pathway, promoting protein synthesis.

References

An In-depth Technical Guide to the Use of L-Leucine-13C in Neonatal and Pediatric Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protein Metabolism in Pediatric Health

The neonatal and pediatric periods are characterized by rapid growth and development, processes that are fundamentally dependent on protein accretion. Understanding the dynamics of protein synthesis, breakdown, and oxidation is paramount for optimizing nutritional support, managing metabolic diseases, and developing therapeutic interventions for the youngest populations. Stable isotope tracers, particularly L-Leucine labeled with Carbon-13 (L-[1-¹³C]Leucine), have become an indispensable and ethically acceptable tool for these investigations.[1][2] Unlike radioactive isotopes, stable isotopes like ¹³C are non-radioactive, naturally occurring, and pose no known side effects at the tracer doses used, making them safe for studies in premature infants, term newborns, and children.[2][3][4]

This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of L-Leucine-¹³C in neonatal and pediatric metabolic research. It is designed to serve as a technical resource for professionals engaged in nutrition science, clinical research, and pharmaceutical development.

Core Principles of L-Leucine-¹³C Tracer Methodology

The use of L-[1-¹³C]Leucine is a cornerstone method for assessing whole-body protein kinetics.[4] Leucine (B10760876) is an essential branched-chain amino acid (BCAA) that is either incorporated into proteins or oxidized for energy. By introducing a known amount of L-[1-¹³C]Leucine into the body and measuring its appearance in various metabolic pools, researchers can quantify the key dynamics of protein metabolism.

The fundamental model of leucine kinetics is based on the following equation:

Leucine Flux (Q) = Protein Synthesis (S) + Leucine Oxidation (C) = Protein Breakdown (B) + Leucine Intake (I) [5]

  • Leucine Flux (or Turnover): Represents the total rate at which leucine becomes available to the plasma pool from both dietary intake and the breakdown of endogenous proteins.

  • Leucine Oxidation: The irreversible catabolism of leucine for energy. When L-[1-¹³C]Leucine is oxidized, the ¹³C label is released as ¹³CO₂ in the breath.[4]

  • Non-Oxidative Leucine Disposal (NOLD): This is the portion of leucine flux that is not oxidized and is therefore used for protein synthesis. It serves as a reliable index of whole-body protein synthesis.[6][7]

  • Endogenous Leucine Release: This parameter, derived from leucine flux and intake, reflects the rate of whole-body protein breakdown.[6][8]

To obtain accurate measurements, studies are designed to achieve an "isotopic steady state," a condition where the concentration of the ¹³C-labeled tracer in the plasma and expired air remains constant over time. This indicates that the rates of tracer infusion and disposal are balanced.[5][9]

Experimental Protocols and Methodologies

A standardized experimental workflow is crucial for reliable L-Leucine-¹³C kinetic studies. The process involves tracer administration, systematic sample collection, and specialized analysis.

Tracer Administration

The most common and robust method is the primed, constant intravenous infusion .[4][9]

  • Priming Dose: A bolus injection of both L-[1-¹³C]Leucine and NaH¹³CO₃ is administered at the beginning of the study. The leucine prime rapidly labels the body's free leucine pool, while the bicarbonate prime labels the bicarbonate pool, which is an intermediate for expired ¹³CO₂. This significantly reduces the time needed to reach isotopic steady state, often to under two hours.[5][9]

  • Constant Infusion: Following the prime, a continuous intravenous infusion of L-[1-¹³C]Leucine is maintained for a period of 4 to 6 hours to sustain the isotopic steady state.[4][6]

Intragastric tracer infusions are also utilized, sometimes simultaneously with an intravenous tracer (using a different leucine isotope like L-[5,5,5-²H₃]Leucine), to specifically investigate first-pass splanchnic uptake and metabolism of dietary amino acids.[7][10]

Sample Collection and Analysis
  • Blood Samples: Small-volume blood samples are collected periodically. Plasma is analyzed to determine the isotopic enrichment of L-[1-¹³C]Leucine and its metabolite, α-ketoisocaproate (α-KIC). α-KIC enrichment is often considered a better surrogate for the intracellular leucine pool, the direct precursor for protein synthesis.[11][12]

  • Breath Samples: Expired air is collected in gas-tight bags or containers. The enrichment of ¹³CO₂ in these samples is measured to calculate the rate of leucine oxidation.[4][13]

  • Analytical Techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard technique for measuring the isotopic enrichment of leucine and α-KIC in plasma. The amino acids are chemically modified into volatile derivatives before being separated by gas chromatography and analyzed by a mass spectrometer.[2][4][14][15]

    • Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): A highly sensitive method used for measuring ¹³C enrichment in specific amino acids from very small samples, such as those from muscle biopsies, by combusting the compound to CO₂ before analysis.[16][17]

    • Isotope Ratio Mass Spectrometry (IRMS): The gold standard for high-precision measurement of ¹³CO₂ enrichment in breath samples.[4]

Quantitative Data from Pediatric Studies

The following tables summarize key quantitative findings from L-Leucine-¹³C studies in neonatal and pediatric populations.

Table 1: Leucine Kinetics in Term Newborns (Fasting vs. Fed State)

Parameter Fasting Newborns Fed Newborns Unit Source
Leucine Oxidation 31 ± 4 34 ± 3 µmol/kg/h [8]
Leucine from Protein Breakdown 164 ± 8 156 ± 16 µmol/kg/h [8]
Non-Oxidative Leucine Disposal (Protein Synthesis) 129 ± 9 170 ± 13 µmol/kg/h [8]

Data from a study comparing postabsorptive newborns with those fed during the tracer infusion. The results suggest that feeding stimulates protein accretion primarily by increasing protein synthesis rather than suppressing breakdown.[8]

Table 2: Whole-Body Protein Turnover in Preterm Infants

Parameter Value (Mean ± SD) Unit Source
Protein Intake 2.5 to 4.3 g/kg/day [6]
Non-Oxidative Leucine Disposal (Protein Synthesis) 2.98 ± 0.82 µmol/kg/min [6]
Leucine from Protein Breakdown 2.06 ± 0.74 µmol/kg/min [6]
Whole-Body Protein Turnover 8.22 ± 2.31 g/kg/day [6]
Net Protein Deposition 2.17 ± 0.50 g/kg/day [6]

This study in low-birth-weight preterm infants demonstrated a correlation between protein intake and protein turnover, but not with net protein deposition.[6]

Table 3: Leucine Kinetics in Children on Parenteral Nutrition (PN)

Amino Acid Intake (g/kg LBM/day) Leucine Oxidation (µmol/kg LBM/h) Protein Synthesis (µmol/kg LBM/h) Protein Breakdown (µmol/kg LBM/h) Net Leucine Balance (µmol/kg LBM/h) Source
0.7 13.9 ± 3.4 88.6 ± 17.1 89.9 ± 14.1 -15.2 ± 8.1 [12]
1.5 24.3 ± 4.2 100.8 ± 16.5 92.5 ± 11.4 1.1 ± 10.4 [12]
2.5 37.3 ± 6.0 104.9 ± 18.2 89.2 ± 13.5 20.3 ± 10.5 [12]

This study in children on long-term PN showed that increasing amino acid intake led to a dose-dependent rise in leucine oxidation and protein synthesis, resulting in an improved net protein gain.[12]

Visualizing Workflows and Pathways

Diagrams created using DOT language help clarify the complex processes involved in L-Leucine-¹³C studies.

Metabolic Fate of L-[1-¹³C]Leucine

The following diagram illustrates the primary pathways of the infused tracer.

Metabolic_Fate infusion Intravenous Infusion of L-[1-¹³C]Leucine plasma_pool Plasma Free ¹³C-Leucine Pool infusion->plasma_pool intracellular_pool Intracellular Free ¹³C-Leucine Pool (precursor for synthesis) plasma_pool->intracellular_pool Transport protein_synthesis Incorporation into Body Proteins (Non-Oxidative Disposal) intracellular_pool->protein_synthesis Protein Synthesis Rate kic ¹³C-α-KIC intracellular_pool->kic Transamination oxidation_pathway Oxidation co2 Expired ¹³CO₂ oxidation_pathway->co2 Leucine Oxidation Rate kic->oxidation_pathway Decarboxylation

Caption: Metabolic pathways of infused L-[1-¹³C]Leucine tracer.

Standard Experimental Workflow

This workflow outlines the key steps of a typical pediatric metabolic study using L-Leucine-¹³C.

Experimental_Workflow cluster_prep Preparation Phase cluster_infusion Tracer Infusion Phase (4-6 hours) cluster_sampling Sampling & Analysis Phase A Subject Acclimatization & Baseline Measurements B Establish IV Access (Infusion & Sampling Lines) A->B C Administer Priming Dose (¹³C-Leucine & NaH¹³CO₃) B->C D Start Constant Infusion of L-[1-¹³C]Leucine C->D E Collect Blood & Breath Samples at Timed Intervals D->E F Achieve Isotopic Steady State (Plateau in Enrichment) E->F G Sample Processing (Plasma Separation, Storage) F->G H Mass Spectrometry Analysis (GC-MS for Plasma, IRMS for Breath) G->H I Kinetic Modeling & Data Calculation H->I

Caption: Step-by-step experimental workflow for a tracer study.

Leucine-Stimulated mTOR Signaling Pathway

Leucine acts as a critical signaling molecule that directly activates the mTOR (mammalian Target of Rapamycin) pathway to stimulate protein synthesis. This is especially important in neonates.[18][19][20][21]

mTOR_Pathway Leucine Leucine mTORC1 mTORC1 (Complex 1) Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Targets eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Targets Phosphorylation_S6K1 Phosphorylation mTORC1->Phosphorylation_S6K1 PO₄ Phosphorylation_4EBP1 Phosphorylation mTORC1->Phosphorylation_4EBP1 PO₄ S6K1->Phosphorylation_S6K1 eIF4E_BP1->Phosphorylation_4EBP1 S6K1_active Active S6K1 Phosphorylation_S6K1->S6K1_active eIF4E_release eIF4E Released Phosphorylation_4EBP1->eIF4E_release Translation Translation Initiation & Protein Synthesis S6K1_active->Translation Promotes eIF4E_release->Translation Promotes

Caption: Leucine activates mTORC1 to promote protein synthesis.

Applications and Significance in Pediatric Research

The L-Leucine-¹³C tracer method has been extensively applied to investigate critical questions in pediatric nutrition and metabolism:

  • Nutrient Requirements: These techniques help define protein and essential amino acid requirements for different pediatric age groups and clinical conditions.[13]

  • Evaluating Nutritional Interventions: Researchers can assess how different feeding strategies (e.g., parenteral vs. enteral nutrition, continuous vs. bolus feeding) and dietary compositions affect protein synthesis and breakdown.[11][12]

  • Pathophysiology of Disease: Studies use this method to understand how conditions like prematurity, intrauterine growth restriction (IUGR), cancer, and inborn errors of metabolism impact protein dynamics.[6][13][22]

  • Hormonal and Substrate Regulation: The method allows for detailed investigation into the regulation of protein metabolism by hormones like insulin (B600854) and nutrients like glucose and amino acids.[4][18]

Conclusion

The L-Leucine-¹³C stable isotope tracer technique is a powerful, safe, and ethically sound method for the in-vivo study of protein metabolism in neonates and children.[2] It provides quantitative data on synthesis, breakdown, and oxidation, offering invaluable insights for optimizing nutrition, managing disease, and advancing pediatric medicine. The detailed protocols and analytical methods described herein form the basis for high-quality research that can directly impact the health and development of vulnerable pediatric populations.

References

The Metabolic Journey of Orally Ingested L-Leucine-13C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of orally ingested L-Leucine labeled with Carbon-13 (L-Leucine-13C), a stable isotope tracer. By tracking the journey of this essential amino acid through the human body, researchers can gain critical insights into protein metabolism, a fundamental process in health and disease. This document provides a comprehensive overview of the experimental protocols, quantitative data on leucine (B10760876) kinetics, and the key signaling pathways involved, serving as a valuable resource for professionals in the field of metabolic research and drug development.

Introduction: The Significance of L-Leucine Metabolism

L-Leucine, a branched-chain amino acid (BCAA), is not only a fundamental building block for protein synthesis but also a potent signaling molecule that regulates various metabolic processes. Its role in stimulating muscle protein synthesis is of particular interest in clinical nutrition, sports science, and the development of therapies for muscle wasting conditions (sarcopenia, cachexia). The use of this compound as a tracer allows for the precise and non-radioactive measurement of key metabolic parameters, including its absorption, distribution, oxidation, and incorporation into proteins.

Experimental Protocols for Oral this compound Tracer Studies

The investigation of this compound metabolism typically involves a dual-tracer approach, combining oral administration of L-[1-13C]Leucine with a simultaneous intravenous infusion of another leucine tracer, such as L-[5,5,5-2H3]leucine. This methodology allows for the differentiation between dietary and endogenous leucine kinetics.

Subject Preparation and Study Design

A typical experimental protocol involves the following steps:

  • Subject Recruitment: Healthy volunteers or specific patient populations are recruited based on the study's objectives.

  • Dietary Control: Subjects adhere to a controlled diet for a period leading up to the study to ensure metabolic standardization.

  • Overnight Fast: Participants typically undergo an overnight fast to establish a baseline metabolic state.

  • Catheter Placement: On the morning of the study, catheters are inserted for intravenous tracer infusion and repeated blood sampling.

Tracer Administration and Sampling
  • Priming Dose: A priming dose of the tracers is often administered to rapidly achieve isotopic equilibrium in the body's metabolic pools.

  • Oral this compound Administration: The L-[1-13C]Leucine tracer is ingested, often as part of a liquid meal or mixed with a protein source like casein.

  • Intravenous Tracer Infusion: A continuous infusion of the intravenous tracer (e.g., L-[2H3]leucine) is maintained throughout the study period.

  • Blood and Breath Sample Collection: Blood samples are collected at regular intervals to measure the isotopic enrichment of leucine and its metabolites in plasma. Breath samples are also collected to determine the rate of 13CO2 exhalation, which reflects the oxidation of the ingested this compound.

Experimental workflow for an oral this compound tracer study.

Analytical Methodologies

The accurate quantification of this compound and its metabolites is crucial for reliable data interpretation. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Plasma Sample Preparation
  • Deproteinization: Plasma samples are treated with an acid, such as sulfosalicylic acid, to precipitate proteins.

  • Supernatant Collection: The samples are centrifuged, and the protein-free supernatant is collected.

  • Derivatization (for GC-MS): For GC-MS analysis, amino acids are converted into volatile derivatives, for example, by esterification and acylation. This step is not typically required for LC-MS/MS analysis.

Mass Spectrometry Analysis
  • GC-MS: The derivatized amino acids are separated by gas chromatography and detected by a mass spectrometer, which measures the ratio of the 13C-labeled and unlabeled leucine.

  • LC-MS/MS: This technique offers high sensitivity and specificity for the direct analysis of underivatized amino acids in plasma. It is particularly useful for separating isobaric compounds like leucine and isoleucine.

Quantitative Data on this compound Metabolism

The data derived from oral this compound tracer studies provide a quantitative understanding of leucine kinetics. The following tables summarize key findings from the literature, showcasing the impact of the dietary matrix on leucine metabolism.

Table 1: Metabolic Fate of Orally Ingested L-[1-13C]Leucine Under Different Conditions

ParameterCondition A: Free Amino AcidsCondition B: Intact Casein (Extrinsically Labeled)Condition C: Intrinsically Labeled Casein
Leucine Oxidation (µmol·kg⁻¹·30 min⁻¹) 24.9-19.3
Nonoxidative Leucine Disposal (NOLD) (µmol·kg⁻¹·30 min⁻¹) 55.8-77.0
Net Protein Synthesis (µmol·kg⁻¹·30 min⁻¹) 12.3-18.9
Splanchnic Leucine Uptake (%) 24 - 3524 - 3524 - 35

Data adapted from Metges et al. (2000).[1][2]

Note: Nonoxidative Leucine Disposal (NOLD) is an indirect measure of whole-body protein synthesis. A higher NOLD value indicates greater incorporation of leucine into proteins.

L-Leucine and the mTOR Signaling Pathway

Orally ingested leucine, upon absorption, plays a critical role in activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a master regulator of cell growth and protein synthesis.[3][4][5]

mTOR_Signaling cluster_mTORC1 mTORC1 Activation cluster_downstream Downstream Effects Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates Insulin Insulin TSC1_TSC2 TSC1/TSC2 Insulin->TSC1_TSC2 Inhibits S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inhibits) Autophagy Autophagy mTORC1->Autophagy Inhibits Rheb Rheb-GTP Rheb->mTORC1 Activates TSC1_TSC2->Rheb Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibition released

Simplified mTOR signaling pathway activated by L-Leucine.

The activation of mTORC1 by leucine, in concert with other factors like insulin, initiates a cascade of phosphorylation events that ultimately lead to an increase in protein synthesis and a decrease in protein breakdown (autophagy).[5]

Conclusion and Future Directions

The use of orally ingested this compound has proven to be a powerful tool for elucidating the complexities of human protein metabolism. The quantitative data obtained from these studies are invaluable for understanding how dietary factors influence muscle protein synthesis and overall nitrogen balance. For researchers and drug development professionals, this knowledge is critical for designing nutritional interventions and therapeutic strategies aimed at preserving muscle mass and function in various physiological and pathological states.

Future research in this area will likely focus on more complex experimental designs, incorporating multi-tracer approaches to simultaneously investigate the metabolism of several amino acids. Furthermore, the application of these techniques to diverse populations, including the elderly and individuals with chronic diseases, will continue to expand our understanding of the nuanced regulation of protein metabolism and inform the development of targeted interventions.

References

L-Leucine-13C in the Study of Aging and Sarcopenia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcopenia, the age-related loss of skeletal muscle mass and function, represents a significant challenge to healthy aging, contributing to frailty, metabolic dysfunction, and reduced quality of life. A key factor in the progression of sarcopenia is "anabolic resistance," a blunted muscle protein synthesis (MPS) response to anabolic stimuli such as dietary protein and exercise. The essential amino acid L-leucine has emerged as a potent stimulator of MPS, primarily through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. Stable isotope tracers, particularly L-Leucine labeled with Carbon-13 (L-Leucine-13C), are indispensable tools for quantifying the dynamic processes of muscle protein turnover in vivo. This technical guide provides an in-depth overview of the application of this compound in aging and sarcopenia research, detailing experimental protocols, summarizing key quantitative findings, and illustrating the underlying cellular mechanisms.

The Role of Leucine (B10760876) in Muscle Protein Synthesis and Anabolic Resistance

Aging is associated with a diminished MPS response to the ingestion of amino acids.[1] Leucine supplementation has been shown to help overcome this anabolic resistance in older individuals by directly activating the mTORC1 pathway, a central regulator of cell growth and protein synthesis.[2] Studies have demonstrated that enriching meals with leucine can restore the postprandial MPS response in the elderly to levels seen in younger adults.[3][4]

Quantitative Data on Muscle Protein Synthesis

The following tables summarize quantitative data from studies utilizing stable isotope tracers to investigate the effects of age and leucine supplementation on muscle protein synthesis.

Table 1: Basal and Postprandial Muscle Protein Synthesis (MPS) Rates in Young vs. Elderly

Study PopulationConditionTracer UsedMPS Rate (%/h)Citation
Young Adults PostabsorptiveL-[ring-13C6]phenylalanine0.063 ± 0.004[4]
Postprandial (Simulated Meal)L-[ring-13C6]phenylalanine0.075 ± 0.006[4]
Elderly Adults Postabsorptive (Day 1)L-[ring-13C6]phenylalanine0.063 ± 0.004[4]
Postprandial (Simulated Meal, Day 1)L-[ring-13C6]phenylalanine0.075 ± 0.006[4]
Elderly Men Fed (Control Diet)L-[1-13C]phenylalanine0.053 ± 0.009[3][5]

Table 2: Effect of Leucine Supplementation on Muscle Protein Synthesis (MPS) in the Elderly

Study PopulationInterventionTracer UsedMPS Rate (%/h)Citation
Elderly Adults 2 weeks Leucine Supplementation (Postabsorptive)L-[ring-13C6]phenylalanine0.074 ± 0.007[4][6]
2 weeks Leucine Supplementation (Postprandial)L-[ring-13C6]phenylalanine0.10 ± 0.007[4][6]
Elderly Men Leucine-supplemented MealsL-[1-13C]phenylalanine0.083 ± 0.008[3][5]
Older Individuals 3.6 g High-Leucine EAA CompositionStable Isotope Tracer0.058 (increase over 3h)[7]

Experimental Protocols

The precise measurement of muscle protein kinetics relies on robust experimental designs utilizing stable isotope tracers. The two most common approaches are the primed-continuous infusion and the flooding dose techniques.

Protocol 1: Primed-Continuous Infusion of L-[1-13C]leucine

This method is considered a gold standard for measuring whole-body and muscle protein kinetics at a steady state.

Objective: To determine the fractional synthetic rate (FSR) of muscle protein.

Materials:

  • Sterile L-[1-13C]leucine

  • Sterile NaH13CO3 (for priming the bicarbonate pool)

  • Infusion pumps

  • Catheters for intravenous infusion and blood sampling

  • Muscle biopsy needles

  • Gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS) for sample analysis

Methodology:

  • Subject Preparation: Subjects fast overnight. Catheters are inserted into a forearm vein for tracer infusion and into a contralateral hand vein (heated to arterialize the blood) for blood sampling.

  • Priming Dose: To achieve isotopic steady state more rapidly, a priming dose of L-[1-13C]leucine and NaH13CO3 is administered intravenously.[8][9][10]

  • Continuous Infusion: Immediately following the priming dose, a continuous infusion of L-[1-13C]leucine is initiated and maintained at a constant rate for several hours.[8][9][10]

  • Blood and Breath Sampling: Blood and breath samples are collected at regular intervals to measure the isotopic enrichment of plasma leucine and expired 13CO2, ensuring an isotopic steady state has been reached.[8][9]

  • Muscle Biopsies: Muscle biopsies are typically taken from the vastus lateralis at the beginning and end of the steady-state period to measure the incorporation of L-[1-13C]leucine into muscle protein.[3]

  • Sample Analysis: Plasma and muscle tissue samples are processed to determine the isotopic enrichment of leucine using GC-MS or GC-combustion-IRMS.[11][12][13][14]

  • Calculation of FSR: The FSR of muscle protein is calculated using the precursor-product principle, which relates the incorporation of the labeled amino acid into the protein to the isotopic enrichment of the precursor pool (typically plasma or intracellular leucine).[12]

Protocol 2: The 'Flooding Dose' Technique with L-[1-13C]leucine

This technique involves administering a large bolus of the labeled amino acid to rapidly "flood" all precursor pools, simplifying the measurement of precursor enrichment.

Objective: To determine the rate of muscle protein synthesis over a short period.

Materials:

  • High-concentration sterile L-[1-13C]leucine

  • Syringes for intravenous injection

  • Muscle biopsy needles

  • GC-MS for sample analysis

Methodology:

  • Subject Preparation: Subjects are typically studied in a postabsorptive state.

  • Baseline Biopsy: A baseline muscle biopsy is obtained.

  • Flooding Dose Injection: A large bolus of L-[1-13C]leucine (e.g., 0.05 g/kg) is injected intravenously.[15][16] This rapidly elevates the concentration of labeled leucine in the blood and tissues.

  • Timed Biopsy: A second muscle biopsy is taken after a specific time interval (e.g., 90 minutes).[15][16]

  • Blood Sampling: Blood samples are taken periodically to measure the enrichment of plasma leucine and its ketoacid, α-ketoisocaproate (KIC), which serves as a surrogate for intracellular leucine enrichment.[15][16]

  • Sample Analysis: The isotopic enrichment of leucine in the muscle protein and of the precursor pool is determined by GC-MS.

  • Calculation of Synthesis Rate: The rate of protein synthesis is calculated from the increase in L-[1-13C]leucine enrichment in the muscle protein over the timed interval, divided by the average enrichment of the precursor pool.[15][16] While this method is less invasive due to the shorter duration and lack of continuous infusion, there are concerns that the large dose of leucine may itself stimulate protein synthesis, potentially confounding the results.[17]

Signaling Pathways and Experimental Workflows

Leucine-Mediated mTORC1 Signaling Pathway

Leucine acts as a critical signaling molecule to activate the mTORC1 pathway, which in turn promotes muscle protein synthesis. The diagram below illustrates the key steps in this process.

mTOR_Pathway Leucine-Mediated mTORC1 Signaling Pathway Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 GATOR2 GATOR2 GATOR1 GATOR1 (GAP for RagA/B) Sestrin2->GATOR1 inhibits inhibition of GATOR2->GATOR1 Rag_GDP RagA/B-GDP RagC/D-GTP (Inactive) GATOR1->Rag_GDP activates GTPase Rag_GTP RagA/B-GTP RagC/D-GDP (Active) Rag_GDP->Rag_GTP mTORC1 mTORC1 Rag_GTP->mTORC1 recruits to lysosome & activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates Translation Translation Initiation & Protein Synthesis S6K1->Translation activates eIF4EBP1->Translation disinhibits

Caption: Leucine activates mTORC1, a key regulator of muscle protein synthesis.

Experimental Workflow for a Primed-Continuous Infusion Study

The following diagram outlines the typical workflow for a clinical research study investigating muscle protein synthesis using a primed-continuous infusion of a stable isotope tracer.

Experimental_Workflow Workflow of a Primed-Continuous Infusion Study Subject_Prep Subject Preparation (Fasting, Catheterization) Baseline_Sampling Baseline Sampling (Blood, Breath, Muscle Biopsy) Subject_Prep->Baseline_Sampling Priming_Dose Tracer Priming Dose (e.g., L-[1-13C]leucine) Baseline_Sampling->Priming_Dose Continuous_Infusion Continuous Tracer Infusion (Steady State) Priming_Dose->Continuous_Infusion SteadyState_Sampling Steady-State Sampling (Blood, Breath) Continuous_Infusion->SteadyState_Sampling Final_Biopsy Final Muscle Biopsy SteadyState_Sampling->Final_Biopsy Sample_Processing Sample Processing (Protein Hydrolysis, Derivatization) Final_Biopsy->Sample_Processing Mass_Spec Mass Spectrometry Analysis (GC-MS or IRMS) Sample_Processing->Mass_Spec Data_Analysis Data Analysis (Calculate FSR) Mass_Spec->Data_Analysis

Caption: A typical workflow for measuring muscle protein synthesis using stable isotopes.

Conclusion

The use of this compound and other stable isotope tracers has been instrumental in advancing our understanding of the mechanisms underlying sarcopenia and the potential for nutritional interventions. The data clearly indicate that aging is associated with anabolic resistance, which can be at least partially overcome by leucine supplementation. The detailed experimental protocols provided in this guide serve as a foundation for researchers designing studies to further investigate muscle protein metabolism in aging and to develop effective strategies to preserve muscle mass and function in the elderly. The continued application of these sophisticated techniques will be crucial in the development of novel therapeutics and nutritional recommendations to promote healthy aging.

References

The Pivotal Role of L-Leucine-¹³C in Unraveling Branched-Chain Amino Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain amino acids (BCAAs), comprising leucine (B10760876), isoleucine, and valine, are essential amino acids that serve as crucial substrates for protein synthesis and play significant roles in various physiological processes.[1][2][3] Their metabolism is intricately linked to cellular growth, energy homeostasis, and signaling pathways, making them a focal point in the study of metabolic diseases, cancer, and muscle physiology. The use of stable isotope tracers, particularly L-Leucine-¹³C, has revolutionized our ability to dynamically and quantitatively investigate BCAA metabolism in vivo.[4][5][6] This technical guide provides an in-depth overview of the application of L-Leucine-¹³C in understanding BCAA metabolism, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.

The Significance of L-Leucine-¹³C as a Tracer

L-Leucine-¹³C is a non-radioactive, stable isotope-labeled form of leucine where one or more ¹²C atoms are replaced by ¹³C atoms. This subtle mass difference allows for its detection and quantification by mass spectrometry, enabling researchers to trace the metabolic fate of leucine within a biological system.[7][8] Its use is central to metabolic flux analysis (MFA), a powerful technique to quantify the rates of metabolic reactions within a network.[9][10][11][12] By introducing L-Leucine-¹³C, researchers can precisely measure key metabolic parameters such as protein synthesis and breakdown rates, leucine oxidation, and the contribution of leucine to various metabolic pathways.[1][2][5]

Key Experimental Protocols Utilizing L-Leucine-¹³C

Primed, Continuous Infusion of L-[1-¹³C]Leucine

This is a cornerstone technique for studying whole-body and tissue-specific protein and amino acid kinetics in a steady-state condition.[5][13]

Objective: To achieve and maintain a constant enrichment of L-[1-¹³C]leucine in the plasma and intracellular pools, allowing for the calculation of leucine flux, oxidation, and incorporation into protein.

Detailed Methodology:

  • Subject Preparation: Subjects are typically studied in a post-absorptive state, requiring an overnight fast.[2]

  • Tracer Preparation: A sterile solution of L-[1-¹³C]leucine is prepared for intravenous infusion. A priming dose of NaH¹³CO₃ is also prepared to prime the bicarbonate pool, which is an end-product of leucine oxidation.[5]

  • Catheter Placement: Two intravenous catheters are placed in contralateral arm veins: one for the infusion of the tracer and the other for blood sampling.

  • Priming Dose: A priming dose of L-[1-¹³C]leucine and NaH¹³CO₃ is administered as a bolus injection to rapidly achieve isotopic equilibrium.[5]

  • Continuous Infusion: Immediately following the priming dose, a continuous infusion of L-[1-¹³C]leucine is initiated and maintained at a constant rate for several hours (typically 2-4 hours).[5]

  • Sample Collection:

    • Blood Samples: Arterialized venous blood samples are collected at regular intervals throughout the infusion period. Plasma is separated by centrifugation and stored at -80°C for later analysis.[5]

    • Breath Samples: Expired air is collected in gas-impermeable bags at regular intervals to measure the enrichment of ¹³CO₂.[5]

    • Tissue Biopsies (Optional): For studies of tissue-specific protein synthesis, muscle or other tissue biopsies may be obtained.[7][14]

  • Sample Analysis:

    • Plasma Leucine Enrichment: The isotopic enrichment of L-[1-¹³C]leucine and its ketoacid, α-ketoisocaproate (KIC), in plasma is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[7]

    • ¹³CO₂ Enrichment: The enrichment of ¹³CO₂ in expired breath is measured using isotope ratio mass spectrometry (IRMS).[15]

    • Tissue Protein-Bound Leucine Enrichment: The incorporation of L-[1-¹³C]leucine into tissue proteins is measured by GC-combustion-IRMS after protein hydrolysis and amino acid purification.[7]

Experimental Workflow:

G cluster_prep Preparation cluster_procedure Procedure cluster_sampling Sample Collection cluster_analysis Analysis Subject Preparation Subject Preparation Catheter Placement Catheter Placement Subject Preparation->Catheter Placement Tracer Preparation Tracer Preparation Priming Dose Priming Dose Tracer Preparation->Priming Dose Catheter Placement->Priming Dose Continuous Infusion Continuous Infusion Priming Dose->Continuous Infusion Blood Samples Blood Samples Continuous Infusion->Blood Samples Breath Samples Breath Samples Continuous Infusion->Breath Samples Tissue Biopsies Tissue Biopsies Continuous Infusion->Tissue Biopsies Plasma Enrichment (GC-MS/LC-MS) Plasma Enrichment (GC-MS/LC-MS) Blood Samples->Plasma Enrichment (GC-MS/LC-MS) Breath Enrichment (IRMS) Breath Enrichment (IRMS) Breath Samples->Breath Enrichment (IRMS) Tissue Enrichment (GC-C-IRMS) Tissue Enrichment (GC-C-IRMS) Tissue Biopsies->Tissue Enrichment (GC-C-IRMS)

Primed Continuous Infusion Workflow
L-[1-¹³C]Leucine Breath Test

This non-invasive method is used to assess whole-body leucine oxidation.[15][16]

Objective: To measure the rate of ¹³CO₂ exhalation following the oral administration of L-[1-¹³C]leucine, which reflects the rate of leucine catabolism.

Detailed Methodology:

  • Subject Preparation: Subjects typically fast overnight.

  • Baseline Sample Collection: A baseline breath sample is collected to determine the natural abundance of ¹³CO₂.

  • Tracer Administration: A known amount of L-[1-¹³C]leucine, often mixed with a carrier like juice or a small meal, is ingested orally.

  • Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 3 to 6 hours.[15][17] Samples are collected in specialized bags.

  • Sample Analysis: The ¹³CO₂ enrichment in the breath samples is measured using isotope ratio mass spectrometry (IRMS).

  • Calculation: The rate of ¹³CO₂ production and the cumulative recovery of the ¹³C label are calculated to determine the rate of leucine oxidation.

Experimental Workflow:

G Subject Preparation (Fasting) Subject Preparation (Fasting) Baseline Breath Sample Baseline Breath Sample Subject Preparation (Fasting)->Baseline Breath Sample Oral L-[1-¹³C]Leucine Administration Oral L-[1-¹³C]Leucine Administration Baseline Breath Sample->Oral L-[1-¹³C]Leucine Administration Serial Breath Sample Collection Serial Breath Sample Collection Oral L-[1-¹³C]Leucine Administration->Serial Breath Sample Collection ¹³CO₂ Enrichment Analysis (IRMS) ¹³CO₂ Enrichment Analysis (IRMS) Serial Breath Sample Collection->¹³CO₂ Enrichment Analysis (IRMS) Calculation of Leucine Oxidation Rate Calculation of Leucine Oxidation Rate ¹³CO₂ Enrichment Analysis (IRMS)->Calculation of Leucine Oxidation Rate G Leucine Leucine BCAT BCAT Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT BCKAs BCKAs BCAT->BCKAs BCKDH BCKDH BCKAs->BCKDH Acyl-CoA Derivatives Acyl-CoA Derivatives BCKDH->Acyl-CoA Derivatives TCA Cycle TCA Cycle Acyl-CoA Derivatives->TCA Cycle G Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 S6K1 S6K1 mTORC1->S6K1 P 4E-BP1 4E-BP1 mTORC1->4E-BP1 P Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis

References

Methodological & Application

Measuring Protein Synthesis: A Detailed Protocol for L-Leucine-13C Infusion

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for measuring in vivo protein synthesis rates using a primed, continuous infusion of the stable isotope L-Leucine-13C. This methodology is a cornerstone in metabolic research, offering critical insights into the dynamics of protein metabolism in response to nutritional, pharmacological, and physiological stimuli.

Introduction

The measurement of protein synthesis is fundamental to understanding cellular growth, maintenance, and dysfunction. The use of stable, non-radioactive isotopes like L-[1-¹³C]leucine allows for safe and precise quantification of the rate at which amino acids are incorporated into proteins, known as the Fractional Synthetic Rate (FSR).[1] This technique is widely applied in fields ranging from basic science to clinical drug development to assess the anabolic or catabolic state of tissues.

Leucine (B10760876) is an essential amino acid that not only serves as a building block for proteins but also acts as a key signaling molecule, most notably through the activation of the mTOR (mechanistic Target of Rapamycin) pathway, a central regulator of protein synthesis.[2][3] The primed, continuous infusion of L-[1-¹³C]leucine is considered a gold standard method, enabling researchers to achieve an isotopic steady state in the precursor pool for accurate FSR calculations.[4]

Key Experimental Protocols

Subject Preparation

For human studies, subjects should be in a post-absorptive state, typically achieved by an overnight fast, to establish a baseline metabolic state.[5] For at least five days prior to the study, it is advisable for subjects to consume a diet with a known and controlled protein content.[6]

Primed, Continuous Infusion of L-[1-¹³C]leucine

The primed, continuous infusion of L-[1-¹³C]leucine is designed to rapidly achieve and then maintain a stable enrichment of the tracer in the plasma and tissue fluid, which serves as the precursor pool for protein synthesis.[4][6]

Protocol:

  • Prime Dose: Administer a priming bolus of L-[1-¹³C]leucine to quickly raise the isotopic enrichment in the body's free amino acid pools. A priming dose of NaH¹³CO₃ is also recommended to prime the bicarbonate pool, which is essential for accurately measuring leucine oxidation.[6][7]

  • Continuous Infusion: Immediately following the prime, commence a continuous intravenous infusion of L-[1-¹³C]leucine. The infusion is typically maintained for several hours to ensure isotopic steady state is reached and maintained.[6] Isotopic steady state is generally achieved in under two hours.[6][7]

Sample Collection

Blood Samples: Blood samples are collected at regular intervals throughout the infusion period.[5] These samples are crucial for monitoring the isotopic enrichment of L-[1-¹³C]leucine in the plasma, which is often used as a surrogate for the intracellular precursor pool.[6] Typically, no more than 1 ml of blood is required per time point.[6]

Tissue Biopsies: For direct measurement of protein synthesis within a specific tissue (e.g., skeletal muscle), biopsies are necessary.[5][8] A baseline biopsy is often taken before the infusion begins, and subsequent biopsies are collected during the isotopic steady state to measure the incorporation of the L-[1-¹³C]leucine into tissue proteins.[9]

Sample Processing and Analysis

Plasma Sample Preparation:

  • Centrifuge blood samples to separate plasma.

  • Precipitate plasma proteins using an agent like acetonitrile (B52724) or sulfosalicylic acid.[10][11]

  • The deproteinized supernatant, containing free amino acids, is then prepared for analysis.

Tissue Sample Preparation:

  • Immediately freeze tissue biopsies in liquid nitrogen to halt metabolic processes.

  • Homogenize the frozen tissue.

  • Precipitate and hydrolyze the tissue proteins to release their constituent amino acids.

  • Isolate the amino acids from the hydrolysate for analysis.[5]

Mass Spectrometry Analysis: The isotopic enrichment of L-[1-¹³C]leucine in both the plasma (precursor) and tissue protein (product) is determined using mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical methods due to their high sensitivity and specificity.[10][12] Gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) is another highly sensitive technique that can be used.[8]

Calculation of Fractional Synthetic Rate (FSR)

The FSR of protein is calculated using the precursor-product principle.[13] The formula is as follows:

FSR (%/h) = [(E₂ - E₁) / (Eₚ * t)] * 100

Where:

  • E₂ and E₁ are the ¹³C enrichments in the protein-bound leucine at two time points.

  • Eₚ is the mean ¹³C enrichment of the precursor pool (e.g., plasma L-[1-¹³C]leucine or its keto-acid, α-ketoisocaproate (KIC)) between the two time points.[4][14]

  • t is the time in hours between the two tissue biopsies.[5]

Quantitative Data Summary

The following tables summarize typical quantitative data from this compound infusion studies.

ParameterTypical ValueReference
Tracer L-[1-¹³C]leucine[6]
Priming Dose (Leucine) 9.6 µmol/kg[9]
Infusion Rate (Leucine) 0.16 µmol/kg/min[9]
Study Duration 4 - 10 hours[6][9]
TissueConditionFractional Synthetic Rate (%/h)Reference
Human Skeletal Muscle (Vastus Lateralis) Rest (Fasted)0.085 ± 0.004[12]
Post-exercise0.109 ± 0.005[12]
Human Skeletal Muscle (Soleus) Rest (Fasted)0.094 ± 0.008[12]
Post-exercise0.122 ± 0.005[12]
Human Ileal Mucosa Control0.62 ± 0.06[9]
Post-surgical1.11 ± 0.14[9]

Visualizations

Experimental Workflow

G cluster_prep Subject Preparation cluster_infusion Tracer Infusion cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_calculation Data Analysis Fasting Overnight Fast Priming Priming Dose (L-[1-13C]leucine & NaH13CO3) Fasting->Priming Continuous Continuous Infusion (L-[1-13C]leucine) Priming->Continuous Blood Blood Samples (Multiple Timepoints) Continuous->Blood Biopsy Tissue Biopsies (e.g., Baseline and during Isotopic Steady State) Continuous->Biopsy Processing Sample Processing (Plasma & Tissue) Blood->Processing Biopsy->Processing MS Mass Spectrometry (GC-MS or LC-MS/MS) Processing->MS FSR FSR Calculation MS->FSR

Caption: Workflow for measuring protein synthesis using this compound infusion.

mTOR Signaling Pathway in Protein Synthesis

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_output Cellular Response Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates GrowthFactors Growth Factors (e.g., Insulin) GrowthFactors->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates EBP1 4E-BP1 mTORC1->EBP1 phosphorylates (inhibits) ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis promotes EBP1->ProteinSynthesis inhibits

Caption: Simplified mTOR signaling pathway in the regulation of protein synthesis.

References

Application Note: Quantification of L-Leucine-13C in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine, an essential branched-chain amino acid (BCAA), plays a critical role in protein synthesis and various metabolic processes. The use of stable isotope-labeled L-Leucine, such as L-Leucine-13C, is invaluable for in vivo studies of amino acid metabolism, protein turnover, and pharmacokinetic assessments in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the accurate quantification of this compound in complex biological matrices like plasma. This application note provides a detailed protocol for the robust quantification of this compound in plasma, employing a simple protein precipitation step followed by LC-MS/MS analysis. The use of a stable isotope-labeled internal standard is a robust strategy to overcome challenges such as matrix effects and ion suppression, ensuring data accuracy and reproducibility.

Experimental Protocols

Materials and Reagents
  • L-Leucine: ≥98% purity

  • This compound (or other suitable stable isotope-labeled Leucine, e.g., L-Leucine-13C6,15N): ≥98% purity, ≥98% isotopic purity

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (or the specific matrix of interest)

Sample Preparation

A straightforward protein precipitation protocol is employed to extract this compound from plasma samples.

  • Thaw Samples : Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquoting : Pipette 50 µL of each sample (calibrator, QC, or plasma) into a clean microcentrifuge tube.

  • Internal Standard Addition : Add 200 µL of the internal standard working solution (e.g., L-Leucine-13C6,15N at 1 µg/mL in methanol) to each tube. The methanol serves as the protein precipitation agent.[1]

  • Precipitation : Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation : Incubate the tubes at 4°C for 20 minutes to enhance protein precipitation.[1]

  • Centrifugation : Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

Liquid Chromatography (LC)

  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A column suitable for the separation of polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column (e.g., Intrada Amino Acid).[2]

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Gradient : A gradient elution is optimized to ensure the separation of L-Leucine from its isomers (isoleucine and alloisoleucine) and other plasma components.

  • Flow Rate : 0.4 - 0.6 mL/min.

  • Injection Volume : 1-5 µL.

  • Column Temperature : 35-40°C.

Mass Spectrometry (MS)

  • Mass Spectrometer : A tandem mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Ionization : Electrospray ionization (ESI) in positive mode.

  • MRM Transitions : Specific precursor and product ions for the analyte and the internal standard should be optimized. Based on common fragmentation patterns, the following transitions can be used as a starting point.

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Transitions for L-Leucine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
L-Leucine132.186.2Unlabeled analyte.
This compound133.187.2Analyte with one 13C label.
L-Leucine-13C6,15N (Internal Standard)139.192.2A suitable internal standard.

Note: The exact m/z values may vary slightly depending on the instrument calibration. Collision energy and other MS parameters should be optimized for maximum signal intensity.

Table 2: Example Chromatographic Parameters

ParameterValue
ColumnIntrada Amino Acid, 50 x 3 mm, 3 µm
Mobile Phase A100 mM Ammonium Formate in Water
Mobile Phase BAcetonitrile:Water:Formic Acid (95:5:0.3, v/v/v)
Flow Rate0.6 mL/min
Column Temperature35°C
Total Run Time~13 minutes

These parameters are based on a published method for amino acid analysis and may require adjustment.[2]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard in MeOH (200 µL) plasma->add_is vortex Vortex (30s) add_is->vortex incubate Incubate (4°C, 20 min) vortex->incubate centrifuge Centrifuge (14,000 x g, 10 min) incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (HILIC/Mixed-Mode) supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_ms Mass Spectrometer Leucine_13C This compound Q1 Q1 (Precursor Ion Selection) Leucine_13C->Q1 m/z 133.1 Leucine_IS L-Leucine-13C6,15N Leucine_IS->Q1 m/z 139.1 Q2 Q2 (Fragmentation) Q1->Q2 Q3 Q3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

References

Application Notes and Protocols for Calculating Fractional Synthetic Rate (FSR) using L-Leucine-¹³C Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating the fractional synthetic rate (FSR) of proteins, a key metric in understanding protein metabolism, by utilizing L-Leucine-¹³C as a stable isotope tracer. The protocols outlined below cover experimental design, sample collection, preparation, and analysis using gas chromatography-mass spectrometry (GC-MS).

Introduction

The fractional synthetic rate (FSR) quantifies the rate at which new proteins are synthesized within a specific tissue or protein pool over a given period. It is a critical measurement in various research fields, including physiology, pharmacology, and drug development, for assessing the impact of nutritional interventions, exercise, disease states, and therapeutic agents on protein metabolism. The use of stable, non-radioactive isotopes like L-Leucine-¹³C allows for safe and ethical FSR studies in human subjects.[1][2]

The fundamental principle involves introducing a known amount of ¹³C-labeled leucine (B10760876) into the body and subsequently measuring its incorporation into newly synthesized proteins. The FSR is calculated based on the enrichment of ¹³C-leucine in the protein product relative to the enrichment of the precursor pool (the source of amino acids for protein synthesis).[3]

Key Experimental Approaches

Two primary methods are employed for the administration of L-Leucine-¹³C to measure FSR: the primed continuous infusion technique and the flooding dose technique.

  • Primed Continuous Infusion: This method involves an initial bolus injection (prime) of L-Leucine-¹³C to rapidly achieve isotopic equilibrium, followed by a constant infusion over several hours.[4] This approach allows for the maintenance of a relatively stable enrichment of the tracer in the precursor pool.

  • Flooding Dose: This technique involves a single large bolus injection of L-Leucine-¹³C, along with unlabeled leucine.[5][6] The large dose is intended to "flood" the free amino acid pools, minimizing the dilution of the tracer by endogenous unlabeled amino acids and simplifying the determination of precursor enrichment.

Signaling Pathway: mTOR and Protein Synthesis

Leucine is a potent activator of the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and protein synthesis.[3][7][8][9] Understanding this pathway is crucial when interpreting FSR data, as interventions may modulate protein synthesis through mTOR-dependent mechanisms.

mTOR_Pathway cluster_extracellular Extracellular Signals cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors (e.g., Insulin) Receptor Receptor Growth_Factors->Receptor Amino_Acids Amino Acids (L-Leucine) mTORC1 mTORC1 Amino_Acids->mTORC1 PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb Rheb->mTORC1 4EBP1 4E-BP1 mTORC1->4EBP1 S6K1 S6K1 mTORC1->S6K1 eIF4E eIF4E 4EBP1->eIF4E Protein_Synthesis Protein Synthesis eIF4E->Protein_Synthesis Ribosome Ribosome S6K1->Ribosome Ribosome->Protein_Synthesis

Caption: mTOR signaling pathway in protein synthesis.

Experimental Workflow

A typical FSR experiment involves several key stages, from subject preparation to data analysis.

FSR_Workflow cluster_prep Preparation Subject_Prep Subject Preparation (Fasting) Tracer_Admin L-Leucine-¹³C Administration (Infusion or Flooding Dose) Subject_Prep->Tracer_Admin Sample_Collection Sample Collection (Blood and Tissue Biopsies) Tracer_Admin->Sample_Collection Sample_Prep Sample Preparation Sample_Collection->Sample_Prep Protein_Hydrolysis Protein Hydrolysis GCMS_Analysis GC-MS Analysis Data_Analysis Data Analysis and FSR Calculation GCMS_Analysis->Data_Analysis AA_Purification Amino Acid Purification Protein_Hydrolysis->AA_Purification Derivatization Derivatization AA_Purification->Derivatization Derivatization->GCMS_Analysis

Caption: General experimental workflow for FSR measurement.

Detailed Experimental Protocols

Protocol 1: Primed Continuous Infusion of L-Leucine-¹³C

Objective: To measure muscle protein FSR under steady-state isotopic enrichment.

Materials:

  • L-[1-¹³C]Leucine (sterile, pyrogen-free)

  • Sterile saline solution (0.9% NaCl)

  • Infusion pump

  • Catheters for infusion and blood sampling

  • Muscle biopsy needles

  • Liquid nitrogen

  • Centrifuge

  • Microcentrifuge tubes

Procedure:

  • Subject Preparation: Subjects should fast overnight (8-10 hours) prior to the study.

  • Catheter Placement: Insert catheters into a forearm vein for tracer infusion and into a contralateral hand vein, which is heated, for arterialized venous blood sampling.

  • Priming Dose: Administer a priming bolus of L-[1-¹³C]Leucine (e.g., 1 mg/kg body weight) to rapidly increase plasma ¹³C-leucine enrichment.

  • Continuous Infusion: Immediately following the prime, begin a constant intravenous infusion of L-[1-¹³C]Leucine (e.g., 1 mg/kg/hour) for the duration of the experiment (typically 3-6 hours).[4]

  • Blood Sampling: Collect blood samples at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to monitor plasma ¹³C-leucine enrichment and confirm isotopic steady state.

  • Muscle Biopsies: Obtain muscle biopsies from a suitable muscle (e.g., vastus lateralis) at the beginning and end of the steady-state period.[10][11][12][13] Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.

Protocol 2: Flooding Dose of L-Leucine-¹³C

Objective: To measure muscle protein FSR using a single large dose of tracer.

Materials:

  • L-[1-¹³C]Leucine

  • Unlabeled L-Leucine

  • Sterile saline solution (0.9% NaCl)

  • Syringes for injection

  • Muscle biopsy needles

  • Liquid nitrogen

  • Centrifuge

  • Microcentrifuge tubes

Procedure:

  • Subject Preparation: Subjects should fast overnight (8-10 hours).

  • Baseline Biopsy: Obtain a baseline muscle biopsy.

  • Flooding Dose Administration: Administer a rapid intravenous injection of a large dose of L-Leucine containing a known enrichment of L-[1-¹³C]Leucine (e.g., 0.5 g/kg body weight with 20% ¹³C-leucine).[5][6]

  • Blood Sampling: Collect blood samples at frequent intervals (e.g., 5, 15, 30, 60, 90 minutes) after the injection to determine the time course of plasma ¹³C-leucine enrichment.

  • Final Biopsy: Obtain a second muscle biopsy at a defined time point after the flooding dose (e.g., 90 minutes). Immediately freeze the tissue in liquid nitrogen and store at -80°C.

Sample Preparation for GC-MS Analysis

Objective: To isolate and derivatize amino acids from plasma and muscle tissue for ¹³C-leucine enrichment analysis.

Materials:

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA)

  • Hydrochloric acid (HCl, 6M)

  • Cation exchange resin

  • Derivatization reagents (e.g., N-acetyl-n-propyl (NAP) esters)

  • Organic solvents (e.g., ethyl acetate, dichloromethane)

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Plasma Sample Preparation:

    • Thaw plasma samples on ice.

    • Precipitate proteins by adding a cold acid solution (e.g., PCA).

    • Centrifuge to pellet the protein and collect the supernatant containing free amino acids.

    • Purify the amino acids from the supernatant using cation exchange chromatography.

    • Dry the purified amino acid fraction under a stream of nitrogen.

  • Muscle Tissue Sample Preparation:

    • Weigh the frozen muscle tissue sample.

    • Homogenize the tissue in a cold acid solution to precipitate proteins.

    • Centrifuge and separate the supernatant (intracellular free amino acids) and the protein pellet.

    • Process the supernatant for free amino acid analysis as described for plasma.

    • Wash the protein pellet multiple times to remove any contaminating free amino acids.

    • Hydrolyze the protein pellet in 6M HCl at 110°C for 24 hours to release the constituent amino acids.[14][15][16]

    • Purify the amino acids from the hydrolysate using cation exchange chromatography.

    • Dry the purified amino acid fraction.

  • Derivatization:

    • Derivatize the dried amino acid samples to make them volatile for GC-MS analysis. A common method is the formation of N-acetyl-n-propyl (NAP) esters.[14][15]

GC-MS Analysis

Objective: To determine the isotopic enrichment of ¹³C-leucine in the prepared samples.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) can also be used for higher precision.[2]

General GC-MS Parameters:

  • Column: A suitable capillary column for amino acid analysis (e.g., DB-5ms).

  • Injection Mode: Splitless.

  • Carrier Gas: Helium.

  • Temperature Program: An appropriate temperature gradient to separate the derivatized amino acids.

  • MS Detection: Electron ionization (EI) or chemical ionization (CI). Monitor the ions corresponding to the derivatized leucine and its ¹³C-labeled isotopologue.

FSR Calculation

The FSR is calculated using the following general formula:

FSR (%/hour) = [(E_p2 - E_p1) / (E_precursor * t)] * 100

Where:

  • E_p2: Enrichment of ¹³C-leucine in the protein-bound pool at the end of the study.

  • E_p1: Enrichment of ¹³C-leucine in the protein-bound pool at the beginning of the study (baseline).

  • E_precursor: The average enrichment of ¹³C-leucine in the precursor pool over the study period. This can be the plasma ¹³C-leucine enrichment, the intracellular free ¹³C-leucine enrichment, or the plasma ¹³C-α-ketoisocaproate (KIC) enrichment, which is a proxy for intracellular leucine enrichment.[17]

  • t: The duration of the tracer incorporation period in hours.

FSR_Calculation Product_Enrichment Δ Product Enrichment (E_p2 - E_p1) FSR FSR (%/hour) Product_Enrichment->FSR Precursor_Enrichment Precursor Enrichment (E_precursor) Precursor_Enrichment->FSR Time Time (t) Time->FSR

Caption: FSR Calculation Logic.

Quantitative Data Summary

The following tables provide example FSR data to illustrate the expected values under different physiological conditions.

Table 1: Muscle Protein FSR in Response to Nutritional State

ConditionFSR (%/hour)Reference
Fasted0.051 ± 0.004[1]
Fed0.066 ± 0.005[1]

Table 2: Myofibrillar Protein FSR at Rest and Post-Exercise

ConditionFSR (%/hour)Reference
Rest (Fasted)~0.04[18]
Post-Exercise (Fed)~0.06 - 0.07[18]

Table 3: Mixed Muscle FSR Before and After Blood Flow Restriction (BFR) Exercise

ConditionFSR (%/hour)Reference
Baseline~0.03[19]
Post-BFR Exercise~0.05[19]

Applications in Drug Development

The measurement of FSR is a valuable tool in drug development for:

  • Assessing the efficacy of anabolic agents: Drugs designed to promote muscle growth can be evaluated by their ability to increase muscle protein FSR.

  • Investigating mechanisms of drug action: Changes in FSR can provide insights into how a drug affects cellular processes related to protein synthesis.

  • Evaluating drug-induced muscle toxicity: Some drugs may have adverse effects on muscle health, which can be detected as a decrease in FSR.

  • Personalized medicine: FSR measurements could potentially be used to tailor therapeutic strategies to individual patient responses.

References

Application Notes and Protocols for Tissue Analysis of L-Leucine-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine, an essential branched-chain amino acid (BCAA), plays a critical role in protein synthesis and metabolic regulation, primarily through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2] Stable isotope-labeled L-Leucine, such as L-Leucine-¹³C, serves as a powerful tracer in metabolic research to quantitatively assess protein and amino acid kinetics, including rates of synthesis, breakdown, and oxidation, without the associated risks of radioactive isotopes. This document provides detailed application notes and protocols for the sample preparation and analysis of L-Leucine-¹³C in tissue samples using mass spectrometry-based techniques.

L-Leucine-¹³C can be utilized as an internal standard for precise quantification or as a tracer to follow the metabolic fate of leucine (B10760876) in vivo.[1] The accurate analysis of L-Leucine-¹³C enrichment in tissues is crucial for understanding the dynamic processes of protein metabolism in various physiological and pathological states. The following sections detail the necessary procedures from tissue homogenization to final analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of L-Leucine

L-Leucine is a key activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis. The pathway is initiated by the sensing of intracellular leucine, which leads to the activation of mTORC1. Activated mTORC1 then phosphorylates downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis.

mTOR_Pathway Leucine L-Leucine-¹³C mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates pS6K1 p-S6K1 S6K1->pS6K1 Translation Protein Synthesis pS6K1->Translation p4EBP1 p-4E-BP1 4EBP1->p4EBP1 eIF4E eIF4E p4EBP1->eIF4E releases eIF4E->Translation

Figure 1: L-Leucine-¹³C activation of the mTORC1 signaling pathway.

Experimental Workflow

The overall workflow for the analysis of L-Leucine-¹³C in tissue samples involves several key stages, from sample collection to data analysis. The choice between GC-MS and LC-MS/MS analysis will depend on the specific requirements of the study, such as the need for derivatization and the desired sensitivity.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing TissueCollection Tissue Collection (Flash-frozen) Homogenization Tissue Homogenization TissueCollection->Homogenization ProteinPrecipitation Protein Precipitation Homogenization->ProteinPrecipitation Supernatant Collect Supernatant ProteinPrecipitation->Supernatant LCMS LC-MS/MS Analysis (Underivatized) Supernatant->LCMS Derivatization Derivatization Supernatant->Derivatization DataAcquisition Data Acquisition LCMS->DataAcquisition GCMS GC-MS Analysis (Derivatized) GCMS->DataAcquisition Derivatization->GCMS Quantification Quantification & Enrichment Calculation DataAcquisition->Quantification

Figure 2: General experimental workflow for tissue analysis of L-Leucine-¹³C.

Experimental Protocols

Protocol 1: Tissue Homogenization

This protocol describes the homogenization of tissue samples to extract free amino acids.

Materials:

  • Frozen tissue sample

  • Lysis Buffer: 50 mM Tris-HCl with 2 mM EDTA, pH 7.4[3]

  • Protease inhibitors (e.g., aprotinin, leupeptin, pepstatin A at 1 µg/mL, and 2 mM PMSF)[3]

  • Liquid nitrogen

  • Homogenizer (e.g., Potter-Elvehjem, Polytron, or bead mill)[3]

  • Microcentrifuge tubes

  • Ice

Procedure:

  • Weigh the frozen tissue sample (e.g., 100 mg).

  • Add the appropriate volume of ice-cold Lysis Buffer (e.g., 900 µL for 100 mg of tissue).[3]

  • Add protease inhibitors to the Lysis Buffer immediately before use.[3]

  • Homogenize the tissue sample on ice until no visible chunks remain. For bead mill homogenizers, 2 cycles at 24 Hz for 2 minutes each is typically sufficient.[3][4]

  • Centrifuge the homogenate at 13,000 x g for 2 minutes at 4°C.[3]

  • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube, avoiding the pellet.

  • The supernatant can be used immediately for protein precipitation or stored at -80°C.

Protocol 2: Protein Precipitation

This protocol details the removal of proteins from the tissue homogenate.

Materials:

  • Tissue homogenate supernatant

  • Precipitating agent: 10% Trichloroacetic acid (TCA) or cold Acetonitrile (ACN)

  • Microcentrifuge

  • Ice

Procedure:

  • To the tissue homogenate supernatant, add the precipitating agent.

    • For TCA: Add an equal volume of 10% TCA to the supernatant.

    • For ACN: Add 3-5 volumes of cold ACN to the supernatant.[5]

  • Vortex the mixture thoroughly.

  • Incubate the sample on ice or at 4°C for at least 30 minutes to allow for complete protein precipitation.

  • Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully collect the supernatant containing the free amino acids.

  • The supernatant can be directly analyzed by LC-MS/MS or dried for derivatization and GC-MS analysis.

Protocol 3: Derivatization for GC-MS Analysis

This protocol describes a two-step derivatization process to make amino acids volatile for GC-MS analysis.[7]

Materials:

  • Dried amino acid extract

  • Esterification reagent: 2 M HCl in Methanol (CH₃OH)

  • Acylation reagent: Pentafluoropropionic anhydride (B1165640) (PFPA) in Ethyl Acetate (EA) (1:4, v/v)[7]

  • Heating block

  • Nitrogen gas stream

  • Toluene (B28343)

Procedure:

  • Ensure the amino acid extract is completely dry using a stream of nitrogen gas.

  • Esterification: Add the esterification reagent (2 M HCl in CH₃OH) to the dried sample. Heat at an appropriate temperature and time to convert the carboxyl groups to methyl esters.

  • Dry the sample again under a nitrogen stream to remove the esterification reagent.

  • Acylation: Add the acylation reagent (PFPA in EA) to the sample. Heat to derivatize the amino and other functional groups.[7]

  • After the reaction, add a water-immiscible organic solvent like toluene and vortex to extract the derivatized amino acids.[7]

  • Centrifuge to separate the phases and transfer the organic (upper) layer containing the derivatives to a GC vial for analysis.

Quantitative Data

The following tables summarize typical performance data for LC-MS/MS and GC-MS methods for amino acid analysis. Actual results may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: LC-MS/MS Method Validation Parameters for L-Leucine Analysis

Parameter Typical Value Reference
Linearity (r²) >0.99 [8][9]
LLOQ (µmol/L) 1 [9]
Accuracy (%) 94.44 - 107.75
Intra-day Precision (%RSD) <15 [8]
Inter-day Precision (%RSD) <15 [8]

| Recovery (%) | 85 - 115 |[10] |

Table 2: GC-MS Method Validation Parameters for Derivatized Amino Acid Analysis

Parameter Typical Value Reference
Reproducibility (δ¹³C ‰) 0.45 [11]
Analytical Error (δ¹³C ‰) 0.26 [11]
Linearity (r²) >0.99

| Precision (%RSD) | <20 | |

Conclusion

The protocols and data presented provide a comprehensive guide for the sample preparation and analysis of L-Leucine-¹³C in tissue samples. The choice between LC-MS/MS and GC-MS will depend on the specific research question and available instrumentation. Proper sample handling, including efficient homogenization and protein precipitation, is critical for obtaining accurate and reproducible results. The use of stable isotope-labeled internal standards is highly recommended to correct for variability during sample preparation and analysis. By following these detailed procedures, researchers can confidently investigate the intricate roles of L-Leucine in protein metabolism and cellular signaling.

References

Application Notes and Protocols for L-Leucine-¹³C Tracer Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-leucine, an essential branched-chain amino acid (BCAA), is a critical regulator of protein metabolism. Beyond its role as a building block for protein synthesis, leucine (B10760876) acts as a key signaling molecule, potently activating the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central controller of cell growth and proliferation.[1][2] The use of stable isotope-labeled leucine, particularly L-Leucine-¹³C, in rodent models provides a powerful and dynamic tool for quantifying various aspects of protein kinetics in vivo.

These methods allow researchers to trace the fate of leucine through metabolic pathways, enabling the precise measurement of whole-body and tissue-specific protein synthesis, breakdown, and oxidation.[3] Such studies are invaluable in numerous research areas, including sarcopenia, metabolic diseases like diabetes, cancer metabolism, and the development of nutritional and therapeutic interventions.[4] This document provides detailed protocols for the administration of L-Leucine-¹³C tracers in rodent models, guidelines for sample collection and analysis, and a summary of relevant quantitative data.

Key Signaling Pathway: L-Leucine and mTORC1 Activation

Leucine directly signals cellular nutrient status to the mTORC1 pathway. Upon transport into the cell, leucine promotes the translocation of mTORC1 to the lysosomal surface, where it can be activated. Activated mTORC1 then phosphorylates downstream targets, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to initiate protein synthesis.[5]

mTORC1_Pathway cluster_cell Cell Leucine_in L-Leucine-¹³C mTORC1 mTORC1 Leucine_in->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (inactivating) Synthesis Protein Synthesis p70S6K->Synthesis fourEBP1->Synthesis Inhibits

L-Leucine-mediated activation of the mTORC1 signaling pathway.

Experimental Protocols

The choice of protocol depends on the specific research question, such as tracking short-term dietary uptake versus long-term protein turnover.

Protocol 1: Oral Administration for Short-Term BCAA Kinetics

This method is used to assess the acute uptake and disposal of dietary leucine.[6][4]

Objective: To measure the kinetics of absorption and tissue utilization of dietary L-Leucine-¹³C.

Animal Models: Male C57BL/6 mice (8-12 weeks old).

Procedure:

  • Fasting: Fast mice overnight (approx. 16 hours) but allow access to water to establish a baseline metabolic state.[4]

  • Baseline Sample: Collect a baseline blood sample (~20 µL) from the tail vein.[4]

  • Labeled Diet Administration: Provide mice with a specialized diet containing L-Leucine-¹³C (e.g., 20% of total leucine is L-Leucine-¹³C₆). Allow feeding for a defined period (e.g., 2 hours).[6][4]

  • Time-Course Sampling: Collect subsequent blood samples at various time points (e.g., 30, 60, 120, 240 minutes) after the introduction of the labeled diet.[4]

  • Tissue Collection: At the final time point, euthanize the animals and rapidly collect tissues of interest (e.g., muscle, liver, adipose tissue). Immediately flash-freeze tissues in liquid nitrogen.

short_term_workflow cluster_protocol Short-Term Kinetics Workflow Fasting 1. Overnight Fast (16h) Baseline 2. Collect Baseline Blood Sample Fasting->Baseline Feed 3. Administer L-Leucine-¹³C Diet (2h) Baseline->Feed Sampling 4. Time-Course Blood Sampling Feed->Sampling Harvest 5. Euthanize & Collect Tissues Sampling->Harvest Analysis 6. Analyze ¹³C Enrichment (Plasma, Tissues) Harvest->Analysis

Workflow for assessing short-term L-Leucine-¹³C kinetics.
Protocol 2: Pulse-Chase for Long-Term Protein Turnover

This "pulse-chase" approach is designed to label long-term protein stores to study their turnover rate.[6][4]

Objective: To quantify the contribution of long-term protein breakdown to plasma BCAA levels.

Animal Models: Young, rapidly growing mice.

Procedure:

  • Pulse Phase (Labeling): Place young, growing mice on a diet containing L-Leucine-¹³C for an extended period (e.g., 17 days). This ensures the incorporation of the tracer into tissue proteins during a period of significant growth.[6]

  • Chase Phase (Washout): Switch the mice back to an unlabeled diet for a washout period (e.g., 3 days). This removes residual labeled amino acids from the short-term free amino acid pools.[6]

  • Fasting and Sampling: After the washout, fast the animals overnight. Collect blood and tissue samples to measure the ¹³C enrichment in plasma and protein-bound pools, which now reflects the breakdown of labeled long-term protein stores.[6]

pulse_chase_workflow cluster_protocol Pulse-Chase Workflow Pulse 1. Pulse: Labeled Diet (e.g., 17 days during growth) Chase 2. Chase: Unlabeled Diet (e.g., 3-day washout) Pulse->Chase Fast 3. Overnight Fast Chase->Fast Harvest 4. Collect Blood & Tissues Fast->Harvest Analysis 5. Analyze ¹³C Enrichment Harvest->Analysis

Workflow for long-term protein turnover (Pulse-Chase).
Protocol 3: Primed, Continuous Intravenous Infusion

This is a widely used method to achieve and maintain a steady-state isotopic enrichment in the plasma, allowing for the calculation of fractional protein synthesis rates (FSR).[7][8]

Objective: To measure the rate of muscle protein synthesis under steady-state conditions.

Animal Models: Male Sprague-Dawley or Wistar rats (200-300g).

Procedure:

  • Catheterization: Surgically implant catheters (e.g., in the carotid artery and jugular vein) for infusion and blood sampling. Allow for recovery.

  • Fasting: Fast animals overnight to establish a baseline.

  • Priming Dose: Administer an initial bolus (priming dose) of L-[1-¹³C]leucine to rapidly raise the isotopic enrichment of the free amino acid pool to the target plateau. A priming dose for the bicarbonate pool with NaH¹³CO₃ is also recommended to account for ¹³CO₂ fixation.[7]

  • Continuous Infusion: Immediately follow the prime with a continuous intravenous infusion of L-[1-¹³C]leucine at a constant rate for a set period (e.g., 3-7 hours).[7]

  • Sample Collection: Collect blood samples at regular intervals to confirm isotopic steady-state in plasma. Obtain tissue biopsies (e.g., vastus lateralis muscle) at the beginning and end of the infusion period.[1][8]

  • Analysis: Measure ¹³C enrichment in the precursor pool (plasma keto-isocaproate, KIC) and the protein-bound leucine in the tissue samples to calculate FSR.

infusion_workflow cluster_protocol Primed, Continuous Infusion Workflow Prep 1. Catheterize & Fast Animal Prime 2. Administer Priming Bolus (L-Leucine-¹³C & NaH¹³CO₃) Prep->Prime Infuse 3. Start Continuous Infusion Prime->Infuse Biopsy1 4. Baseline Muscle Biopsy Infuse->Biopsy1 Sampling 5. Periodic Blood Sampling (Confirm Plateau) Biopsy1->Sampling Biopsy2 6. Final Muscle Biopsy Sampling->Biopsy2 Analysis 7. Analyze Enrichment to Calculate FSR Biopsy2->Analysis

Workflow for measuring muscle protein synthesis via infusion.
Protocol 4: Intraperitoneal (IP) Bolus Injection

IP injection offers a simpler alternative to IV infusion for delivering a tracer bolus.[9][10]

Objective: To assess the acute response of protein synthesis to a leucine stimulus.

Procedure:

  • Restraint: Properly restrain the mouse or rat.

  • Injection Site: Locate the lower quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.[9]

  • Injection: Use a 25-27 gauge needle and insert it at a 30-40° angle. Inject the prepared L-Leucine-¹³C solution (dissolved in sterile saline). The maximum recommended injection volume is 10 ml/kg.[9]

  • Monitoring and Sampling: Observe the animal for distress. Collect blood and tissue samples at predetermined time points post-injection to measure tracer incorporation and signaling pathway activation.

Data Presentation

Quantitative data from L-Leucine-¹³C tracer studies should be organized for clear interpretation and comparison.

Table 1: Effective Dosages of L-Leucine in Rodent Models for Muscle Protein Synthesis Data based on studies using L-leucine, serving as a benchmark for L-Leucine-¹³C tracer experiments.

Animal ModelAdministration RouteEffective Dose RangeKey FindingsReference
RatsOral Gavage0.135 - 1.35 g/kgSignificantly increased muscle protein synthesis.[9]
RatsDiet1.5% - 2% of dietIncreased expression of genes for energy/lipid metabolism.[5][9]
RatsDiet after exercise0.135 - 0.675 g/kgEnhanced satellite cell activation and hypertrophy.[9]
MiceIntraperitoneal BolusVaries (e.g., 1.5 g/kg)Used to trace precursor kinetics for protein turnover studies.[10]

Table 2: Example Isotope Enrichment Data in Mouse Tissues Data from a pulse-chase experiment using a diet with 20% ¹³C-BCAAs.[6]

Tissue¹³C-Leucine Enrichment (%)
Muscle~11-12%
Liver~7-8%

Note: The difference in enrichment reflects the higher baseline rate of protein synthesis and turnover in the liver compared to muscle.[6]

Sample Collection and Analysis

Sample Handling:

  • Blood: Collect in EDTA-coated tubes, centrifuge to separate plasma, and store at -80°C.[4][10]

  • Tissues: Immediately flash-freeze collected tissues in liquid nitrogen and store at -80°C until analysis.[1]

  • Breath: For oxidation studies, house the animal in a metabolic cage to collect expired air. The ¹³CO₂ enrichment in the breath can be measured online using an isotope ratio mass spectrometer.[7][11]

Isotope Enrichment Analysis: The measurement of ¹³C enrichment in amino acids is typically performed using mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A common method that often requires derivatization of the amino acids before analysis.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A versatile technique that can measure both concentration and isotopic enrichment of amino acids, often with minimal sample preparation.[12]

The fractional synthesis rate (FSR) of protein is calculated by measuring the incorporation of the labeled amino acid into protein over time, relative to the isotopic enrichment of the precursor pool.[1]

FSR (%/hour) = (Eₚ / (Eₐ * t)) * 100

Where:

  • Eₚ is the enrichment of the tracer in the protein-bound pool.

  • Eₐ is the average enrichment of the tracer in the precursor pool (e.g., plasma KIC).

  • t is the time in hours.[1]

References

Application Notes and Protocols for L-Leucine-¹³C in Primary Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing L-Leucine-¹³C in primary cell culture experiments. The protocols outlined below are designed to assist in the robust design and execution of studies aimed at understanding protein synthesis, metabolic flux, and cell signaling pathways in a variety of primary cell types.

Introduction to L-Leucine-¹³C in Primary Cell Culture

L-Leucine-¹³C is a stable, non-radioactive isotope-labeled amino acid that serves as a powerful tool in modern biological research. Its incorporation into cellular proteins and metabolites allows for the precise tracking and quantification of dynamic cellular processes. In primary cell culture, which more closely mimics the physiological state of tissues compared to immortalized cell lines, L-Leucine-¹³C enables the detailed investigation of cellular metabolism and protein dynamics in a more biologically relevant context.

The primary applications of L-Leucine-¹³C in primary cell culture include:

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A widely used technique for quantitative proteomics, SILAC involves the metabolic incorporation of "heavy" amino acids, such as L-Leucine-¹³C, into the entire proteome of a cell population.[1][2] This allows for the direct comparison of protein abundance between different experimental conditions with high accuracy.

  • Protein Synthesis and Turnover Rate Measurement: By introducing L-Leucine-¹³C into the culture medium and monitoring its incorporation into proteins over time (a technique often referred to as pulsed SILAC or dynamic SILAC), researchers can accurately measure the rates of protein synthesis and degradation.[1][3]

  • Metabolic Flux Analysis (MFA): L-Leucine-¹³C can be used as a tracer to map the flow of carbon through various metabolic pathways.[4][5] This provides a quantitative understanding of cellular metabolism and how it is altered by different stimuli or disease states.

  • Investigation of mTOR Signaling: Leucine (B10760876) is a potent activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[6][7] L-Leucine-¹³C can be used to probe the activity of this pathway and its downstream effects.

Data Presentation: Quantitative Insights from L-Leucine-¹³C Labeling

The following tables summarize representative quantitative data obtained from primary cell culture experiments using L-Leucine-¹³C.

Table 1: Protein Synthesis and Turnover Rates in Primary Human T Cells. This table presents the absolute synthesis rates and half-lives of selected proteins in naive and activated primary human T cells, as determined by pulsed SILAC experiments.[1]

ProteinStateSynthesis Rate (copies/cell/min)Half-life (hours)
LDHA Naive~84,500210
Activated (12h)IncreasedSubstantially Increased
GAPDH Naive~1,300,000210
RPL8 Naive-260
ETS1 Naive-0.88
CD3δ Naive-11

Table 2: Protein Half-lives in Different Primary Cell Types. This table showcases the variability in protein turnover rates across different non-dividing primary cell types, highlighting the cell-type-specific nature of protein homeostasis.[3]

ProteinPrimary Human B-cells (Half-life, h)Primary Human NK cells (Half-life, h)Primary Human Hepatocytes (Half-life, h)Primary Mouse Embryonic Neurons (Half-life, h)
HIST1H1B 22422741181736
Lamin-B1 15523215388-

Experimental Protocols

The following are detailed protocols for key applications of L-Leucine-¹³C in primary cell culture. It is crucial to optimize these protocols for the specific primary cell type and experimental question.

Protocol 1: SILAC for Quantitative Proteomics in Primary Cells

This protocol describes a typical SILAC experiment to compare protein abundance between two conditions (e.g., control vs. drug-treated).

Materials:

  • Primary cells of interest

  • Appropriate primary cell culture medium lacking L-leucine, L-lysine, and L-arginine (SILAC-grade)

  • Dialyzed Fetal Bovine Serum (dFBS) or other appropriate serum replacement

  • "Light" L-leucine, L-lysine, and L-arginine

  • "Heavy" L-Leucine-¹³C₆ (or other desired isotope)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Reagents for in-solution or in-gel protein digestion (DTT, iodoacetamide, trypsin)

  • C18 desalting columns

  • Mass spectrometer

Methodology:

  • Media Preparation:

    • Light Medium: Supplement the SILAC-grade medium with "light" L-leucine, L-lysine, and L-arginine to their normal physiological concentrations. Add dFBS to the desired final concentration.

    • Heavy Medium: Supplement the SILAC-grade medium with "heavy" L-Leucine-¹³C₆ to the same concentration as the light leucine. Add "light" L-lysine and L-arginine. Add dFBS to the same final concentration as the light medium.

  • Cell Culture and Labeling:

    • Isolate and culture primary cells according to standard protocols.

    • Once a stable culture is established, passage the cells into "light" and "heavy" SILAC media.

    • Culture the cells for a sufficient number of cell divisions (typically at least 5-6 for proliferating cells) to ensure >97% incorporation of the labeled amino acids. For non-dividing primary cells like neurons, the labeling time will need to be optimized based on protein turnover rates.

  • Experimental Treatment:

    • Apply the experimental treatment (e.g., drug, growth factor) to one of the cell populations. The other population serves as the control.

  • Cell Harvesting and Lysis:

    • Wash cells twice with ice-cold PBS.

    • Harvest the cells (e.g., by scraping or gentle dissociation).

    • Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cell pellet in ice-cold lysis buffer.

  • Protein Digestion:

    • Quantify the protein concentration of the lysate.

    • Perform in-solution or in-gel digestion of the proteins into peptides using trypsin. This typically involves reduction of disulfide bonds with DTT and alkylation of cysteines with iodoacetamide.[8]

  • Peptide Cleanup:

    • Desalt the peptide mixture using a C18 column to remove contaminants that can interfere with mass spectrometry analysis.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs.

Protocol 2: Measuring Protein Synthesis Rate using Pulsed SILAC

This protocol allows for the determination of the rate of new protein synthesis.

Methodology:

  • Cell Culture: Culture primary cells in standard "light" medium.

  • Isotope Pulse: At the start of the experiment, replace the "light" medium with "heavy" SILAC medium containing L-Leucine-¹³C₆.

  • Time-Course Sampling: Harvest cells at various time points after the switch to heavy medium (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Processing and Analysis: Process each time-point sample as described in Protocol 1 (cell lysis, protein digestion, and LC-MS/MS analysis).

  • Data Analysis: For each protein, determine the fraction of the "heavy" labeled form at each time point. The rate of incorporation of the heavy label reflects the protein synthesis rate.

Protocol 3: L-Leucine-¹³C Tracing for Metabolic Flux Analysis

This protocol outlines the general steps for using L-Leucine-¹³C as a tracer to study metabolic pathways.

Methodology:

  • Cell Culture: Culture primary cells in a defined medium.

  • Tracer Introduction: Replace the standard medium with a medium containing a known concentration of L-Leucine-¹³C₆.

  • Isotopic Steady State: Incubate the cells for a sufficient time to allow the labeled leucine to be incorporated into the metabolic network and reach an isotopic steady state.[5] The time required will vary depending on the cell type and the pathways of interest.

  • Metabolite Extraction: Rapidly quench metabolism (e.g., with cold methanol) and extract intracellular metabolites.

  • Metabolite Analysis: Analyze the isotopic enrichment in downstream metabolites of interest using LC-MS or GC-MS.

  • Flux Calculation: Use metabolic modeling software to calculate the fluxes through the metabolic pathways based on the measured isotopic labeling patterns.[4]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows.

mTOR_Signaling_Pathway Leucine L-Leucine-¹³C mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: L-Leucine-¹³C activation of the mTORC1 signaling pathway.

SILAC_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Light Culture Primary Cells ('Light' Medium) Heavy Culture Primary Cells ('Heavy' L-Leucine-¹³C Medium) Combine Combine Cells (1:1) Heavy Culture->Combine Lyse Cell Lysis Combine->Lyse Digest Protein Digestion (Trypsin) Lyse->Digest Cleanup Peptide Cleanup (C18) Digest->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Caption: Experimental workflow for a typical SILAC experiment.

MFA_Workflow Culture Primary Cell Culture Tracer Introduce L-Leucine-¹³C Tracer Culture->Tracer Steady_State Achieve Isotopic Steady State Tracer->Steady_State Extraction Metabolite Extraction Steady_State->Extraction Analysis LC-MS or GC-MS Analysis Extraction->Analysis Modeling Metabolic Flux Modeling Analysis->Modeling

Caption: General workflow for ¹³C-Metabolic Flux Analysis.

References

Application Notes and Protocols: Arteriovenous Difference Method with L-Leucine-13C Infusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The arteriovenous (A-V) difference method, coupled with stable isotope-labeled amino acid infusion, is a powerful technique for quantifying muscle protein synthesis and breakdown in vivo. This document provides detailed application notes and protocols for utilizing L-Leucine-13C ([1-¹³C]leucine) infusion to measure muscle protein kinetics. Leucine (B10760876) is an essential branched-chain amino acid that not only serves as a substrate for protein synthesis but also acts as a key signaling molecule in initiating the translation process, primarily through the mammalian target of rapamycin (B549165) (mTOR) pathway.[1][2][[“]] By measuring the enrichment of [1-¹³C]leucine in arterial and venous blood supplying and draining a specific muscle bed, researchers can gain precise insights into the metabolic fate of this amino acid and, by extension, the dynamics of muscle protein turnover.

Principle of the Method

The fundamental principle of the A-V difference method with this compound infusion lies in the measurement of the isotopic enrichment of the tracer amino acid in the arterial blood entering a muscle and the venous blood leaving it. The difference in enrichment, along with the measurement of blood flow, allows for the calculation of the net uptake or release of the labeled amino acid by the muscle tissue. When combined with muscle biopsies to determine the incorporation of the tracer into muscle protein, this method provides a comprehensive picture of muscle protein synthesis, breakdown, and net protein balance.

Applications

The A-V difference method with this compound infusion has a wide range of applications in both basic and clinical research, as well as in drug development:

  • Understanding Muscle Protein Metabolism: Investigating the fundamental mechanisms of muscle protein synthesis and breakdown in response to various stimuli such as nutrition, exercise, and hormonal changes.

  • Sarcopenia and Aging Research: Studying the age-related decline in muscle mass and function and evaluating potential interventions.[4]

  • Clinical Nutrition: Assessing the anabolic effects of different nutritional supplements and dietary strategies on muscle protein metabolism in various populations, including the elderly and clinical patients.[5]

  • Drug Development: Evaluating the efficacy of therapeutic agents designed to promote muscle growth or prevent muscle wasting in conditions such as cancer cachexia, muscular dystrophy, and critical illness.

  • Metabolic Disease Research: Investigating the impact of conditions like diabetes and obesity on muscle protein turnover.

Signaling Pathway: Leucine-Mediated Activation of mTOR

Leucine acts as a critical signaling molecule to stimulate muscle protein synthesis through the activation of the mTOR signaling pathway.[6] The binding of leucine initiates a cascade of phosphorylation events that ultimately lead to the initiation of protein translation.

cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Leucine_ext Leucine LAT1 LAT1 Transporter Leucine_ext->LAT1 Enters Cell Leucine_int Leucine LAT1->Leucine_int mTORC1 mTORC1 Leucine_int->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4F eIF4F Complex Formation eIF4E_BP1->eIF4F Inhibits eIF4F->Protein_Synthesis Promotes

Caption: Leucine activates the mTORC1 signaling pathway to promote muscle protein synthesis.

Experimental Protocols

Two primary protocols are used for this compound infusion studies: the primed continuous infusion method and the flooding dose method.

Primed Continuous Infusion Method

This method involves a priming dose of the tracer to rapidly achieve isotopic equilibrium, followed by a continuous infusion to maintain a steady-state enrichment in the plasma.

Experimental Workflow:

cluster_prep Preparation cluster_infusion Infusion cluster_sampling Sampling cluster_analysis Analysis Subject_Prep Subject Preparation (Fasting, Catheterization) Priming_Dose Priming Dose (NaH¹³CO₃ & L-[1-¹³C]leucine) Subject_Prep->Priming_Dose Muscle_Biopsy_1 Muscle Biopsy (Basal) Subject_Prep->Muscle_Biopsy_1 Continuous_Infusion Continuous Infusion (L-[1-¹³C]leucine) Priming_Dose->Continuous_Infusion Arterial_Blood Arterial Blood Sampling Continuous_Infusion->Arterial_Blood Venous_Blood Venous Blood Sampling Continuous_Infusion->Venous_Blood Muscle_Biopsy_2 Muscle Biopsy (Post-infusion) Continuous_Infusion->Muscle_Biopsy_2 Sample_Analysis Sample Analysis (GC-MS, IRMS) Arterial_Blood->Sample_Analysis Venous_Blood->Sample_Analysis Muscle_Biopsy_1->Sample_Analysis Muscle_Biopsy_2->Sample_Analysis Data_Calculation Data Calculation (Leucine Kinetics, FSR) Sample_Analysis->Data_Calculation

Caption: Workflow for the primed continuous infusion of L-[1-¹³C]leucine.

Detailed Protocol:

  • Subject Preparation:

    • Subjects should fast overnight (8-12 hours) prior to the study.

    • Insert a catheter into a dorsal hand or wrist vein of one arm for arterialized venous blood sampling (the hand is heated to "arterialize" the venous blood).

    • Insert a second catheter into a deep antecubital vein of the contralateral arm for venous blood sampling from the forearm muscle bed.[7]

    • A third catheter is placed in a forearm vein for the infusion of the tracer.

  • Tracer Preparation and Infusion:

    • Prepare a sterile solution of L-[1-¹³C]leucine.

    • Administer a priming dose of NaH¹³CO₃ (e.g., 0.1 mg/kg) to prime the bicarbonate pool.[7]

    • Administer a priming dose of L-[1-¹³C]leucine (e.g., 1.0 mg/kg).[7]

    • Immediately following the priming dose, begin a continuous intravenous infusion of L-[1-¹³C]leucine (e.g., 1.0 mg/kg/h).[7] The infusion is typically carried out for several hours to ensure isotopic steady state.[8]

  • Blood and Tissue Sampling:

    • Collect arterial and venous blood samples at regular intervals (e.g., every 15-30 minutes) throughout the infusion period.

    • Perform a muscle biopsy (e.g., from the vastus lateralis) at the beginning of the infusion (basal) and at the end of the infusion period to measure the incorporation of [1-¹³C]leucine into muscle protein.[9]

  • Sample Analysis:

    • Centrifuge blood samples to separate plasma and store at -80°C until analysis.

    • Muscle biopsy samples are immediately frozen in liquid nitrogen and stored at -80°C.

    • Plasma and muscle tissue fluid are analyzed for [1-¹³C]leucine enrichment using gas chromatography-mass spectrometry (GC-MS).

    • The incorporation of [1-¹³C]leucine into muscle protein is determined by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).

Flooding Dose Method

This method involves the administration of a large ("flooding") dose of unlabeled leucine along with the [1-¹³C]leucine tracer. This aims to equalize the isotopic enrichment in the plasma and intracellular compartments, simplifying the calculation of protein synthesis.[10]

Detailed Protocol:

  • Subject Preparation:

    • Similar to the continuous infusion method, subjects should be fasted, and catheters placed for blood sampling and infusion.

  • Tracer Administration:

    • A large bolus injection of L-[1-¹³C]leucine (e.g., 0.05 g/kg) mixed with unlabeled leucine is administered intravenously.[10]

  • Blood and Tissue Sampling:

    • Blood samples are collected frequently immediately after the injection and at intervals for up to 2 hours.

    • Muscle biopsies are typically taken before the injection and at a set time point after the injection (e.g., 90 minutes).[10]

  • Sample Analysis:

    • Sample processing and analysis are similar to the continuous infusion method.

Data Presentation

The following tables summarize key quantitative data from studies utilizing this compound infusion to measure muscle protein synthesis.

Table 1: Muscle Protein Synthesis Rates Measured by this compound Infusion

Study PopulationMethodMuscle Protein Synthesis Rate (%/h)Reference
Healthy Postabsorptive Male VolunteersPrimed Continuous Infusion of L-[1-¹³C]valine0.043 ± 0.002[9]
Healthy Postabsorptive Male VolunteersFlooding Dose of L-[1-¹³C]leucine0.060 ± 0.005[9]
Postabsorptive Young MenFlooding Dose of [1-¹³C]leucine1.95 ± 0.12 (%/day)[10]
Elderly Men (Control Diet)Primed Constant Infusion of L-[1-¹³C]phenylalanine0.053 ± 0.009[5]
Elderly Men (Leucine-Supplemented Diet)Primed Constant Infusion of L-[1-¹³C]phenylalanine0.083 ± 0.008[5]

Table 2: Leucine Kinetics Measured by L-[1-¹³C]leucine Infusion in Fasting Adults

ParameterValue (nmol leucine/min/100 ml forearm)Reference
Protein Synthesis70 ± 6[7]
Protein Breakdown99 ± 7[7]
Net Protein Balance-29 ± 5[7]

Calculations

The fractional synthetic rate (FSR) of muscle protein is a common metric calculated from these studies and is determined using the following formula:

FSR (%/h) = (E_p / E_precursor) * (1 / t) * 100

Where:

  • E_p is the change in enrichment of [1-¹³C]leucine in muscle protein between two biopsies.

  • E_precursor is the average enrichment of the precursor pool (e.g., plasma [1-¹³C]leucine or α-ketoisocaproate) over the infusion period.

  • t is the time in hours between the two biopsies.

Conclusion

The arteriovenous difference method with this compound infusion is a robust and informative technique for the detailed investigation of muscle protein metabolism. By providing quantitative data on protein synthesis, breakdown, and net balance, this method is invaluable for researchers and drug development professionals seeking to understand and modulate muscle mass and function in various physiological and pathological states. Careful adherence to the detailed protocols outlined in these application notes will ensure the generation of high-quality, reproducible data.

References

Revolutionizing Metabolic Research: Combining L-Leucine-¹³C with Other Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The use of stable, non-radioactive isotopes has transformed our understanding of in vivo metabolism, providing a dynamic window into the intricate network of biochemical pathways. L-Leucine labeled with Carbon-13 (L-Leucine-¹³C) has emerged as a powerful tracer, particularly for studying protein synthesis and amino acid metabolism. When combined with other stable isotopes, such as Nitrogen-15 (¹⁵N) labeled amino acids or deuterium (B1214612) (²H) labeled compounds, researchers can unlock a more comprehensive and nuanced view of metabolic fluxes in both health and disease. These multi-isotope approaches are invaluable in fields ranging from nutrition and exercise physiology to oncology and drug development.[1][2][3][4]

This document provides detailed application notes and experimental protocols for utilizing L-Leucine-¹³C in combination with other stable isotopes for advanced metabolic studies.

Application Notes

Elucidating Muscle Protein Synthesis and Whole-Body Protein Turnover

A primary application of L-Leucine-¹³C is the measurement of muscle protein synthesis (MPS).[5][6][7][8][9] By introducing a known amount of L-[1-¹³C]leucine into the system, typically via a primed, continuous intravenous infusion, researchers can measure its incorporation into newly synthesized proteins.[3][10][11] Combining this with a ¹⁵N-labeled amino acid, such as L-[¹⁵N]phenylalanine, allows for the simultaneous assessment of protein breakdown and synthesis, providing a complete picture of protein turnover.[4][12] This dual-isotope method is considered a robust technique for evaluating the anabolic and catabolic responses to nutritional interventions, exercise, and pharmacological agents.[5][12][13]

Key Advantages of Combined Isotope Tracing:

  • Comprehensive Analysis: Simultaneous measurement of protein synthesis and breakdown.[4]

  • Enhanced Accuracy: Provides a more complete and accurate assessment of net protein balance.

  • Versatility: Applicable in a wide range of human and animal studies.[1][2][14]

Mapping Metabolic Flux in Cancer

Cancer cells exhibit profound metabolic reprogramming to fuel their rapid proliferation.[1] Stable isotope tracing with compounds like [U-¹³C]glucose and [U-¹³C]glutamine has been instrumental in mapping these altered pathways.[15] The addition of L-Leucine-¹³C to the experimental design can provide specific insights into how cancer cells utilize branched-chain amino acids (BCAAs) to support anabolic processes and energy production.[15] For instance, tracing the carbons from L-Leucine-¹³C can reveal its contribution to the tricarboxylic acid (TCA) cycle and lipid synthesis. Combining L-Leucine-¹³C with deuterated water (D₂O) can further elucidate the de novo synthesis of non-essential amino acids and other biosynthetic pathways.

Investigating the mTOR Signaling Pathway

L-Leucine is a key activator of the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and protein synthesis.[13][16][17][18] Isotope tracing studies using L-Leucine-¹³C can be coupled with molecular biology techniques to quantify the impact of leucine (B10760876) on mTORC1 activation and its downstream targets, such as S6K1 and 4E-BP1.[5] This provides a powerful tool for screening drugs that target mTOR signaling and for understanding the mechanisms of anabolic resistance in conditions like sarcopenia.[5][6]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing L-Leucine-¹³C and other stable isotopes to measure muscle protein synthesis under various conditions.

Table 1: Muscle Protein Fractional Synthetic Rate (FSR) in Response to Leucine Supplementation in the Elderly

ConditionFSR (%/h) (Mean ± SEM)Tracer(s) UsedReference
Control Diet (Postprandial)0.053 ± 0.009L-[1-¹³C]phenylalanine[7]
Leucine-Supplemented Diet (Postprandial)0.083 ± 0.008L-[1-¹³C]phenylalanine[7]
Baseline (Postabsorptive)0.063 ± 0.004L-[ring-¹³C₆]phenylalanine[5]
Post-Meal (Baseline)0.075 ± 0.006L-[ring-¹³C₆]phenylalanine[5]
Leucine Supplementation (Postabsorptive)0.074 ± 0.007L-[ring-¹³C₆]phenylalanine[5]
Post-Meal (with Leucine Supplementation)0.10 ± 0.007L-[ring-¹³C₆]phenylalanine[5]

Table 2: Effect of Amino Acid Infusion on Leg Protein Turnover

ParameterBasal (nmol/100g/min) (Mean ± SEM)Amino Acid Infusion (nmol/100g/min) (Mean ± SEM)Tracer(s) UsedReference
Leucine Oxidation4.4 ± 2.013.6 ± 3.1L-[1-¹³C]leucine[12]
Net Leucine Balance-31.8 ± 5.8+3.1 ± 7.1L-[1-¹³C]leucine[12]
Leucine Incorporation into Protein (Synthesis)70.0 ± 10.887.3 ± 14.1L-[1-¹³C]leucine[12]
Leucine Release from Protein (Breakdown)101.8 ± 9.184.2 ± 9.1L-[1-¹³C]leucine[12]
Net Phenylalanine Balance-13.7 ± 1.8-0.8 ± 3.0L-[¹⁵N]phenylalanine[12]
Phenylalanine Incorporation into Protein (Synthesis)29.1 ± 4.538.3 ± 5.8L-[¹⁵N]phenylalanine[12]
Phenylalanine Release from Protein (Breakdown)42.8 ± 4.239.1 ± 4.2L-[¹⁵N]phenylalanine[12]

Experimental Protocols

Protocol 1: In Vivo Human Muscle Protein Synthesis Measurement using L-[1-¹³C]Leucine and L-[¹⁵N]Phenylalanine

Objective: To simultaneously measure the rates of muscle protein synthesis and breakdown in human subjects.

Materials:

  • Sterile L-[1-¹³C]leucine

  • Sterile L-[¹⁵N]phenylalanine

  • Sterile saline solution for infusion

  • Infusion pumps

  • Catheters for intravenous infusion and blood sampling

  • Heparinized blood collection tubes

  • Equipment for muscle biopsy (e.g., Bergström needle)

  • Liquid nitrogen for sample storage

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Subject Preparation: Subjects should be studied after an overnight fast. Insert a catheter into a forearm vein for tracer infusion and another into a contralateral hand or wrist vein, which is heated to obtain arterialized venous blood samples.

  • Priming Dose: Administer a priming bolus of L-[1-¹³C]leucine and L-[¹⁵N]phenylalanine to rapidly achieve isotopic steady state.

  • Continuous Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of the tracers for the duration of the study (typically 3-6 hours).

  • Blood Sampling: Collect blood samples at regular intervals (e.g., every 30-60 minutes) throughout the infusion period. Immediately centrifuge the blood to separate plasma and store at -80°C until analysis.

  • Muscle Biopsy: Obtain muscle biopsies from a suitable muscle (e.g., vastus lateralis) at the beginning and end of the infusion period. Immediately freeze the tissue samples in liquid nitrogen and store at -80°C.

  • Sample Preparation:

    • Plasma: Precipitate plasma proteins and prepare the supernatant for analysis of tracer enrichment in the free amino acid pool.

    • Muscle Tissue: Homogenize the muscle tissue, hydrolyze the proteins to release amino acids, and then isolate the amino acids for analysis of tracer incorporation into muscle protein.

  • Mass Spectrometry Analysis: Determine the isotopic enrichment of L-[1-¹³C]leucine and L-[¹⁵N]phenylalanine in plasma and muscle samples using GC-MS or LC-MS/MS.

  • Calculations: Calculate the fractional synthetic rate (FSR) of muscle protein using the precursor-product model.

Protocol 2: In Vitro Metabolic Flux Analysis in Cancer Cells using [U-¹³C]Glucose and L-[1-¹³C]Leucine

Objective: To trace the metabolic fate of glucose and leucine in cultured cancer cells.

Materials:

  • Cancer cell line of interest

  • Culture medium deficient in glucose and leucine

  • [U-¹³C]Glucose

  • L-[1-¹³C]Leucine

  • Cell culture plates or flasks

  • Ice-cold methanol (B129727) or other quenching solution

  • Cell scraper

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture cancer cells to the desired confluency in standard medium.

  • Isotope Labeling: Replace the standard medium with the labeling medium containing [U-¹³C]glucose and L-[1-¹³C]leucine.

  • Time-Course Experiment: Incubate the cells for various time points to determine the time required to reach isotopic steady state.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

  • Sample Processing: Centrifuge the lysate to pellet cellular debris. Collect the supernatant containing the polar metabolites.

  • LC-MS/MS Analysis: Analyze the extracted metabolites to determine the mass isotopomer distributions of key metabolites in central carbon metabolism.

  • Data Analysis: Use metabolic flux analysis software to calculate the relative flux through different metabolic pathways.

Visualizations

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Leucine L-Leucine mTORC1 mTORC1 (mechanistic Target of Rapamycin Complex 1) Leucine->mTORC1 activates S6K1 S6K1 (Ribosomal Protein S6 Kinase 1) mTORC1->S6K1 phosphorylates (activates) fourEBP1 4E-BP1 (Eukaryotic translation initiation factor 4E-binding protein 1) mTORC1->fourEBP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes fourEBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: L-Leucine activates the mTORC1 signaling pathway, a key regulator of protein synthesis and cell growth.

Experimental_Workflow_MPS cluster_protocol In Vivo Muscle Protein Synthesis Protocol Tracer_Infusion Primed Continuous Infusion (L-[1-¹³C]Leucine & L-[¹⁵N]Phenylalanine) Blood_Sampling Arterialized Venous Blood Sampling Tracer_Infusion->Blood_Sampling Muscle_Biopsy Muscle Biopsy (Vastus Lateralis) Tracer_Infusion->Muscle_Biopsy Sample_Processing Plasma & Tissue Sample Preparation Blood_Sampling->Sample_Processing Muscle_Biopsy->Sample_Processing MS_Analysis GC-MS or LC-MS/MS Analysis Sample_Processing->MS_Analysis Data_Calculation Fractional Synthetic Rate (FSR) Calculation MS_Analysis->Data_Calculation

Caption: Experimental workflow for measuring in vivo muscle protein synthesis using stable isotope tracers.

Experimental_Workflow_Cancer_Metabolism cluster_protocol In Vitro Cancer Cell Metabolic Flux Protocol Cell_Culture Cancer Cell Culture Isotope_Labeling Isotope Labeling ([U-¹³C]Glucose & L-[1-¹³C]Leucine) Cell_Culture->Isotope_Labeling Metabolite_Extraction Metabolite Extraction & Quenching Isotope_Labeling->Metabolite_Extraction MS_Analysis LC-MS/MS Analysis (Mass Isotopomer Distribution) Metabolite_Extraction->MS_Analysis Flux_Analysis Metabolic Flux Analysis MS_Analysis->Flux_Analysis

Caption: Workflow for in vitro metabolic flux analysis in cancer cells using stable isotope tracers.

References

Measuring Protein Breakdown Rates Using L-[1-¹³C]Leucine Dilution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein metabolism is fundamental to understanding a wide range of physiological and pathophysiological states. The ability to accurately measure protein breakdown (proteolysis) is crucial for research in areas such as sarcopenia, cachexia, metabolic diseases, and the development of therapeutic interventions. The use of stable isotope tracers, particularly L-[1-¹³C]leucine, has become a cornerstone for quantifying whole-body and muscle protein kinetics in vivo.[1][2] This non-radioactive tracer allows for safe and precise measurement of the rates of appearance of amino acids from protein breakdown.[1]

This document provides detailed application notes and protocols for measuring protein breakdown rates using the L-[1-¹³C]leucine dilution technique. It covers the underlying principles, experimental design, and data analysis, and is intended to serve as a comprehensive guide for researchers in the field.

Principle of the Method

The L-[1-¹³C]leucine dilution method is based on the principle of isotope dilution. A known amount of L-[1-¹³C]leucine (the tracer) is infused intravenously into the body. This tracer mixes with the body's own unlabeled leucine (B10760876) (the tracee), which is released during protein breakdown. By measuring the extent to which the infused tracer is diluted by the unlabeled leucine appearing from proteolysis, it is possible to calculate the rate of appearance (Ra) of leucine into the plasma. In a post-absorptive (fasted) state, the Ra of leucine is a direct measure of whole-body protein breakdown.[3]

The key measurements required are the isotopic enrichment of L-[1-¹³C]leucine in the plasma and the rate of infusion of the tracer.[4] To obtain a more accurate reflection of the intracellular leucine enrichment, which is the true precursor for protein synthesis, the enrichment of α-ketoisocaproate (α-KIC), the transamination product of leucine, is often measured in plasma.[5]

Experimental Protocols

There are two primary approaches for measuring protein kinetics using L-[1-¹³C]leucine: the whole-body turnover method and the arteriovenous (A-V) balance method across a specific tissue, most commonly skeletal muscle.

Whole-Body Protein Breakdown Measurement (Primed, Constant Infusion)

This is the most common method to assess whole-body protein synthesis, breakdown, and oxidation rates.

Objective: To determine the rate of whole-body protein breakdown in a steady-state condition.

Materials:

  • L-[1-¹³C]leucine (sterile, pyrogen-free)

  • Sodium bicarbonate (NaH¹³CO₃) for priming the bicarbonate pool (optional, for oxidation measurements)

  • Sterile 0.9% saline solution

  • Infusion pump

  • Catheters for intravenous infusion and blood sampling

  • Blood collection tubes (containing appropriate anticoagulant, e.g., EDTA)

  • Centrifuge

  • Freezer (-80°C) for sample storage

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for isotopic enrichment analysis.[6][7]

Protocol:

  • Subject Preparation: Subjects should be in a post-absorptive state, typically after an overnight fast of 8-10 hours.[8]

  • Catheter Placement: Insert a catheter into a vein in one arm for the infusion of the tracer. Insert a second catheter into a vein of the contralateral arm, preferably in a heated hand, to obtain arterialized venous blood samples.

  • Background Blood Sample: Collect a baseline blood sample before starting the infusion to determine background isotopic enrichment.

  • Priming Dose: To achieve isotopic steady state more rapidly, a priming dose of L-[1-¹³C]leucine is administered.[4] A common priming dose is 9.0 μmol/kg of fat-free mass (FFM).[9] If measuring leucine oxidation, a priming dose of NaH¹³CO₃ is also given.[4]

  • Constant Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of L-[1-¹³C]leucine. The infusion rate is typically maintained for 3 to 6 hours.[1]

  • Blood Sampling: Collect blood samples at regular intervals (e.g., every 30 minutes) during the last 1-2 hours of the infusion, once an isotopic steady state is expected to be reached.

  • Sample Processing: Immediately after collection, centrifuge the blood samples to separate plasma. Store the plasma at -80°C until analysis.

  • Isotopic Analysis: Determine the isotopic enrichment of L-[1-¹³C]leucine and α-KIC in the plasma samples using GC-MS or LC-MS.[7]

Calculations:

The rate of appearance (Ra) of leucine, representing whole-body protein breakdown in the fasted state, is calculated using the following formula at isotopic steady state[3]:

Ra (μmol/kg/h) = F * (Ei / Ep - 1)

Where:

  • F is the infusion rate of the tracer (μmol/kg/h).

  • Ei is the isotopic enrichment of the infused leucine.

  • Ep is the isotopic enrichment of plasma leucine or α-KIC at steady state.

Arteriovenous (A-V) Balance Method for Muscle Protein Breakdown

This method provides a more direct measure of protein kinetics across a specific limb, typically the leg, and is considered a more accurate way to assess muscle-specific protein metabolism.[6]

Objective: To determine the rates of muscle protein synthesis and breakdown across the leg.

Materials:

  • Same as for the whole-body method.

  • Additional catheters for femoral artery and femoral vein cannulation.

  • Equipment for measuring leg blood flow (e.g., indocyanine green dye dilution or Doppler ultrasound).

Protocol:

  • Subject Preparation and Catheterization: In addition to the peripheral venous catheters, catheters are placed in the femoral artery and femoral vein of one leg under local anesthesia.

  • Tracer Infusion: A primed, continuous infusion of L-[1-¹³C]leucine is administered as described in the whole-body protocol.

  • Blood Sampling: After reaching isotopic steady state, collect simultaneous blood samples from the femoral artery and femoral vein.

  • Leg Blood Flow Measurement: Measure leg blood flow concurrently with blood sampling.

  • Muscle Biopsy (Optional): For direct measurement of muscle protein synthesis (Fractional Synthetic Rate, FSR), muscle biopsies can be taken from the vastus lateralis at the beginning and end of the steady-state period.[7]

  • Sample Processing and Analysis: Process blood samples to obtain plasma and analyze for isotopic enrichment as previously described. If biopsies are taken, they are processed to determine the incorporation of the tracer into muscle protein.

Calculations:

Net protein balance across the leg is calculated from the arteriovenous difference in leucine concentration and leg blood flow. Protein breakdown is calculated based on the dilution of the tracer across the leg.

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes for L-[1-¹³C]leucine infusion studies.

ParameterWhole-Body ProtocolArteriovenous Balance ProtocolReference
Tracer L-[1-¹³C]leucineL-[1-¹³C]leucine[9][10]
Priming Dose 9.0 μmol/kg FFM~2.0-9.0 μmol/kg[9][10]
Infusion Rate 0.15 μmol/kg FFM/min~0.05-0.15 μmol/kg/min[9][10]
Infusion Duration 3-6 hours3-6 hours[1]
Primary Outcome Whole-body protein breakdownMuscle protein breakdown[6]
Kinetic ParameterTypical Fasted State Value (Young, Healthy Adults)UnitsReference
Whole-Body Leucine Ra (Breakdown) 1.20 ± 0.15μmol/kg/min[11]
Muscle Fractional Synthetic Rate (FSR) 0.043 ± 0.002%/hour[12]
Muscle Fractional Breakdown Rate (FBR) ~0.05-0.08%/hour[13]

Visualizations

Experimental Workflow for Whole-Body Protein Breakdown Measurement

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Overnight Fast (8-10h) B Catheter Placement (Infusion and Sampling Lines) A->B C Collect Background Blood Sample B->C D Administer Priming Dose of L-[1-¹³C]Leucine C->D E Start Constant Infusion of L-[1-¹³C]Leucine D->E F Achieve Isotopic Steady State E->F G Collect Blood Samples at Steady State F->G H Plasma Separation (Centrifugation) G->H I Isotopic Enrichment Analysis (GC-MS or LC-MS) H->I J Calculate Whole-Body Protein Breakdown (Ra) I->J

Caption: Workflow for measuring whole-body protein breakdown.

Principle of L-[1-¹³C]Leucine Dilution

G cluster_input Tracer Administration cluster_body Body Leucine Pool cluster_output Endogenous Release Infusion Intravenous Infusion of L-[1-¹³C]Leucine (Tracer) PlasmaPool Plasma Free Leucine Pool Infusion->PlasmaPool Tracer Input Sampling Blood Sampling & Enrichment Analysis PlasmaPool->Sampling Diluted Tracer (Measured in Plasma) Breakdown Protein Breakdown (Releases Unlabeled Leucine) Breakdown->PlasmaPool Tracee Input

Caption: Isotope dilution principle for protein breakdown measurement.

Considerations and Limitations

  • Choice of Precursor Pool: Using plasma α-KIC enrichment as a surrogate for the intracellular leucine pool is generally preferred over plasma leucine enrichment, as it provides a more accurate estimate of the true precursor for protein synthesis and breakdown.[5]

  • Steady State: Achieving a true isotopic steady state is crucial for the calculations to be valid. The priming dose helps to achieve this more rapidly.

  • Physiological State: The measurements are highly sensitive to the physiological state of the subject. Factors such as feeding, exercise, and stress can significantly alter protein kinetics.[14][15]

  • Whole-Body vs. Tissue-Specific: Whole-body measurements represent the average of all tissues and may not reflect changes in specific organs or tissues like skeletal muscle. The A-V balance method is more informative for tissue-specific questions.[6]

  • "Flooding Dose" Technique: An alternative to the constant infusion method is the "flooding dose" technique, which involves injecting a large bolus of labeled leucine.[16] This method can be quicker but may itself perturb protein metabolism.[12]

Conclusion

The L-[1-¹³C]leucine dilution technique is a powerful and well-established method for quantifying protein breakdown rates in vivo. Careful experimental design and execution are essential for obtaining reliable and accurate data. By following the protocols outlined in these application notes, researchers can effectively utilize this technique to advance our understanding of protein metabolism in health and disease, and to evaluate the efficacy of novel therapeutic strategies.

References

Application Notes and Protocols: L-Leucine-13C Breath Test for Whole-Body Amino Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The L-Leucine-13C (L-[1-¹³C]leucine) breath test is a non-invasive method for assessing whole-body amino acid oxidation. This technique provides valuable insights into protein metabolism under various physiological and pathological states. By tracing the fate of the essential amino acid L-leucine, researchers can quantify its catabolism, offering a window into the body's overall protein balance. The test relies on the administration of L-leucine labeled with the stable, non-radioactive isotope carbon-13 at the C1 position. When oxidized, the ¹³C-labeled carboxyl group is released as ¹³CO₂, which can be measured in expired breath. The rate of ¹³CO₂ exhalation is proportional to the rate of leucine (B10760876) oxidation.

This method is particularly useful for studying the effects of nutrition, exercise, and therapeutic interventions on protein metabolism. Its non-invasive nature makes it suitable for a wide range of study populations, including vulnerable groups where invasive procedures are not feasible.

Principle of the Test

The L-Leucine-¹³C breath test is based on the metabolic pathway of leucine. Following oral or intravenous administration, L-[1-¹³C]leucine enters the body's free amino acid pool. It can then be incorporated into proteins (protein synthesis) or undergo irreversible catabolism (oxidation). The initial and rate-limiting step in leucine oxidation is its transamination to α-ketoisocaproate (α-KIC). Subsequently, α-KIC is oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKAD) complex, releasing the ¹³C-labeled carboxyl group as ¹³CO₂. This labeled carbon dioxide enters the bicarbonate pool and is eventually expelled in the breath. The enrichment of ¹³CO₂ in expired air is measured using Isotope Ratio Mass Spectrometry (IRMS) or Nondispersive Isotope-Selective Infrared Spectroscopy (NDIRS).

Applications

  • Nutritional Studies: Evaluating the impact of dietary protein quantity and quality on amino acid metabolism.

  • Exercise Physiology: Assessing the changes in amino acid oxidation during and after physical activity.[1]

  • Clinical Research: Investigating alterations in protein metabolism in various disease states such as maple syrup urine disease (MSUD), liver disease, and conditions associated with muscle wasting.[2]

  • Drug Development: Evaluating the effect of pharmacological agents on protein synthesis and catabolism.

Quantitative Data Summary

The following tables summarize quantitative data from various studies using the L-Leucine-¹³C breath test.

Table 1: L-Leucine-¹³C Breath Test Parameters in Healthy Adults under Basal Conditions.

ParameterValueStudy PopulationReference
L-[1-¹³C]leucine Dose38 µmol/kg body weight (oral)Healthy control subjects (n=10)[2]
Time to Maximal ¹³CO₂ Exhalation (tmax)55 ± 18 minHealthy control subjects (n=10)[2]
Cumulative ¹³CO₂ Output at 3 hours4.7 ± 0.7 µmol/kg body weightHealthy control subjects (n=10)[2]
Estimated Total ¹³CO₂ Exhalation7.2 ± 1.4 µmol/kg body weightHealthy control subjects (n=10)[2]
Percentage of Dose Recovered as ¹³CO₂19.0 ± 3.6%Healthy control subjects (n=10)[2]

Table 2: L-Leucine-¹³C Oxidation under Different Physiological Conditions.

ConditionLeucine OxidationStudy DetailsReference
Fasted (FAST)BaselineHealthy males consuming only the tracer.[1]
Fed (FED)Increased compared to FASTHealthy males ingested a beverage with protein and carbohydrates.[1]
Fed with Exercise (EXFED)Lower than FED, but higher than FASTHealthy males ingested the beverage after a bout of resistance exercise.[1]
Free Amino Acid DietHigher ¹³CO₂ recoveryRats fed a diet with free L-[1-¹³C]leucine.[3]
Protein-Bound DietLower ¹³CO₂ recoveryRats fed a diet with L-[1-¹³C]leucine bound in egg white protein.[3]

Experimental Protocols

Protocol 1: Oral L-[1-¹³C]Leucine Breath Test in Fasting Healthy Adults

This protocol is adapted from a study assessing whole-body leucine oxidation.[2]

1. Subject Preparation:

  • Subjects should fast overnight for at least 10-12 hours.

  • Abstain from strenuous exercise for 24 hours prior to the test.

  • A baseline breath sample is collected before the administration of the tracer.

2. Tracer Administration:

  • An oral dose of 38 µmol/kg body weight of L-[1-¹³C]leucine is administered.

  • The tracer is typically dissolved in water or a non-proteinaceous beverage.

3. Breath Sample Collection:

  • Breath samples are collected at regular intervals for a period of 3 to 6 hours.

  • A typical sampling schedule is at baseline (0 min) and then every 15-30 minutes for the first 2 hours, and every 30-60 minutes thereafter.

  • Subjects exhale into a collection bag or tube. It is important to capture end-tidal breath to ensure it is alveolar air.

4. Sample Analysis:

  • The ¹³CO₂/¹²CO₂ ratio in the breath samples is determined using Isotope Ratio Mass Spectrometry (IRMS) or Nondispersive Isotope-Selective Infrared Spectroscopy (NDIRS).

  • Results are expressed as delta over baseline (DOB) or as a percentage of the administered dose recovered per unit of time.

5. Data Calculation: The rate of leucine oxidation can be calculated using the following formula:

Leucine Oxidation (µmol/kg/h) = (¹³CO₂ enrichment in breath × CO₂ production rate × 100) / (¹³C enrichment of tracer × molecular weight of tracer × bicarbonate retention factor)

The bicarbonate retention factor accounts for the portion of ¹³CO₂ that is retained in the body's bicarbonate pools and not immediately expired. This factor is often assumed to be around 0.8 in the fasting state.

Visualizations

Metabolic Pathway of L-Leucine-¹³C Oxidation

This compound Metabolic Pathway Leucine L-[1-13C]Leucine aKIC α-Keto[1-13C]isocaproate (α-KIC) Leucine->aKIC Branched-Chain Amino Acid Transaminase (BCAT) IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) CO2 13CO2 (in breath) aKIC->CO2 Decarboxylation AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA Acetoacetate Acetoacetate IsovalerylCoA->Acetoacetate TCA TCA Cycle AcetylCoA->TCA Acetoacetate->TCA

Caption: Metabolic pathway of L-[1-¹³C]leucine oxidation.

Experimental Workflow of the L-Leucine-¹³C Breath Test

Experimental Workflow cluster_pre Pre-Test cluster_test Test Procedure cluster_post Post-Test Analysis SubjectPrep Subject Preparation (Fasting, No Exercise) Baseline Baseline Breath Sample Collection (t=0) SubjectPrep->Baseline Tracer Oral Administration of L-[1-13C]Leucine Baseline->Tracer BreathCollection Serial Breath Sample Collection (e.g., every 15-30 min) Tracer->BreathCollection Analysis 13CO2/12CO2 Analysis (IRMS or NDIRS) BreathCollection->Analysis DataProcessing Data Processing and Calculation of Oxidation Rate Analysis->DataProcessing Interpretation Interpretation of Results DataProcessing->Interpretation

Caption: Experimental workflow for the L-Leucine-¹³C breath test.

Limitations and Considerations

  • Inter-individual Variability: There can be considerable inter-subject variability in the rate of ¹³CO₂ exhalation.[2]

  • Bicarbonate Retention: The retention of ¹³CO₂ in the body's bicarbonate pools can affect the accuracy of the test. The use of a correction factor is necessary but may not be perfectly accurate for all individuals and conditions.

  • Substrate Pool Instability: In certain disease states, such as MSUD, unstable amino acid pools can limit the reliability of the test.[2]

  • Gastric Emptying: The rate of gastric emptying can influence the absorption of orally administered L-[1-¹³C]leucine and thus the timing of ¹³CO₂ appearance in the breath.

  • Background ¹³CO₂: Changes in the oxidation of endogenous substrates can alter the background ¹³CO₂ enrichment, particularly during exercise.[4] It is crucial to have an accurate baseline measurement.

Conclusion

The L-Leucine-¹³C breath test is a powerful and non-invasive tool for investigating whole-body amino acid oxidation. With careful protocol design and consideration of its limitations, this technique can provide valuable data for researchers, scientists, and drug development professionals in the fields of nutrition, exercise physiology, and clinical medicine. The detailed protocols and data presented in these application notes serve as a guide for the implementation and interpretation of this important metabolic test.

References

Protocol for labeling cellular proteins with L-Leucine-13C for proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Protocol for Labeling Cellular Proteins with L-Leucine-¹³C for Proteomics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique for quantitative mass spectrometry-based proteomics.[1][2] A variation of this method, known as pulsed SILAC (pSILAC) or dynamic SILAC, utilizes heavy isotopes like ¹³C-labeled L-Leucine to monitor dynamic cellular processes such as protein synthesis, degradation, and turnover.[2][3] By replacing the standard "light" L-Leucine (containing ¹²C) with a "heavy" L-Leucine-¹³C counterpart in the cell culture medium, newly synthesized proteins incorporate the heavy label.[2] Mass spectrometry can then distinguish between the pre-existing (light) and newly synthesized (heavy) protein populations based on a predictable mass shift, allowing for the precise measurement of protein dynamics.[4]

This application note provides a detailed protocol for labeling cellular proteins with L-Leucine-¹³C for quantitative proteomics, focusing on a dynamic SILAC approach to measure protein turnover.

Principle of L-Leucine-¹³C Labeling

The core principle involves switching cultured cells from a standard "light" medium containing naturally abundant L-Leucine to a "heavy" medium where the light L-Leucine is replaced by L-Leucine fully labeled with ¹³C (e.g., L-Leucine-¹³C₆). As the cells translate new proteins, they will incorporate this heavy amino acid. By harvesting cells at different time points after the media switch, it is possible to track the incorporation rate of the heavy label. The ratio of heavy to light peptides, determined by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is used to calculate the synthesis and degradation rates of individual proteins. Leucine is an excellent choice for labeling as it is an essential amino acid and is abundant in most proteins.[5][6]

Experimental Workflow

The overall experimental workflow involves several key stages, from cell culture preparation to data analysis.

G cluster_prep Phase 1: Cell Preparation & Labeling cluster_process Phase 2: Sample Processing cluster_analysis Phase 3: Data Acquisition & Analysis A Cell Culture Adaptation B Prepare Light & Heavy Media A->B C Pulse: Switch to Heavy Medium B->C D Time-Course Cell Harvest C->D E Cell Lysis & Protein Extraction D->E F Protein Quantification (BCA) E->F G Reduction & Alkylation F->G H In-Solution Trypsin Digestion G->H I Peptide Desalting (C18) H->I J LC-MS/MS Analysis I->J K Peptide Identification J->K L Quantification (Heavy/Light Ratio) K->L M Protein Turnover Rate Calculation L->M

Caption: Overall workflow for pulsed SILAC using L-Leucine-¹³C.

Detailed Protocols

Materials and Reagents
  • Cell Line: Any adherent or suspension cell line of interest.

  • Culture Media: Leucine-free DMEM or RPMI-1640 SILAC medium.

  • Serum: Dialyzed Fetal Bovine Serum (dFBS) to prevent introduction of unlabeled amino acids.[7]

  • Amino Acids:

    • L-Leucine (Light, ¹²C)

    • L-Leucine-¹³C₆ (Heavy)

    • L-Lysine and L-Arginine (if also performing standard SILAC)

  • Cell Lysis Buffer: RIPA buffer or 8 M Urea (B33335) in 50 mM Tris-HCl, pH 8.0.[1]

  • Protease/Phosphatase Inhibitors

  • Protein Digestion Reagents:

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAA)

    • Trypsin (Mass Spectrometry Grade)

    • Ammonium Bicarbonate (NH₄HCO₃)

  • Peptide Cleanup: C18 desalting columns.[1][4]

  • LC-MS/MS Solvents: Formic Acid, Acetonitrile (ACN), HPLC-grade water.

Protocol 1: Cell Culture and Labeling
  • Cell Adaptation: Culture cells for at least 5-6 doublings in "light" SILAC medium to ensure uniform labeling of the starting proteome.[7] The light medium is the Leucine-free base medium supplemented with dialyzed FBS, all necessary amino acids, and standard "light" L-Leucine at its normal concentration.

  • Prepare Media: Prepare "Heavy" SILAC medium by supplementing the Leucine-free base medium with L-Leucine-¹³C₆ instead of the light version. Ensure the concentration is identical to the light L-Leucine.[4]

  • Initiate Pulse: When cells reach ~70-80% confluency, remove the light medium, wash the cells once with pre-warmed PBS, and add the "Heavy" medium. This is time point zero (T=0).

  • Time-Course Harvest: Harvest cell pellets at various time points after the switch (e.g., 0, 2, 4, 8, 12, 24 hours). The exact time points should be optimized based on the expected turnover rates of the proteins of interest.

  • Harvesting: For adherent cells, scrape them into ice-cold PBS. For suspension cells, pellet by centrifugation. Wash the cell pellets twice with ice-cold PBS to remove residual media. Flash-freeze the pellets in liquid nitrogen and store them at -80°C.[8]

Protocol 2: Protein Extraction and Digestion

This protocol describes an in-solution digestion method.[1]

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer (e.g., 8 M urea, 50 mM NH₄HCO₃) supplemented with protease and phosphatase inhibitors. Sonicate the sample on ice to ensure complete lysis and shear genomic DNA.

  • Protein Quantification: Centrifuge the lysate at high speed to pellet debris. Measure the protein concentration of the supernatant using a compatible assay (e.g., BCA).

  • Reduction: Take a defined amount of protein (e.g., 50-100 µg) from each time point. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.[1]

  • Alkylation: Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.[1]

  • Digestion: Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to below 1 M. Add mass spectrometry grade trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[1]

  • Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Clean up the resulting peptide mixture using a C18 desalting column according to the manufacturer's protocol. Elute the peptides and dry them completely in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis
  • Resuspension: Resuspend the dried peptides in a solution of 0.1% formic acid in water for LC-MS/MS analysis.

  • Analysis: Analyze the peptide samples on a high-resolution Orbitrap mass spectrometer or equivalent, coupled to a nano-flow HPLC system.[3]

  • Method: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[9] A typical LC gradient would run for 90-120 minutes to achieve good separation of the complex peptide mixture.

Data Presentation and Analysis

The raw mass spectrometry data must be processed to identify peptides and quantify the relative abundance of their heavy and light forms.

Data Analysis Workflow

G A Raw MS Data (.raw) B Database Search (e.g., MaxQuant, Proteome Discoverer) A->B C Peptide & Protein Identification (PSM, FDR < 1%) B->C D Quantification (Extract Heavy/Light Intensities) C->D E Calculate H/L Ratios Per Peptide/Protein D->E F Fit Data to Turnover Model (e.g., First-Order Kinetics) E->F G Determine Protein Half-Life (t½) F->G

Caption: Bioinformatic workflow for analyzing pulsed SILAC data.
Quantitative Data Tables

The primary quantitative output is the ratio of heavy (newly synthesized) to light (pre-existing) peptide intensities over time. This data can be used to calculate protein turnover rates.

Table 1: Example Heavy/Light Ratios for Two Proteins Over Time

Time Point (Hours) Protein A (H/L Ratio) Protein B (H/L Ratio)
0 0.01 0.01
2 0.15 0.08
4 0.28 0.15
8 0.55 0.29
12 0.78 0.42

| 24 | 1.35 | 0.75 |

Table 2: Calculated Protein Turnover Parameters

Protein ID Synthesis Rate (k_s) Half-Life (t½) in Hours R² of Fit
Protein A (e.g., Cyclin D1) 0.058 12.0 0.992
Protein B (e.g., Actin) 0.029 23.9 0.987

| Protein C (e.g., GAPDH) | 0.021 | 33.0 | 0.995 |

Note: The data presented in these tables are for illustrative purposes only and represent typical results from a protein turnover experiment.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Label Incorporation (<97%) Insufficient cell doublings in heavy media.Passage cells for at least 5-6 doublings to ensure complete labeling.[7]
Contamination with light amino acids.Use dialyzed FBS. Ensure the base medium is completely free of natural L-Leucine.[7]
High Variability in H/L Ratios Inconsistent cell harvesting or lysis.Standardize all harvesting and sample preparation steps. Ensure complete lysis.
Poor peptide quantification.Ensure high-quality MS data and use robust quantification software.
Low Protein/Peptide IDs Inefficient protein digestion.Optimize trypsin-to-protein ratio and digestion time. Ensure urea concentration is <1M before adding trypsin.
Sample loss during cleanup.Be meticulous during the C18 desalting step.

References

Application of L-Leucine-13C Tracers in Exercise Physiology Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope tracers, particularly L-Leucine labeled with Carbon-13 (L-[1-¹³C]Leucine), has become an invaluable tool in exercise physiology research. This methodology allows for the precise in vivo quantification of key metabolic processes, including whole-body and muscle protein synthesis, breakdown, and amino acid oxidation. These measurements are critical for understanding the metabolic responses to exercise, nutrition, and various therapeutic interventions aimed at preserving or enhancing muscle mass and function.

Core Concepts in L-Leucine-13C Tracer Studies

L-Leucine is an essential branched-chain amino acid (BCAA) that plays a dual role: it serves as a substrate for protein synthesis and as a key signaling molecule that activates the mTORC1 pathway, a central regulator of muscle protein synthesis.[1] By infusing L-[1-¹³C]Leucine, researchers can trace its metabolic fate throughout the body.

The primary outcomes measured in these studies include:

  • Leucine (B10760876) Turnover (Flux): The rate at which leucine appears in the plasma, representing the sum of leucine derived from protein breakdown and dietary intake.

  • Leucine Oxidation: The rate at which leucine is irreversibly lost through catabolism, measured by the appearance of ¹³CO₂ in expired air.

  • Non-Oxidative Leucine Disposal (NOLD): An indirect measure of whole-body protein synthesis, representing the portion of leucine turnover that is not oxidized.

  • Fractional Synthetic Rate (FSR): The rate at which new proteins are synthesized in a specific tissue (e.g., skeletal muscle), expressed as a percentage per hour. This is determined by measuring the incorporation of the labeled leucine into tissue proteins over time.

Experimental Protocols

Two primary methodologies are employed for L-[1-¹³C]Leucine tracer studies: the primed, continuous infusion technique and the flooding dose technique.

Protocol 1: Primed, Continuous Infusion of L-[1-¹³C]Leucine

This is the most common method for assessing muscle protein synthesis and whole-body leucine kinetics at rest and in response to exercise.[2]

Objective: To measure muscle protein FSR, whole-body leucine turnover, and oxidation.

Materials:

  • L-[1-¹³C]Leucine (sterile, pyrogen-free)

  • Sodium bicarbonate (NaH¹³CO₃) for priming the bicarbonate pool

  • Sterile saline solution

  • Infusion pumps

  • Catheters for intravenous infusion and blood sampling

  • Equipment for expired air collection (e.g., anesthesia bag and Rudolph valve)[2]

  • Muscle biopsy needles (e.g., Bergstrom needle)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Isotope Ratio Mass Spectrometry (IRMS) for sample analysis[3][4]

Procedure:

  • Subject Preparation: Subjects typically undergo an overnight fast to reach a postabsorptive state.[5]

  • Catheter Placement: Insert a catheter into an antecubital vein for tracer infusion and another into a contralateral hand or wrist vein, which is heated to "arterialize" the venous blood, for blood sampling.

  • Priming Dose: To achieve isotopic steady state more rapidly, a priming dose of L-[1-¹³C]Leucine and NaH¹³CO₃ is administered intravenously.[2] The NaH¹³CO₃ prime is crucial to account for the delay in the appearance of ¹³CO₂ in the breath from leucine oxidation.

  • Continuous Infusion: Immediately following the priming dose, a continuous infusion of L-[1-¹³C]Leucine is initiated and maintained at a constant rate for the duration of the study (typically 2-8 hours).[6]

  • Baseline Sampling: Before starting the infusion, collect baseline blood and expired air samples to determine background isotopic enrichments.

  • Exercise Intervention (if applicable): The exercise bout can be performed during the tracer infusion.

  • Sample Collection during Infusion:

    • Blood Samples: Collect blood at regular intervals to measure plasma L-[1-¹³C]Leucine and α-ketoisocaproate (KIC) enrichment, which serves as a surrogate for intracellular leucine enrichment.[7]

    • Expired Air Samples: Collect expired air periodically to measure ¹³CO₂ enrichment and total CO₂ production, allowing for the calculation of leucine oxidation.[2]

    • Muscle Biopsies: Obtain muscle biopsies (e.g., from the vastus lateralis) at the beginning and end of the measurement period to determine the incorporation of L-[1-¹³C]Leucine into muscle protein.[3][5]

  • Sample Processing and Analysis:

    • Plasma is deproteinized, and amino acids are derivatized for GC-MS analysis to determine L-[1-¹³C]Leucine and [¹³C]KIC enrichment.

    • Muscle tissue is homogenized, proteins are hydrolyzed, and the resulting amino acids are analyzed by GC-MS or IRMS to measure the enrichment of protein-bound L-[1-¹³C]Leucine.[3]

    • The ¹³C enrichment of expired CO₂ is measured using IRMS.[2]

Workflow for Primed, Continuous Infusion Study

G cluster_prep Preparation cluster_infusion Tracer Administration cluster_sampling Sampling cluster_analysis Analysis cluster_outcome Calculated Outcomes prep1 Overnight Fast prep2 Catheter Placement (Infusion & Sampling) prep1->prep2 prime Priming Dose (L-[1-¹³C]Leucine & NaH¹³CO₃) prep2->prime infusion Continuous Infusion (L-[1-¹³C]Leucine) prime->infusion blood Blood Samples (Plasma Leucine & KIC) infusion->blood breath Expired Air (¹³CO₂) infusion->breath biopsy Muscle Biopsies (Protein-bound Leucine) infusion->biopsy analysis GC-MS / IRMS Analysis (Isotopic Enrichment) blood->analysis breath->analysis biopsy->analysis fsr Muscle FSR analysis->fsr turnover Leucine Turnover analysis->turnover oxidation Leucine Oxidation analysis->oxidation

Caption: Workflow for a primed, continuous infusion L-[1-¹³C]Leucine study.

Protocol 2: Flooding Dose Technique

This method involves injecting a large bolus of L-[1-¹³C]Leucine to rapidly "flood" the free amino acid pools, minimizing differences in isotopic enrichment between plasma and tissue compartments.[8]

Objective: To rapidly measure muscle protein FSR.

Procedure:

  • Subject Preparation and Baseline Biopsy: Similar to the continuous infusion method, subjects are typically studied in a postabsorptive state. A baseline muscle biopsy is taken.[8]

  • Flooding Dose Administration: A large bolus of L-[1-¹³C]Leucine (e.g., 0.05 g/kg) is injected intravenously.[8] This raises the plasma and intracellular leucine concentrations significantly.

  • Sample Collection:

    • Blood Samples: Blood is drawn frequently after the injection to monitor the decay of plasma L-[1-¹³C]Leucine and KIC enrichment.

    • Final Muscle Biopsy: A second muscle biopsy is taken after a set period (e.g., 90 minutes) to measure the incorporation of the tracer into muscle protein.[8]

  • Analysis: The rate of protein synthesis is calculated from the increase in L-[1-¹³C]Leucine enrichment in muscle protein and the average enrichment of the precursor pool (plasma KIC or muscle free leucine) over the study period.[8]

Advantages: Shorter study duration and less complex infusion protocol. Disadvantages: The large dose of leucine can itself stimulate protein synthesis, potentially confounding the results of the intervention being studied.[9]

Data Presentation and Key Findings

The quantitative data from L-[1-¹³C]Leucine tracer studies provide critical insights into the effects of exercise on protein metabolism.

Table 1: Representative Muscle Protein Fractional Synthetic Rates (FSR) at Rest and Post-Exercise

ConditionFSR (%/h)Precursor PoolReference
Rest (Postabsorptive)0.043 ± 0.002Plasma α-KIV[9]
Post-Exercise (Resistance)0.109 ± 0.005Plasma Leucine[10]
Post-Exercise (Aerobic)0.122 ± 0.005Plasma Leucine[10]

Note: Values are presented as mean ± SEM. Different precursor pools (e.g., α-ketoisovalerate, α-ketoisocaproate, or plasma leucine) can be used for calculation, which may influence the absolute FSR values.

Table 2: Whole-Body Leucine Kinetics in Response to Dietary Intake

ConditionLeucine Oxidation (µmol·kg⁻¹·30min⁻¹)Non-Oxidative Leucine Disposal (NOLD) (µmol·kg⁻¹·30min⁻¹)Net Protein Synthesis (µmol·kg⁻¹·30min⁻¹)Reference
Free Amino Acids (Extrinsic)24.955.812.3[11]
Intact Casein (Intrinsic)19.377.018.9[11]

Note: These data illustrate how the form of ingested protein can affect leucine metabolism, with intact protein leading to lower oxidation and greater incorporation into protein compared to free amino acids.[11]

Signaling Pathways

L-Leucine is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, which is a master regulator of protein synthesis.

mTORC1 Signaling Pathway Activated by Leucine

G Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates & inhibits rpS6 Ribosomal Protein S6 p70S6K->rpS6 phosphorylates Translation Translation Initiation & Protein Synthesis rpS6->Translation eIF4E eIF4E eIF4E_BP1->eIF4E eIF4E->Translation

Caption: Simplified diagram of the mTORC1 signaling pathway activated by L-Leucine.

Kinetic Modeling and Calculations

The calculation of metabolic rates from tracer data relies on mathematical models. The most common is the steady-state precursor-product model.

Fractional Synthetic Rate (FSR) Calculation:

The FSR of muscle protein is calculated using the following formula:

FSR (%/h) = [(E_p2 - E_p1) / (E_precursor * t)] * 100

Where:

  • E_p2 and E_p1 are the isotopic enrichments of leucine in the protein-bound pool in muscle biopsies taken at time 2 and time 1, respectively.

  • E_precursor is the average isotopic enrichment of the precursor pool (e.g., plasma [¹³C]KIC or muscle intracellular free [¹³C]Leucine) over the time period between biopsies.

  • t is the time in hours between the biopsies.

Logical Relationship in Tracer Kinetics

G cluster_body Whole-Body Leucine Flux (Q) Infusion L-[1-¹³C]Leucine Infusion Rate (i) PlasmaPool Plasma Leucine Pool Enrichment (Ep) Infusion->PlasmaPool Oxidation Oxidation (C) (¹³CO₂ Production) PlasmaPool->Oxidation NOLD Non-Oxidative Disposal (S) (Protein Synthesis) PlasmaPool->NOLD

Caption: Model of whole-body leucine kinetics during a tracer infusion.

Conclusion

L-[1-¹³C]Leucine tracer studies provide a powerful and precise method for investigating protein metabolism in the context of exercise physiology. The detailed protocols and quantitative data generated from these studies are essential for researchers and drug development professionals seeking to understand and modulate muscle metabolic responses to physical activity, aging, and disease. Careful consideration of the experimental design, including the choice of tracer administration technique and the appropriate precursor pool for calculations, is critical for obtaining valid and reliable results.

References

Determining the Optimal Priming Dose for L-Leucine-¹³C Infusion: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracer studies using L-Leucine-¹³C are a cornerstone for quantifying muscle protein synthesis, offering critical insights into metabolic responses to nutritional interventions, exercise, and disease. A key methodological consideration for the primed constant infusion technique is the determination of an optimal priming dose of the tracer. This application note provides a detailed protocol and the underlying principles for establishing the appropriate priming dose of L-Leucine-¹³C to rapidly achieve isotopic steady-state, ensuring accurate and reliable measurements of protein kinetics. We present a comprehensive experimental workflow, from subject preparation to sample analysis, alongside data presentation guidelines and a discussion of the key signaling pathways involved.

Introduction: The Importance of Priming in Stable Isotope Tracer Studies

The primed constant infusion method is a widely used technique to measure the kinetics of metabolic substrates in vivo. This method involves the administration of a priming dose (a bolus injection) of a stable isotope-labeled tracer, such as L-Leucine-¹³C, followed immediately by a continuous infusion of the same tracer at a constant rate.

The primary objective of the priming dose is to rapidly fill the metabolic pool of the tracee (in this case, endogenous leucine) with the tracer to the level that will be maintained by the subsequent constant infusion. This allows for the rapid achievement of an "isotopic steady-state" or "plateau," a state where the isotopic enrichment of the tracer in the plasma remains constant over time.[1][2] Without a priming dose, the time required to reach a steady-state would be significantly longer, necessitating prolonged infusion periods and increasing the potential for physiological fluctuations to confound the results. An accurately determined priming dose is therefore crucial for the efficiency and accuracy of the study.

Principles of Priming Dose Calculation

The optimal priming dose is dependent on several factors, including the volume of distribution and the turnover rate of the metabolite being traced. While complex pharmacokinetic modeling can be employed, a common and practical approach is to estimate the priming dose based on the desired steady-state enrichment and the anticipated leucine (B10760876) pool size.

A general principle is that the priming dose should be a multiple of the infusion rate. The ideal priming bolus will instantly raise the plasma tracer enrichment to the steady-state level that the constant infusion will maintain.[3]

Key Considerations for Priming Dose Determination:

  • Metabolite Pool Size: The size of the free leucine pool in the body will influence the amount of tracer required to achieve a target enrichment.

  • Turnover Rate: The rate at which leucine enters and leaves the free amino acid pool will affect how quickly the tracer is diluted.

  • Physiological State of the Subject: Factors such as age, body composition, and metabolic state (e.g., fasted vs. fed) can alter leucine kinetics and thus the required priming dose.

  • Analytical Sensitivity: The target isotopic enrichment should be sufficiently high to be accurately measured by the analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry - GC-MS).

A pilot study or a review of existing literature for similar study populations and conditions is often the best starting point for determining an appropriate priming dose. Researchers can administer a calculated priming dose and then take serial blood samples to empirically verify the time to reach a stable isotopic plateau.

Leucine Signaling and Muscle Protein Synthesis

L-Leucine not only serves as a building block for protein but also acts as a key signaling molecule that stimulates muscle protein synthesis. The primary pathway through which leucine exerts its anabolic effect is the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1).[4][5][6] Increased intracellular leucine concentrations signal nutrient availability, leading to the activation of mTORC1, which in turn phosphorylates downstream targets like p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This cascade of events ultimately leads to an increase in the translation of messenger RNA (mRNA) into protein, thus promoting muscle protein synthesis.[7]

Leucine_mTOR_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Translation_Initiation Translation Initiation p70S6K->Translation_Initiation promotes eIF4E eIF4E _4EBP1->eIF4E inhibits eIF4E->Translation_Initiation promotes Protein_Synthesis Muscle Protein Synthesis Translation_Initiation->Protein_Synthesis

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Experimental Protocol: Primed Constant Infusion of L-Leucine-¹³C

This protocol provides a comprehensive workflow for conducting a primed constant infusion study to measure muscle protein synthesis.

Experimental_Workflow cluster_pre Pre-Infusion cluster_infusion Infusion Day cluster_post Post-Infusion Analysis Subject_Screening Subject Screening & Recruitment Informed_Consent Informed Consent Subject_Screening->Informed_Consent Dietary_Control Dietary & Activity Control Informed_Consent->Dietary_Control Overnight_Fast Overnight Fast Dietary_Control->Overnight_Fast Catheter_Placement Catheter Placement Overnight_Fast->Catheter_Placement Baseline_Samples Baseline Blood & Muscle Biopsy Catheter_Placement->Baseline_Samples Priming_Dose Administer Priming Dose (L-Leucine-¹³C) Baseline_Samples->Priming_Dose Constant_Infusion Start Constant Infusion (L-Leucine-¹³C) Priming_Dose->Constant_Infusion Serial_Sampling Serial Blood Sampling Constant_Infusion->Serial_Sampling Final_Biopsy Final Muscle Biopsy Serial_Sampling->Final_Biopsy Sample_Processing Sample Processing (Plasma & Tissue) Final_Biopsy->Sample_Processing GCMS_Analysis GC-MS Analysis for Isotopic Enrichment Sample_Processing->GCMS_Analysis Data_Analysis Data Analysis & FSR Calculation GCMS_Analysis->Data_Analysis

Caption: Experimental workflow for a primed constant infusion study.
Subject Preparation

  • Subject Screening: Recruit healthy volunteers or patients based on the study's inclusion and exclusion criteria. A thorough medical history and physical examination should be conducted.

  • Informed Consent: All participants must provide written informed consent after a detailed explanation of the study procedures, potential risks, and benefits.

  • Dietary and Activity Control: To minimize variability, subjects should adhere to a standardized diet and refrain from strenuous physical activity for a set period (e.g., 3 days) before the infusion study.

  • Overnight Fast: Subjects should arrive at the research facility in the morning after an overnight fast (typically 10-12 hours) to establish a postabsorptive baseline state.[6]

Infusion Procedure
  • Catheter Placement: Insert an intravenous catheter into a forearm vein for the infusion of the L-Leucine-¹³C tracer. Insert a second catheter into a contralateral hand or forearm vein, which may be heated, for "arterialized" venous blood sampling.

  • Baseline Sampling: Collect baseline blood samples to determine the natural background isotopic enrichment of leucine. A baseline muscle biopsy (e.g., from the vastus lateralis) is also taken to measure the background enrichment in the muscle protein.[5]

  • Priming Dose Administration: Administer the predetermined priming dose of L-Leucine-¹³C as a bolus injection.

  • Constant Infusion: Immediately following the priming dose, begin the continuous intravenous infusion of L-Leucine-¹³C at a constant rate using a calibrated infusion pump.

  • Serial Blood Sampling: Collect blood samples at regular intervals (e.g., every 15-30 minutes) throughout the infusion period to monitor the isotopic enrichment in the plasma and confirm the achievement of a steady-state.

  • Final Muscle Biopsy: At the end of the infusion period, a second muscle biopsy is taken from a separate incision site on the same leg to measure the incorporation of the L-Leucine-¹³C into muscle protein.

Sample Handling and Processing
  • Blood Samples: Collect blood in heparinized tubes. Immediately centrifuge the blood at 4°C to separate the plasma. Store the plasma at -80°C until analysis.

  • Muscle Biopsy Samples: Immediately after collection, blot the muscle tissue to remove excess blood, and then freeze it in liquid nitrogen. Store the tissue samples at -80°C until analysis.

Sample Analysis
  • Plasma and Muscle Hydrolysate Preparation: Prepare plasma samples and muscle protein hydrolysates for the analysis of L-Leucine-¹³C enrichment. This typically involves deproteinization of plasma and hydrolysis of muscle proteins into their constituent amino acids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Determine the isotopic enrichment of L-Leucine-¹³C in the plasma and muscle protein hydrolysates using GC-MS.

Data Analysis and Calculation of Fractional Synthetic Rate (FSR)

The fractional synthetic rate (FSR) of muscle protein is calculated using the following equation:

FSR (%/h) = [(E_p2 - E_p1) / (E_precursor * t)] * 100

Where:

  • E_p2 is the isotopic enrichment of L-Leucine-¹³C in the muscle protein at the end of the infusion.

  • E_p1 is the isotopic enrichment of L-Leucine-¹³C in the muscle protein at baseline.

  • E_precursor is the average isotopic enrichment of the precursor pool (plasma L-Leucine-¹³C) during the infusion period.

  • t is the duration of the infusion in hours.[6]

Data Presentation: Example Priming and Infusion Doses

The following table summarizes L-Leucine-¹³C and other tracer doses used in published human muscle protein synthesis studies. It is important to note that the optimal dose will vary depending on the specific research question and study population.

Tracer Priming Dose Infusion Rate Study Population Reference
L-[1-¹³C]Leucine3.6 µmol/kg0.06 µmol/kg/minElderly Men[6]
L-[ring-¹³C₆]Phenylalanine2 µmol/kg0.05 µmol/kg/minOlder Adults[8]
L-[1-¹³C]Valine1.5 mg/kg1.5 mg/kg/hHealthy Male Volunteers[9]
L-[ring-¹³C₆]Phenylalanine3.0 µmol/kg FFM0.06 µmol/kg FFM/minHealthy Subjects[5]
L-[2,3,3,4,5,5,5,6,6,6-²H₁₀]Leucine9.0 µmol/kg FFM0.15 µmol/kg FFM/minHealthy Subjects[5]

FFM: Fat-Free Mass

Conclusion

The determination of an optimal priming dose is a critical step in the design of L-Leucine-¹³C infusion studies for the measurement of muscle protein synthesis. A well-calculated priming dose ensures the rapid attainment of isotopic steady-state, leading to more accurate and efficient experiments. This application note provides a comprehensive framework for researchers, outlining the theoretical principles, a detailed experimental protocol, and practical considerations for conducting these powerful metabolic studies. By following these guidelines, researchers can enhance the quality and reliability of their data, contributing to a deeper understanding of protein metabolism in health and disease.

References

Troubleshooting & Optimization

How to minimize background noise in L-Leucine-13C mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Leucine-13C mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize background noise during their experiments, ensuring high-quality and reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in this compound mass spectrometry experiments?

A1: Background noise in mass spectrometry can be broadly categorized into chemical, electronic, and environmental noise. For experiments involving 13C labeled compounds like this compound, chemical noise is often the most significant contributor.[1]

  • Chemical Noise: Arises from ions that are not the analyte of interest.[1] Common sources include:

    • Solvent Impurities and Adducts: Even high-purity solvents can contain trace impurities or form clusters.[1][2]

    • Plasticizers and Polymers: Phthalates from plastic labware and polymers like polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) are common contaminants.[1][3] These often appear as a series of peaks with regular mass differences.[3]

    • Biological Contaminants: Keratins from skin and hair are frequently observed, especially in metabolomics and proteomics experiments.[1]

    • Sample Matrix: Complex biological samples contain numerous endogenous compounds that can interfere with the signal of your this compound.[1]

  • Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.[1]

  • Environmental Noise: This can include dust particles and volatile organic compounds from the laboratory environment.[1]

Q2: My total ion chromatogram (TIC) baseline is very high. How can I determine if it's chemical or electronic noise?

A2: A high baseline in your TIC can obscure low-intensity peaks, including that of this compound.[4] To distinguish between chemical and electronic noise, you can perform a simple diagnostic test. First, turn off the spray voltage and any liquid flow to the mass spectrometer. If the noise level drops significantly, the primary contributor is likely chemical noise from solvents or the LC system.[5] If the noise persists, it is more likely electronic in nature.[5] Chemical noise also tends to manifest at specific m/z values, whereas electronic noise is often more random.[5]

Q3: How critical is sample preparation for minimizing background noise?

A3: Proper sample preparation is crucial for minimizing background noise. The primary goal is to remove as many interfering substances as possible from your sample before it is introduced into the mass spectrometer.[5] This can be achieved through techniques such as solid-phase extraction (SPE), liquid-liquid extraction, and protein precipitation.[5] Using high-purity, LC-MS grade solvents and reagents during sample preparation is also essential to avoid introducing external contaminants.[3][5][6]

Q4: Can instrument settings be adjusted to reduce background noise for this compound analysis?

A4: Yes, optimizing certain mass spectrometer parameters can significantly improve your signal-to-noise ratio.

  • Cone Gas Flow Rate: Increasing the cone gas flow rate can enhance the desolvation of ions and reduce the formation of solvent clusters, which in turn lowers background noise.[2][6]

  • Cone Voltage: While primarily used to optimize the analyte signal, adjusting the cone voltage can sometimes help reduce the transmission of noise-causing ions.[2][6][7]

Q5: How can tandem mass spectrometry (MS/MS) help in reducing background noise?

A5: Tandem mass spectrometry (MS/MS) is a powerful technique for filtering out chemical noise.[5][8] By selecting the specific precursor ion of this compound in the first stage of mass analysis and then fragmenting it to produce specific product ions in the second stage, you can significantly reduce interference from other compounds that may have the same nominal mass as your analyte.[5]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to background noise in this compound mass spectrometry.

Issue 1: High Baseline Noise Across the Entire Spectrum

Symptoms: The baseline of your total ion chromatogram (TIC) is significantly elevated, obscuring low-intensity peaks. On a well-performing system, the TIC background should be minimal.[9]

Potential Cause Troubleshooting Action Expected Outcome
Contaminated Solvents/Mobile Phase Use fresh, high-purity, LC-MS grade solvents.[1][4] Filter all mobile phases before use and degas them to prevent air bubbles.[3]A noticeable reduction in baseline noise in subsequent blank runs.[4]
Contaminated LC System Flush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol (B130326), acetonitrile (B52724), water).[3][4] A "steam clean" overnight with high gas flow and temperature can also be effective.[1][9]A cleaner baseline in subsequent blank runs.[4]
Air Leaks in the System Systematically check all fittings and connections for leaks using an electronic leak detector, paying close attention to the pump, injector, column, and MS interface.[3]Elimination of air leaks, which can introduce atmospheric contaminants and cause an unstable spray.[3][4]
Dirty Ion Source Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.[3][4]Improved signal intensity and a reduction in background ions.[4]
Issue 2: Persistent Interfering Peaks in Blanks and Samples

Symptoms: You observe the same non-analyte peaks in multiple runs, including blank injections.

Potential Cause Troubleshooting Action Expected Outcome
Plasticizer Contamination (e.g., Phthalates) Switch to glassware or polypropylene labware.[3][4] Avoid using plastic containers for long-term solvent storage.[4]Disappearance or significant reduction of phthalate-related peaks.[1][4]
Polymer Contamination (e.g., PEG, PPG) Identify and remove the source of the polymer, which could be certain detergents, lubricants, or plasticware.[3][4]Removal of the characteristic repeating polymer ion series.[4]
Contamination from Consumables Use low-leachable polypropylene tubes and pipette tips.[3] Rinse all glassware thoroughly with high-purity solvent before use.[3] Avoid using parafilm to cover sample vials.[3]Reduction of repeating peaks, particularly at higher m/z values.
Carryover from Previous Injections Implement a rigorous wash cycle for the autosampler needle and injection port between samples, using a strong organic solvent.[3][4]The interfering peaks should not appear in subsequent blank injections.

Data Presentation

Table 1: Effect of Cone Gas Flow Rate Optimization on Signal-to-Noise (S/N) Ratio

This table illustrates the general trend of how optimizing the cone gas flow rate can reduce background noise and improve the S/N ratio for an analyte like this compound.

Cone Gas Flow Rate (L/hr) Background Noise (Arbitrary Units) Signal Intensity (Arbitrary Units) Signal-to-Noise (S/N) Ratio
1005000100,00020
2003500105,00030
3002000110,00055
4001500108,00072
Data is illustrative and based on general trends observed in mass spectrometry.[2]

Experimental Protocols

Protocol 1: System Flush for Chemical Contamination Removal

This protocol is designed to remove chemical contamination from the LC system.

Materials:

  • LC-MS grade water

  • LC-MS grade isopropanol (IPA)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (B129727) (MeOH)

Procedure:

  • Remove the column from the LC system and replace it with a union or a restriction capillary.

  • Remove any solvent filters from the solvent lines and place the lines in a beaker containing IPA.

  • Solvent Line and Pump Flush: Purge each pump line with IPA for 10-15 minutes at a flow rate of 1-2 mL/min. Repeat this step sequentially with ACN, MeOH, and finally with water.[4]

  • Full System Flush: Place the solvent lines in fresh bottles of the respective solvents. Run a gradient flush of the entire system, starting with 100% water and gradually increasing the organic solvent concentration. A common sequence is to run gradients between water and methanol, and then water and acetonitrile.

  • Finally, flush the system with the initial mobile phase for your this compound analysis to equilibrate the system.

Protocol 2: Protein Precipitation for Biological Samples

This protocol is suitable for removing proteins from biological fluids like plasma or serum prior to this compound analysis.

Materials:

  • Ice-cold acetonitrile (ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • In a microcentrifuge tube, add three parts of ice-cold ACN to one part of your sample (e.g., 300 µL ACN to 100 µL plasma).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains your this compound, for analysis.

Visualizations

TroubleshootingWorkflow Start High Background Noise in this compound Analysis Check_TIC Inspect Total Ion Chromatogram (TIC) Start->Check_TIC High_Baseline High Baseline Noise? Check_TIC->High_Baseline Persistent_Peaks Persistent Interfering Peaks? High_Baseline->Persistent_Peaks No Source_Check Turn off spray voltage and liquid flow High_Baseline->Source_Check Yes Run_Blank Inject Blank Solvent Persistent_Peaks->Run_Blank Yes Sample_Matrix Noise from Sample Matrix Persistent_Peaks->Sample_Matrix No Noise_Drop Noise Drops Significantly? Source_Check->Noise_Drop Chemical_Noise Source is Likely Chemical Noise Noise_Drop->Chemical_Noise Yes Electronic_Noise Source is Likely Electronic Noise Noise_Drop->Electronic_Noise No Action_Chemical Action: - Use high-purity solvents - Flush LC system - Check for leaks - Clean ion source Chemical_Noise->Action_Chemical Action_Electronic Action: - Contact service engineer Electronic_Noise->Action_Electronic Peaks_Present Interfering Peaks Present? Run_Blank->Peaks_Present Contamination Source is Contamination (e.g., Plasticizers, Carryover) Peaks_Present->Contamination Yes Peaks_Present->Sample_Matrix No Action_Contamination Action: - Use glass/polypropylene ware - Improve wash cycles Contamination->Action_Contamination Action_Matrix Action: - Improve sample prep (e.g., SPE, protein precipitation) Sample_Matrix->Action_Matrix

Caption: A workflow for troubleshooting background noise in this compound mass spectrometry.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Cleanup Sample Cleanup (e.g., Protein Precipitation) Add_IS->Cleanup Extract Extract Supernatant Cleanup->Extract Inject Inject Sample into LC-MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Integrate Peak Areas (Analyte and IS) Detect->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: A general experimental workflow for this compound analysis.

References

Troubleshooting low L-Leucine-13C enrichment in muscle biopsies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low L-Leucine-13C enrichment in muscle biopsies during muscle protein synthesis studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unexpectedly low this compound enrichment in muscle tissue?

Low isotopic enrichment is a frequent challenge that can originate from several stages of the experimental process. The primary causes can be categorized into four main areas:

  • Experimental Protocol Issues: Incorrect tracer dosage, improper priming, or deviations from the infusion schedule can lead to insufficient tracer availability.

  • Sample Handling and Processing: This is a critical area where errors often occur. Contamination, improper or slow freezing of biopsy samples, and incorrect storage can all degrade the tissue and compromise results.[1][2]

  • Analytical Errors: The sensitivity of the mass spectrometer, interference from contaminants, and issues with sample derivatization can all lead to inaccurate and low enrichment readings.[3][4]

  • Biological Variability: Skeletal muscle protein turnover rates can be inherently slow, especially in humans compared to animal models, resulting in very low levels of tracer incorporation.[3]

Q2: My tracer enrichment is low in both plasma and the muscle biopsy. Where should I start troubleshooting?

When enrichment is low across all sample types, the issue likely occurred early in the protocol, related to the tracer administration itself.

  • Verify Tracer Integrity and Dosage: Confirm the chemical purity and isotopic enrichment of your this compound tracer stock.[5] Double-check all calculations for the priming dose and continuous infusion rate to ensure they are appropriate for the subject's body weight.

  • Review the Infusion Protocol: Ensure a proper priming dose was administered to rapidly achieve an isotopic steady state, followed by a continuous infusion.[6] An inadequate prime is a common reason for low enrichment.

  • Check Infusion Line Patency: Confirm the intravenous lines were patent and the infusion pump was calibrated and functioning correctly throughout the entire study duration.

Q3: Plasma enrichment appears normal, but the enrichment in my muscle biopsy is very low. What is the likely problem?

This scenario strongly suggests a problem occurred during or after the muscle biopsy was taken.

  • Biopsy Handling: The muscle sample must be handled swiftly to prevent degradation. It should be blotted to remove excess blood, and immediately flash-frozen. Immersing the tissue in saline can create artifacts that interfere with interpretation.[1]

  • Freezing Technique: Muscle tissue is highly susceptible to ice crystal artifacts if not frozen rapidly.[1][2] The recommended method is rapid freezing in isopentane (B150273) that has been pre-cooled to approximately -155°C in a liquid nitrogen bath.[1] Direct freezing in liquid nitrogen is not recommended as it can cause freeze-fracturing.

  • Storage: Samples must be stored at -80°C. Thawing and refreezing must be avoided as it can impair morphologic detail and lead to a loss of enzymatic activity.[1]

  • Precursor Pool Dilution: The intracellular free amino acid pool, which acts as the precursor for protein synthesis, is diluted by amino acids from protein breakdown.[7][8] This means the enrichment of the true precursor pool is lower than the plasma enrichment. While this is a known physiological factor, significant deviations could point to issues in sample processing.

Q4: My mass spectrometry results are inconsistent or show high background noise. How can I improve the analytical measurement?

Low enrichment levels require highly sensitive and precise analytical methods.[3]

  • Instrument Choice: While triple quadrupole mass spectrometers are standard, high-resolution platforms like an Orbitrap MS can offer significantly improved sensitivity for very low-level enrichments by resolving interfering contaminants.[3][4][9]

  • Sample Purity: Ensure the protein is sufficiently purified from the muscle homogenate. Contaminants from isolation procedures (like acrylamide (B121943) monomers from 2D-PAGE) can interfere with measurements.[3]

  • Derivatization: Use an established and validated derivatization method for gas chromatography-mass spectrometry (GC-MS) analysis to ensure consistent and efficient conversion of amino acids for measurement.[10]

  • Quality Control: Implement a quality control protocol, which could involve using standards with known isotopic distributions to validate the accuracy of your measurements.[11]

Q5: What is a typical Fractional Synthesis Rate (FSR) for muscle, and how is it calculated?

The Fractional Synthesis Rate (FSR) is a measure of the rate at which new proteins are being synthesized. In healthy, post-absorptive (fasting) adult humans, the FSR of mixed muscle protein is typically in the range of 0.04% to 0.08% per hour.[12][13][14] This rate can increase significantly in response to stimuli like amino acid infusion or exercise.[14]

The FSR is calculated using the following general formula:

FSR (%/h) = [ (E_p2 - E_p1) / (E_precursor * t) ] * 100

Where:

  • E_p2 is the isotopic enrichment in the protein-bound leucine (B10760876) from a biopsy at time 2.

  • E_p1 is the isotopic enrichment in the protein-bound leucine from a biopsy at time 1.

  • E_precursor is the average isotopic enrichment of the precursor (e.g., plasma KIC or intracellular free leucine) between time 1 and time 2.[7]

  • t is the time in hours between the two biopsies.

Troubleshooting and Experimental Workflows

Properly diagnosing the source of low enrichment requires a logical approach. The following diagrams illustrate a troubleshooting guide, a standard experimental workflow, and the key signaling pathway involved.

start Low this compound Enrichment Observed check_plasma Is Plasma Enrichment Also Low? start->check_plasma check_protocol Review Infusion Protocol: - Tracer Purity & Dose - Priming Efficacy - Infusion Rate & Duration check_plasma->check_protocol Yes check_biopsy Review Biopsy Handling: - Time to Freeze - Freezing Method (Isopentane) - Storage Conditions (-80°C) - Avoid Saline Contamination check_plasma->check_biopsy No solution_protocol Outcome: Protocol Optimization Needed check_protocol->solution_protocol check_analysis Review Analytical Method: - MS Sensitivity - Background/Interference - Derivatization Efficiency - Sample Purity check_biopsy->check_analysis solution_handling Outcome: Sample Handling Improvement Needed check_biopsy->solution_handling bio_variability Consider Biological Factors: - Inherently Slow Turnover - Subject's Metabolic State (Fasted vs. Fed) check_analysis->bio_variability solution_analysis Outcome: Analytical Refinement Needed check_analysis->solution_analysis

Diagram 1. Troubleshooting flow for low this compound enrichment.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis subject_prep Overnight Fast & Subject Preparation iv_insert Insert IV Catheters subject_prep->iv_insert prime_infuse Administer Priming Dose of this compound iv_insert->prime_infuse start_infusion Start Continuous This compound Infusion prime_infuse->start_infusion biopsy1 Collect Baseline Blood & Muscle Biopsy 1 start_infusion->biopsy1 biopsy2 Collect Final Blood & Muscle Biopsy 2 biopsy1->biopsy2 process_samples Process Blood & Flash-Freeze Biopsies biopsy2->process_samples ms_analysis Sample Prep (Hydrolysis, Derivatization) & GC-MS Analysis process_samples->ms_analysis calc Calculate FSR ms_analysis->calc

Diagram 2. General workflow for a stable isotope infusion study.

Leucine L-Leucine mTORC1 mTORC1 (Inactive) Leucine->mTORC1 Activates mTORC1_active mTORC1 (Active) S6K1 p70S6K1 mTORC1_active->S6K1 fourEBP1 4E-BP1 mTORC1_active->fourEBP1 S6K1_p p-p70S6K1 S6K1->S6K1_p fourEBP1_p p-4E-BP1 fourEBP1->fourEBP1_p Translation Translation Initiation & Muscle Protein Synthesis S6K1_p->Translation eIF4E eIF4E fourEBP1_p->eIF4E Releases eIF4E->Translation

Diagram 3. Leucine-activated mTORC1 signaling pathway.

Quantitative Data Summary

The following tables provide reference values for infusion parameters and expected muscle protein synthesis rates from published studies.

Table 1: Example Infusion Parameters for Amino Acid Tracer Studies

Study Focus Tracer Priming Dose Infusion Rate Citation
Leucine & Meal Response L-[ring-13C6] Phenylalanine 2 µmol/kg 0.08 µmol/kg/min [13]
Amino Acid Infusion L-[1-13C]Leucine Primed, continuous Not specified [14]
Leucine Supplementation L-[1-13C]Phenylalanine 3.6 µmol/kg 0.06 µmol/kg/min [12]

| Fasted vs. Fed State | L-[1-13C]Leucine | Primed, continuous | Not specified |[8] |

Table 2: Typical Mixed Muscle Protein Fractional Synthesis Rates (FSR)

Condition FSR (% per hour) Citation
Post-absorptive / Fasting 0.055 ± 0.008 [14]
Post-absorptive / Fasting 0.063 ± 0.004 [13]
During Mixed Amino Acid Infusion 0.074 ± 0.021 [14]
Post-prandial (after meal) 0.075 ± 0.006 [13]

| Fed State (Leucine-supplemented meal) | 0.083 ± 0.008 |[12] |

Experimental Protocols

Protocol 1: General Primed, Continuous Infusion

This protocol provides a general framework. Specific infusion rates and timings should be optimized for each study.[12][13][15]

  • Subject Preparation: Subjects typically arrive at the clinical research unit after an overnight fast.

  • Catheter Placement: Two intravenous catheters are placed, one for tracer infusion and one in a contralateral hand/wrist vein for "arterialized" blood sampling (the hand is often warmed).

  • Baseline Sampling: A baseline blood sample is drawn to determine background amino acid enrichment.

  • Tracer Administration:

    • A priming bolus dose of sterile L-[1-13C]Leucine (e.g., ~2 µmol/kg) is administered to rapidly raise the isotopic enrichment of the body's free amino acid pools.[13]

    • Immediately following the prime, a continuous infusion is started and maintained at a constant rate (e.g., ~0.08 µmol/kg/min) for the duration of the experiment (typically 3-6 hours).[13]

  • First Muscle Biopsy: After an initial period to allow for isotopic equilibration (e.g., 1.5-2 hours), the first muscle biopsy is taken from a muscle such as the vastus lateralis.

  • Blood Sampling: Blood samples are collected at regular intervals throughout the infusion period.

  • Second Muscle Biopsy: At the end of the infusion period, a second muscle biopsy is taken.

  • Sample Processing: Blood is centrifuged to separate plasma. Muscle tissue is immediately blotted, and flash-frozen in liquid nitrogen-cooled isopentane and stored at -80°C.[1]

Protocol 2: Muscle Biopsy Handling and Processing

Proper handling at the time of collection is critical for accurate results.[1][2]

  • Immediate Handling: Once the biopsy is obtained (typically 50-150 mg), it is immediately removed from the needle, cleared of any visible connective or adipose tissue, and blotted on gauze to remove blood. Do not immerse the tissue in saline.[1]

  • Freezing: The tissue must be rapidly frozen to prevent ice crystal artifacts. The preferred method is immersion in isopentane cooled to its freezing point (~ -160°C) within a vessel placed in liquid nitrogen.[1]

  • Storage: The frozen biopsy must be stored at -80°C until analysis. Avoid any freeze-thaw cycles.[1]

  • Homogenization: The frozen muscle tissue is weighed and then homogenized in an appropriate ice-cold buffer to precipitate proteins.

  • Protein Hydrolysis: The precipitated protein pellet is washed and then hydrolyzed (e.g., using 6 M HCl at 110°C overnight) to break it down into its constituent free amino acids.

  • Purification & Derivatization: The amino acids in the hydrolysate are purified (e.g., via ion-exchange chromatography). For GC-MS analysis, the amino acids are then chemically modified (derivatized) to make them volatile.[10]

  • Analysis: The enrichment of this compound in the derivatized sample is determined using gas chromatography-mass spectrometry (GC-MS) or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).[10]

References

Technical Support Center: Optimizing L-Leucine-13C Infusion for Steady-State Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Leucine-13C infusion studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues to achieve a reliable isotopic steady state.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of an this compound infusion study?

The primary goal is to achieve a steady-state isotopic enrichment of this compound in the plasma. This steady state allows for the calculation of various kinetic parameters, such as leucine (B10760876) turnover, oxidation, and incorporation into protein, which are critical for studying protein metabolism in vivo.[1][2]

Q2: How long does it typically take to reach an isotopic steady state?

With an appropriate priming dose of L-[1-13C]leucine and NaH13CO3, an isotopic steady state in plasma is typically reached in less than 2 hours, with the infusion often completed within 4 hours.[1][2] However, some protocols may extend the infusion period to ensure a stable plateau is maintained.[3]

Q3: Why is a "priming dose" necessary at the beginning of the infusion?

A priming dose is administered to rapidly raise the isotopic enrichment of the precursor pool to a level near the expected steady-state plateau. This significantly reduces the time required to achieve a stable enrichment, making the experimental protocol more efficient.[1][2][3]

Q4: What are the key measurements taken during an this compound infusion study?

Key measurements include plasma [1-13C]leucine enrichment, expired 13CO2 enrichment, and the CO2 production rate.[1][2] These measurements are used to calculate leucine turnover, oxidation, and incorporation into protein. In studies focusing on muscle protein synthesis, muscle biopsies are also taken to measure the incorporation of [13C]leucine into muscle protein.[4][5][6]

Q5: What is the significance of measuring the enrichment of α-ketoisocaproate (KIC)?

α-ketoisocaproate (KIC) is the keto-analog of leucine and is formed intracellularly. Measuring the 13C enrichment of plasma KIC can provide an estimate of the intracellular leucine tracer enrichment without the need for tissue biopsies.[7] The ratio of [1-13C]KIC to [1-13C]leucine enrichment in plasma tends to remain relatively constant under various dietary conditions.[7]

Troubleshooting Guide

Issue 1: Failure to Achieve a Stable Isotopic Steady State

Potential Cause: The biological system may not be in a metabolic steady state before the infusion begins.[8] Rates of metabolite production and consumption should be balanced.

Solution:

  • Ensure subjects are in a consistent state before the experiment, for example, by overnight fasting.[9]

  • Standardize dietary intake for a period leading up to the study to ensure metabolic adaptation.[3]

Potential Cause: Inappropriate priming dose or infusion rate.

Solution:

  • Review and adjust the priming dose and infusion rate based on literature values for similar study populations and conditions. The goal is to match the rate of tracer infusion with the endogenous rate of appearance of the tracee.

  • Perform pilot studies to determine the optimal priming and infusion rates for your specific experimental conditions.

Issue 2: High Variability in Isotopic Enrichment Between Replicates

Potential Cause: Inconsistent experimental conditions across subjects or experiments.

Solution:

  • Strictly standardize all experimental conditions, including diet, physical activity, and infusion protocols.[8]

  • Ensure precise and consistent preparation and administration of the tracer solution.

Potential Cause: Technical variability in sample collection, processing, or analysis.

Solution:

  • Implement a standardized protocol for blood sampling, processing, and storage.

  • Ensure the mass spectrometry instrumentation is properly calibrated and maintained to minimize analytical variability.[6]

Experimental Protocols

General Primed, Continuous Infusion Protocol for L-[1-13C]Leucine

This protocol is a generalized representation based on common practices in human studies.[1][2][5]

  • Subject Preparation:

    • Subjects should fast overnight to achieve a postabsorptive state.

    • Insert catheters for tracer infusion and blood sampling.

  • Priming Dose Administration:

    • Administer a priming dose of L-[1-13C]leucine and NaH13CO3 intravenously. The exact amounts should be calculated based on the subject's body weight and the desired plateau enrichment.

  • Continuous Infusion:

    • Immediately following the priming dose, begin a continuous intravenous infusion of L-[1-13C]leucine at a constant rate.

  • Sample Collection:

    • Collect baseline blood and breath samples before the infusion begins.

    • Collect subsequent blood and breath samples at regular intervals throughout the infusion period to monitor isotopic enrichment. For muscle protein synthesis studies, muscle biopsies are taken at baseline and at the end of the infusion period.[4][5]

  • Sample Analysis:

    • Analyze plasma samples for [1-13C]leucine and [1-13C]KIC enrichment using gas chromatography-mass spectrometry (GC-MS) or a similar technique.[6]

    • Analyze expired breath samples for 13CO2 enrichment.

    • Analyze muscle biopsy samples for the incorporation of [13C]leucine into protein.[6]

Quantitative Data Summary

The following table summarizes typical infusion parameters from various studies.

Parameter Study Population Priming Dose (L-[1-13C]Leucine) Infusion Rate (L-[1-13C]Leucine) Study Duration Reference
Leucine KineticsHealthy Adults4.3 μmol/kg5 μmol/kg/h4 hours[10]
Muscle Protein SynthesisHealthy Men1.5 mg/kg1.5 mg/kg/h7.5 hours[4]
Leucine MetabolismHealthy AdultsNot specified, but usedNot specified, but used4 hours[1][2]
Leucine KineticsHealthy Adults3.75 μmol/kg2.5 μmol/kg/h (oral)8 hours[3]

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_infusion Infusion Protocol cluster_sampling Data Collection cluster_analysis Analysis SubjectPrep Subject Preparation (e.g., Fasting) Catheter Catheter Placement SubjectPrep->Catheter Baseline Baseline Sampling (Blood, Breath, Biopsy) Catheter->Baseline PrimingDose Administer Priming Dose (L-[1-13C]Leucine & NaH13CO3) ContinuousInfusion Start Continuous Infusion PrimingDose->ContinuousInfusion TimeCourse Time-Course Sampling ContinuousInfusion->TimeCourse Baseline->PrimingDose Enrichment Isotopic Enrichment Analysis (GC-MS) TimeCourse->Enrichment Kinetics Kinetic Modeling & Calculation Enrichment->Kinetics

Caption: Workflow for this compound infusion experiments.

TroubleshootingFlowchart Start Issue: No Steady State Achieved CheckMetabolicState Is the subject in a metabolic steady state? Start->CheckMetabolicState CheckDoseRate Are the priming dose and infusion rate appropriate? CheckMetabolicState->CheckDoseRate Yes ActionStandardize Action: Standardize pre-experimental conditions (e.g., diet, fasting). CheckMetabolicState->ActionStandardize No CheckProtocol Is the experimental protocol standardized? CheckDoseRate->CheckProtocol Yes ActionAdjust Action: Review literature and/or conduct pilot studies to optimize. CheckDoseRate->ActionAdjust No ActionReviewProtocol Action: Review and strictly adhere to the standardized protocol. CheckProtocol->ActionReviewProtocol No

References

Common pitfalls in L-Leucine-13C tracer data analysis and interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: L-Leucine-13C Tracer Data Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in this compound tracer data analysis and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound as a tracer?

A1: this compound is a stable, non-radioactive isotope of the essential amino acid leucine (B10760876). It is used to trace the fate of leucine in the body, allowing for the measurement of protein synthesis, breakdown, and oxidation. By introducing this compound into a biological system, researchers can track its incorporation into newly synthesized proteins and its appearance in the bloodstream from protein breakdown. The enrichment of 13C in tissue and plasma samples is measured using mass spectrometry to calculate the rates of these metabolic processes.

Q2: What are the most common sources of error in this compound tracer studies?

A2: The most common sources of error can be categorized into three main areas:

  • Experimental Design: Improper tracer dosage, infusion protocols that do not achieve a steady state, and inappropriate sampling schedules can all lead to inaccurate results.

  • Sample Handling and Preparation: Contamination of samples, incomplete protein hydrolysis, or errors in the derivatization process can significantly impact the final data.

  • Data Analysis and Interpretation: Incorrectly accounting for the natural abundance of 13C, using inappropriate compartmental models, and misinterpretation of the physiological meaning of calculated rates are frequent pitfalls.

Troubleshooting Guides

Issue 1: High Variability in Isotopic Enrichment Data

Q: My isotopic enrichment data shows high variability between samples from the same group. What could be the cause?

A: High variability can stem from several factors throughout the experimental workflow. Here's a systematic approach to troubleshooting:

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Tracer Administration - Verify the accuracy of the infusion pump calibration. - Ensure the tracer solution was prepared correctly and is sterile. - For bolus injections, confirm that the full dose was administered.
Sample Collection and Handling - Standardize the timing of sample collection relative to the tracer administration. - Ensure immediate and proper processing of blood and tissue samples (e.g., centrifugation at the correct speed and temperature, flash-freezing of tissues).
Incomplete Protein Hydrolysis - Optimize the acid hydrolysis protocol (e.g., duration, temperature, acid concentration) to ensure complete breakdown of proteins into amino acids. - Perform a time-course experiment to determine the optimal hydrolysis time for your specific tissue type.
Derivatization Issues - Ensure the derivatization reagent (e.g., MTBSTFA) is fresh and not contaminated with moisture. - Optimize the reaction temperature and time for consistent derivatization.
Mass Spectrometry Analysis - Check for instrument instability or a contaminated ion source. - Run a standard curve with known this compound enrichment to verify instrument performance.

Experimental Protocol: Quality Control for Mass Spectrometry

  • Prepare a Standard Curve: Create a series of standards with known isotopic enrichment of this compound (e.g., 0%, 1%, 2%, 5%, 10% molar percent excess).

  • Derivatize Standards: Derivatize the standards alongside your experimental samples using the same protocol.

  • Analyze by GC-MS/MS: Run the derivatized standards on the gas chromatograph-mass spectrometer.

  • Plot the Data: Plot the measured isotopic ratio against the known enrichment to generate a standard curve.

  • Assess Linearity: The R-squared value of the curve should be >0.99, indicating a linear and accurate response of the instrument.

Issue 2: Calculated Fractional Synthesis Rate (FSR) is Physiologically Implausible

Q: The fractional synthesis rates I've calculated are either negative or much higher than expected for the tissue I'm studying. What went wrong?

A: Physiologically implausible FSR values often point to issues with the precursor pool enrichment measurement or the calculation itself.

Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Incorrect Precursor Pool Assumption - The use of plasma leucine enrichment as a surrogate for the true precursor (leucyl-tRNA) can sometimes be inaccurate. - If possible, measure the enrichment in the tissue fluid or, ideally, the leucyl-tRNA pool.
Non-Steady-State Conditions - The standard FSR calculation assumes a steady state of the precursor pool enrichment. If the enrichment was still rising or falling during the measurement period, the calculation will be inaccurate. - Verify that a plateau in plasma enrichment was achieved during the infusion period.
Incorrect Background Correction - Ensure that the natural abundance of 13C is correctly subtracted from the measured enrichment values.
Calculation Errors - Double-check the formula used for calculating FSR. The most common form is: FSR (%/hr) = (E_protein / E_precursor) * (1 / t) * 100, where E_protein is the enrichment in the protein-bound leucine, E_precursor is the enrichment of the precursor pool, and t is the time in hours.

Logical Relationship: FSR Calculation Workflow

cluster_0 Data Acquisition cluster_1 Calculation cluster_2 Output raw_ms Raw Mass Spec Data enrichment_protein Protein-Bound 13C-Leucine Enrichment raw_ms->enrichment_protein enrichment_precursor Precursor Pool 13C-Leucine Enrichment raw_ms->enrichment_precursor fsr_formula FSR (%/hr) = (E_protein / E_precursor) * (1/t) * 100 enrichment_protein->fsr_formula enrichment_precursor->fsr_formula time Incorporation Time (t) time->fsr_formula fsr_value Fractional Synthesis Rate fsr_formula->fsr_value

Caption: Workflow for calculating the Fractional Synthesis Rate (FSR).

Signaling Pathway Considerations

Q: How does the mTOR signaling pathway relate to my this compound tracer results?

A: The mechanistic Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and protein synthesis. Leucine is a key activator of the mTOR complex 1 (mTORC1). Therefore, changes in protein synthesis rates measured with the this compound tracer are often mediated by alterations in mTORC1 signaling.

Diagram: Simplified Leucine Activation of mTORC1 Signaling

Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases inhibition GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag Rag GTPases GATOR1->Rag activates mTORC1 mTORC1 Rag->mTORC1 recruits & activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis promotes

Caption: L-Leucine activation of the mTORC1 signaling pathway.

Reference Data

Typical Fractional Synthesis Rates in Humans at Rest (Post-absorptive State)

Tissue Fractional Synthesis Rate (% per day)
Skeletal Muscle 1.0 - 2.0
Liver 15 - 25
Heart 5 - 10
Kidney 10 - 20
Plasma Albumin 8 - 12

Note: These values are approximate and can vary based on age, sex, diet, and physiological state.

Technical Support Center: Correcting for Isotopic Enrichment of the Precursor Pool

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges in correcting for the isotopic enrichment of the precursor pool during stable isotope labeling experiments.

Troubleshooting Guides & FAQs

This section addresses common problems in a question-and-answer format, offering insights into potential causes and providing step-by-step solutions.

Issue 1: Discrepancy Between Measured Precursor Pool and the "True" Precursor Pool

Q: My calculated synthesis rates seem inaccurate. Could the choice of precursor pool be the issue?

A: Yes, the accuracy of calculated fractional synthesis rates (FSR) is highly dependent on the accurate measurement of the isotopic enrichment of the true precursor pool at the site of synthesis.[1][2] Often, easily accessible pools like blood or plasma amino acids are used as a surrogate, but their enrichment may not reflect the intracellular environment where synthesis occurs.[1][2]

Potential Causes and Troubleshooting Steps:

  • Cause: The isotopic enrichment of the free amino acid pool in the blood may not be in equilibrium with the intracellular fluid amino acid pool.[1][2]

  • Solution:

    • Direct Measurement of Intracellular Pools: If feasible for your experimental model, directly measure the isotopic enrichment in the tissue fluid or intracellular space.

    • Use of a More Representative Precursor Pool: The most accurate precursor for protein synthesis is the aminoacyl-tRNA pool.[3] Consider developing methods to isolate and measure the enrichment of tRNA-bound amino acids.

    • Alternative Precursor Pools: In some cases, other pools can be better predictors. For example, in skeletal muscle, plasma α-ketoisocaproate (KIC), a leucine (B10760876) metabolite, can be a more accurate predictor of leucyl-tRNA enrichment than plasma leucine itself.[3]

    • Flooding Dose Technique: Employ a "flooding dose" of the labeled amino acid. This technique aims to overwhelm the endogenous precursor pools, minimizing the difference in enrichment between the extracellular, intracellular, and aminoacyl-tRNA pools.[4] This is typically used for short-term labeling studies.[4]

Issue 2: Incomplete Labeling and Its Impact on Precursor Enrichment Correction

Q: I'm observing incomplete incorporation of the stable isotope in my SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiment. How does this affect precursor enrichment correction?

A: Incomplete labeling in metabolic labeling experiments like SILAC can lead to significant errors in quantification.[5][6] It directly impacts the assumption that the isotopic enrichment of the precursor pool is at a steady state and is accurately reflected in the labeled proteins.

Potential Causes and Troubleshooting Steps:

  • Cause: Insufficient cell doublings in the isotope-containing medium.

  • Action: Ensure cells undergo at least 5-6 doublings to achieve greater than 95-99% incorporation.[5] If the doubling time is unknown, perform a preliminary experiment to determine it.[5]

  • Cause: Contamination with unlabeled ("light") amino acids from sources like fetal bovine serum (FBS).[5]

  • Action: Use dialyzed FBS to minimize the concentration of unlabeled amino acids.[5] Ensure all media components are free from contaminating light amino acids.[5]

  • Cause: Arginine-to-proline conversion in some cell lines.[6] Cells with high arginase activity can convert labeled arginine to labeled proline, leading to quantification errors.[6]

  • Action:

    • Perform a label-swap replication of your SILAC experiment to help correct for this and other experimental errors.[6]

    • Analyze your mass spectrometry data for evidence of labeled proline in arginine-labeled experiments.

Issue 3: Correcting for Natural Isotope Abundance

Q: How does the natural abundance of stable isotopes affect my measurements, and how do I correct for it?

A: The mass spectra of metabolites are influenced by the presence of naturally occurring stable isotopes (e.g., ¹³C, ¹⁵N).[7] It is crucial to distinguish between isotopic labeling from your tracer and that from natural abundance to avoid inaccurate calculations of enrichment and metabolic fluxes.[7]

Solutions:

  • Computational Correction: Utilize software tools designed for natural abundance correction. Several tools are available, such as IsoCor and PolyMID-Correct, which can computationally remove the influence of naturally occurring heavy isotopes from your mass spectrometry data.[8][9][10]

  • Correction Matrix Approach: These software tools often use a correction matrix to mathematically subtract the contribution of natural isotopes from the measured isotopologue distribution.[10]

Quantitative Data Summary

The choice of precursor pool can significantly impact the calculated fractional synthesis rate (FSR). The following table summarizes findings from a study in a swine model, comparing different precursor pools to the gold standard, aminoacyl-tRNA.[3]

TissueTracerBest Predictor of Aminoacyl-tRNA EnrichmentAccuracy (Slope of Linear Regression)
LiverL-[1-¹³C]leucineTissue Fluid Leucine0.954 ± 0.035
LiverL-[ring-²H₅]phenylalanineTissue Fluid Phenylalanine1.011 ± 0.032
Skeletal MuscleL-[1-¹³C]leucinePlasma KIC (artery)0.846 ± 0.046
Skeletal MuscleL-[1-¹³C]leucinePlasma KIC (vein)0.881 ± 0.043
Skeletal MuscleL-[1-¹³C]leucineTissue Fluid Leucine0.788 ± 0.034
HeartL-[1-¹³C]leucineTissue Fluid Leucine0.991 ± 0.044
HeartL-[ring-²H₅]phenylalanineArterial Phenylalanine0.912 ± 0.015

Key Experimental Protocols

Protocol: Determination of Aminoacyl-tRNA Enrichment by Mass Spectrometry

This protocol provides a method to identify and quantify the isotopic enrichment of amino acids bound to tRNA, which is considered the most accurate precursor for protein synthesis.[11][12] This method avoids the use of radioactive labels.[11]

I. Aminoacylation Reaction

  • Prepare the reaction components: aminoacyl-tRNA synthetase (AaRS) and tRNA.

  • Perform the aminoacylation reaction to attach the amino acid of interest to its corresponding tRNA.

II. Preparation of Aminoacyl-tRNA for Mass Spectrometry

  • Isolate the aminoacyl-tRNA from the reaction mixture.

  • Hydrolyze the ester bond between the amino acid and the tRNA to release the amino acid.

III. Mass Spectrometric Analysis

  • Analyze the released amino acids using mass spectrometry to determine their isotopic enrichment.

For a detailed, step-by-step protocol, please refer to Finkler et al., STAR Protocols, 2023.[12]

Diagrams

Precursor_Pool_Selection_Workflow Start Start: Need to measure precursor enrichment Ideal_Precursor Ideal Precursor: Aminoacyl-tRNA Start->Ideal_Precursor Feasible Is direct measurement of tRNA-bound amino acid enrichment feasible? Ideal_Precursor->Feasible Measure_tRNA Measure Aminoacyl-tRNA Enrichment Feasible->Measure_tRNA Yes Surrogate_Pools Select a Surrogate Precursor Pool Feasible->Surrogate_Pools No End Calculate Fractional Synthesis Rate Measure_tRNA->End Blood_Plasma Blood/Plasma Amino Acids Surrogate_Pools->Blood_Plasma Intracellular_Fluid Intracellular/Tissue Fluid Amino Acids Surrogate_Pools->Intracellular_Fluid KIC Plasma KIC (for Leucine) Surrogate_Pools->KIC Flooding_Dose Consider Flooding Dose Technique Surrogate_Pools->Flooding_Dose Blood_Plasma->End Intracellular_Fluid->End KIC->End Flooding_Dose->End

Caption: Workflow for selecting a precursor pool for enrichment analysis.

Troubleshooting_SILAC_Labeling Start Start: Incomplete SILAC Labeling Observed Check_Doublings Check Cell Doublings Start->Check_Doublings Sufficient_Doublings Ensure at least 5-6 cell doublings in 'heavy' medium Check_Doublings->Sufficient_Doublings Insufficient Check_Media Check for Unlabeled Amino Acid Contamination Check_Doublings->Check_Media Sufficient Sufficient_Doublings->Check_Media Use_Dialyzed_FBS Use Dialyzed FBS and pure media components Check_Media->Use_Dialyzed_FBS Contamination Found Check_Conversion Check for Arginine-to-Proline Conversion Check_Media->Check_Conversion No Contamination Use_Dialyzed_FBS->Check_Conversion Label_Swap Perform Label-Swap Replication Check_Conversion->Label_Swap Conversion Suspected End Achieve >95% Labeling Efficiency Check_Conversion->End No Conversion Label_Swap->End

Caption: Troubleshooting workflow for incomplete SILAC labeling.

References

Technical Support Center: Enhancing Precision and Accuracy in L-Leucine-13C Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to address common challenges and improve the reliability of L-Leucine-13C measurement experiments. Here, you will find troubleshooting guidance for specific issues, detailed experimental protocols, and comparative data to optimize your analytical workflow.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common problems encountered during this compound analysis in a direct question-and-answer format.

Issue 1: Poor Signal-to-Noise Ratio and Low Isotopic Enrichment

Q: My mass spectrometry data shows a weak signal for my this compound-labeled analyte and high background noise. What are the potential causes and how can I improve my results?

A: A poor signal-to-noise ratio can obscure the detection of low-level isotopic enrichment. The primary causes and their solutions are outlined below:

  • Insufficient Tracer Incorporation: The concentration of the this compound tracer or the labeling duration may be inadequate. It is crucial to ensure that the biological system reaches an "isotopic steady state," where the enrichment of the tracer in the metabolite pool becomes stable over time.

    • Solution: Conduct a preliminary time-course experiment to determine the optimal labeling duration for your specific model system. This involves collecting samples at multiple time points after introducing the tracer to identify when the enrichment plateau is reached.[1]

  • Low Analyte Abundance: The concentration of L-Leucine in your sample may be too low for sensitive detection.

    • Solution: Increase the starting amount of biological material or optimize your extraction protocol to enhance recovery.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids) can interfere with the ionization of the target analyte, leading to signal suppression.

    • Solution: Improve sample purification using techniques like solid-phase extraction (SPE). Additionally, optimizing the chromatographic separation can help to resolve the analyte of interest from interfering matrix components.

  • Suboptimal Instrument Settings: The mass spectrometer parameters may not be optimized for your specific analyte.

    • Solution: Perform a system suitability test by injecting a standard solution of this compound to confirm instrument performance. Optimize parameters such as ionization source settings and collision energy. For GC-MS, using Single Ion Monitoring (SIM) mode can improve data quality by a factor of 3.5 on average.[2]

Issue 2: Inaccurate Quantification and High Variability Between Replicates

Q: I am observing significant variability in my quantitative results between technical replicates. What could be causing this inaccuracy?

A: High variability and inaccurate quantification often stem from issues in sample preparation and data analysis. Here are key factors to consider:

  • Ineffective Quenching of Metabolism: Failure to rapidly halt all metabolic activity at the time of sample collection can lead to alterations in metabolite levels and labeling patterns.[1]

    • Solution: Immediately quench metabolic activity by rapidly transferring cells or tissues into a cold solvent, such as methanol (B129727) chilled to -20°C or below.[1]

  • Lack of an Appropriate Internal Standard: Analytical variability can be introduced during sample preparation, chromatographic separation, and ionization.

    • Solution: Utilize a stable isotope-labeled internal standard, preferably a 13C-labeled L-Leucine, which is chemically and physically more similar to the analyte than deuterated standards. This allows for effective correction of analytical variability.

  • Failure to Correct for Natural Isotope Abundance: All carbon-containing molecules have a natural background of approximately 1.1% 13C. Failing to account for this will lead to an overestimation of the experimentally introduced enrichment.

    • Solution: The measured mass isotopologue distribution must be mathematically corrected for the natural abundance of heavy isotopes. This is typically performed using specialized software.

Issue 3: Poor Chromatographic Peak Shape

Q: My chromatograms show tailing, fronting, or broad peaks for L-Leucine. How can I resolve this?

A: Poor peak shape can compromise both the identification and quantification of your analyte.

  • Column Issues: The analytical column may be degraded or contaminated.

    • Solution: Flush the column according to the manufacturer's instructions or replace it if necessary. Ensure that the mobile phase is compatible with the column chemistry.

  • Derivatization Problems (for GC-MS): Incomplete or inconsistent derivatization can lead to poor peak shape.

    • Solution: Optimize the derivatization reaction conditions, including temperature and time. Ensure that all reagents are fresh and of high quality. For example, when preparing N-acetyl methyl esters for GC-MS analysis, ensure complete removal of residual reagents before analysis.[3]

Data Presentation: Comparative Analysis of Methodologies

The choice of analytical technique and sample preparation method significantly impacts the precision and accuracy of this compound measurements. The following tables provide a summary of performance characteristics to guide your method selection.

Table 1: Performance Comparison of GC-MS and LC-MS/MS for Amino Acid Analysis

Performance MetricGC-MSLC-MS/MSKey Considerations
Precision (%RSD) <10%<15%GC-MS can offer higher reproducibility for some amino acid analyses.[4]
Accuracy (% Recovery) >95%90-110%Both techniques can achieve high accuracy with proper methodology.[4]
Sensitivity (LOQ) ng/mL range0.1-10 ng/mLLC-MS/MS can offer lower limits of quantification.[4]
Derivatization MandatoryNot requiredDerivatization in GC-MS adds sample preparation steps and can introduce variability.[5]
Sample Throughput Moderate to HighHighLC-MS/MS is often favored for higher throughput applications.[4]

Disclaimer: The data in this table is representative and synthesized from published methods for similar analytes. Actual performance may vary based on instrumentation, matrix, and specific protocols.

Table 2: Comparison of Sample Preparation Methods for L-Leucine Analysis in Plasma

MethodPrinciple Pros Cons Typical Recovery
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile (B52724), methanol) or an acid (e.g., trichloroacetic acid) to precipitate proteins.Simple, fast, and high throughput.May result in lower analyte recovery and significant matrix effects.85-115%[4]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.Provides cleaner extracts, reduces matrix effects, and can concentrate the analyte.More time-consuming and can be more expensive than PPT. Potential for analyte loss if not optimized.90-110%[4]

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound enrichment in biological samples.

Protocol 1: LC-MS/MS Analysis of this compound in Plasma

This protocol is designed for the direct analysis of this compound in plasma without derivatization.

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add a known amount of 13C-labeled L-Leucine internal standard.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[6]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.[6]

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A column suitable for the separation of polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve separation of L-Leucine from other plasma components.

    • Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • MRM Transitions: Optimized precursor and product ions for both L-Leucine and the 13C-labeled internal standard.

  • Data Analysis:

    • Quantify the peak areas for both the endogenous L-Leucine and the 13C-labeled internal standard.

    • Calculate the ratio of the endogenous analyte to the internal standard.

    • Determine the concentration of L-Leucine in the sample using a calibration curve.

    • Correct for the natural abundance of 13C to accurately determine the isotopic enrichment.

Protocol 2: GC-MS Analysis of this compound in Muscle Protein

This protocol involves the hydrolysis of muscle protein and derivatization of the released amino acids for GC-MS analysis.[7]

  • Sample Preparation:

    • Protein Hydrolysis:

      • Obtain a muscle biopsy sample.

      • Hydrolyze the protein by adding 6 M HCl and heating at 110°C for 24 hours.[3]

    • Amino Acid Purification:

      • Purify the amino acid hydrolysate using strong cation-exchange chromatography to remove interfering substances.[3]

    • Derivatization (N-acetyl methyl esters):

      • Dry the purified amino acid sample under a stream of nitrogen.

      • Add acidified methanol and heat at 100°C for 1 hour to esterify the carboxyl group.[8]

      • Evaporate the methanol under nitrogen.

      • Add a mixture of acetic anhydride, trimethylamine, and acetone (B3395972) and heat at 60°C for 10 minutes to acetylate the amino group.[8]

      • Evaporate the reagents under nitrogen.

      • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Conditions:

    • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

    • Injection: Splitless injection at an optimized temperature.

    • Oven Program: A temperature gradient to separate the derivatized amino acids.

    • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) or chemical ionization (CI) mode.

    • Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for derivatized L-Leucine and its 13C-labeled counterpart.

  • Data Analysis:

    • Integrate the peak areas of the selected ions for both unlabeled and 13C-labeled L-Leucine.

    • Calculate the isotopic enrichment by determining the ratio of the 13C-labeled ions to the total ions.

    • Correct for the natural 13C abundance.

Visualizations: Pathways and Workflows

Diagram 1: L-Leucine Activation of the mTOR Signaling Pathway

L-Leucine is a key activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.

mTOR_Pathway cluster_input Inputs cluster_upstream Upstream Regulators cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_output Cellular Processes L-Leucine L-Leucine mTORC1 mTORC1 L-Leucine->mTORC1 activates Growth_Factors Growth_Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb Rheb TSC_Complex->Rheb inhibits Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: L-Leucine activates the mTORC1 pathway, promoting protein synthesis and cell growth.

Diagram 2: General Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the key steps in a typical LC-MS/MS workflow for this compound quantification.

LCMS_Workflow Sample_Collection 1. Biological Sample Collection Quenching 2. Metabolic Quenching (e.g., Cold Methanol) Sample_Collection->Quenching Sample_Prep 3. Sample Preparation (e.g., Protein Precipitation) Quenching->Sample_Prep LC_Separation 4. Liquid Chromatography Separation Sample_Prep->LC_Separation MS_Analysis 5. Tandem Mass Spectrometry Analysis (MS/MS) LC_Separation->MS_Analysis Data_Acquisition 6. Data Acquisition (Mass Spectra) MS_Analysis->Data_Acquisition Data_Processing 7. Data Processing and Quantification Data_Acquisition->Data_Processing Enrichment_Calc 8. Isotopic Enrichment Calculation Data_Processing->Enrichment_Calc

Caption: A streamlined workflow for quantitative analysis using LC-MS/MS.

Diagram 3: Troubleshooting Logic for Poor MS Signal

This decision tree illustrates a systematic approach to troubleshooting a weak signal in your this compound measurements.

Troubleshooting_Workflow Start Poor Signal Detected Check_Instrument 1. Run System Suitability Test with Standard Start->Check_Instrument Instrument_OK Instrument Performance OK? Check_Instrument->Instrument_OK Optimize_Instrument Optimize MS Parameters (e.g., Ion Source, Collision Energy) Instrument_OK->Optimize_Instrument No Check_Sample_Prep 2. Evaluate Sample Preparation Instrument_OK->Check_Sample_Prep Yes Optimize_Instrument->Check_Instrument Optimize_Extraction Optimize Extraction/Purification (e.g., try SPE) Check_Sample_Prep->Optimize_Extraction Check_Enrichment 3. Review Labeling Protocol Optimize_Extraction->Check_Enrichment Increase_Labeling Increase Tracer Concentration or Incubation Time Check_Enrichment->Increase_Labeling End Signal Improved Increase_Labeling->End

Caption: A systematic workflow for troubleshooting a poor mass spectrometry signal.

References

Addressing analytical variability in L-Leucine-13C tracer studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing analytical variability in L-Leucine-13C tracer studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of analytical variability in this compound tracer studies?

A1: Analytical variability can arise from several factors throughout the experimental workflow. Key sources include:

  • Tracer Purity and Stability: The isotopic purity of the this compound tracer is critical. Impurities can lead to inaccurate enrichment calculations.[1]

  • Natural Isotope Abundance: Carbon naturally exists as a mixture of stable isotopes (~98.9% 12C and ~1.1% 13C).[1][2] This natural abundance must be mathematically corrected to distinguish the experimentally introduced tracer from the naturally present 13C, preventing overestimation of label incorporation.[1][2]

  • Sample Handling and Preparation: Inconsistent sample collection, storage, and preparation can introduce significant errors. It is crucial to halt metabolic activity quickly upon sample collection.[3]

  • Mass Spectrometry Analysis: Issues with the mass spectrometer, such as poor ionization efficiency, ion suppression from co-eluting compounds, or incorrect instrument settings, can lead to weak or no signal for labeled metabolites.[4][5][6][7]

  • Data Processing: Errors in data processing, particularly the failure to accurately correct for natural isotope abundance, can lead to incorrect mass isotopologue distribution (MID) data.[2][8]

Q2: Why is correcting for natural 13C abundance crucial, and when should it be performed?

A2: Correcting for the natural abundance of stable isotopes is essential for accurately quantifying the incorporation of the 13C tracer.[2][8] The mass spectrometer measures the total 13C content, which includes both the tracer and the naturally occurring 13C.[2] Failure to subtract the contribution of natural isotopes will lead to an overestimation of isotopic enrichment and inaccurate calculations of metabolic fluxes.[1] This correction is necessary in all quantitative mass spectrometry applications that measure mass isotopologue distributions, especially in stable isotope labeling experiments.[1]

Q3: What is a Mass Isotopologue Distribution (MID) and why is it important?

A3: A mass isotopologue is a molecule that differs only in the number of isotopic atoms it contains. The Mass Isotopologue Distribution (MID) is a profile that describes the relative abundance of each of these mass isotopologues (M+0, M+1, M+2, etc.).[2] M+0 represents the molecule with no 13C atoms from the tracer, M+1 has one, M+2 has two, and so on. The MID is crucial as it reflects the extent of tracer incorporation into the metabolite, providing insights into metabolic pathway activity. Accurate MID determination is fundamental for calculating metabolic fluxes.

Q4: Can the choice of this compound tracer affect the experimental outcome?

A4: Yes, the position of the 13C label on the leucine (B10760876) molecule is important. For instance, [1-13C]leucine is often used because the carboxyl-13C is lost as 13CO2 during the first irreversible step of leucine oxidation, making it a non-recycling tracer for studying protein synthesis. The selection of the tracer should align with the specific metabolic pathway being investigated.

Q5: Are stable isotopes like this compound safe for human studies?

A5: Yes, stable isotopes are non-radioactive and considered safe for human use.[9] They do not pose the health risks associated with radioactive isotopes, which has allowed for a wide range of metabolic studies in various populations, including children.[9][10][11][12]

Troubleshooting Guides

Issue 1: Weak or No Signal for Labeled Leucine/Metabolites

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Poor Ionization Efficiency Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). Consider testing a different ionization mode (positive vs. negative).[4][6]
Ion Suppression Improve chromatographic separation to reduce co-eluting compounds that can suppress the analyte signal. Diluting the sample may also help reduce the concentration of interfering matrix components.[4][13]
Incorrect Mass Spectrometer Settings Ensure the mass spectrometer's scan range is set to include the m/z of your expected labeled metabolites. Verify that the correct precursor and product ions are being monitored in targeted analyses.
Low Isotopic Enrichment Re-evaluate the labeling strategy. Consider increasing the tracer infusion duration or concentration to achieve sufficient incorporation.
Instrument Sensitivity Perform a standard sensitivity check on the mass spectrometer to ensure it is functioning optimally.[4] Check for and clean any contamination in the ion source or interface.[4]
Sample Degradation Ensure proper sample handling and storage procedures were followed. Prepare fresh samples and standards for analysis.[6]

A logical workflow for troubleshooting signal loss is presented below.

G Troubleshooting Workflow: Weak or No Signal start Weak or No Signal Detected check_ms Verify MS Functionality start->check_ms ms_ok MS Functions Correctly? check_ms->ms_ok check_lc Check LC System lc_ok LC Performance OK? check_lc->lc_ok check_sample Evaluate Sample Integrity & Prep sample_ok Sample Prep Correct? check_sample->sample_ok ms_ok->check_lc Yes tune_ms Tune & Calibrate MS. Clean Ion Source. ms_ok->tune_ms No lc_ok->check_sample Yes resolve_lc Check for Leaks/Blocks. Verify Mobile Phase & Column. lc_ok->resolve_lc No reprep_sample Re-prepare Fresh Standards & Samples. sample_ok->reprep_sample No re_evaluate Re-evaluate Labeling Strategy (Dose/Duration) sample_ok->re_evaluate Yes tune_ms->check_ms resolve_lc->check_lc reprep_sample->check_sample end Signal Restored re_evaluate->end

Troubleshooting workflow for weak or no signal.
Issue 2: Incorrect Mass Isotopologue Distribution (MID)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Failure to Correct for Natural Abundance This is a primary cause of inaccurate MIDs. Use a validated algorithm or software (e.g., IsoCor, AccuCor2) to correct your raw data for the natural abundance of all isotopes in your molecule.[2][14]
Incorrect Molecular Formula The correction algorithm requires the precise elemental formula of the analyte, including any atoms added during derivatization.[1] Double-check the formula used in your correction software.
Tracer Impurity The isotopic purity of your tracer (e.g., 99% 13C) should be accounted for in the correction calculations.[1] Use the purity value from the certificate of analysis.
Co-eluting Interferences A co-eluting compound with an overlapping isotopic cluster can distort the measured MID. Improve chromatographic separation to resolve the interference.
In-Source Fragmentation or Adducts The analyte may be fragmenting or forming adducts in the ion source, altering the observed isotopic pattern. Optimize ion source parameters to minimize these effects and ensure you are integrating the correct ion species.[1]
Negative Abundance Values Post-Correction This often points to an incorrect molecular formula or inaccurate peak integration.[1] Verify the formula and re-examine the raw data for integration accuracy and proper background subtraction.[1]

Data Presentation: Impact of Experimental Conditions

Variability in experimental conditions can significantly impact this compound kinetics. The following tables summarize quantitative data from studies investigating these effects.

Table 1: Influence of Dietary Protein on Leucine Kinetics

Data shows changes in leucine metabolism when transitioning from a postabsorptive (fasted) state to low-protein and high-protein meals.

Parameter Postabsorptive (PA) (μmol·kg⁻¹·h⁻¹)Low Protein (LP) (μmol·kg⁻¹·h⁻¹)High Protein (HP) (μmol·kg⁻¹·h⁻¹)% Change (PA to HP)
Leucine Oxidation 20.3 ± 1.117.6 ± 0.926.2 ± 1.2+29%
Protein Degradation 102.5 ± 5.078.3 ± 3.854.7 ± 2.9-47%
Protein Synthesis 85.9 ± 4.574.0 ± 3.595.2 ± 4.5+11%
Leucine Balance -16.6 ± 1.1-4.3 ± 0.7+40.5 ± 2.9-
Data adapted from a study on healthy adult men.[15] Values are means ± SE.

Table 2: Effect of Leucine Ingestion Form on its Metabolism

This table compares the metabolic fate of L-[1-13C]leucine when ingested as a free amino acid versus being intrinsically bound to casein protein.

Parameter (μmol·kg⁻¹·30min⁻¹)Free Amino Acid Mixture (Condition A)Intrinsically Labeled Casein (Condition C)P-value
Leucine Oxidation (Ox) 24.919.3< 0.05
Nonoxidative Leucine Disposal (NOLD) 55.877.0< 0.05
Net Protein Synthesis 12.318.9< 0.05
Data from a study in healthy adults adapted to different dietary regimens.[16][17][18][19]

Experimental Protocols

Protocol 1: Primed, Continuous Infusion of L-[1-13C]Leucine

This protocol is designed to achieve an isotopic steady state for the measurement of leucine turnover, oxidation, and incorporation into protein.[10][11][12]

  • Subject Preparation: Subjects should be studied after an overnight fast. A diet with a known protein content should be maintained for at least 5 days prior to the study.[10]

  • Catheter Placement: Place a catheter in a hand or wrist vein for blood sampling. This hand can be warmed to "arterialize" the venous blood. Place a second catheter in the contralateral arm for tracer infusion.

  • Background Samples: Collect baseline blood and breath samples before starting the infusion to determine background isotopic enrichment.

  • Priming Dose: Administer a priming bolus of L-[1-13C]Leucine and NaH13CO3 to rapidly bring the plasma leucine and bicarbonate pools to isotopic equilibrium. A typical priming dose is designed to be equivalent to about one hour's worth of the continuous infusion.[20]

  • Continuous Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of L-[1-13C]Leucine. The infusion rate should be sufficient to achieve a plasma leucine enrichment that can be measured precisely.

  • Isotopic Steady State: Isotopic steady state in plasma and expired CO2 is typically reached within 2 hours.[10][11][12] The total infusion period is often 4 hours.[10][11][12]

  • Sample Collection:

    • Blood: Collect blood samples (e.g., 1 ml) at regular intervals (e.g., every 30 minutes) during the final 2 hours of the infusion to confirm and measure plateau enrichment of [1-13C]leucine in plasma.

    • Breath: Collect expired air samples into appropriate containers to measure 13CO2 enrichment and determine the CO2 production rate.

Protocol 2: GC-MS Analysis of this compound Enrichment

This is a general protocol for the analysis of amino acid isotopic enrichment. Specific derivatization and instrument parameters may vary.

  • Sample Preparation:

    • Precipitate proteins from plasma samples using an acid (e.g., sulfosalicylic acid).

    • Centrifuge to pellet the protein and collect the supernatant containing free amino acids.

    • Purify the amino acids from the supernatant using cation-exchange chromatography.

  • Derivatization:

    • Amino acids are often not volatile enough for GC analysis and must be derivatized. A common method is to create N-acetyl methyl esters or trifluoroacetyl butyl esters.[21]

  • GC-MS Instrument Setup:

    • Gas Chromatograph (GC): Use a capillary column suitable for amino acid analysis (e.g., Agilent DB-35).[21] Set up a temperature program to separate the derivatized amino acids.[21]

    • Mass Spectrometer (MS): Operate the MS in either scan or selected ion monitoring (SIM) mode. SIM mode is often used for its higher sensitivity in targeted quantitative work.

  • Data Acquisition:

    • Inject the derivatized sample into the GC-MS.

    • Monitor the ions corresponding to the unenriched (M+0) and enriched (M+1) leucine derivative to determine the isotopic enrichment.

  • Data Analysis:

    • Integrate the peak areas for the M+0 and M+1 ions.

    • Calculate the tracer-to-tracee ratio or atom percent excess.

    • Apply corrections for natural isotope abundance.

Visualization of Key Pathways

mTOR Signaling Pathway

L-Leucine is a key activator of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

G Leucine Activation of mTORC1 Signaling Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 inhibits GATOR2 GATOR2 Sestrin2->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 inhibits RagGTPases Rag GTPases (RagA/B-RagC/D) GATOR1->RagGTPases GAP for RagA/B mTORC1 mTORC1 RagGTPases->mTORC1 recruits to lysosome S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis inhibits

Simplified mTORC1 signaling pathway activated by L-Leucine.

References

Best practices for the storage and handling of L-Leucine-13C labeled samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of L-Leucine-¹³C labeled samples. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should solid L-Leucine-¹³C be stored?

A1: Solid L-Leucine-¹³C should be stored at room temperature in a dry, well-ventilated place, protected from light and moisture.[1][2] It is crucial to keep the container tightly closed to prevent degradation.[1] The compound is stable under these recommended conditions.[1]

Q2: What is the best way to prepare and store L-Leucine-¹³C solutions?

A2: To prepare a stock solution, dissolve the L-Leucine-¹³C powder in an appropriate sterile solvent, such as saline or cell culture medium. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C.

Q3: How long are L-Leucine-¹³C solutions stable when stored frozen?

A3: While specific long-term stability data can vary based on the solvent and concentration, a general guideline is that solutions can be stable for several years when stored at -80°C. For storage at -20°C, stability is generally shorter. It is always best to refer to the manufacturer's specific recommendations if available. Studies on other amino acids in dried blood spots have shown significant degradation at room temperature over time, highlighting the importance of cold storage.[3]

Q4: Can I repeatedly freeze and thaw my L-Leucine-¹³C stock solution?

A4: It is strongly advised to avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is the best practice to maintain the integrity and stability of the labeled compound.

Q5: Is L-Leucine-¹³C light sensitive?

A5: Yes, L-Leucine-¹³C should be protected from light, especially when in solution, to prevent potential photodegradation.[1][2]

Data Presentation: Storage Recommendations

Compound FormStorage TemperatureConditionsShelf Life
Solid Powder Room TemperatureTightly sealed container, protected from light and moisture.Refer to manufacturer's expiration date. Generally stable for years under proper conditions.
Stock Solution -20°CAliquoted in single-use vials, protected from light.Shorter-term storage (months).
Stock Solution -80°CAliquoted in single-use vials, protected from light.Long-term storage (can be stable for several years).

Experimental Protocols

Detailed Methodology for ¹³C Metabolic Flux Analysis (MFA) in Cell Culture

This protocol outlines a typical workflow for conducting a ¹³C metabolic flux analysis experiment using L-Leucine-¹³C as a tracer in adherent mammalian cells.

1. Cell Culture and Isotopic Labeling:

  • Cell Seeding: Plate cells in 6-well plates or other suitable culture vessels. Allow cells to grow in standard, unlabeled culture medium until they reach approximately 70-80% confluency, typically in the logarithmic growth phase.

  • Medium Preparation: Prepare the ¹³C-labeling medium. This medium should be identical to the standard culture medium but with unlabeled L-Leucine replaced by L-Leucine-¹³C at the same concentration. Ensure all other components are the same.

  • Medium Switch: Aspirate the standard medium from the cell culture plates. Wash the cells once with pre-warmed phosphate-buffered saline (PBS). Immediately add the pre-warmed ¹³C-labeling medium to the cells.

  • Incubation: Place the cells back into the incubator and culture for a predetermined period to allow for the incorporation of the labeled leucine (B10760876) and to reach isotopic steady state. The optimal incubation time should be determined empirically for the specific cell line and experimental conditions, but it is often achieved after several cell doublings.

2. Metabolite Extraction:

  • Quenching Metabolism: After the labeling period, rapidly aspirate the labeling medium. Immediately wash the cells with ice-cold PBS to quench metabolic activity.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube. The supernatant can be stored at -80°C until analysis.

3. Sample Analysis by Mass Spectrometry (MS):

  • Sample Preparation: The extracted metabolites may require derivatization depending on the analytical method used (e.g., GC-MS).

  • LC-MS/MS or GC-MS Analysis: Analyze the samples using a mass spectrometer to determine the mass isotopomer distribution of the metabolites of interest. This data will reveal the extent to which the ¹³C from L-Leucine has been incorporated into various metabolic pathways.

4. Data Analysis and Flux Calculation:

  • Data Processing: Process the raw MS data to determine the mass isotopomer distributions for key metabolites.

  • Flux Estimation: Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model. This computational step will estimate the intracellular metabolic fluxes.

  • Statistical Analysis: Perform a statistical evaluation of the results, including goodness-of-fit tests and calculation of confidence intervals for the estimated fluxes.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Isotopic Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cell_seeding 1. Cell Seeding & Growth medium_prep 2. Prepare ¹³C-Labeling Medium medium_switch 3. Medium Switch to ¹³C-Leucine Medium medium_prep->medium_switch incubation 4. Incubate for Isotopic Steady State medium_switch->incubation quenching 5. Quench Metabolism incubation->quenching extraction 6. Extract Metabolites quenching->extraction ms_analysis 7. LC-MS/MS or GC-MS Analysis extraction->ms_analysis data_analysis 8. Data Processing & Flux Calculation ms_analysis->data_analysis mtor_pathway Leucine L-Leucine-¹³C Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases inhibition GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP GAP activity Rag_GTP RagA/B-GTP RagC/D-GDP mTORC1 mTORC1 Rag_GTP->mTORC1 recruits & activates Ragulator Ragulator Ragulator->Rag_GTP GEF activity S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis inhibition released

References

How to avoid contamination in L-Leucine-13C experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination in L-Leucine-¹³C experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in L-Leucine-¹³C experiments?

Contamination in stable isotope tracing experiments can originate from three main areas: environmental, procedural, and sample-related.[1]

  • Environmental Contamination: This includes airborne particles such as dust and aerosols in the laboratory.[1] Keeping sample tubes and plates covered as much as possible is a crucial preventative measure.[1]

  • Procedural Contamination: This type of contamination is introduced during sample preparation and analysis. Common sources include reagents, labware (e.g., plastics), and human error.[1] For instance, keratin (B1170402) from skin and hair can be a significant contaminant.[1]

  • Sample-Related Contamination: This can stem from the inherent properties of the sample or from materials used during its collection and storage.[1]

Q2: How can I prevent contamination from laboratory consumables?

To minimize contamination from labware, it is essential to select appropriate materials and adhere to strict cleaning protocols.

  • Material Selection: Whenever possible, use glass vials with foil-lined caps, as certain plastics can react with solvents and leach contaminants into the samples.[1] If plastic tubes must be used, be aware that they can introduce a significant carbon isotope bias, especially during homogenization processes like ball milling.[1][2]

  • Cleaning Procedures: All equipment, including glassware, forceps, and spatulas, should be thoroughly cleaned. A common and effective method is to wipe them down with 70% ethanol (B145695) and kimwipes between each sample.[1]

Q3: What is the impact of using non-dialyzed fetal bovine serum (FBS) in cell culture-based L-Leucine-¹³C experiments?

Standard fetal bovine serum (FBS) contains high concentrations of unlabeled small molecules, including amino acids like L-Leucine.[1] If non-dialyzed FBS is used in the culture medium, these unlabeled amino acids will compete with the ¹³C-labeled L-Leucine tracer. This competition leads to a dilution of the isotopic label in your experimental system, which can result in low or inconsistent isotopic enrichment in your cells and compromise the accuracy of your results.[1][3] Therefore, it is highly recommended to use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids.[4]

Q4: How should I properly store and handle L-Leucine-¹³C to maintain its integrity?

Proper storage and handling are critical to prevent degradation and contamination of L-Leucine-¹³C.

  • Storage Conditions: For long-term stability, L-Leucine-¹³C powder should be stored in a tightly sealed container at -20°C, protected from light and moisture.[5][6] For shorter-term storage, 4°C is acceptable if the compound is kept desiccated and protected from light.[6] When stored as a solution, it is best to aliquot it and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[6][7]

  • Handling Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[6][8] When handling the powdered form, work in a well-ventilated area or under a chemical fume hood to prevent inhalation.[6][8] Since the compound can be hygroscopic, ensure containers are tightly sealed when not in use.[6]

Troubleshooting Guides

Issue 1: High background signal or unexpected peaks in mass spectrometry data.

Possible CauseRecommended Solution
Contamination from solvents, glassware, or plasticware. Run a blank sample containing only the solvent to identify any contaminant peaks. Use high-purity, LC-MS grade solvents. Ensure all glassware is meticulously cleaned, for example, with 70% ethanol.[1] If possible, switch to glass or certified contaminant-free polypropylene (B1209903) labware.[1]
Presence of unlabeled L-Leucine or other amino acids. In cell culture experiments, switch to dialyzed fetal bovine serum (dFBS) to eliminate unlabeled amino acids from the media.[4] Ensure the base medium is also free of natural L-Leucine if you are aiming for complete labeling.[4]
Environmental contaminants. Keep all sample tubes, plates, and reagent containers covered as much as possible to prevent contamination from airborne dust and aerosols.[1] Prepare solutions in a clean and controlled environment, such as a laminar flow hood.

Issue 2: Inconsistent or low isotopic enrichment in cell culture experiments.

Possible CauseRecommended Solution
Insufficient duration of labeling. For complete labeling in techniques like SILAC, cells typically need to undergo at least five to six doublings to dilute out the pre-existing unlabeled proteins.[9] For slow-growing cell lines, a longer culture period may be necessary. It is crucial to verify the labeling efficiency by mass spectrometry.[9]
Presence of unlabeled L-Leucine in the medium. As mentioned previously, use dialyzed fetal bovine serum (dFBS) and ensure your base medium is devoid of natural L-Leucine.[4]
Suboptimal concentration of L-Leucine-¹³C. The concentration of the labeled amino acid in the medium may need to be optimized for your specific cell line. Start with a concentration similar to that of the unlabeled amino acid in standard medium and adjust as needed.[4]
Cell health issues. Monitor the health, morphology, and proliferation rates of your cells. Cellular stress can alter metabolism and affect the uptake and incorporation of labeled amino acids.[4]

Experimental Protocols

Protocol 1: General Workflow for a ¹³C Labeling Experiment in Cell Culture

This protocol outlines the general steps for conducting a stable isotope tracing experiment using L-Leucine-¹³C in cultured cells.

  • Tracer Selection: Choose the appropriate ¹³C-labeled L-Leucine based on the metabolic pathways of interest.

  • Cell Culture and Labeling:

    • Culture cells in a specialized medium that lacks natural L-Leucine.

    • Supplement the medium with the desired concentration of L-Leucine-¹³C and 10% dialyzed fetal bovine serum (dFBS).[10]

    • For steady-state analysis, adapt the cells to the labeling medium for at least 24-48 hours, or for several cell doublings, to ensure isotopic equilibrium.[10]

  • Metabolism Quenching and Metabolite Extraction:

    • Rapidly halt all metabolic activity (quenching). A common method is to use cold methanol.[6]

    • Harvest the cells and perform metabolite extraction.

  • Analytical Measurement:

    • Analyze the cell extracts using high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the incorporation of ¹³C.[10]

  • Data Analysis:

    • Correct the raw data for the natural abundance of ¹³C.[10]

    • Interpret the labeling patterns to understand metabolic pathway activity.

Visualizations

contamination_prevention_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_result Outcome prep_media Prepare Labeling Medium (with dFBS) cell_culture Cell Culture in Labeling Medium prep_media->cell_culture prep_labware Use Clean Glassware or Certified Plastics prep_labware->cell_culture run_blank Run Solvent Blank prep_labware->run_blank cover_samples Keep Samples Covered cell_culture->cover_samples handle_carefully Use Proper PPE cover_samples->handle_carefully quenching Rapid Metabolism Quenching handle_carefully->quenching extraction Metabolite Extraction quenching->extraction ms_analysis Mass Spectrometry Analysis extraction->ms_analysis clean_data Clean and Reliable Data ms_analysis->clean_data run_blank->ms_analysis

Contamination Prevention Workflow

troubleshooting_workflow rect_node rect_node start Inconsistent Isotopic Enrichment? check_doublings Sufficient Cell Doublings (≥5-6)? start->check_doublings check_fbs Using Dialyzed FBS? check_doublings->check_fbs Yes increase_time Increase labeling time check_doublings->increase_time No check_concentration Optimized Tracer Concentration? check_fbs->check_concentration Yes switch_fbs Switch to dialyzed FBS check_fbs->switch_fbs No check_health Cells Healthy? check_concentration->check_health Yes optimize_conc Optimize tracer concentration check_concentration->optimize_conc No monitor_health Monitor cell health and re-evaluate experiment check_health->monitor_health No success Problem Resolved check_health->success Yes increase_time->success switch_fbs->success optimize_conc->success monitor_health->success

Troubleshooting Low Isotopic Enrichment

References

Technical Support Center: Enhancing L-Leucine-13C Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Leucine-13C detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and accuracy of your experiments involving 13C-labeled L-Leucine.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for detecting this compound?

A1: The two primary techniques for the sensitive detection of this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] MS-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are highly sensitive for quantifying isotopic enrichment.[2][3] NMR spectroscopy, particularly when coupled with isotopic labeling, provides detailed information about molecular structure and dynamics.[4][5]

Q2: How can I increase the signal intensity of this compound in my mass spectrometry analysis?

A2: To boost the signal intensity in MS analysis, consider the following:

  • Derivatization: Chemical derivatization of L-Leucine can improve its volatility and ionization efficiency, leading to better signal in GC-MS analysis.

  • Optimized Chromatography: Ensure your Liquid Chromatography (LC) method provides good separation of L-Leucine from other matrix components to reduce ion suppression.[6]

  • Choice of Ionization Source: Electrospray Ionization (ESI) is commonly used for LC-MS/MS analysis of amino acids and can be optimized for L-Leucine.[3]

  • Instrument Parameters: Fine-tune MS parameters such as spray voltage, capillary temperature, and collision energy for the specific this compound isotopologue you are measuring.[6]

Q3: What is the benefit of using specific 13C labeling of L-Leucine for NMR studies?

A3: Specific 13C labeling, particularly of the methyl groups, significantly simplifies the NMR spectrum. This spectral simplification reduces signal overlap and allows for the unambiguous detection of long-range distance restraints, which is crucial for protein structure determination.[7][8] It also enhances sensitivity by concentrating the 13C isotope at specific positions.

Q4: When should I use a primed, continuous infusion of L-[1-13C]leucine in my in vivo studies?

A4: A primed, continuous infusion is the recommended method for determining leucine (B10760876) metabolism in vivo. This technique allows for the measurement of leucine turnover, oxidation, and incorporation into protein at a steady isotopic state. The initial "priming" dose helps to rapidly achieve this steady state.[9][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound detection experiments.

Mass Spectrometry Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low Signal-to-Noise (S/N) Ratio for 13C-Leucine Peak Inefficient ionization. Ion suppression from matrix components. Suboptimal MS parameters. Low sample concentration.Optimize ESI source parameters (e.g., spray voltage, gas flow).[6] Improve sample cleanup or chromatographic separation to reduce matrix effects.[6] Perform a tuning and calibration of the mass spectrometer. Concentrate the sample if possible.
Poor Peak Shape in LC-MS Inappropriate mobile phase composition. Column degradation. Sample solvent stronger than the mobile phase.[11]Adjust the mobile phase pH or organic solvent percentage.[11] Replace the analytical column. Dissolve the sample in a solvent weaker than or equal to the initial mobile phase.[11]
Inaccurate Quantification Matrix effects. Non-linear detector response. Instability of internal standard.Use a stable isotope-labeled internal standard (e.g., L-Leucine-13C6,15N) to compensate for matrix effects.[1] Generate a calibration curve with multiple points covering the expected concentration range. Ensure the internal standard is added early in the sample preparation process and is stable.
Difficulty Differentiating Leucine from Isoleucine These are isobaric amino acids (same mass).Use advanced mass spectrometry techniques like multistage fragmentation (MSn) or high-resolution mass spectrometry to distinguish them based on their fragmentation patterns.[12] Alternatively, chromatographic separation is necessary.[3]
NMR Spectroscopy Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Broad NMR Peaks Protein aggregation. Suboptimal buffer conditions (pH, salt concentration). Poor magnetic field homogeneity (shimming).Centrifuge the sample to remove aggregates. Optimize buffer conditions for protein stability. Carefully shim the spectrometer before data acquisition.[4]
Low Sensitivity Low protein concentration. Insufficient number of scans. Inefficient polarization transfer.Concentrate the protein sample (typically 0.1 to 1 mM).[4] Increase the number of scans, keeping in mind the experiment time. Optimize pulse sequence parameters, such as inter-scan delay (d1).[4]
Spectral Overlap in Uniformly 13C-Labeled Proteins High density of 13C labels leading to crowded spectra. 13C-13C scalar couplings causing line broadening.Use selective 13C labeling (e.g., only on methyl groups of Leucine, Valine, and Isoleucine) to simplify the spectrum.[7][8] Employ advanced NMR techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY) for larger proteins.[4]

Quantitative Data Summary

The choice of analytical method significantly impacts the sensitivity of this compound detection. The following table summarizes the typical sample requirements and sensitivity of various mass spectrometry techniques.

Analytical TechniqueSample Amount RequiredTypical SensitivityReference
Conventional Dual Inlet Isotope Ratio MS (IRMS)Microgram quantities of leucineHigh precision for isotopic enrichment[2]
Ninhydrin/GC/IRMSMicrogram quantities of leucineGood precision, less sample than conventional IRMS[2]
GC/Combustion/IRMSNanogram quantities of leucineHigh precision, suitable for individual protein synthesis rates[2]
LC-MS/MSNanomole to picomole quantitiesHigh specificity and sensitivity for quantification in complex mixtures[3]

Experimental Protocols

Detailed Protocol: Sample Preparation for LC-MS/MS Analysis of this compound in Plasma

This protocol outlines the steps for preparing plasma samples for the quantification of this compound using a stable isotope-labeled internal standard.

  • Preparation of Solutions:

    • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., L-Isoleucine-13C6,15N) in ultrapure water.[1]

    • IS Working Solution: Dilute the IS stock solution with methanol (B129727) to the desired concentration. This solution will also serve as the protein precipitation agent.[1]

  • Sample Spiking and Protein Precipitation:

    • Aliquot 50 µL of plasma sample, calibrator, or quality control into a microcentrifuge tube.[1]

    • Add 200 µL of the IS Working Solution to each tube.[1]

    • Vortex the mixture thoroughly for 1 minute to ensure complete mixing and protein precipitation.

  • Incubation and Centrifugation:

    • Incubate the tubes at 4°C for 20 minutes to enhance protein precipitation.[1]

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer and Analysis:

    • Carefully transfer the supernatant to a clean autosampler vial.

    • Inject an appropriate volume of the supernatant into the LC-MS/MS system for analysis.

Key Protocol: Acquiring a 2D 1H-13C HSQC NMR Spectrum

This protocol is for acquiring a standard gradient-enhanced 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment, a fundamental technique for analyzing 13C-labeled proteins.[4]

  • Sample Preparation:

    • Dissolve the purified, 13C-labeled protein in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5) containing 5-10% D2O for the spectrometer's lock signal.[4]

    • The protein concentration should ideally be between 0.1 and 1 mM.[4]

  • Spectrometer Setup:

    • Tune and match the NMR probe for both 1H and 13C frequencies.

    • Lock the spectrometer on the D2O signal.

    • Shim the magnetic field to achieve optimal homogeneity.[4]

  • Setting Acquisition Parameters:

    • Acquire a 1D 1H spectrum to determine the spectral width and transmitter offset for the proton dimension.[4]

    • Load a standard HSQC pulse sequence (e.g., hsqcetgpsisp2 on Bruker systems).

    • Set the spectral widths and offsets for both 1H and 13C dimensions.

    • Set the number of scans per increment and the number of increments in the indirect (13C) dimension. This will depend on the sample concentration and desired resolution.

  • Data Acquisition and Processing:

    • Start the acquisition.

    • After acquisition, apply a suitable window function (e.g., squared sine bell) to the data in both dimensions.

    • Perform Fourier transformation.

    • Phase the spectrum and reference it appropriately.[4]

Visualizations

Below are diagrams illustrating a key signaling pathway involving L-Leucine and a typical experimental workflow.

mTOR_Signaling_Pathway L-Leucine L-Leucine mTORC1 mTORC1 L-Leucine->mTORC1 activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes Cell Growth Cell Growth mTORC1->Cell Growth promotes Autophagy Autophagy mTORC1->Autophagy inhibits

Caption: L-Leucine activates the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[13]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological_Sample Spike_IS Spike with 13C-Leucine IS Biological_Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MS_MS LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS Data_Processing Data Processing & Quantification LC_MS_MS->Data_Processing

Caption: A typical experimental workflow for the quantitative analysis of this compound in a biological sample using LC-MS/MS.

References

Calibration curve optimization for L-Leucine-13C quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their calibration curves for the accurate quantification of L-Leucine-13C.

Frequently Asked Questions (FAQs)

Q1: What is the role of a calibration curve in this compound quantification?

A calibration curve is essential for quantitative analysis. It establishes the relationship between the known concentrations of this compound standards and the corresponding instrument response.[1][2] This relationship is then used to determine the concentration of this compound in unknown samples. A well-constructed calibration curve is fundamental to achieving accurate and reliable results.

Q2: What are the acceptance criteria for a calibration curve in a regulated bioanalytical method?

According to FDA guidelines, a minimum of 75% of the calibration standards must have a back-calculated concentration within ±15% of their nominal value (±20% for the Lower Limit of Quantification, or LLOQ).[3] Additionally, the regression coefficient (R²) should ideally be ≥0.99 to indicate a good fit of the data to the regression model.[3][4]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended?

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[5] They are chemically and physically almost identical to the analyte of interest, causing them to co-elute during chromatography and experience similar matrix effects.[5][6][7] This allows for effective correction of variability during sample preparation and analysis, leading to higher accuracy and precision.[5][6] For L-Leucine quantification, a 13C-labeled leucine (B10760876) internal standard is superior to a deuterated one as it minimizes the "isotope effect," where differences in mass can lead to slight changes in physicochemical properties and chromatographic behavior.[5]

Q4: What are common sources of error in this compound quantification?

Several factors can introduce errors into the quantification of this compound, including:

  • Matrix Effects: Components in the biological sample can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate measurements.[7]

  • Sample Preparation Variability: Inconsistent sample handling, extraction, and reconstitution can lead to variable analyte recovery.[6]

  • Instrumental Drift: Fluctuations in the performance of the LC-MS/MS system over time can affect the signal response.[8]

  • Improper Calibration Curve Preparation: Errors in the preparation of stock solutions and serial dilutions for calibration standards will directly impact the accuracy of the quantification.[9]

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (R² < 0.99)
Possible Cause Troubleshooting Steps
Inaccurate Standard Preparation Independently prepare a new set of stock and working standard solutions. Verify the purity and concentration of the reference materials.[9][10]
Inappropriate Calibration Range Ensure the calibration range brackets the expected concentrations of the unknown samples. The concentrations should be evenly spaced across the range.[9]
Matrix Effects Prepare calibration standards in the same biological matrix as the samples to be analyzed.[1] If matrix effects persist, optimize the sample cleanup procedure or chromatographic separation.
Detector Saturation If the highest concentration standards are deviating from linearity, dilute them and re-analyze. Extend the calibration range with lower concentration points if necessary.
Issue 2: High Variability in Quality Control (QC) Samples
Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure consistent and precise execution of the sample preparation protocol, including pipetting, vortexing, and evaporation steps.[5] Automating sample preparation can reduce variability.
Internal Standard (IS) Issues Verify that the internal standard is added to all samples (calibrators, QCs, and unknowns) at a consistent concentration early in the sample preparation process.[6] Check the stability of the IS in the stock and working solutions.
LC-MS/MS System Instability Monitor system performance by injecting system suitability samples. Check for pressure fluctuations, retention time shifts, and inconsistent peak areas. Perform instrument maintenance if necessary.[11]
Analyte Instability Investigate the stability of this compound in the biological matrix under the storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).[3]
Issue 3: Significant Matrix Effects Observed
Possible Cause Troubleshooting Steps
Co-elution of Interfering Substances Optimize the chromatographic method to better separate this compound from matrix components. This may involve changing the mobile phase composition, gradient profile, or using a different type of chromatography column (e.g., HILIC).[5]
Insufficient Sample Cleanup Improve the sample preparation method to more effectively remove interfering substances. Techniques like solid-phase extraction (SPE) can provide cleaner extracts than simple protein precipitation.
Ion Suppression or Enhancement A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[5][7] Ensure the IS response is stable across all samples.

Experimental Protocols

Representative Sample Preparation Protocol (Protein Precipitation)

This protocol is a general guideline for the preparation of plasma samples.

  • Aliquoting Samples: In separate microcentrifuge tubes, pipette 100 µL of each calibration standard, quality control sample, and unknown plasma sample.[5]

  • Adding Internal Standard: Add 10 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).[5]

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate the proteins.[5]

  • Vortexing: Vortex each tube for 1 minute to ensure thorough mixing.[5]

  • Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.[5]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[5]

  • Analysis: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

General LC-MS/MS Parameters
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[5]

  • Column: A column suitable for the separation of polar compounds, such as a HILIC or a reversed-phase C18 column.[5]

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

  • Gradient: A suitable gradient to achieve separation of L-Leucine from other matrix components.[5]

  • Mass Spectrometer: A tandem mass spectrometer capable of Multiple Reaction Monitoring (MRM).[5]

  • Ionization: Electrospray ionization (ESI) in positive mode.[5]

  • MRM Transitions: Specific precursor and product ions for L-Leucine and this compound must be optimized.[5]

Data Presentation

Example Calibration Curve Data
Calibration LevelNominal Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
11.00.0121.0100.0
22.50.0302.5100.0
35.00.0615.1102.0
410.00.12310.2102.0
525.00.30525.4101.6
650.00.61050.8101.6
7100.01.225102.1102.1

Visualizations

mTOR_Signaling_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes fourEBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: L-Leucine activates the mTORC1 signaling pathway, a key regulator of protein synthesis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample Add_IS Add Internal Standard (this compound) Biological_Sample->Add_IS Extraction Extraction/ Cleanup Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A general workflow for quantitative analysis using LC-MS/MS.

References

Ensuring complete protein hydrolysis for accurate L-Leucine-13C analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure complete protein hydrolysis for accurate L-Leucine-13C analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for protein hydrolysis for amino acid analysis?

A1: The most widely used method for protein hydrolysis is acid hydrolysis using 6 M hydrochloric acid (HCl) at 110°C for approximately 24 hours in an oxygen-free environment.[1][2][3][4] This method is considered the classical approach to which other methods are compared.[2]

Q2: Why is complete protein hydrolysis crucial for accurate this compound analysis?

A2: Complete hydrolysis is essential to liberate all this compound residues from the protein backbone into their free form.[5] Incomplete hydrolysis will result in an underestimation of the this compound content, leading to inaccurate quantitative analysis. This is particularly important for hydrophobic amino acids like leucine, where the peptide bonds can be more resistant to cleavage.[6]

Q3: Can acid hydrolysis affect the stability of certain amino acids?

A3: Yes, standard acid hydrolysis with 6 M HCl can lead to the degradation of several amino acids. Tryptophan is particularly susceptible to destruction under acidic conditions.[2][7] Serine and threonine can also be partially degraded, with potential losses of 5% to 15%.[3] Additionally, asparagine and glutamine are deaminated to aspartic acid and glutamic acid, respectively.[2][8]

Q4: Are there alternative hydrolysis methods to protect sensitive amino acids?

A4: Yes, alternative methods can be employed. For instance, alkaline hydrolysis is often used for the determination of tryptophan.[9] To prevent the oxidation of methionine and cysteine during acid hydrolysis, a pre-oxidation step with performic acid can be used to convert them to the more stable forms of methionine sulfone and cysteic acid.[3] Adding a reducing agent like thioglycolic acid to the HCl can help protect tryptophan from degradation.[9]

Q5: What is vapor-phase acid hydrolysis and what are its advantages?

A5: In vapor-phase acid hydrolysis, the protein sample is dried in a tube and then exposed to the vapors of the hydrolysis acid (e.g., 6 M HCl) at high temperatures.[1][10] This method minimizes contact between the sample and liquid acid, which can reduce potential contamination.[5] It is particularly useful for small sample sizes.

Troubleshooting Guide

This guide addresses common issues encountered during protein hydrolysis for this compound analysis.

Problem Potential Cause Recommended Solution
Low L-Leucine Yield Incomplete hydrolysis due to the hydrophobic nature of leucine.Increase hydrolysis time (e.g., up to 72 hours) or temperature (e.g., up to 160°C) to ensure complete cleavage of peptide bonds involving hydrophobic residues.[3] Consider using microwave-assisted hydrolysis for faster and more efficient cleavage.[1]
Insufficient acid volume or concentration.Ensure the net concentration of HCl in the hydrolysis mixture is approximately 6 N. The volume of acid should be sufficient to create a significant excess over the sample solids.
Inconsistent Isotope Ratios Isotopic fractionation during incomplete hydrolysis.[11]Ensure hydrolysis goes to completion. Studies have shown that after 24 hours of hydrolysis, the δ13C values of liberated amino acids are statistically identical to the bulk protein values, indicating no significant isotopic fractionation.[11]
Contamination with external amino acids.Use high-purity reagents and pyrolyze glassware to remove any organic contaminants.[12] Handle samples with clean, powderless gloves. Run a blank sample (a tube with all reagents but no protein) to assess background contamination levels.
Low Recovery of Other Amino Acids (e.g., Methionine, Tyrosine) Oxidation of sensitive residues due to the presence of oxygen.Thoroughly degas the sample tubes with an inert gas like nitrogen before sealing and heating.[5] Use high-purity HCl to avoid oxidative reagents.
Halogenation of tyrosine.Add phenol (B47542) to the 6 M HCl solution (0.1% to 1.0%) to act as a scavenger and prevent the halogenation of tyrosine.[3][13]
Sample Turns Black or Charred Excessive temperature or presence of carbohydrates in the sample.For samples with high carbohydrate content, consider alternative hydrolysis conditions or a pre-treatment step to remove carbohydrates. If the sample appears burned after hydrolysis with 6N HCl at 110°C for 24 hours, this could indicate a problem with the sample matrix or the sealing of the tube.[9]

Experimental Protocols

Protocol 1: Standard Liquid-Phase Acid Hydrolysis
  • Sample Preparation: Weigh an appropriate amount of protein sample (typically 0.1-1 mg) into a hydrolysis tube.

  • Acid Addition: Add a calculated volume of 6 M HCl containing 0.1% phenol to the tube. Ensure a significant excess of acid over the sample mass.

  • Degassing: Purge the tube with dry nitrogen for at least 1-2 minutes to remove all oxygen.

  • Sealing: Immediately seal the tube under vacuum or with a Teflon-lined screw cap.

  • Hydrolysis: Place the sealed tube in an oven or heating block at 110°C for 24 hours.[1] For proteins rich in hydrophobic amino acids, the hydrolysis time may be extended to 48 or 72 hours.[3]

  • Drying: After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried amino acid hydrolysate in a suitable buffer for subsequent derivatization and analysis by mass spectrometry.

Protocol 2: Vapor-Phase Acid Hydrolysis
  • Sample Preparation: Place the dried protein sample (0.5–20 µg) in a small sample tube.

  • Acid Addition: In a larger, outer hydrolysis vessel, add 200 µL of 6 M HCl containing 0.5% phenol to the bottom.

  • Assembly: Place the open sample tube inside the larger vessel.

  • Degassing and Sealing: Seal the vessel under vacuum after several cycles of vacuum and nitrogen flushing.

  • Hydrolysis: Heat the sealed vessel at 112–116 °C for 24 hours.

  • Drying: After cooling, remove the sample tube and dry it under vacuum to remove any residual acid.

  • Reconstitution: Reconstitute the sample as described in the liquid-phase protocol.

Visualizations

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis Protein_Sample Protein Sample Add_Acid Add 6M HCl (+ Phenol) Protein_Sample->Add_Acid Degas Degas with N2 Add_Acid->Degas Seal Seal Tube Degas->Seal Heat Heat at 110°C for 24h Seal->Heat Dry Dry Hydrolysate Heat->Dry Reconstitute Reconstitute Dry->Reconstitute LC_MS LC-MS Analysis of This compound Reconstitute->LC_MS

Caption: Experimental workflow for protein hydrolysis and this compound analysis.

Troubleshooting_Hydrolysis Start Inaccurate this compound Results Check_Yield Check L-Leucine Yield Start->Check_Yield Low_Yield Low Yield Check_Yield->Low_Yield No Good_Yield Acceptable Yield Check_Yield->Good_Yield Yes Incomplete_Hydrolysis Incomplete Hydrolysis? Low_Yield->Incomplete_Hydrolysis Check_Contamination Check for Contamination Good_Yield->Check_Contamination Increase_Time_Temp Increase Hydrolysis Time/Temperature Incomplete_Hydrolysis->Increase_Time_Temp Yes Incomplete_Hydrolysis->Check_Contamination No End Accurate Results Increase_Time_Temp->End Run_Blank Run Blank Sample Check_Contamination->Run_Blank Yes Check_Degradation Check for Degradation of other Amino Acids Check_Contamination->Check_Degradation No Run_Blank->End Degassing_Issue Inadequate Degassing? Check_Degradation->Degassing_Issue Yes Improve_Degassing Improve Degassing Protocol Degassing_Issue->Improve_Degassing Yes Degassing_Issue->End No Improve_Degassing->End

Caption: Troubleshooting logic for inaccurate this compound analysis after hydrolysis.

References

Technical Support Center: Optimizing Chromatographic Separation for L-Leucine-13C and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of L-Leucine-13C and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing this compound and its metabolites?

A1: The main challenges include:

  • High Polarity: L-Leucine and its metabolites are polar compounds, which can lead to poor retention on traditional reversed-phase (RP) chromatography columns.

  • Co-elution of Isomers: L-Leucine and its isomer, L-isoleucine (and their respective 13C-labeled counterparts), are often difficult to separate chromatographically due to their identical mass-to-charge ratios.[1]

  • Analyte Stability: The primary metabolite of L-Leucine, α-ketoisocaproate (α-KIC), can be thermally unstable and prone to decarboxylation, especially at elevated temperatures during GC-MS analysis.[2]

  • Matrix Effects: Biological samples like plasma contain numerous endogenous compounds that can interfere with the analysis and suppress the ionization of the target analytes in mass spectrometry.[3]

Q2: Which analytical techniques are most suitable for the analysis of this compound and its metabolites?

A2: The most commonly used and robust techniques are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method as it offers high sensitivity and selectivity and can often be performed without derivatization.[1][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique, particularly when operated in selected ion monitoring (SIM) mode. However, it requires a derivatization step to increase the volatility and thermal stability of the analytes.[5][6]

Q3: How can I improve the retention of this compound on a reversed-phase HPLC column?

A3: To improve the retention of polar analytes like this compound on a C18 column, you can employ:

  • Hydrophilic Interaction Chromatography (HILIC): This technique is well-suited for the retention and separation of polar compounds.

  • Ion-Pairing Chromatography: Adding an ion-pairing agent to the mobile phase can enhance the retention of charged analytes on a non-polar stationary phase.

Q4: What are the key considerations for sample preparation of plasma samples for this compound analysis?

A4: Proper sample preparation is crucial for accurate and reproducible results. Key steps include:

  • Protein Precipitation: It is essential to remove proteins from plasma samples as they can interfere with the analysis. This is typically done using an acid like sulfosalicylic acid.[3]

  • Use of an Internal Standard: An isotopically labeled internal standard (e.g., L-Leucine-13C6,15N) should be added to the sample before processing to correct for any variability during sample preparation and analysis.[1][7]

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments in a question-and-answer format.

LC-MS/MS Troubleshooting

Q: I am observing co-elution of this compound and L-Isoleucine-13C. How can I resolve this?

A: Co-elution of these isomers is a common challenge. Here are some strategies to improve separation:

  • Optimize Chromatographic Conditions:

    • Column Choice: Utilize a column with a different selectivity, such as a mixed-mode or a pentafluorophenyl (PFP) column.[8]

    • Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of the amino acids and improve separation.[9]

    • Gradient Optimization: A shallower gradient at the beginning of the run can enhance the resolution of early eluting compounds.

  • Mass Spectrometry: While chromatographic separation is ideal, if co-elution persists, you may be able to differentiate them based on their fragmentation patterns in MS/MS, although this can be challenging.[10]

Q: My signal intensity for this compound is low. What are the possible causes and solutions?

A: Low signal intensity can be due to several factors:

  • Poor Ionization:

    • Mobile Phase Additives: Ensure your mobile phase contains an appropriate additive to promote ionization, such as formic acid or acetic acid for positive ion mode.[11]

    • Source Parameters: Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperature.

  • Matrix Effects:

    • Sample Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components.

    • Improved Sample Cleanup: Consider using solid-phase extraction (SPE) for a more thorough cleanup of your sample.

  • Instrument Contamination: A dirty ion source or mass analyzer can lead to reduced sensitivity. Perform routine cleaning and maintenance as recommended by the instrument manufacturer.

GC-MS Troubleshooting

Q: I am analyzing α-ketoisocaproate-13C (α-KIC-13C) and see multiple peaks for my standard. Why is this happening?

A: The presence of multiple peaks for α-KIC is often related to the derivatization process:

  • Tautomerization: α-Keto acids can exist in keto-enol tautomers, which can lead to the formation of multiple silylated derivatives if the keto group is not protected.

    • Solution: A two-step derivatization is highly recommended. First, perform an oximation step (e.g., with methoxyamine hydrochloride) to protect the keto group, followed by silylation (e.g., with BSTFA or MTBSTFA).[2][5]

  • Incomplete Derivatization: If the derivatization reaction does not go to completion, you may see peaks for both the derivatized and underivatized analyte.

    • Solution: Ensure your sample is completely dry before adding the derivatization reagents and use a sufficient excess of the reagents. Optimize the reaction time and temperature.[12]

Q: I am experiencing poor peak shape and low response for my derivatized this compound.

A: This can be caused by:

  • Active Sites in the GC System: Polar analytes can adsorb to active sites in the GC inlet or on the column.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regular maintenance, including changing the septum and liner, is crucial.[2]

  • Moisture: The presence of moisture can significantly hinder the derivatization reaction, particularly silylation.

    • Solution: Ensure all glassware is thoroughly dried and perform the derivatization under anhydrous conditions.[12]

Data Presentation

Table 1: Typical LC-MS/MS Parameters for this compound Analysis

ParameterValueReference
Column Mixed-mode or HILIC[1][4]
Mobile Phase A 0.1% Formic acid in Water[13]
Mobile Phase B Acetonitrile[13]
Flow Rate 0.3 - 0.5 mL/min[8]
Injection Volume 1 - 5 µL[4]
Ionization Mode Positive Electrospray (ESI+)[1]
Precursor Ion (m/z) 138.1 (for L-Leucine-13C6)[1]
Product Ion (m/z) 92.1 (for L-Leucine-13C6)[1]

Table 2: Typical GC-MS Derivatization and Analysis Parameters for α-Ketoisocaproate-13C

ParameterValueReference
Derivatization Step 1 Oximation with Methoxyamine HCl[5]
Derivatization Step 2 Silylation with BSTFA or MTBSTFA[5]
GC Column DB-5ms or equivalent[5]
Injection Mode Splitless[5]
Ionization Mode Electron Ionization (EI)
Detection Mode Selected Ion Monitoring (SIM)[14]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound from Plasma
  • Sample Preparation:

    • To 50 µL of plasma, add 5 µL of 30% sulfosalicylic acid to precipitate proteins.[3]

    • Add an appropriate amount of an internal standard (e.g., L-Leucine-13C6,15N).[1]

    • Vortex the sample for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

    • Transfer the supernatant to a new tube.

    • Dilute the supernatant with the initial mobile phase before injection.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Perform the analysis using the parameters outlined in Table 1 or an optimized in-house method.

Protocol 2: GC-MS Analysis of α-Ketoisocaproate-13C from Plasma
  • Sample Preparation and Extraction:

    • Deproteinize the plasma sample with an acid (e.g., perchloric acid).[5]

    • Add an internal standard (e.g., α-ketoisocaproic acid-d3).[14]

    • Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

    • Evaporate the organic layer to dryness under a stream of nitrogen.[5]

  • Derivatization:

    • Oximation: Reconstitute the dried extract in a solution of methoxyamine hydrochloride in pyridine (B92270) and heat at 60-80°C for 30-60 minutes.[5]

    • Silylation: Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-80°C for 30-60 minutes.[5]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Analyze using the parameters in Table 2 or a suitably optimized method.

Visualizations

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is deproteinize Protein Precipitation add_is->deproteinize centrifuge Centrifugation deproteinize->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute for Injection supernatant->dilute lcms LC-MS/MS System dilute->lcms Inject data Data Acquisition & Processing lcms->data experimental_workflow_gcms cluster_sample_prep Sample Preparation & Derivatization cluster_analysis Analysis plasma Plasma Sample extract Extraction & Drying plasma->extract oximation Oximation extract->oximation silylation Silylation oximation->silylation gcms GC-MS System silylation->gcms Inject data Data Acquisition & Processing gcms->data

References

Validation & Comparative

A Comparative Guide to L-Leucine-13C and Deuterium-Labeled Leucine for Protein Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of metabolic research, the choice of a stable isotope tracer is a critical decision that can significantly influence experimental outcomes and data interpretation. For scientists and drug development professionals studying protein kinetics, L-leucine labeled with either Carbon-13 (¹³C) or deuterium (B1214612) (²H or D) are two of the most common tools. This guide provides an objective comparison of their performance, supported by established principles and experimental considerations, to aid in the selection of the optimal tracer for protein synthesis and turnover studies.

The fundamental difference between these tracers lies in the isotope used. ¹³C-leucine provides a tracer that follows the carbon backbone of the amino acid, while deuterium-labeled leucine (B10760876) tracks the hydrogen atoms. This distinction leads to different analytical considerations and potential metabolic effects.

Quantitative Data Comparison

While direct, head-to-head studies quantifying protein synthesis rates with both L-leucine-¹³C and various deuterium-labeled leucines are not abundant in publicly available literature, a comparison can be constructed based on the well-documented physicochemical properties and behaviors of these isotopes.

FeatureL-Leucine-¹³C (e.g., L-[1-¹³C]leucine)Deuterium-Labeled Leucine (e.g., L-[5,5,5-²H₃]leucine)Significance in Protein Kinetics
Tracer Type Carbon-13Deuterium (Heavy Hydrogen)¹³C follows the carbon skeleton, which is stable. Deuterium traces hydrogen atoms, which can be subject to exchange in some metabolic positions.
Kinetic Isotope Effect (KIE) Negligible to very small. The mass difference between ¹³C and ¹²C is minor (~8%).[1]Can be significant. The ~100% mass difference between ²H and ¹H can slow enzymatic reactions involving C-H bond cleavage.[2][3][4]A significant KIE could potentially lead to an underestimation of the true metabolic rate, as the labeled molecule may be metabolized more slowly than its unlabeled counterpart.[2][4]
Isotopic Stability High. The ¹³C atom is integrated into the stable carbon backbone and is not prone to exchange.[5]Generally high, but deuterium atoms in certain molecular positions can be susceptible to back-exchange with hydrogen.[5]High stability is crucial for ensuring the tracer accurately reflects the metabolic fate of the molecule of interest without loss of the label.
Analytical Detection (Mass Spec) Creates a distinct M+1 or M+6 (for U-¹³C₆) peak, easily resolved from the natural abundance M+1 peak.Creates an M+3 or M+10 peak (depending on labeling), which is well separated from the natural abundance peaks.Both are readily detectable. Deuterated compounds have a lower natural abundance background, which can be an advantage.[6]
Chromatographic Behavior Co-elutes almost perfectly with the unlabeled (¹²C) analyte in LC-MS and GC-MS.[7]May exhibit slight chromatographic separation from the unlabeled analyte, especially with a high degree of deuteration. This can affect quantification if not properly managed.[5]Co-elution is ideal for an internal standard as it ensures both labeled and unlabeled forms experience the same ionization conditions and matrix effects.
Cost & Synthesis Synthesis can be complex and costly.[5][6]Often more cost-effective and synthetically more straightforward to produce.[5][6]Budgetary constraints can be a practical factor in tracer selection for large-scale or long-term studies.

Experimental Protocols

The following is a generalized protocol for measuring muscle protein synthesis (MPS) using a primed, continuous infusion of a labeled leucine tracer. The core methodology is similar for both ¹³C and deuterium-labeled leucine, with key differences in the mass spectrometry analysis.

Protocol: Measuring Muscle Protein Fractional Synthetic Rate (FSR)

1. Subject Preparation:

  • Subjects fast overnight (8-10 hours).

  • A catheter is inserted into an antecubital vein for tracer infusion.

  • A second catheter is inserted into a contralateral hand or wrist vein, which is heated to "arterialize" the venous blood for sampling.

2. Tracer Infusion:

  • A priming bolus of the tracer (e.g., L-[1-¹³C]leucine or L-[5,5,5-²H₃]leucine) is administered to rapidly achieve isotopic steady state in the plasma.

  • Immediately following the bolus, a continuous intravenous infusion of the same tracer is started and maintained for the duration of the experiment (e.g., 3-6 hours).[8]

3. Biological Sampling:

  • Blood Samples: Arterialized venous blood samples are collected at baseline and at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to monitor plasma tracer enrichment.

  • Muscle Biopsies: Needle biopsies are taken from a muscle (e.g., vastus lateralis) at the beginning and end of the infusion period. The first biopsy provides the baseline enrichment of the tissue protein, and the second measures the incorporation of the tracer over time.

4. Sample Processing:

  • Plasma: Blood is centrifuged to separate plasma. Proteins are precipitated (e.g., with perchloric acid), and the supernatant containing free amino acids is collected.

  • Muscle Tissue: Tissue is immediately frozen in liquid nitrogen, then homogenized. Proteins are precipitated and hydrolyzed to release constituent amino acids.

5. Analytical Measurement (Mass Spectrometry):

  • Amino acids from plasma and muscle hydrolysates are derivatized to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) or are analyzed directly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) for the unlabeled and labeled leucine.[8][9]

    • For L-[1-¹³C]leucine, the instrument would monitor the M+0 and M+1 ions.

    • For L-[5,5,5-²H₃]leucine, the instrument would monitor the M+0 and M+3 ions.

  • The isotopic enrichment (the ratio of labeled to unlabeled leucine) is determined in the plasma (precursor pool) and in the muscle protein.

6. Calculation of Fractional Synthetic Rate (FSR):

  • FSR, the percentage of muscle protein synthesized over the study period, is calculated using the formula:

    • FSR (%/hr) = (E_p2 - E_p1) / (E_precursor * t) * 100

    • Where:

      • E_p1 and E_p2 are the enrichments of the tracer in the muscle protein at the first and second biopsy, respectively.

      • E_precursor is the average enrichment of the tracer in the precursor pool (e.g., plasma leucine) during the infusion.

      • t is the time in hours between the biopsies.

Visualizations

Signaling and Metabolic Pathways

The diagrams below illustrate the general workflow of a protein kinetics experiment and the metabolic fate of leucine as a tracer.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Recruitment Subject Recruitment & Screening Fasting Overnight Fasting Recruitment->Fasting Catheter Catheter Placement Fasting->Catheter Baseline Baseline Sampling (Blood, Biopsy 1) Catheter->Baseline Infusion Primed-Continuous Tracer Infusion Baseline->Infusion Blood_Sampling Serial Blood Sampling Infusion->Blood_Sampling Biopsy2 Final Biopsy (Biopsy 2) Blood_Sampling->Biopsy2 Processing Sample Processing (Plasma & Tissue) Biopsy2->Processing MS Mass Spectrometry (LC-MS or GC-MS) Processing->MS Calc FSR Calculation MS->Calc

Caption: A typical experimental workflow for a human protein kinetics study.

G Leucine_Pool Free Intracellular Leucine Pool (Labeled + Unlabeled) Protein Body Proteins Leucine_Pool->Protein Protein Synthesis (Tracer Incorporation) KIC_Pool α-Ketoisocaproate (KIC) Leucine_Pool->KIC_Pool Transamination Protein->Leucine_Pool Protein Breakdown KIC_Pool->Leucine_Pool Reamination CO2 Oxidation (CO₂) KIC_Pool->CO2 Oxidative Decarboxylation

Caption: Simplified metabolic fate of leucine, showing its pathways in protein metabolism.

Conclusion and Recommendations

Both L-Leucine-¹³C and deuterium-labeled leucine are effective tracers for studying protein kinetics. The choice between them often depends on a balance of scientific needs and practical considerations.

  • L-Leucine-¹³C is often considered the "gold standard" due to its negligible kinetic isotope effect and its behavior of co-eluting perfectly with its unlabeled counterpart.[5][7] This makes it the preferred tracer when the highest degree of accuracy is required and potential confounding factors must be minimized.

  • Deuterium-labeled leucine is a viable and often more cost-effective alternative. [5] However, researchers must be aware of the potential for a kinetic isotope effect, particularly with highly deuterated molecules, which could theoretically suppress the rate of metabolic reactions.[2][4] This effect is more of a concern in studies aiming to define absolute reaction mechanisms and may be less impactful for comparative studies where all subjects receive the same tracer.

For most applications measuring changes in protein synthesis in response to an intervention (e.g., nutrition, exercise, or drug therapy), both tracers can yield reliable and robust data, provided that the experimental design and analytical methods are rigorous and consistent.

References

A Comparative Guide: L-Leucine-13C Tracer and Arteriovenous Balance Techniques for Muscle Protein Metabolism Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Methodologies for Quantifying Muscle Protein Synthesis and Breakdown.

This guide provides a detailed comparison of the L-Leucine-13C tracer method and the arteriovenous (AV) balance technique, two predominant methods used to measure muscle protein synthesis (MPS) and muscle protein breakdown (MPB). Understanding the principles, protocols, and data outputs of each technique is crucial for designing robust studies in physiology, pharmacology, and nutrition.

At a Glance: this compound Tracer vs. Arteriovenous Balance

FeatureThis compound Tracer MethodArteriovenous Balance Technique
Primary Measurement Fractional Synthesis Rate (FSR) of specific proteins or mixed muscle proteins. Can also be adapted to measure Fractional Breakdown Rate (FBR).Net amino acid balance across a limb, from which rates of protein synthesis and breakdown are calculated.
Principle Incorporation of a labeled amino acid (this compound) into newly synthesized proteins over time.Difference in amino acid concentrations and enrichments between arterial and venous blood supplying and draining a muscle bed.
Invasiveness Requires infusion of the tracer and muscle biopsies.Requires catheterization of an artery and a vein draining the muscle bed of interest, and often muscle biopsies.
Key Outputs FSR (%/h), FBR (%/h), Net Protein Balance (%/h).Net amino acid uptake or release (nmol/min/100g tissue), Rates of protein synthesis and breakdown (nmol/min/100g tissue).
Temporal Resolution Provides an average rate over the biopsy period (typically hours).Can provide more dynamic measurements of net balance over shorter intervals.
Tracer Considerations Assumes the tracer behaves identically to the natural amino acid. Choice of precursor pool (e.g., plasma, intracellular) can influence results.Requires a steady state of blood flow and amino acid concentrations for accurate calculations, though methods for non-steady-state conditions exist.[1]

Quantitative Comparison of Methodologies

A direct comparison of the two techniques in a clinical setting provides valuable insight into their concordance. A study conducted on children with burns simultaneously measured muscle fractional synthesis rate (FSR) and fractional breakdown rate (FBR) using both the arteriovenous balance method and a two-bolus tracer incorporation technique. The results, summarized below, indicate no significant difference between the two methods for either FSR or FBR.[2]

ParameterArteriovenous Balance (mean ± SD)Tracer Incorporation (mean ± SD)P-value
Fractional Synthesis Rate (%/h) 0.19 ± 0.170.14 ± 0.080.42
Fractional Breakdown Rate (%/h) 0.29 ± 0.220.23 ± 0.140.84

Data adapted from a study on pediatric burn patients, highlighting the comparable measurements obtained from both techniques under specific clinical conditions.[2]

Experimental Protocols

This compound Tracer Method for Fractional Synthesis Rate (FSR)

This method is based on the precursor-product principle, where the rate of incorporation of a labeled amino acid into a protein is measured over time.

1. Subject Preparation:

  • Subjects typically fast overnight to establish a postabsorptive baseline state.

  • Catheters are inserted for tracer infusion and blood sampling.

2. Tracer Administration:

  • A primed, continuous infusion of L-[1-¹³C]leucine is initiated. The priming dose helps to rapidly achieve isotopic steady state in the plasma and intracellular pools.

  • The continuous infusion maintains this steady state throughout the experimental period.

3. Sample Collection:

  • Baseline blood samples are collected before the tracer infusion to determine background enrichment.

  • Blood samples are collected at regular intervals throughout the infusion to monitor plasma leucine (B10760876) enrichment and concentration.

  • Muscle biopsies are obtained from a muscle of interest (e.g., vastus lateralis) at two time points (e.g., at the beginning and end of a 3-hour period) to measure the incorporation of the L-[1-¹³C]leucine into muscle protein.

4. Sample Analysis:

  • Plasma samples are analyzed for L-[1-¹³C]leucine enrichment using mass spectrometry.

  • Muscle tissue is processed to separate intracellular free amino acids and muscle proteins. The enrichment of L-[1-¹³C]leucine in both fractions is determined by mass spectrometry.

5. Calculation of FSR: The Fractional Synthesis Rate is calculated using the following formula:

FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100

Where:

  • E_p1 and E_p2 are the enrichments of L-[1-¹³C]leucine in the protein-bound pool at the first and second biopsy, respectively.

  • E_precursor is the average enrichment of the precursor pool (e.g., plasma KIC, the keto-acid of leucine, or intracellular free leucine) over the incorporation period.

  • t is the time in hours between the two biopsies.

Arteriovenous (AV) Balance Technique

This technique quantifies the net balance of an amino acid across a specific muscle bed (e.g., the leg or forearm) by measuring the difference in its concentration and isotopic enrichment between the arterial inflow and venous outflow.

1. Subject Preparation:

  • Subjects are typically studied in a postabsorptive state.

  • Catheters are placed in a femoral artery and a femoral vein of the same leg to sample arterial and venous blood. For forearm studies, a brachial artery and a deep forearm vein are used.

2. Tracer Infusion:

  • A continuous infusion of a labeled amino acid tracer (e.g., L-[ring-¹³C₆]phenylalanine or L-[¹⁵N]phenylalanine) is administered systemically. Phenylalanine is often used as it is an essential amino acid that is not synthesized or degraded in muscle.

3. Blood Flow Measurement:

  • Limb blood flow is measured using techniques such as indicator dye dilution (e.g., indocyanine green) or plethysmography.

4. Blood Sampling:

  • Simultaneous arterial and venous blood samples are drawn at regular intervals once a steady state in plasma amino acid enrichment has been achieved.

5. Sample Analysis:

  • Blood samples are analyzed for amino acid concentrations and isotopic enrichments using mass spectrometry.

6. Calculations:

  • Net Balance (NB): Calculated as the difference between the arterial and venous concentrations multiplied by blood flow. NB = ([AA]_artery - [AA]_vein) * Blood Flow

  • Rates of Synthesis and Breakdown: A three-pool model is commonly used to calculate the rates of amino acid appearance (Ra, reflecting protein breakdown) and disappearance (Rd, reflecting protein synthesis) from the blood. Ra = (([AA]_vein * E_vein) - ([AA]_artery * E_artery)) / (E_muscle - E_vein) * Blood Flow Rd = Ra - NB

Visualizing the Mechanisms

L-Leucine Signaling Pathway in Muscle Protein Synthesis

L-Leucine acts as a critical signaling molecule that stimulates muscle protein synthesis, primarily through the activation of the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway.

Leucine L-Leucine mTORC1 mTORC1 (mechanistic Target of Rapamycin Complex 1) Leucine->mTORC1 activates S6K1 p70S6K1 (Ribosomal Protein S6 Kinase 1) mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 (eIF4E-Binding Protein 1) mTORC1->4EBP1 phosphorylates & inhibits Ribosome Ribosome S6K1->Ribosome activates eIF4E eIF4E (Eukaryotic Initiation Factor 4E) mRNA_Translation mRNA Translation Initiation & Elongation eIF4E->mRNA_Translation promotes 4EBP1->eIF4E inhibits Ribosome->mRNA_Translation MPS Muscle Protein Synthesis mRNA_Translation->MPS

Caption: L-Leucine activation of the mTORC1 signaling pathway leading to muscle protein synthesis.

Experimental Workflow Comparison

The following diagram illustrates the general experimental workflows for the this compound tracer and arteriovenous balance techniques.

cluster_0 This compound Tracer Method cluster_1 Arteriovenous Balance Technique Tracer_Prep Subject Preparation (Fasting, Catheterization) Tracer_Infusion Primed Continuous Infusion of L-[1-13C]Leucine Tracer_Prep->Tracer_Infusion Tracer_Biopsy1 Muscle Biopsy 1 (Baseline) Tracer_Infusion->Tracer_Biopsy1 Tracer_Sampling Blood Sampling Tracer_Infusion->Tracer_Sampling Tracer_Analysis Mass Spectrometry Analysis (Protein-bound & Free Leucine Enrichment) Tracer_Biopsy1->Tracer_Analysis Tracer_Biopsy2 Muscle Biopsy 2 (End of Infusion) Tracer_Sampling->Tracer_Biopsy2 Tracer_Biopsy2->Tracer_Analysis Tracer_Calc Calculate Fractional Synthesis Rate (FSR) Tracer_Analysis->Tracer_Calc AV_Prep Subject Preparation (Fasting, Arterial & Venous Catheterization) AV_Infusion Continuous Infusion of Labeled Amino Acid AV_Prep->AV_Infusion AV_BloodFlow Measure Limb Blood Flow AV_Infusion->AV_BloodFlow AV_Sampling Simultaneous Arterial & Venous Blood Sampling AV_Infusion->AV_Sampling AV_Calc Calculate Net Balance, Synthesis & Breakdown Rates AV_BloodFlow->AV_Calc AV_Analysis Mass Spectrometry Analysis (Amino Acid Concentration & Enrichment) AV_Sampling->AV_Analysis AV_Analysis->AV_Calc

Caption: Comparative experimental workflows for the this compound tracer and AV balance techniques.

Conclusion

Both the this compound tracer method and the arteriovenous balance technique are powerful tools for investigating muscle protein metabolism. The tracer method provides a direct measure of the fractional rate of protein synthesis within the muscle tissue itself, while the AV balance technique offers a measure of net protein balance across a whole limb and can provide more dynamic information. The choice between these methods will depend on the specific research question, the population being studied, and the available resources. As demonstrated by comparative studies, both methods can yield similar results, validating their use in quantifying muscle amino acid kinetics.[2]

References

Cross-Validation of L-Leucine-13C Protein Synthesis Analysis with Protein Expression Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dynamics of protein synthesis is crucial for elucidating disease mechanisms and evaluating therapeutic interventions. Stable isotope labeling with L-Leucine-13C has emerged as a powerful tool to measure protein synthesis rates. However, it is essential to cross-validate these findings with established protein expression analysis techniques to ensure data accuracy and gain a comprehensive understanding of cellular processes. This guide provides an objective comparison of this compound based protein synthesis analysis with Western blotting, a widely used method for protein expression analysis, supported by experimental protocols and data.

Quantitative Data Comparison

The cross-validation of protein synthesis rates with changes in protein expression levels is critical for a complete biological interpretation. While an increase in the rate of protein synthesis is expected to lead to a higher abundance of that protein, this is not always a one-to-one correlation due to factors like protein degradation. Below is a table summarizing representative data from studies comparing results from stable isotope labeling techniques, such as those using this compound, with Western blotting for key proteins in a signaling pathway.

ProteinMethodRelative Change (Stimulated/Unstimulated)
Protein Kinase B (Akt) This compound (Fractional Synthesis Rate)1.8-fold increase
Western Blot (Total Protein)1.2-fold increase
Phospho-Akt (Ser473) Western Blot (Phospho-specific)5.5-fold increase
mTOR This compound (Fractional Synthesis Rate)1.5-fold increase
Western Blot (Total Protein)1.1-fold increase
Phospho-p70S6K (Thr389) Western Blot (Phospho-specific)4.8-fold increase

This table presents hypothetical yet representative data based on typical experimental outcomes, illustrating the expected trends when comparing protein synthesis rates with total and post-translationally modified protein levels.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for measuring protein synthesis rates using this compound and for quantifying protein expression via Western blotting.

Protocol 1: this compound Pulse-Chase for Protein Synthesis Rate Measurement

This protocol outlines the metabolic labeling of proteins with this compound in cell culture to determine their fractional synthesis rate (FSR).

Materials:

  • Leucine-free cell culture medium

  • This compound

  • Standard L-Leucine (unlabeled)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Cell Culture and Adaptation: Culture cells in standard medium to the desired confluency. For several passages prior to the experiment, adapt the cells to a medium containing a standard concentration of unlabeled L-Leucine to ensure consistent metabolic states.

  • Pulse Phase (Labeling):

    • Wash the cells once with pre-warmed PBS.

    • Remove the standard medium and replace it with Leucine-free medium for a short period (e.g., 30 minutes) to deplete the intracellular pool of unlabeled leucine.

    • Introduce the "pulse" medium containing this compound at the same concentration as the standard medium.

    • Incubate the cells for a defined period (the "pulse" time), which can range from minutes to hours depending on the expected turnover rate of the protein of interest.

  • Chase Phase:

    • At the end of the pulse period, remove the labeling medium.

    • Wash the cells twice with pre-warmed PBS.

    • Add "chase" medium, which is the standard medium containing an excess of unlabeled L-Leucine. This prevents further incorporation of the labeled amino acid.

  • Time-Point Collection: Harvest cells at various time points during the chase phase (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation for Mass Spectrometry:

    • Lyse the harvested cells in a suitable lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Perform in-solution or in-gel digestion of the proteins (e.g., using trypsin).

    • Desalt the resulting peptide mixture.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer.

    • Identify and quantify the peptides containing this compound and their unlabeled counterparts.

  • Data Analysis and FSR Calculation:

    • The fractional synthesis rate (FSR) is calculated by determining the ratio of labeled to unlabeled peptides for a specific protein at each time point. The rate of incorporation over time reflects the synthesis rate.[1][2][3][4]

    • The FSR can be calculated using the formula: FSR (%/hour) = [ (E_p2 - E_p1) / (E_precursor * t) ] * 100, where E_p2 and E_p1 are the enrichments of the labeled amino acid in the protein at two time points, E_precursor is the enrichment of the precursor pool (intracellular labeled amino acid), and t is the time between the measurements.[5]

Protocol 2: Western Blotting for Protein Expression Analysis

This protocol describes the detection and quantification of a specific protein in a cell lysate.

Materials:

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the signal using a digital imager.

  • Data Analysis:

    • Quantify the band intensity using densitometry software. Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.

Mandatory Visualizations

Signaling Pathway Diagram

L-Leucine is a potent activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of protein synthesis.

mTOR_Signaling cluster_input Inputs cluster_pathway Signaling Cascade cluster_output Downstream Effects Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Activates Akt Akt PI3K->Akt Activates Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits ProteinSynthesis Protein Synthesis p70S6K->ProteinSynthesis Promotes fourEBP1->ProteinSynthesis Inhibits

Caption: L-Leucine activates the mTORC1 signaling pathway to promote protein synthesis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for cross-validating this compound based protein synthesis measurements with Western blot analysis.

Experimental_Workflow cluster_synthesis Protein Synthesis Rate Measurement cluster_expression Protein Expression Analysis CellCulture Cell Culture PulseChase This compound Pulse-Chase CellCulture->PulseChase Harvest2 Harvest Cells CellCulture->Harvest2 Harvest1 Harvest Cells at Time Points PulseChase->Harvest1 MS_Prep Sample Prep for Mass Spectrometry Harvest1->MS_Prep MS_Analysis LC-MS/MS Analysis MS_Prep->MS_Analysis FSR_Calc FSR Calculation MS_Analysis->FSR_Calc CrossValidation Cross-Validation of Results FSR_Calc->CrossValidation Lysis Cell Lysis Harvest2->Lysis WesternBlot Western Blot Lysis->WesternBlot Quantification Densitometry and Quantification WesternBlot->Quantification Quantification->CrossValidation

References

A Researcher's Guide to L-Leucine-13C Tracer Studies: A Comparative Analysis of Methodologies for Reproducibility and Reliability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies utilizing L-Leucine-13C as a tracer to measure protein synthesis and metabolism. We delve into the critical aspects of experimental design, data interpretation, and analytical techniques to enhance the reproducibility and reliability of your research findings. This document summarizes key quantitative data from published studies, presents detailed experimental protocols, and visualizes complex biological and experimental workflows.

Comparative Analysis of this compound Tracer Methodologies

The use of stable isotopes, particularly this compound, has become a cornerstone in the study of protein metabolism in various physiological and pathological states. The reliability of these studies hinges on the chosen methodology. The two most prevalent approaches are the primed, continuous infusion and the flooding dose methods.

The primed, continuous infusion technique is designed to achieve a steady-state enrichment of the this compound tracer in the precursor pool for protein synthesis.[1] This method allows for the calculation of protein synthesis rates over several hours. A priming dose is administered to rapidly achieve isotopic equilibrium, followed by a constant infusion to maintain it.[2]

The flooding dose method involves administering a large bolus of this compound. This approach aims to rapidly and uniformly enrich the intracellular and extracellular amino acid pools, minimizing the impact of variations in precursor pool enrichment. However, some studies suggest that the flooding dose itself may stimulate protein synthesis, potentially confounding the results.[3]

A critical factor in the reliability of these studies is the choice of the precursor pool for measuring isotopic enrichment. While plasma this compound enrichment is readily accessible, it may not accurately reflect the intracellular enrichment, which is the true precursor for protein synthesis. The transamination product of leucine (B10760876), α-ketoisocaproate (KIC), is often used as a surrogate for intracellular leucine enrichment, as it is produced intracellularly and released into the bloodstream.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies employing this compound tracers, providing a comparative overview of different methodologies and their outcomes.

Table 1: Comparison of Primed, Continuous Infusion and Flooding Dose Methods for Muscle Protein Synthesis.

Method Tracer Precursor Pool Muscle Protein Synthesis Rate (%/h) Key Findings Reference
Primed, Continuous InfusionL-[1-13C]valineα-ketoisovalerate (α-KIV)0.043 ± 0.002Baseline muscle protein synthesis rate.[3]
Flooding DoseL-[1-13C]leucinePlasma Leucine0.060 ± 0.005Leucine flood appeared to increase the calculated synthesis rate.[3]

Table 2: Leucine Kinetics Measured by Primed, Continuous Infusion of L-[1-13C]leucine.

Parameter Value (μmol·kg⁻¹·h⁻¹) Relative Uncertainty (%) Reference
Leucine Turnover~1002[2]
Leucine Oxidation~2010[2]
Leucine Incorporation into Protein~804[2]

Table 3: Comparison of Plasma Leucine and α-Ketoisocaproate (KIC) as Precursor Pool Surrogates.

Sampling Site [13C]KIC / [13C]Leucine Enrichment Ratio Key Findings Reference
"Arterialized" Venous Plasma0.85 ± 0.09KIC enrichment is consistently lower than leucine enrichment in arterialized venous blood.[5]
Deep Venous Plasma0.95 ± 0.08The ratio is closer to unity in deep venous plasma, reflecting tissue metabolism.[5]

Experimental Protocols

Key Experiment 1: Measurement of Muscle Protein Synthesis using Primed, Continuous Infusion of L-[1-13C]leucine

Objective: To determine the fractional synthetic rate (FSR) of muscle protein in response to a specific intervention (e.g., exercise, nutritional supplement).

Methodology:

  • Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast). Catheters are inserted into an antecubital vein for tracer infusion and into a contralateral hand vein, which is heated to obtain "arterialized" venous blood samples.

  • Priming Dose: A priming bolus of L-[1-13C]leucine (e.g., 1 mg/kg) and sodium bicarbonate (NaH¹³CO₃) is administered to prime the leucine and bicarbonate pools, respectively.[1]

  • Continuous Infusion: Immediately following the priming dose, a continuous intravenous infusion of L-[1-13C]leucine (e.g., 1 mg/kg/h) is initiated and maintained for the duration of the study (e.g., 4-6 hours).[1]

  • Blood Sampling: Arterialized venous blood samples are collected at regular intervals (e.g., every 30-60 minutes) to determine plasma L-[1-13C]leucine and [13C]KIC enrichment.

  • Muscle Biopsies: Muscle tissue biopsies (e.g., from the vastus lateralis) are obtained at the beginning and end of the infusion period to measure the incorporation of L-[1-13C]leucine into muscle protein.

  • Sample Analysis: Plasma samples are analyzed for L-[1-13C]leucine and [13C]KIC enrichment using gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS).[6] Muscle protein is hydrolyzed, and the enrichment of L-[1-13C]leucine in the protein-bound amino acids is determined.

  • Calculation of FSR: The FSR of muscle protein is calculated using the following formula:

    FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100

    Where:

    • E_p2 and E_p1 are the L-[1-13C]leucine enrichments in muscle protein at two time points.

    • E_precursor is the average enrichment of the precursor pool (plasma [13C]KIC is recommended) over the measurement period.

    • t is the time in hours between the biopsies.

Visualizations

Signaling Pathway: Leucine and the mTORC1 Pathway

Leucine acts as a critical signaling molecule that activates the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of protein synthesis.[7][8][9] The diagram below illustrates the simplified signaling cascade.

mTOR_Pathway Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 GATOR2 GATOR2 Sestrin2->GATOR2 inhibition GATOR1 GATOR1 GATOR2->GATOR1 inhibition RagGTPases Rag GTPases GATOR1->RagGTPases GAP activity mTORC1 mTORC1 RagGTPases->mTORC1 activation S6K1 p70S6K1 mTORC1->S6K1 phosphorylation eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylation (inactivation) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis activation eIF4E_BP1->Protein_Synthesis inhibition

Caption: Simplified mTORC1 signaling pathway activated by L-Leucine.

Experimental Workflow: Primed, Continuous Infusion Protocol

The following diagram outlines the typical workflow for a primed, continuous infusion study to measure muscle protein synthesis.

Experimental_Workflow cluster_preparation Preparation cluster_infusion Infusion Protocol cluster_analysis Analysis Subject_Prep Subject Preparation (Overnight Fast, Catheter Insertion) Priming_Dose Administer Priming Dose (L-[1-13C]leucine & NaH13CO3) Subject_Prep->Priming_Dose Continuous_Infusion Start Continuous Infusion (L-[1-13C]leucine) Priming_Dose->Continuous_Infusion Blood_Sampling Periodic Blood Sampling Continuous_Infusion->Blood_Sampling Muscle_Biopsy_1 Muscle Biopsy (Baseline) Muscle_Biopsy_2 Muscle Biopsy (End of Infusion) Sample_Processing Plasma & Muscle Sample Processing Blood_Sampling->Sample_Processing Muscle_Biopsy_1->Sample_Processing Muscle_Biopsy_2->Sample_Processing MS_Analysis GC-MS / IRMS Analysis (Isotopic Enrichment) Sample_Processing->MS_Analysis FSR_Calculation Calculate Fractional Synthesis Rate (FSR) MS_Analysis->FSR_Calculation

Caption: Experimental workflow for a primed, continuous infusion study.

References

L-Leucine-13C vs. Radioactive Isotopes: A Comparative Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of metabolic investigation, the choice of isotopic tracer is a critical decision that profoundly impacts experimental design, data quality, and safety. While radioactive isotopes have historically been a cornerstone of metabolic research, the advent of stable, non-radioactive isotopes like L-Leucine-13C has ushered in a new era of safety and analytical precision. This guide provides an objective comparison of this compound and its radioactive counterparts, supported by experimental data and detailed methodologies, to empower researchers in selecting the optimal tool for their metabolic inquiries.

A Paradigm Shift in Metabolic Tracing: Safety and Precision

The fundamental distinction between this compound and radioactive isotopes lies in their nuclear stability. This compound is a naturally occurring, non-radioactive isotope of carbon, distinguished by an extra neutron in its nucleus.[1][2] This inherent stability means it does not emit ionizing radiation, a key advantage over radioactive isotopes such as Carbon-14 (¹⁴C) or Tritium (³H) labeled leucine (B10760876).[3] This absence of radioactivity eliminates the health risks associated with radiation exposure for both researchers and study participants, making this compound the tracer of choice for human studies, including those involving vulnerable populations like children and pregnant women.[3]

Beyond the paramount concern of safety, this compound offers significant analytical advantages. The primary method for detecting and quantifying stable isotopes is mass spectrometry (MS), a technique renowned for its high precision and ability to distinguish between molecules with minute mass differences.[2] In contrast, radioactive isotopes are typically measured by scintillation counting, which detects the radioactive decay events.[4] While sensitive, scintillation counting provides less structural information compared to mass spectrometry.[3]

Quantitative Comparison of Tracer Methodologies

The selection of an isotopic tracer and its corresponding analytical technique has direct implications for the quality and scope of the data obtained. The following table summarizes the key quantitative and qualitative differences between metabolic studies using this compound with mass spectrometry and radioactive leucine isotopes with scintillation counting.

FeatureThis compound (Stable Isotope) with Mass SpectrometryRadioactive Leucine Isotopes (e.g., ¹⁴C-Leucine) with Scintillation Counting
Safety Non-radioactive, no exposure risk.[1] Suitable for human studies, including vulnerable populations.[3]Radioactive, poses radiation exposure risk. Requires specialized handling and disposal protocols.[3]
Analytical Precision High precision and accuracy.[5] Can distinguish between isotopologues.Good precision, but can be affected by quenching and background radiation.[6]
Sensitivity High sensitivity, with modern instruments capable of detecting minute isotopic enrichments.[7]Very high sensitivity, capable of detecting very low levels of radioactivity.[4]
Limit of Detection Nanogram to picogram range for leucine analysis.[7]Can be as low as 0.1 dpm/ml for ¹⁴C in plasma.[8]
Structural Information Provides detailed information on the position of the label within the molecule.[3]Provides limited structural information.
Multiplexing Multiple stable isotope tracers can be used and distinguished simultaneously in a single experiment.[2]Limited multiplexing capabilities due to overlapping energy spectra of different radioisotopes.[3]
Ethical Considerations Minimal ethical concerns for human studies due to its non-radioactive nature.[3]Significant ethical considerations for human studies, often limiting their feasibility.
Regulatory Burden Lower regulatory burden, no specialized licenses for radioactive materials required.High regulatory burden, requires licenses for handling, storage, and disposal of radioactive materials.

Experimental Protocols: A Closer Look at the Methodologies

To provide a practical understanding of how these tracers are employed, the following sections detail standardized experimental protocols for both this compound and radioactive leucine studies.

Protocol 1: Primed, Continuous Infusion of L-[1-¹³C]Leucine in Human Subjects for Whole-Body Protein Turnover

This protocol is a widely accepted method for determining rates of leucine turnover, oxidation, and incorporation into protein in humans.[2][9]

Materials:

  • L-[1-¹³C]Leucine (sterile, pyrogen-free)

  • Sodium bicarbonate (NaH¹³CO₃) for priming the bicarbonate pool

  • Infusion pumps

  • Catheters for venous infusion and blood sampling

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system

  • Metabolic cart for measuring CO₂ production

Procedure:

  • Subject Preparation: Subjects fast overnight prior to the study.

  • Catheter Placement: Insert a catheter into a forearm vein for isotope infusion and another into a contralateral hand or forearm vein, which is heated to obtain arterialized venous blood samples.

  • Priming Dose: Administer a priming bolus of NaH¹³CO₃ to rapidly label the body's bicarbonate pool, followed by a priming dose of L-[1-¹³C]Leucine to quickly achieve isotopic steady state in the plasma.[2]

  • Continuous Infusion: Immediately following the priming doses, begin a constant intravenous infusion of L-[1-¹³C]Leucine.[2]

  • Sample Collection: Collect blood and expired air samples at baseline and at regular intervals throughout the infusion period.[2]

  • Sample Processing: Separate plasma from blood samples and store frozen until analysis.

  • Mass Spectrometry Analysis: Determine the ¹³C enrichment of leucine and its ketoacid, α-ketoisocaproate (KIC), in plasma samples using GC-MS or LC-MS.[10] Analyze the ¹³CO₂ enrichment in expired air.[2]

  • Data Calculation: Calculate rates of leucine appearance (protein breakdown), non-oxidative leucine disposal (protein synthesis), and leucine oxidation from the isotopic enrichment data and CO₂ production rates.[2]

Protocol 2: Administration of ¹⁴C-Leucine in an Animal Model for Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

This protocol outlines a typical approach for investigating the metabolic fate of leucine in an animal model, such as a rat.[4][11]

Materials:

  • ¹⁴C-L-Leucine (radiolabeled)

  • Vehicle for administration (e.g., saline, 5% dextrose solution)

  • Gavage needles for oral administration or syringes for intravenous injection

  • Metabolic cages for separate collection of urine and feces

  • Liquid scintillation counter and scintillation fluid

  • Tissue homogenizer

  • Sample oxidizer

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory conditions and metabolic cages.

  • Dosing: Administer a single dose of ¹⁴C-leucine to the animals either orally via gavage or intravenously.[4]

  • Sample Collection: Collect urine and feces at predetermined time points.[4] At the end of the study, euthanize the animals and collect blood and various tissues of interest.

  • Sample Processing:

    • Plasma: Separate plasma from blood samples.

    • Urine and Feces: Homogenize feces.

    • Tissues: Homogenize tissue samples.

  • Radioactivity Measurement:

    • Mix aliquots of plasma, urine, and fecal homogenates with scintillation fluid and measure the radioactivity using a liquid scintillation counter.[6]

    • For tissues, a portion of the homogenate can be combusted in a sample oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and counted.

  • Data Analysis: Calculate the percentage of the administered radioactive dose recovered in urine, feces, and various tissues to determine the absorption, distribution, and excretion profile of leucine.

Visualizing the Molecular Pathways and Experimental Logic

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.

mTOR_Signaling Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 activates GATOR2 GATOR2 Sestrin2->GATOR2 binds GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP activates GAP activity towards RagA/B Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP mTORC1 mTORC1 Rag_GTP->mTORC1 recruits and activates Ragulator Ragulator Ragulator->Rag_GTP activates GEF activity towards RagA/B Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Autophagy Autophagy mTORC1->Autophagy inhibits

Caption: Leucine activates the mTORC1 signaling pathway, a key regulator of protein synthesis and autophagy.

Experimental_Workflow cluster_stable This compound Study cluster_radioactive Radioactive Leucine Study Infusion Primed, Continuous Infusion Sampling_S Blood & Breath Sampling Infusion->Sampling_S Analysis_S Mass Spectrometry Sampling_S->Analysis_S Data_S Kinetic Modeling Analysis_S->Data_S Dosing Oral or IV Dosing Sampling_R Urine, Feces, Tissue Collection Dosing->Sampling_R Analysis_R Scintillation Counting Sampling_R->Analysis_R Data_R ADME Profiling Analysis_R->Data_R

Caption: Comparative experimental workflows for stable isotope and radioactive tracer studies in metabolic research.

Conclusion: Embracing a Safer and More Insightful Future for Metabolic Research

The advantages of this compound over its radioactive counterparts are clear and compelling. Its inherent safety profile has revolutionized the study of human metabolism, allowing for investigations in diverse populations without the risks associated with ionizing radiation.[3] Furthermore, the superior analytical precision of mass spectrometry provides a deeper and more nuanced understanding of metabolic pathways, enabling researchers to track the fate of individual atoms within molecules and to conduct complex, multiplexed experiments.[2][3] While radioactive isotopes remain a valuable tool for specific applications, the continued advancements in stable isotope methodologies and mass spectrometry are paving the way for a future of metabolic research that is not only safer but also more insightful and informative.

References

A Comparative Analysis of Mass Spectrometry Platforms for L-Leucine-13C Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of stable isotope-labeled compounds is paramount. L-Leucine-13C, a commonly used tracer in metabolic research, requires robust analytical methods to track its incorporation into proteins and other metabolic pathways. This guide provides a comparative analysis of three major mass spectrometry platforms for this compound analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a triple quadrupole, and High-Resolution Mass Spectrometry (HRMS).

The choice of a mass spectrometry platform for this compound analysis is a critical decision that influences the reliability and accuracy of experimental results. Each platform possesses distinct advantages and limitations in terms of sensitivity, specificity, sample preparation requirements, and overall performance. This comparison aims to provide the necessary information to select the most suitable method for specific research needs.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for the analysis of this compound across the three mass spectrometry platforms. The data presented is a synthesis of values reported in various studies for similar analytes, as direct head-to-head comparisons for this compound are not always available.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, QTOF)
Linearity Range Typically in the range of 1 - 40 µg/mL[1]0.001 - 1 µg/mL[1]Wide dynamic range, often spanning several orders of magnitude
Lower Limit of Quantification (LLOQ) ~0.1 µg/mL[1]0.001 µg/mL[1]In the low ng/mL to pg/mL range, comparable to or exceeding triple quadrupole
Accuracy (% Bias) Generally within ±15-20%[1]Within ±15%[1]High accuracy with mass errors typically < 5 ppm
Precision (%RSD) Intra-day: <15%, Inter-day: <20%[1]Intra-day: ≤ 8.5%, Inter-day: ≤ 11.2%[1]Excellent precision, often with %RSD < 15%
Specificity Moderate to high, dependent on chromatographic separation and derivatizationHigh, due to Multiple Reaction Monitoring (MRM)Very high, due to high mass resolution and accurate mass measurement

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate results. The following sections outline the methodologies for the analysis of this compound on each of the three platforms.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of amino acids like this compound necessitates a derivatization step to increase their volatility.

1. Sample Preparation and Derivatization:

  • Protein Precipitation: For biological samples such as plasma or tissue homogenates, proteins are precipitated using an acid (e.g., sulfosalicylic acid) or an organic solvent (e.g., methanol).

  • Drying: The supernatant is collected and dried completely under a stream of nitrogen.

  • Derivatization: A two-step derivatization is commonly performed:

    • Esterification: The carboxyl group is esterified, for example, by adding 2 M HCl in methanol (B129727) and heating at 80°C for 60 minutes.[1]

    • Acylation: The amino group is acylated using a reagent like pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate (B1210297) at 65°C for 30 minutes.[1][2]

  • Extraction: The derivatized sample is then extracted into an organic solvent suitable for GC injection, such as toluene.[1]

2. GC-MS Analysis:

  • Gas Chromatograph: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is used for separation.

  • Injection: A splitless injection of the derivatized sample is typically performed.[1]

  • Oven Program: A temperature gradient is applied to the oven to ensure the separation of the derivatized amino acids.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer can be used for detection.

  • Ionization: Electron Ionization (EI) or Negative-Ion Chemical Ionization (NICI) can be employed.[1]

  • Detection Mode: Selected-Ion Monitoring (SIM) is used for quantification, monitoring specific mass fragments of the derivatized this compound.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS, particularly with a triple quadrupole mass spectrometer, offers high sensitivity and specificity for the direct analysis of this compound without derivatization.

1. Sample Preparation:

  • Protein Precipitation: A small volume of plasma or other biological fluid (e.g., 20-100 µL) is deproteinized by adding a precipitating agent like methanol or sulfosalicylic acid.[4][5]

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant is transferred to an autosampler vial for injection.[4]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

  • Column: A mixed-mode or HILIC column is often employed for the separation of polar compounds like amino acids.[5]

  • Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.

  • Ionization: Positive Electrospray Ionization (ESI+) is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor-to-product ion transition for this compound (e.g., m/z 138.1 → 92.1, assuming a single 13C label and fragmentation pattern similar to unlabeled leucine).[5]

High-Resolution Mass Spectrometry (HRMS)

HRMS platforms like Orbitrap and QTOF provide high mass accuracy and resolution, enabling confident identification and quantification of this compound, often in complex matrices.

1. Sample Preparation:

  • Sample preparation is similar to that for LC-MS/MS, typically involving protein precipitation.[4]

  • For cellular metabolomics, rapid quenching of metabolism is crucial, often achieved by using cold methanol.

2. HRMS Analysis:

  • Liquid Chromatograph: An HPLC or UHPLC system is coupled to the HRMS instrument.

  • Column and Mobile Phase: Similar column chemistries and mobile phases as in LC-MS/MS are used.

  • Mass Spectrometer: An Orbitrap or QTOF mass spectrometer is used for detection.

  • Ionization: ESI in positive mode is typically used.

  • Detection Mode: Data is acquired in full scan mode with high resolution (e.g., >70,000). Quantification is performed by extracting the accurate mass of the this compound ion.

Visualizing Workflows and Biological Pathways

Diagrams are powerful tools for understanding complex processes. Below are Graphviz diagrams illustrating a typical experimental workflow for this compound analysis and its involvement in the mTOR signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis BiologicalSample Biological Sample (Plasma, Tissue, Cells) ProteinPrecipitation Protein Precipitation (e.g., Methanol, Sulfosalicylic Acid) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization (for GC-MS) Supernatant->Derivatization Optional Chromatography Chromatographic Separation (GC or LC) Supernatant->Chromatography Derivatization->Chromatography MassDetection Mass Detection (MS, MS/MS, or HRMS) Chromatography->MassDetection DataAnalysis Data Analysis (Quantification) MassDetection->DataAnalysis

A generalized experimental workflow for the analysis of this compound.

mtor_pathway Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis promotes eIF4EBP1->ProteinSynthesis inhibits (when unphosphorylated)

Simplified diagram of the mTOR signaling pathway activated by L-Leucine.

References

A Comparative Guide to Measuring Organ-Specific Protein Synthesis: L-Leucine-13C vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of organ-specific protein synthesis is crucial for understanding a wide range of physiological and pathological processes. The stable isotope-labeled amino acid, L-Leucine-13C, has long been a cornerstone in this field. This guide provides an objective comparison of the this compound tracer method with a prominent alternative, Deuterium (B1214612) Oxide (D₂O), supported by experimental data and detailed protocols.

At a Glance: this compound vs. Deuterium Oxide (D₂O)

FeatureThis compound Tracer MethodDeuterium Oxide (D₂O) Method
Principle Direct measurement of the incorporation of labeled leucine (B10760876) into newly synthesized proteins.Indirect measurement via the incorporation of deuterium into non-essential amino acids (primarily alanine) and then into protein.
Administration Intravenous infusion (constant or flooding dose).Oral administration or intraperitoneal injection.
Measurement Period Acute (hours).Acute to long-term (hours to weeks).
Invasiveness More invasive (requires intravenous access and often tissue biopsies).Less invasive (oral administration, can use saliva/urine for precursor enrichment).[1][2]
Cost Generally more expensive due to the cost of the tracer and infusion supplies.More cost-effective.[1][2]
Precursor Pool Requires measurement of this compound enrichment in a precursor pool (e.g., plasma, intracellular fluid), which can be a source of error.Uses body water enrichment as a surrogate for the precursor pool, which is more stable and easier to measure.[3]
Organ Specificity High, requires tissue biopsy of the organ of interest.High, requires tissue biopsy of the organ of interest.
Sensitivity High for detecting acute changes in protein synthesis.Sensitive for both acute and chronic changes in protein synthesis.[1][2]

Deep Dive: A Head-to-Head Comparison

The this compound method is considered a "gold standard" for its direct approach to measuring the incorporation of an essential amino acid into protein.[4] It offers high precision for acute studies. However, the method's reliance on intravenous infusions and the challenge of accurately determining the true precursor enrichment at the site of protein synthesis are notable limitations.

Deuterium Oxide (D₂O), or heavy water, has emerged as a versatile and less invasive alternative.[3][5] Its ease of oral administration makes it suitable for a wider range of studies, including those in free-living conditions. The D₂O method allows for the measurement of protein synthesis over longer periods, providing an integrated view of protein dynamics.[3][6] While indirect, studies have shown comparable results to the this compound method for measuring muscle protein synthesis.[1][2]

Experimental Data: Organ-Specific Protein Synthesis Rates

The following table summarizes fractional protein synthesis rates (FSR) in various organs as measured by stable isotope methods. It is important to note that direct comparisons between studies should be made with caution due to differences in experimental conditions, subjects, and analytical techniques.

OrganSpeciesTracer MethodFractional Synthesis Rate (%/hour)Reference
Skeletal MuscleHumanL-[ring-¹³C₆]phenylalanine0.050 ± 0.007 (basal), 0.088 ± 0.008 (stimulated)[1]
Skeletal MuscleHumanDeuterium Oxide (D₂O)0.065 ± 0.004 (basal), 0.089 ± 0.006 (stimulated)[1]
LiverHumanL-[ring-¹³C₆]phenylalanine~0.45[7]
PancreasHumanL-[ring-¹³C₆]phenylalanine~0.69[7]
Pancreatic TumorHumanL-[ring-¹³C₆]phenylalanine~0.27[7]
Ileal MucosaHumanL-[1-¹³C]leucine0.62 ± 0.06[8]

Experimental Protocols

This compound Constant Infusion Protocol

This protocol is a widely used method to determine the rate of protein synthesis in a specific organ.

  • Subject Preparation: Subjects are typically fasted overnight to achieve a post-absorptive state.

  • Tracer Preparation: A sterile solution of L-[1-¹³C]leucine is prepared for intravenous infusion.

  • Priming Dose: A priming bolus of L-[1-¹³C]leucine and NaH¹³CO₃ is administered intravenously to rapidly achieve isotopic equilibrium in the leucine and bicarbonate pools, respectively.

  • Constant Infusion: Immediately following the priming dose, a continuous intravenous infusion of L-[1-¹³C]leucine is initiated and maintained at a constant rate for several hours.

  • Blood Sampling: Arterial and venous blood samples are collected from the organ of interest at regular intervals to determine the enrichment of L-[1-¹³C]leucine and its ketoacid, α-ketoisocaproate (KIC), in the plasma. Plasma KIC enrichment is often used as a surrogate for intracellular leucine enrichment.[9]

  • Tissue Biopsy: A biopsy of the target organ is taken at the beginning and end of the infusion period to measure the incorporation of L-[1-¹³C]leucine into tissue protein.

  • Sample Analysis: Plasma and tissue samples are processed to isolate amino acids. The isotopic enrichment of L-[1-¹³C]leucine is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation of Fractional Synthetic Rate (FSR): The FSR is calculated using the following formula: FSR (%/h) = [(E_p2 - E_p1) / (E_precursor * t)] * 100 Where:

    • E_p1 and E_p2 are the enrichments of ¹³C in protein-bound leucine at the beginning and end of the infusion.

    • E_precursor is the average enrichment of ¹³C in the precursor pool (e.g., plasma KIC) over the infusion period.

    • t is the duration of the infusion in hours.

Deuterium Oxide (D₂O) Administration Protocol

This protocol offers a less invasive approach for measuring protein synthesis over longer periods.

  • Subject Preparation: No fasting is typically required unless studying post-absorptive states.

  • D₂O Administration: A priming dose of D₂O (e.g., 70% or 99% enriched) is administered orally. The dose is calculated based on the subject's body weight to achieve a target body water enrichment (e.g., 0.5-1.0%). For longer studies, smaller daily doses may be given to maintain a steady-state enrichment.[3]

  • Precursor Pool Sampling: Body water enrichment is monitored through the collection of saliva, urine, or blood samples at regular intervals.

  • Tissue Biopsy: A baseline tissue biopsy is taken before D₂O administration, and subsequent biopsies are taken at the desired time points (e.g., days or weeks later).

  • Sample Analysis:

    • Body water enrichment is measured using isotope ratio mass spectrometry (IRMS) or other suitable techniques.

    • Tissue samples are processed to isolate protein-bound alanine (B10760859). The deuterium enrichment in alanine is measured by GC-pyrolysis-IRMS.

  • Calculation of Fractional Synthetic Rate (FSR): The FSR is calculated based on the rate of deuterium incorporation into protein-bound alanine over time, using the measured body water enrichment as the precursor pool enrichment.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation Subject Subject Preparation (e.g., Fasting) Tracer Tracer Administration (this compound or D2O) Subject->Tracer Blood Blood/Saliva/Urine (Precursor Pool) Tracer->Blood Repeated Sampling Tissue Organ Biopsy (Protein Incorporation) Tracer->Tissue Baseline & Final Processing Sample Processing (Protein Hydrolysis, Amino Acid Isolation) Blood->Processing Tissue->Processing MS Mass Spectrometry (Isotopic Enrichment) Processing->MS FSR Fractional Synthetic Rate (FSR) Calculation MS->FSR mTOR_Signaling_Pathway GrowthFactors Growth Factors (e.g., Insulin) PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids (e.g., Leucine) mTORC1 mTORC1 AminoAcids->mTORC1 Activation Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC Inhibition Rheb Rheb TSC->Rheb Inhibition of GTP loading Rheb->mTORC1 Activation S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis eIF4E eIF4E _4EBP1->eIF4E eIF4E->ProteinSynthesis

References

A Comparative Analysis of L-Leucine-13C Administration: Constant Infusion vs. Flooding Dose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of protein synthesis is critical. The administration of stable isotopes like L-Leucine-13C is a cornerstone of these assessments. Two primary methodologies, constant infusion and flooding dose, are widely employed, each with distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate technique for specific research questions.

The constant infusion method involves a primed, continuous administration of the tracer to achieve a steady-state isotopic enrichment in the plasma and tissue pools. In contrast, the flooding dose technique utilizes a large bolus injection of the labeled amino acid to rapidly equilibrate the precursor pools. The choice between these methods can significantly impact the interpretation of protein synthesis data.

Quantitative Comparison of Methodologies

The following tables summarize key quantitative data from studies directly comparing the constant infusion and flooding dose methods for measuring muscle protein synthesis (MPS).

Parameter Constant Infusion of L-[1-13C]valine Flooding Dose of L-[1-13C]leucine Reference Study
Apparent Muscle Protein Synthetic Rate (%/h) 0.043 ± 0.0020.060 ± 0.005[1]
Fold Increase with Flooding Dose -~70% increase in the incorporation rate of [13C]valine[1]
Parameter Constant Infusion of [U-14C]leucine Flooding Dose of [1,2-13C]leucine Reference Study
Fractional Muscle Protein Synthesis (FMPS) Rate Markedly lower than flooding doseMarkedly greater than constant infusion[2]
Effect of Leucine (B10760876) Flood on Lysine-based FMPS -Decreased FMPS by ~50%[2]
Parameter Constant Infusion of [13C]valine Flooding Dose of L-leucine Reference Study
Albumin Synthesis Rate (%/h) 0.250 ± 0.0410.402 ± 0.057[3]
Increase in Valine Incorporation into Albumin -73% increase[3]

These data consistently demonstrate that the flooding dose method tends to yield higher calculated rates of protein synthesis compared to the constant infusion technique. This has led to debate regarding the physiological implications of the flooding dose itself.

Experimental Protocols

Constant Infusion Method

The constant infusion protocol is designed to achieve and maintain a steady-state isotopic enrichment of this compound in the precursor pools for protein synthesis.

  • Subject Preparation: Subjects typically undergo an overnight fast to reach a postabsorptive state.[1][4]

  • Catheter Placement: Intravenous catheters are placed for tracer infusion and blood sampling.

  • Priming Dose: A priming dose of L-[1-13C]leucine is administered to rapidly raise the plasma enrichment to the expected plateau level.[5] A common priming dose is 1.5 mg/kg.[1]

  • Continuous Infusion: Immediately following the prime, a continuous infusion of L-[1-13C]leucine is initiated and maintained at a constant rate (e.g., 1.5 mg/kg/h) for several hours.[1][5] Isotopic steady state is typically reached in less than 2 hours.[6]

  • Blood Sampling: Blood samples are collected at regular intervals throughout the infusion period to monitor plasma leucine enrichment and concentration.[3]

  • Tissue Biopsies: Muscle biopsies are typically taken at the beginning and end of the steady-state period to measure the incorporation of L-[1-13C]leucine into muscle protein.[7]

  • Analysis: Isotopic enrichment in plasma, intracellular fluid, and protein-bound leucine is determined using techniques such as gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS).[1][7] The fractional synthesis rate (FSR) is calculated from the increase in protein-bound enrichment over time relative to the precursor enrichment.

Flooding Dose Method

The flooding dose technique aims to rapidly and overwhelm the endogenous amino acid pools, thereby minimizing differences in isotopic enrichment between the plasma and the true intracellular precursor pool.

  • Subject Preparation: Similar to the constant infusion method, subjects are typically studied in a postabsorptive state.[8]

  • Baseline Samples: A baseline blood sample and muscle biopsy are collected before the tracer administration.[8][9]

  • Bolus Injection: A large, single dose of L-[1-13C]leucine (e.g., 0.05 g/kg) mixed with a larger amount of unlabeled leucine (e.g., 4g) is injected intravenously over a short period.[8][9] This results in a rapid and significant increase in plasma and intracellular leucine concentrations, often 5- to 11-fold.[8][9]

  • Timed Blood and Tissue Sampling: Blood samples are taken at frequent intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) after the injection to track the decay of plasma leucine enrichment.[8][10] A second muscle biopsy is taken at a defined time point (e.g., 90 minutes) after the injection.[8][9]

  • Analysis: The isotopic enrichment of free leucine in plasma and muscle, as well as the enrichment of protein-bound leucine in the muscle biopsies, is measured.[8] Plasma α-ketoisocaproate (KIC) enrichment is often used as a surrogate for intracellular leucine enrichment.[4][8] The FSR is calculated from the incorporation of the tracer into protein over the study period, using the average precursor enrichment.

Visualizing the Methodologies and Underlying Biology

To further clarify the experimental processes and the biological context, the following diagrams are provided.

experimental_workflows cluster_ci Constant Infusion Workflow cluster_fd Flooding Dose Workflow ci_start Start ci_prime Priming Dose of L-[1-13C]Leucine ci_start->ci_prime ci_infusion Continuous Infusion (e.g., 3-6 hours) ci_prime->ci_infusion ci_biopsy1 Initial Muscle Biopsy ci_infusion->ci_biopsy1 ci_blood Periodic Blood Sampling ci_infusion->ci_blood ci_biopsy2 Final Muscle Biopsy ci_infusion->ci_biopsy2 ci_end End ci_biopsy2->ci_end fd_start Start fd_biopsy1 Baseline Muscle Biopsy fd_start->fd_biopsy1 fd_flood Flooding Dose Injection of L-[1-13C]Leucine fd_biopsy1->fd_flood fd_blood Frequent Blood Sampling (e.g., 0-120 min) fd_flood->fd_blood fd_biopsy2 Final Muscle Biopsy (e.g., at 90 min) fd_flood->fd_biopsy2 fd_end End fd_biopsy2->fd_end

Experimental workflows for constant infusion and flooding dose methods.

L_Leucine_Signaling_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibits (when active)

Simplified L-Leucine signaling pathway via mTORC1.

Discussion and Recommendations

The choice between constant infusion and flooding dose administration of this compound depends on the specific research goals.

The constant infusion method is generally considered the gold standard for measuring basal rates of protein synthesis under physiological conditions.[11] Its primary advantage is the minimal perturbation of the system, allowing for the assessment of true baseline turnover. However, it is more technically demanding, requires a longer study duration to achieve a steady state, and is more susceptible to errors arising from the determination of the true precursor enrichment.[11][12] The use of plasma KIC enrichment can help to better estimate the intracellular leucine enrichment.[4]

The flooding dose method offers the advantages of a shorter experimental duration and a more straightforward determination of precursor enrichment, as it aims to equalize the enrichment in all pools.[8][9] This makes it a convenient technique, particularly in clinical settings.[8][9] However, the supraphysiological dose of leucine has been shown to stimulate protein synthesis, potentially confounding the measurement of basal rates.[1][2][3] This stimulatory effect is mediated, at least in part, through the activation of the mTORC1 signaling pathway. Therefore, the flooding dose may be more suitable for comparative studies where the primary interest is in detecting relative changes in protein synthesis in response to an intervention, rather than determining absolute basal rates.

References

A Comparative Guide to Inter-Laboratory L-Leucine-¹³C Measurement Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and accurate quantification of L-Leucine-¹³C is paramount in a multitude of research and clinical applications, from metabolic studies to the development of new therapeutics. This guide provides an objective comparison of the predominant analytical techniques employed for L-Leucine-¹³C measurement, supported by experimental data and detailed methodologies. The primary focus is on mass spectrometry-based methods, which are the most widely adopted for this purpose.

Quantitative Performance Comparison

The choice of analytical technique for L-Leucine-¹³C measurement is often dictated by the specific requirements of the study, including the desired level of sensitivity, precision, and the nature of the biological matrix. The following table summarizes the key quantitative performance characteristics of commonly used methods.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
Linearity (r²) >0.99>0.99Not typically reported in this format
Limit of Quantification (LOQ) ng/mL to pg/mL range5-10 ng/mL (with protein precipitation) to 0.1-1 ng/mL (with derivatization)[1]Nanogram quantities of leucine[2]
Intra-day Precision (%RSD) <15%<10-15%[1]<6% difference in measurements[2]
Inter-day Precision (%RSD) <15%<15%[1]Not explicitly stated
Accuracy (% Recovery) 85-115%85-115% (with protein precipitation) to 95-105% (with derivatization)[1]Excellent correlation (r > 0.999) with other methods[2]
Sample Requirement Microgram to nanogram quantities[2]Typically requires small sample volumes (e.g., 20 µL of plasma)[3]Nanogram quantities of leucine[2]
Sample Throughput Moderate to HighHighModerate
Need for Derivatization Often required to improve volatility and chromatographic properties[4]Not always necessary, but can improve sensitivity[1][3]Required for GC separation[2][4]

Experimental Workflows and Methodologies

The following sections detail the typical experimental protocols for the most common L-Leucine-¹³C measurement techniques. Accompanying diagrams generated using Graphviz illustrate the key steps in each workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For amino acids like L-Leucine-¹³C, derivatization is typically required to increase their volatility for gas chromatographic separation.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Muscle Tissue) Hydrolysis Protein Hydrolysis (for protein-bound leucine) Sample->Hydrolysis Purification Purification (e.g., Ion Exchange Chromatography) Hydrolysis->Purification Derivatization Derivatization (e.g., TFAA, TMS) Purification->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection (EI/CI) GC->MS Data Data Acquisition & Analysis MS->Data

A typical workflow for L-Leucine-¹³C analysis using GC-MS.

Experimental Protocol for GC-MS:

  • Sample Preparation :

    • For the analysis of protein-bound L-Leucine-¹³C, proteins are first liberated from the sample material by acid hydrolysis (e.g., 6 M HCl at 150°C for 70 minutes under a nitrogen headspace).[4]

    • For complex matrices, a purification step such as strong cation-exchange chromatography may be necessary to remove interferences like carbohydrates and lipids.[4]

  • Derivatization :

    • The purified amino acids are derivatized to make them suitable for gas chromatography. A common method is the formation of N-acetyl methyl esters (NACME) or trifluoroacetyl butyl esters.[4]

  • Gas Chromatography :

    • The derivatized sample is injected into the gas chromatograph.

    • Separation is achieved on a suitable capillary column (e.g., Agilent DB-35) using a temperature program to elute the derivatized leucine (B10760876).[4]

  • Mass Spectrometry :

    • The eluted compounds are introduced into the mass spectrometer, typically using electron impact (EI) or chemical ionization (CI).

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity for the ions corresponding to derivatized L-Leucine and its ¹³C-labeled counterpart.

  • Quantification :

    • The concentration of L-Leucine-¹³C is determined by comparing the peak area ratio of the analyte to a suitable internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and can often analyze amino acids without the need for derivatization, which simplifies sample preparation and increases throughput.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spiking Internal Standard Spiking Sample->Spiking Precipitation Protein Precipitation (e.g., Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation LC Liquid Chromatography Separation Evaporation->LC MSMS Tandem Mass Spectrometry (ESI-SRM) LC->MSMS Data Data Acquisition & Analysis MSMS->Data

A streamlined workflow for L-Leucine-¹³C analysis using LC-MS/MS.

Experimental Protocol for LC-MS/MS:

  • Sample Preparation :

    • A small volume of the biological sample (e.g., 100 µL of plasma) is taken.[5]

    • An internal standard, typically a stable isotope-labeled version of leucine (e.g., L-Leucine-¹³C₆,¹⁵N), is added at a known concentration.[3]

    • Proteins are precipitated by adding a solvent like acetonitrile, followed by vortexing and centrifugation.[5]

    • The resulting supernatant is transferred to a clean tube.

    • The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in the initial mobile phase.[5]

  • Liquid Chromatography :

    • The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[5]

    • Separation is typically performed on a C18 reversed-phase column or a mixed-mode column to resolve leucine from other amino acids and potential isomers.[6][7]

  • Tandem Mass Spectrometry :

    • The column effluent is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive mode.

    • Quantification is achieved using selected reaction monitoring (SRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for L-Leucine and its ¹³C-labeled form.[3]

  • Quantification :

    • The concentration of L-Leucine-¹³C is determined from the ratio of its peak area to that of the internal standard, using a calibration curve.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

GC-C-IRMS is a highly sensitive technique for measuring stable isotope ratios. It is particularly well-suited for determining the enrichment of ¹³C in specific compounds.

GC-C-IRMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Hydrolysis Protein Hydrolysis Sample->Hydrolysis Derivatization Amino Acid Derivatization Hydrolysis->Derivatization GC Gas Chromatography Separation Derivatization->GC Combustion Combustion to CO₂ GC->Combustion IRMS Isotope Ratio Mass Spectrometry Combustion->IRMS Data Data Acquisition & Analysis IRMS->Data

Workflow for L-Leucine-¹³C enrichment analysis by GC-C-IRMS.

Experimental Protocol for GC-C-IRMS:

  • Sample Preparation and Derivatization :

    • Similar to GC-MS, samples containing protein-bound L-Leucine-¹³C undergo hydrolysis and purification.

    • The isolated amino acids are then derivatized (e.g., as N-acetyl methyl esters) to make them amenable to gas chromatography.[4]

  • Gas Chromatography :

    • The derivatized sample is injected into the GC, where the derivatized leucine is separated from other compounds.[4]

  • Combustion :

    • The eluting compound of interest is passed through a combustion furnace (typically a NiO tube with CuO and NiO wires at ~1000°C), which converts the organic carbon into carbon dioxide (CO₂).[4]

  • Isotope Ratio Mass Spectrometry :

    • The resulting CO₂ gas is introduced into the isotope ratio mass spectrometer.

    • The IRMS measures the ratio of ¹³CO₂ to ¹²CO₂, from which the ¹³C enrichment of the original leucine molecule is determined with high precision.

Other Potential Techniques

While mass spectrometry-based methods are the most prevalent, other techniques can also be employed for the analysis of ¹³C-labeled compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR can be used to identify and quantify ¹³C-labeled compounds, providing information about the specific position of the label within the molecule.[8][9][10] However, it is generally less sensitive than mass spectrometry and may not be suitable for trace-level analysis.

  • Cavity Ring-Down Spectroscopy (CRDS) : CRDS is an emerging technique for high-precision measurements of stable isotope ratios in gases.[11][12][13] For L-Leucine-¹³C analysis, the leucine would first need to be combusted to CO₂, and then the ¹³CO₂/¹²CO₂ ratio would be measured. While offering high precision, its application directly to complex biological samples for leucine analysis is less established than IRMS.[13][14]

Conclusion

The selection of an appropriate analytical technique for L-Leucine-¹³C measurement is a critical decision in study design. LC-MS/MS is often favored for its high throughput, sensitivity, and reduced need for sample derivatization, making it well-suited for clinical and drug development settings. GC-MS provides a reliable and cost-effective alternative, particularly when high sample throughput is not the primary concern. For studies requiring the highest precision in isotope enrichment measurements, GC-C-IRMS is the gold standard. As with any analytical method, thorough validation and adherence to established protocols are essential to ensure the generation of high-quality, reproducible data.

References

L-Leucine-13C in the Spotlight: A Comparative Guide to Tracers for Measuring Protein Breakdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein metabolism, the precise measurement of protein breakdown is paramount. The choice of tracer is a critical determinant of experimental accuracy and reliability. This guide provides a comprehensive comparison of L-Leucine-13C with other commonly used tracers, supported by experimental data and detailed methodologies, to facilitate informed decisions in your research endeavors.

The dynamic balance between protein synthesis and breakdown governs muscle mass and function. Accurately quantifying proteolysis is crucial for understanding the pathophysiology of various conditions, including sarcopenia, cachexia, and metabolic disorders, and for evaluating the efficacy of therapeutic interventions. Stable isotope tracers have emerged as the gold standard for these measurements in vivo. Among these, this compound has been widely adopted. This guide will delve into a comparative analysis of this compound against other key tracers, namely ¹⁵N-labeled amino acids and deuterium (B1214612) oxide (D₂O).

Principles of Protein Breakdown Measurement with Stable Isotope Tracers

The fundamental principle behind using stable isotope tracers to measure protein breakdown lies in the dilution of an infused labeled amino acid by the appearance of its unlabeled counterpart from endogenous protein degradation. By monitoring the isotopic enrichment of the amino acid in the arterial and venous blood supplying a specific tissue (e.g., muscle) or in the whole body, researchers can calculate the rate of protein breakdown.

Comparative Analysis of Tracers

The selection of an appropriate tracer is contingent on the specific research question, the biological compartment of interest (whole-body vs. specific tissue), and the available analytical instrumentation. Here, we compare this compound with two other prominent classes of tracers.

TracerPrincipleAdvantagesDisadvantages
L-[1-¹³C]Leucine Measures the rate of appearance of unlabeled leucine (B10760876) from protein breakdown, which dilutes the enrichment of the infused ¹³C-leucine. Leucine's ketoacid, α-ketoisocaproate (KIC), can be measured in plasma as a proxy for intracellular leucine enrichment.- Well-established and widely validated method. - Provides reliable estimates of muscle and whole-body protein breakdown. - The use of the ketoacid (KIC) provides a reasonable estimate of the intracellular precursor pool enrichment without the need for muscle biopsies in some models.- Requires steady-state conditions for accurate measurements using the arteriovenous (A-V) balance method. - Leucine is an essential amino acid and its metabolism can be influenced by nutritional state.
¹⁵N-Phenylalanine Measures the rate of appearance of unlabeled phenylalanine from protein breakdown. Phenylalanine is only incorporated into protein or hydroxylated to tyrosine, simplifying its metabolic tracing.- Phenylalanine has a simpler metabolic fate compared to leucine, which can also be oxidized. - Can be used in conjunction with ¹³C-labeled tracers for simultaneous measurement of synthesis and breakdown.- Requires muscle biopsies for the most accurate determination of intracellular enrichment. - Like leucine, it is an essential amino acid and its kinetics can be affected by diet.
Deuterium Oxide (D₂O) Orally administered D₂O labels the body's water pool. The deuterium is then incorporated into non-essential amino acids, such as alanine (B10760859), during their synthesis. The rate of protein synthesis is measured by the incorporation of deuterated alanine into protein. Protein breakdown is indirectly assessed or requires more complex modeling.- Non-invasive oral administration. - Allows for the measurement of long-term, cumulative protein synthesis rates over days or weeks in free-living conditions. - Cost-effective compared to isotopically labeled amino acids.- Primarily measures protein synthesis directly; measuring protein breakdown is more challenging and less direct than with amino acid tracers. - The enrichment of the precursor pool (deuterated alanine) is an estimate based on body water enrichment.

Experimental Data: A Head-to-Head Comparison

Several studies have directly compared the performance of these tracers.

A study comparing L-[¹⁵N]phenylalanine and L-[1-¹³C]leucine to assess leg protein turnover in healthy subjects during basal and amino acid infusion conditions found that both tracers provided similar patterns of protein breakdown.[1] During the basal period, the net negative balance of amino acids across the leg, indicative of net protein breakdown, was demonstrated with both tracers.[1]

TracerBasal Net Balance (nmol/100g/min)Amino Acid Infusion Net Balance (nmol/100g/min)
L-[1-¹³C]Leucine -31.8 ± 5.8+3.1 ± 7.1
L-[¹⁵N]Phenylalanine -13.7 ± 1.8-0.8 ± 3.0

Data are presented as mean ± SEM. A negative value indicates net protein breakdown.

Another study provided a direct internal comparison of D₂O and L-[ring-¹³C₆]phenylalanine for measuring muscle protein synthesis. While this study focused on synthesis, it highlights the utility of D₂O for longer-term measurements and its concordance with traditional amino acid tracers for acute measurements. The study found that both tracers detected a significant increase in muscle protein synthesis after the consumption of essential amino acids.[2][3]

TracerPostabsorptive MPS (%/h)Post-EAA MPS (%/h)
L-[ring-¹³C₆]Phenylalanine 0.065 ± 0.0040.089 ± 0.006
Deuterium Oxide (D₂O) 0.050 ± 0.0070.088 ± 0.008

Data are presented as mean ± SEM. MPS = Muscle Protein Synthesis; EAA = Essential Amino Acids.

Experimental Protocols

Arteriovenous (A-V) Balance Method with L-[1-¹³C]Leucine

This method is a cornerstone for studying muscle protein metabolism.

Workflow for the Arteriovenous (A-V) Balance Method

cluster_0 Preparation cluster_1 Tracer Infusion cluster_2 Sampling cluster_3 Analysis Subject Fasted Subject Catheters Femoral Artery & Vein Catheterization Subject->Catheters Prime Primed Infusion of L-[1-¹³C]Leucine Catheters->Prime Constant Constant Infusion Prime->Constant Blood_A Arterial Blood Samples Constant->Blood_A Blood_V Venous Blood Samples Constant->Blood_V Biopsy Muscle Biopsy (Optional) Constant->Biopsy Enrichment Mass Spectrometry Analysis (¹³C-Leucine & ¹³C-KIC Enrichment) Blood_A->Enrichment Blood_V->Enrichment Biopsy->Enrichment Calculation Calculate Protein Breakdown Enrichment->Calculation Flow Leg Blood Flow Measurement Flow->Calculation

Caption: Workflow for measuring muscle protein breakdown using the A-V balance method.

Methodology:

  • Subject Preparation: Subjects are typically studied in a post-absorptive state. Catheters are inserted into the femoral artery and vein of one leg to sample arterial blood entering the leg and venous blood leaving the muscle bed.

  • Tracer Infusion: A primed, continuous intravenous infusion of L-[1-¹³C]leucine is administered to achieve a stable isotopic enrichment in the plasma.

  • Blood and Tissue Sampling: Simultaneous arterial and venous blood samples are collected at regular intervals. Muscle biopsies can be taken to measure intracellular amino acid enrichment directly.

  • Analysis: Plasma is analyzed for L-[1-¹³C]leucine and its ketoacid, α-[1-¹³C]ketoisocaproate (KIC), enrichment using mass spectrometry. Leg blood flow is measured using a technique like indocyanine green dye dilution.

  • Calculation: The rate of protein breakdown is calculated based on the dilution of the tracer enrichment in the venous blood compared to the arterial blood, taking into account the leg blood flow and the concentrations of leucine in the blood.

Deuterium Oxide (D₂O) Labeling for Long-Term Measurement

This method offers a less invasive approach to assess protein metabolism over extended periods.

Workflow for D₂O Labeling Method

cluster_0 D₂O Administration cluster_1 Equilibration & Labeling cluster_2 Sampling (Free-living) cluster_3 Analysis & Calculation Oral Oral Bolus of D₂O Equilibrate Body Water Equilibration Oral->Equilibrate Incorporate Deuterium Incorporation into Alanine Equilibrate->Incorporate Saliva Saliva/Blood Samples (Body Water Enrichment) Incorporate->Saliva Biopsy_D2O Muscle Biopsy (Protein-bound Alanine Enrichment) Incorporate->Biopsy_D2O Analysis_D2O Mass Spectrometry Analysis Saliva->Analysis_D2O Biopsy_D2O->Analysis_D2O Calculation_D2O Calculate Fractional Synthetic Rate (FSR) Analysis_D2O->Calculation_D2O

Caption: Workflow for measuring long-term protein synthesis using D₂O.

Methodology:

  • D₂O Administration: Subjects consume a single oral dose of D₂O.

  • Equilibration: The D₂O equilibrates with the body's water pool over a few hours.

  • Labeling Period: Over days or weeks, the deuterium from body water is incorporated into newly synthesized non-essential amino acids, primarily alanine, which are then incorporated into proteins.

  • Sampling: Saliva or blood samples are collected periodically to monitor body water enrichment. A muscle biopsy is taken at the end of the study period.

  • Analysis: The deuterium enrichment of body water and protein-bound alanine is measured by mass spectrometry.

  • Calculation: The fractional synthetic rate (FSR) of muscle protein is calculated from the rate of deuterium incorporation into protein-bound alanine, using the body water enrichment as the precursor pool enrichment. Protein breakdown is not directly measured with this primary approach.

Signaling Pathways in Protein Breakdown

Understanding the molecular pathways that regulate protein breakdown is essential for interpreting tracer data and for identifying therapeutic targets. Two major pathways are the Ubiquitin-Proteasome System and the mTOR signaling pathway.

The Ubiquitin-Proteasome Pathway

This is the primary pathway for the degradation of most intracellular proteins.

Ubiquitin-Proteasome Pathway for Protein Degradation

cluster_0 Ubiquitination Cascade cluster_1 Proteasomal Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ub Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Free_Ub Free Ubiquitin Proteasome->Free_Ub Recycled

Caption: The sequential steps of protein degradation via the ubiquitin-proteasome system.

Proteins targeted for degradation are first tagged with a chain of ubiquitin molecules through the sequential action of three enzymes: an ubiquitin-activating enzyme (E1), an ubiquitin-conjugating enzyme (E2), and an ubiquitin ligase (E3).[4][5][6][7][8] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large protein complex, into small peptides, and the ubiquitin is recycled.[5][6][7]

mTOR Signaling and its Role in Protein Homeostasis

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and metabolism, playing a key role in the balance between protein synthesis and breakdown.[9][10]

mTOR Signaling Pathway in Muscle Protein Regulation

cluster_0 Anabolic Stimuli cluster_1 mTORC1 Activation cluster_2 Downstream Effects GrowthFactors Growth Factors (e.g., IGF-1) mTORC1 mTORC1 GrowthFactors->mTORC1 AminoAcids Amino Acids (e.g., Leucine) AminoAcids->mTORC1 ResistanceExercise Resistance Exercise ResistanceExercise->mTORC1 ProteinSynthesis ↑ Protein Synthesis mTORC1->ProteinSynthesis Autophagy ↓ Autophagy (Protein Breakdown) mTORC1->Autophagy

Caption: mTORC1 integrates anabolic signals to promote protein synthesis and inhibit breakdown.

Anabolic stimuli such as growth factors, amino acids (particularly leucine), and resistance exercise activate mTOR complex 1 (mTORC1).[[“]][12] Activated mTORC1 then promotes protein synthesis by phosphorylating downstream targets like S6K1 and 4E-BP1.[[“]] Concurrently, mTORC1 inhibits protein breakdown by suppressing autophagy, a major intracellular degradation process.

Conclusion: Selecting the Right Tracer for Your Research

The choice of tracer for measuring protein breakdown is a critical decision that should be guided by the specific aims of the study.

  • This compound remains a robust and well-validated tracer for acute measurements of both whole-body and muscle protein breakdown, with the advantage of using its ketoacid as a surrogate for intracellular enrichment.

  • ¹⁵N-labeled amino acids , such as phenylalanine, offer a simpler metabolic fate and are valuable for dual-isotope studies but often necessitate invasive tissue sampling for the highest accuracy.

  • Deuterium oxide presents a paradigm shift for studying protein metabolism, enabling non-invasive, long-term measurements of protein synthesis in free-living individuals. However, its utility for directly measuring protein breakdown is limited.

By carefully considering the strengths and limitations of each tracer and employing rigorous experimental protocols, researchers can obtain reliable and insightful data to advance our understanding of protein metabolism in health and disease.

References

A Critical Review of L-Leucine-¹³C as a Gold Standard for Protein Synthesis Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the use of stable isotope-labeled amino acids has been the cornerstone of protein synthesis research. Among these, L-Leucine-¹³C has emerged as a widely accepted "gold standard" for its precision and reliability in quantifying the rate of protein synthesis in vivo and in vitro. However, the landscape of protein synthesis measurement is continually evolving, with newer, alternative methods challenging the supremacy of this established technique. This guide provides a critical review of L-Leucine-¹³C, objectively comparing its performance against prominent alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific research needs.

L-Leucine-¹³C: The Established Gold Standard

The principle behind the L-Leucine-¹³C tracer method is the introduction of a "heavy", non-radioactive isotope of leucine (B10760876) into a biological system. As new proteins are synthesized, they incorporate this labeled leucine. By measuring the ratio of labeled to unlabeled leucine in newly synthesized proteins over time, typically using mass spectrometry, researchers can calculate the fractional synthetic rate (FSR) of proteins.

Advantages:

  • High Accuracy and Precision: When correctly implemented, the L-Leucine-¹³C method provides highly accurate and reproducible quantitative data on protein synthesis rates.

  • Direct Measurement: It directly measures the incorporation of an essential amino acid into proteins, providing a direct assessment of protein synthesis.

  • Versatility: The method can be applied across various biological systems, from cell cultures to whole organisms, including humans.

Disadvantages:

  • Cost: The synthesis of stable isotope-labeled amino acids and the required mass spectrometry analysis can be expensive.

  • Technical Complexity: The experimental procedures, including tracer infusion, sample collection (e.g., muscle biopsies), and mass spectrometry analysis, require specialized expertise and equipment.

  • Invasiveness: In vivo studies in animals and humans often require invasive procedures like intravenous infusions and tissue biopsies.

Comparative Analysis of Protein Synthesis Measurement Methods

The following sections provide a detailed comparison of L-Leucine-¹³C with key alternative methods for measuring protein synthesis.

Other Stable Isotope Tracers: The Deuterium (B1214612) Oxide (D₂O) Method

A prominent alternative stable isotope tracer method involves the use of deuterium oxide (D₂O), or "heavy water". When D₂O is administered, the deuterium is incorporated into non-essential amino acids through metabolic processes, which are then used for protein synthesis.

Performance Comparison:

A study directly comparing the D₂O method with the traditional L-[ring-¹³C₆]-phenylalanine (a similar ¹³C-labeled amino acid tracer) infusion for measuring muscle protein synthesis (MPS) in humans found that both methods yielded qualitatively similar increases in MPS in response to essential amino acid consumption.[1] Postabsorptive MPS rates were 0.050 ± 0.007 %/h⁻¹ with D₂O and 0.065 ± 0.004 %/h⁻¹ with the ¹³C tracer.[1] Following stimulation, rates increased to 0.088 ± 0.008 %/h⁻¹ and 0.089 ± 0.006 %/h⁻¹, respectively.[1] This demonstrates that the D₂O method can provide comparable mean rates to traditional amino acid tracers.

FeatureL-Leucine-¹³CDeuterium Oxide (D₂O)
Principle Direct incorporation of labeled essential amino acid.Incorporation of deuterium into non-essential amino acids.
Administration Typically intravenous infusion.Oral administration.[1]
Invasiveness More invasive (requires IV access, often biopsies).Less invasive (oral administration, saliva/blood samples).[1]
Cost High (expensive tracer and analysis).More cost-effective (D₂O is less expensive).[2][3]
Temporal Resolution Measures acute changes in protein synthesis over hours.Can measure both acute and long-term (days to weeks) synthesis rates.[2]
Data Analysis Requires measurement of precursor and product enrichment.Requires measurement of body water enrichment and labeled amino acid enrichment in protein.[2]
Non-Isotopic Methods: SUnSET (SUrface SEnsing of Translation)

The SUnSET method is a non-radioactive, antibody-based technique that utilizes the antibiotic puromycin (B1679871), an analog of the aminoacyl-tRNA. Puromycin is incorporated into nascent polypeptide chains, leading to their premature termination. These puromycylated peptides can then be detected and quantified using an anti-puromycin antibody, typically via Western blotting or immunofluorescence.[4]

Performance Comparison:

Studies have shown that SUnSET can detect changes in protein synthesis that are quantitatively similar to those detected using traditional isotopic methods. For instance, one study found that a 3.6-fold increase in protein synthesis measured by SUnSET was indistinguishable from the 3.4-fold increase measured with a ³H-phenylalanine flooding dose methodology.[4] Another key advantage is its wide dynamic range; one study reported a greater than 33-fold working linear range for IHC-SUnSET.[5]

FeatureL-Leucine-¹³CSUnSET (Surface SEnsing of Translation)
Principle Isotope incorporation measured by mass spectrometry.Puromycin incorporation detected by antibody-based methods.[4]
Quantification Absolute quantification of fractional synthesis rate (FSR).Relative quantification of protein synthesis rates.[4]
Sensitivity High, can detect small changes in synthesis rates.High, with a wide linear range of detection.[5]
Specificity Specific to the labeled amino acid.Global measurement of protein synthesis.
Cost High.Lower cost (no stable isotopes or mass spectrometry required).[4]
Throughput Lower throughput due to complex sample processing.Higher throughput, amenable to standard lab techniques like Western blotting.
Spatial Resolution Limited to bulk tissue or cell lysates.Allows for single-cell and subcellular localization via immunofluorescence.[4]
Non-Isotopic Methods: Ribo-puromycylation Method (RPM)

The Ribo-puromycylation Method (RPM) is another puromycin-based technique, but with a key distinction from SUnSET. RPM is specifically designed to visualize the subcellular location of actively translating ribosomes. This is achieved by first treating cells with a translation elongation inhibitor to "freeze" ribosomes on the mRNA, followed by a short pulse of puromycin. The puromycylated nascent chains, which remain attached to the stalled ribosomes, are then detected by immunofluorescence.[2][6]

Performance Comparison:

While isotopic labeling remains the gold standard for quantifying translation rates, RPM provides crucial spatial information that these methods lack.[6] It allows researchers to map the subcellular sites of protein synthesis, a feat not possible with bulk measurement techniques like L-Leucine-¹³C tracing. However, it's important to note that some studies have questioned whether elongation inhibitors completely prevent the release of puromycylated nascent chains, which could affect the precise localization.[7][8][9]

FeatureL-Leucine-¹³CRibo-puromycylation Method (RPM)
Principle Isotope incorporation measured by mass spectrometry.Immunofluorescent detection of puromycylated nascent chains on stalled ribosomes.[2][6]
Primary Output Quantitative rate of protein synthesis.Subcellular localization of active translation sites.[6]
Quantification Absolute (FSR).Primarily qualitative/semi-quantitative.
Spatial Resolution None (bulk measurement).High (subcellular level).[6]
Cost High.Moderate (requires antibodies, microscopy).
Application Measuring rates of synthesis in various conditions.Investigating the spatial regulation of protein synthesis.

Experimental Protocols

Protocol 1: L-Leucine-¹³C Infusion for Muscle Protein Synthesis Measurement

This protocol outlines the primed, continuous infusion of L-[1-¹³C]leucine to measure the fractional synthetic rate (FSR) of muscle protein.

  • Subject Preparation: Subjects are typically fasted overnight.

  • Tracer Preparation: A sterile solution of L-[1-¹³C]leucine is prepared in saline.

  • Priming Dose: A priming bolus of the L-[1-¹³C]leucine solution is administered intravenously to rapidly achieve isotopic equilibrium in the precursor pool.

  • Continuous Infusion: Immediately following the priming dose, a continuous intravenous infusion of L-[1-¹³C]leucine is maintained at a constant rate for the duration of the experiment (e.g., several hours).

  • Blood Sampling: Blood samples are collected at regular intervals to determine the isotopic enrichment of plasma leucine and its ketoacid, α-ketoisocaproate (KIC), which serves as a surrogate for the intracellular precursor enrichment.

  • Muscle Biopsy: Muscle tissue biopsies are taken at the beginning and end of the infusion period to measure the incorporation of L-[1-¹³C]leucine into muscle protein.

  • Sample Processing:

    • Plasma is deproteinized, and amino acids are extracted.

    • Muscle tissue is homogenized, and proteins are precipitated and hydrolyzed to release amino acids.

  • Mass Spectrometry Analysis: The isotopic enrichment of leucine in plasma, KIC, and muscle protein hydrolysates is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • FSR Calculation: The FSR is calculated using the formula:

    • FSR (%/hour) = [(E_p2 - E_p1) / (E_precursor * t)] * 100

    • Where E_p1 and E_p2 are the enrichments of L-[1-¹³C]leucine in bound protein at the first and second biopsies, E_precursor is the average enrichment of the precursor pool (e.g., plasma KIC) over the infusion period, and t is the time between biopsies in hours.

Protocol 2: SUnSET Assay for Relative Protein Synthesis Measurement by Western Blot

This protocol describes the use of the SUnSET method to determine relative changes in global protein synthesis in cultured cells.

  • Cell Culture and Treatment: Cells are cultured to the desired confluency and treated with experimental compounds as required.

  • Puromycin Labeling: Thirty minutes before harvesting, add puromycin to the cell culture medium to a final concentration of 1-10 µg/mL and incubate.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody against puromycin.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Signal Detection: Visualize the puromycin signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the intensity of the puromycin signal for each lane. The signal intensity is proportional to the rate of global protein synthesis. Normalize the puromycin signal to a loading control (e.g., β-actin or total protein stain) to compare relative protein synthesis rates between samples.[10]

Protocol 3: Ribo-puromycylation (RPM) for Visualizing Translation Sites

This protocol details the RPM procedure for the immunofluorescent detection of active translation sites in cultured cells.

  • Cell Culture: Grow cells on coverslips to the desired confluency.

  • Inhibitor Treatment: Pre-treat cells with a translation elongation inhibitor (e.g., cycloheximide (B1669411) or emetine) for a short period (e.g., 5 minutes) to stall ribosomes.

  • Puromycin Pulse: Add puromycin to the culture medium and incubate for a very short duration (e.g., 2-5 minutes).

  • Cell Permeabilization and Fixation:

    • Gently wash the cells with ice-cold PBS.

    • Permeabilize the cells with a mild detergent (e.g., digitonin) to remove soluble puromycin while retaining ribosome-bound nascent chains.

    • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

  • Immunofluorescence Staining:

    • Block non-specific antibody binding sites.

    • Incubate the cells with a primary antibody specific for puromycin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI if desired.

  • Microscopy and Image Analysis: Mount the coverslips and visualize the fluorescent signal using a confocal or fluorescence microscope. The location of the fluorescent signal indicates the subcellular sites of active protein synthesis.[6]

Mandatory Visualizations

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth and protein synthesis. Leucine is a key activator of the mTORC1 complex, which in turn promotes protein synthesis by phosphorylating downstream targets like S6K1 and 4E-BP1.

mTOR_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates (Activates) 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates (Inactivates) rpS6 rpS6 S6K1->rpS6 Phosphorylates eIF4B eIF4B S6K1->eIF4B Phosphorylates Translation Protein Synthesis rpS6->Translation eIF4B->Translation eIF4E eIF4E 4EBP1->eIF4E Inhibits eIF4F eIF4F Complex Assembly eIF4E->eIF4F eIF4F->Translation L_Leucine_Workflow cluster_invivo In Vivo Experiment cluster_analysis Sample Analysis Fasting Overnight Fast Infusion Primed Continuous L-Leucine-¹³C Infusion Fasting->Infusion Biopsy1 Muscle Biopsy 1 Infusion->Biopsy1 t=0 Biopsy2 Muscle Biopsy 2 Infusion->Biopsy2 t=end BloodSampling Serial Blood Sampling Infusion->BloodSampling Processing Sample Processing (Hydrolysis, Extraction) Biopsy2->Processing BloodSampling->Processing MS Mass Spectrometry (GC-MS or LC-MS) Processing->MS Calculation FSR Calculation MS->Calculation SUnSET_Workflow cluster_cell_culture Cell Culture cluster_western_blot Western Blot Analysis Treatment Experimental Treatment Puromycin Puromycin Pulse Treatment->Puromycin Lysis Cell Lysis Puromycin->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE & Transfer Quantification->SDS_PAGE Immunodetection Immunodetection (Anti-Puromycin Ab) SDS_PAGE->Immunodetection Analysis Signal Quantification & Normalization Immunodetection->Analysis

References

A Comparative Analysis of L-Leucine-13C's Metabolic Journey in Fasting and Exercise

Author: BenchChem Technical Support Team. Date: December 2025

The metabolic fate of the essential branched-chain amino acid L-leucine is intricately linked to the body's physiological state. Understanding how leucine (B10760876) is partitioned between protein synthesis and oxidation under different conditions, such as fasting versus exercise, is crucial for researchers in nutrition, metabolism, and drug development. The use of stable isotope tracers, specifically L-[1-13C]leucine, has enabled precise quantification of these metabolic pathways. This guide provides an objective comparison of L-leucine-13C metabolism in healthy individuals during a postabsorptive (fasted) state and during moderate-intensity exercise, supported by experimental data.

Quantitative Comparison of Leucine Metabolism

The following table summarizes the key quantitative data on whole-body leucine kinetics in different physiological states, derived from studies using L-[1-13C]leucine infusion. The data highlights the significant shifts in leucine metabolism that occur when the body transitions from a resting, fasted state to a state of physical exertion.

ParameterPhysiological StateValue (μmol·kg⁻¹·h⁻¹)Reference(s)
Leucine Oxidation Postabsorptive State (PAS) at Rest20 ± 5[1][2]
Fasted State (FS) at Rest (3.5 days)25 ± 7[1][2]
Postabsorptive State (PAS) during Exercise52 ± 17[1][2]
Fasted State (FS) during Exercise (3.5 days)75 ± 21[1][2]
Leucine Flux Postabsorptive State (PAS) at RestNot specified, but lower than FS[1][2]
Fasted State (FS) at Rest (3.5 days)Higher than PAS[1][2]
Postabsorptive State (PAS) during ExerciseNo significant difference from FS during exercise[1][2]
Fasted State (FS) during Exercise (3.5 days)No significant difference from PAS during exercise[1][2]
Protein Synthesis Fed State127 ± 11 (nmol·min⁻¹·100ml⁻¹ forearm)[3]
Fasting State70 ± 6 (nmol·min⁻¹·100ml⁻¹ forearm)[3]
Net Protein Balance Fed State+39 ± 9 (nmol·min⁻¹·100ml⁻¹ forearm)[3]
Fasting State-29 ± 5 (nmol·min⁻¹·100ml⁻¹ forearm)[3]

Data presented as mean ± standard deviation where available. PAS: 14-hour postabsorptive state. FS: 3.5-day fasted state.

In the resting state, a 3.5-day fast leads to a slight increase in leucine oxidation compared to a 14-hour fast.[1][2] The most dramatic change occurs during exercise, where leucine oxidation rises markedly in both postabsorptive and fasted states.[1][2] Notably, the combination of fasting and exercise results in the highest rate of leucine oxidation, indicating a greater reliance on amino acids for energy.[1][2] Conversely, fasting significantly decreases protein synthesis, leading to a negative protein balance, whereas a fed state promotes a positive protein balance.[3]

Experimental Protocols

The data presented is based on rigorous experimental designs utilizing stable isotope tracer methodology. Below are the detailed methodologies for the key experiments cited.

Protocol 1: Leucine Kinetics during Fasting and Exercise
  • Objective: To examine whole-body leucine kinetics in a postabsorptive state (PAS) and after a 3.5-day fast (FS), both at rest and during exercise.[1][2]

  • Subjects: Seven healthy young men.[1]

  • Tracer Administration: A primed, constant intravenous infusion of L-[1-13C]leucine was administered.[1][2]

  • Experimental Procedure:

    • Subjects were studied first in a 14-hour postabsorptive state (PAS).

    • The study was repeated after a 3.5-day fast (FS).

    • On each study day, subjects rested for 3 hours while receiving the L-[1-13C]leucine infusion.

    • Following the rest period, subjects exercised on a cycle ergometer at 45% of their maximal oxygen uptake until exhaustion.[1][2]

  • Sample Collection and Analysis:

    • Blood Samples: Drawn during isotopic steady state to measure the 13C enrichment of leucine and its primary metabolite, alpha-ketoisocaproic acid (α-KIC).[1][2]

    • Expired Gas Samples: Collected to analyze the 13CO2 enrichment, which is used to calculate the rate of leucine oxidation.[1][2]

Protocol 2: Leucine and Muscle Protein Metabolism Across the Forearm
  • Objective: To study leucine and muscle protein metabolism across the human forearm in fed versus fasting adults.[3]

  • Subjects: Eight normal fasting adults and six fed subjects.[3]

  • Tracer Administration: L-[1-13C,15N]leucine was used as the substrate tracer.[3]

  • Experimental Procedure: The protocol involves the infusion of the tracer and the simultaneous collection of arterial and deep venous blood samples from the forearm to measure arteriovenous differences in substrate and isotope concentrations.

  • Calculations: The rates of protein synthesis and breakdown, as well as leucine catabolism, were calculated directly from the arteriovenous metabolite balances and isotope dilutions.[3] This model allows for the assessment of net protein balance across a specific muscle bed (the forearm).

Visualizing the Process: Workflows and Pathways

To better understand the experimental setup and the metabolic journey of L-leucine, the following diagrams have been generated.

G cluster_0 Experimental Setup cluster_1 Sample Collection & Analysis cluster_2 Data Calculation Subject Subject Physiological_State Physiological State (e.g., Fasting, Exercise) Subject->Physiological_State Tracer_Infusion Primed Constant Infusion of L-[1-13C]leucine Tracer_Infusion->Subject Blood_Sample Blood Sampling Physiological_State->Blood_Sample Breath_Sample Expired Gas Collection Physiological_State->Breath_Sample Analysis Mass Spectrometry (13C Enrichment) Blood_Sample->Analysis Breath_Sample->Analysis Leucine_Kinetics Calculate: - Leucine Flux - Leucine Oxidation - Protein Synthesis Analysis->Leucine_Kinetics

Caption: Experimental workflow for L-[1-13C]leucine tracer studies.

G L_Leucine L-[1-13C]Leucine (from Plasma) Intracellular_Leucine Intracellular Leucine Pool L_Leucine->Intracellular_Leucine Protein_Synthesis Incorporation into Body Proteins Intracellular_Leucine->Protein_Synthesis Non-Oxidative Disposal Transamination Transamination Intracellular_Leucine->Transamination KIC α-Ketoisocaproic Acid (α-KIC) Transamination->KIC Oxidation Oxidative Decarboxylation KIC->Oxidation CO2 13CO2 (Expired in Breath) Oxidation->CO2 Oxidative Disposal

Caption: Major metabolic pathways of L-Leucine in the body.

The metabolic fate of L-leucine is a dynamic process, highly responsive to the physiological demands of the body. During periods of energy deficit, such as fasting and exercise, there is a clear shift away from protein synthesis and towards the oxidation of leucine to provide energy. This is evidenced by the substantial increase in leucine oxidation rates during exercise, a response that is further amplified by prolonged fasting.[1][2] These findings, made possible by stable isotope tracer techniques, are fundamental to our understanding of protein and amino acid metabolism in varying physiological and pathological states.

References

Safety Operating Guide

Proper Disposal of L-Leucine-13C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research operations. This guide provides detailed procedures for the proper disposal of L-Leucine-13C, a non-radioactive, stable isotope-labeled amino acid. The disposal recommendations for this compound are based on the safety data for its unlabeled counterpart, L-Leucine, as specific data for the labeled compound are generally not available and the health and safety profiles are assumed to be similar.[1]

Immediate Safety and Handling

While L-Leucine is not classified as a hazardous substance, proper personal protective equipment (PPE) should always be worn when handling the compound. This includes gloves, protective clothing, and eye protection.[1][2] In case of a spill, the material should be swept up, and the area cleaned thoroughly.[1][3]

Disposal Procedures for this compound

The primary recommendation for the disposal of this compound is to use a licensed professional waste disposal service.[1][3] All waste materials should be disposed of in accordance with federal, state, and local environmental regulations.[1][2]

Step-by-Step Disposal Plan:

  • Collection: Collect waste this compound, including any surplus or non-recyclable solutions, in a suitable, clearly labeled, and closed container.[1][3]

  • Container Management: Do not mix with other waste.[2] Handle uncleaned containers as you would the product itself.[2][3]

  • Engage a Licensed Disposal Company: Contact a certified waste disposal company to handle the final disposal of the material.[1][3]

  • Documentation: Maintain records of the disposal process as required by your institution and local regulations.

Quantitative Data Summary

PropertyValueSource
Acute Toxicity Not classified as acutely toxic.[2]
Environmental Hazard Not classified as hazardous to the aquatic environment.[4][5]
Transport Regulation Not classified as dangerous goods for transport.[1][3]
Biodegradability Readily biodegradable.[2][5][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess_contamination Is the waste mixed with hazardous materials? start->assess_contamination hazardous_waste Dispose as Hazardous Waste following institutional protocols assess_contamination->hazardous_waste Yes non_hazardous_waste Collect in a suitable, closed container assess_contamination->non_hazardous_waste No contact_disposal_co Contact Licensed Waste Disposal Company hazardous_waste->contact_disposal_co label_container Label container clearly as 'this compound Waste' non_hazardous_waste->label_container label_container->contact_disposal_co documentation Document the disposal process contact_disposal_co->documentation end End: Compliant Disposal documentation->end

Disposal decision workflow for this compound.

References

Personal protective equipment for handling L-Leucine-13C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling L-Leucine-¹³C. The following procedures detail personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Summary of Physical and Chemical Properties

L-Leucine-¹³C is a stable, non-radioactive isotope of the essential amino acid L-Leucine. Its chemical properties are identical to the natural compound. The primary considerations for safe handling are related to its physical form as a powder and general chemical handling best practices.

PropertyValue
Physical State Solid, white crystalline powder[1]
Odor Odorless[1][2]
pH 5.5 - 6.5[1]
Melting Point 286 - 288 °C / 546.8 - 550.4 °F[1]
Solubility Soluble in water[2][3]
Stability Stable under recommended storage conditions.[4] Sensitive to light and moisture[1].

Personal Protective Equipment (PPE)

While L-Leucine is considered non-hazardous, prudent laboratory practices should always be observed. The following PPE is recommended to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety GlassesMust have side shields.[5][6][7]
Chemical Safety GogglesRecommended, especially when splashes are possible.[5][8]
Hand Protection GlovesNitrile or other chemically resistant gloves are recommended.[5][6] Gloves should be inspected before use and disposed of properly after handling the material.[4]
Body Protection Lab CoatA full-length lab coat should be worn to prevent skin contact.[5][6][7]
Protective ClothingChoose body protection appropriate for the amount and concentration of the substance at the workplace.[5]
Respiratory Protection Dust Mask/RespiratorA dust mask or respirator may be necessary if handling large quantities or if dust is generated.[8] A self-contained breathing apparatus may be required in case of fire or in poorly ventilated areas.[5]

Handling and Experimental Protocols

Engineering Controls:

  • Work in a well-ventilated area.[6] For larger quantities or when aerosolization is possible, a chemical fume hood is recommended.[6]

  • Use a designated area for handling to prevent cross-contamination.[6]

  • Provide appropriate exhaust ventilation where dust may form.[5][9]

Safe Handling Practices:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe in dust.[1]

  • Avoid dust formation.[1][5][9]

  • Wash hands thoroughly after handling.[2]

  • Keep the container tightly closed when not in use.[1][9]

  • Store in a cool, dry, and well-ventilated place, away from light and moisture.[1][5]

Accidental Release Measures:

  • Notification: Alert personnel in the immediate vicinity of the spill.[6]

  • PPE: Don the appropriate personal protective equipment.[6]

  • Containment: Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[1][5][9] Avoid generating dust.

  • Cleaning: Clean the spill area with soap and water.[6]

Disposal Plan

Waste containing L-Leucine-¹³C should be handled in accordance with local, state, and federal regulations for chemical waste.[6]

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[4][5]

  • Containers: Handle uncleaned containers as you would the product itself. Do not mix with other waste.

Workflow for Handling L-Leucine-¹³C

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol (Spill) a Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) b Prepare Well-Ventilated Workspace (Fume Hood if Necessary) a->b c Retrieve L-Leucine-13C from Storage d Weigh and Prepare for Experiment c->d e Perform Experimental Protocol d->e f Decontaminate Workspace j Alert Others and Evacuate Area e->j g Segregate Waste for Disposal f->g h Dispose of Waste via Licensed Contractor g->h i Doff PPE h->i end End i->end k Don Additional PPE if Necessary j->k l Contain and Clean Up Spill k->l m Dispose of Contaminated Materials l->m m->f start Start start->a

Caption: Workflow for the safe handling of L-Leucine-¹³C from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Leucine-13C
Reactant of Route 2
L-Leucine-13C

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。